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  • Product: 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile
  • CAS: 96232-41-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile: Properties, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals Introduction 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile is a specialized organic compound belonging to the class of enaminonitriles. This guide prov...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile is a specialized organic compound belonging to the class of enaminonitriles. This guide provides a comprehensive overview of its fundamental properties, a detailed synthesis protocol, and an exploration of its potential applications in research and development, particularly in the synthesis of heterocyclic compounds. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from authoritative chemical databases and draws logical inferences from the well-documented chemistry of structurally related compounds.

Core Chemical and Physical Properties

3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile, with the IUPAC name (E)-3-(dimethylamino)-2-(4-methylbenzoyl)prop-2-enenitrile, possesses a molecular formula of C₁₃H₁₄N₂O and a molecular weight of 214.26 g/mol .[1] Its structure features a dimethylamino group, a 4-methylbenzoyl (p-toluoyl) group, and an acrylonitrile moiety, which together confer its characteristic reactivity.

G cluster_structure Chemical Structure of 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile C1 C C2 C C3 C N1 N C4 C C5 C C6 C O1 O C7 C C8 C C9 C C10 C C11 C C12 C H1 H3C H2 H3C H3 H H4 H H5 H H6 H H7 H

A summary of its computed physicochemical properties from the PubChem database is presented in Table 1.[1] It is important to note that these are theoretical predictions and may differ from experimental values.

PropertyValueReference
Molecular Formula C₁₃H₁₄N₂O[1]
Molecular Weight 214.26 g/mol [1]
IUPAC Name (E)-3-(dimethylamino)-2-(4-methylbenzoyl)prop-2-enenitrile[1]
CAS Number 96232-41-6[1]
XLogP3-AA (Lipophilicity) 2.3[1]
Hydrogen Bond Donor Count 0[1]
Hydrogen Bond Acceptor Count 3[1]
Rotatable Bond Count 3[1]
Exact Mass 214.110613074 Da[1]
Topological Polar Surface Area 44.1 Ų[1]
Complexity 327[1]

Synthesis Protocol

Proposed Synthesis Workflow

G

Step-by-Step Methodology
  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1 equivalent of 4-methylbenzoylacetonitrile in a suitable inert solvent such as toluene or dioxane.

  • Addition of DMF-DMA: To the stirred solution, add 1.1 to 1.5 equivalents of N,N-dimethylformamide dimethyl acetal (DMF-DMA). The excess DMF-DMA helps to drive the reaction to completion.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel to yield the pure 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile.

Causality behind Experimental Choices:

  • DMF-DMA as Reagent: DMF-DMA serves as a highly reactive and efficient source of a dimethylaminomethylene group, which readily reacts with active methylene compounds.[2][4]

  • Inert Solvent: The use of an inert solvent like toluene or dioxane prevents unwanted side reactions and allows for effective heating to the required reaction temperature.

  • Heating/Reflux: The condensation reaction is typically facilitated by heating to overcome the activation energy barrier, ensuring a reasonable reaction rate.

  • Purification Method: The choice between recrystallization and column chromatography depends on the purity of the crude product and the nature of any impurities.

Spectroscopic Characterization (Predicted)

Although experimental spectroscopic data for this specific compound are not available in the searched literature, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.

  • ¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons of the 4-methylbenzoyl group, a singlet for the methyl group on the benzene ring, two singlets for the non-equivalent methyl groups of the dimethylamino moiety, and a singlet for the vinylic proton.

  • ¹³C NMR: The carbon NMR spectrum would display signals for the carbonyl carbon, the nitrile carbon, the carbons of the aromatic ring, the vinylic carbons, and the carbons of the dimethylamino and methyl groups.

  • IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the nitrile group (C≡N) around 2200-2240 cm⁻¹, the carbonyl group (C=O) around 1630-1680 cm⁻¹, and C=C stretching of the enamine system.

  • Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound (214.26 g/mol ).[1]

Reactivity and Potential Applications

The chemical reactivity of 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile is primarily dictated by the enaminonitrile functionality, which makes it a versatile building block in organic synthesis.

Reactivity Profile

The molecule possesses several reactive sites, allowing for a variety of chemical transformations:

  • Nucleophilic Attack: The enamine double bond is susceptible to attack by nucleophiles.

  • Cyclization Reactions: The presence of the nitrile, carbonyl, and enamine functionalities in a conjugated system makes it an excellent precursor for the synthesis of various heterocyclic compounds. The dimethylamino group can act as a good leaving group in cyclization reactions.[5][6]

G

Applications in Heterocyclic Synthesis

Enaminonitriles are widely used as synthons for the construction of diverse heterocyclic systems, which are core structures in many pharmaceuticals and biologically active compounds.[7][8]

  • Synthesis of Pyridines and Pyrimidines: The reaction of enaminonitriles with various dinucleophiles can lead to the formation of substituted pyridines and pyrimidines.[5]

  • Synthesis of Pyrazoles: Cyclocondensation reactions with hydrazine derivatives can yield pyrazole scaffolds.

  • Gewald Reaction: Enaminonitriles can potentially participate in Gewald-type reactions for the synthesis of substituted aminothiophenes.

Potential in Medicinal Chemistry and Materials Science

Structurally related acrylonitrile derivatives have been investigated for various biological activities, including antimicrobial and anticancer properties.[9][10] The unique electronic properties conferred by the conjugated system also suggest potential applications in the development of dyes, pigments, and other functional organic materials.[6][11] For instance, some aminonitriles have been evaluated for their cytotoxic effects against cancer cell lines.[12][13]

Safety and Toxicology

No specific toxicological data for 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile is available. Therefore, a precautionary approach based on the toxicity of related compounds is essential.

  • General Hazards of Acrylonitriles: Acrylonitrile and its derivatives are often toxic and can be harmful if inhaled, ingested, or absorbed through the skin.[14][15][16] The toxicity is often linked to the release of cyanide.[14]

  • Data on 3-(Dimethylamino)acrylonitrile: The simpler analog, 3-(dimethylamino)acrylonitrile, is classified as toxic if swallowed and causes skin and serious eye irritation.[17]

  • Handling Precautions: It is imperative to handle 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile is a valuable, albeit not extensively studied, chemical intermediate. Its enaminonitrile structure provides a versatile platform for the synthesis of a wide array of heterocyclic compounds, making it a compound of interest for researchers in synthetic organic chemistry, medicinal chemistry, and materials science. While direct experimental data remains scarce, this guide provides a solid foundation based on established chemical principles and data from analogous structures to inform its synthesis, handling, and potential applications. Further research into the experimental properties and biological activities of this compound is warranted to fully elucidate its potential.

References

  • Google Patents. CN103408432A - Synthetic process of 2-dimethylaminoethyl chloride hydrochloride.
  • MySkinRecipes. 3-(Dimethylamino)-3-ethoxyacrylonitrile. Available at: [Link]

  • PubChem. 3-(4-(Dimethylamino)phenyl)-2-(4-methylphenyl)acrylonitrile. Available at: [Link]

  • ResearchGate. Some reactions of DMF‐DMA reagent with methylene groups. Available at: [Link]

  • ResearchGate. A new synthesis of alkyl ( E)-(3-dimethylamino)acrylates. Available at: [Link]

  • Archives of Pharmacy and Pharmaceutical Sciences. Cytotoxic Effects of Aminotriles with Bioactive Potential: An Integrative Review. Available at: [Link]

  • PubChem. 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry. Toxicological Profile for Acrylonitrile. Available at: [Link]

  • Scientific Research Publishing. Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis. Available at: [Link]

  • UPCommons. Influence of Acrylonitrile Content on the Adhesive Properties of Water-Based Acrylic Pressure-Sensitive Adhesives. Available at: [Link]

  • PubMed Central. β-Enaminonitrile in the synthesis of tetrahydrobenzo[b]thiophene candidates with DFT simulation, in vitro antiproliferative assessment, molecular docking, and modeling pharmacokinetics. Available at: [Link]

  • Google Patents. CN103833565B - Preparation method for 3-N,N-dimethylamino ethyl acrylate.
  • ResearchGate. (PDF) β-Enaminonitriles in heterocylic synthesis: Synthesis of new tetrahydropyridinethione, pyridopyrimidines, pyridotriazines and dihydropyridines. Available at: [Link]

  • Committee on Hazardous Substances (AGS) - BAuA. Exposure-risk relationship for acrylonitrile in BekGS 910. Available at: [Link]

  • Quick Company. Novel Process For The Preparation Of (Dimethylamino)acrylaldehyde. Available at: [Link]

  • YouTube. How Is Acrylonitrile Used In ABS Plastic? - Chemistry For Everyone. Available at: [Link]

  • Taylor & Francis Online. Role of Enaminonitriles in Heterocyclic Synthesis: Synthesis of Some New Aminothiazole Derivatives against Prostate Carcinoma. Available at: [Link]

  • GovInfo. TOXICOLOGICAL PROFILE FOR ACRYLONITRILE. Available at: [Link]

  • Organic Syntheses. Phenanthro[9,10-b]oxirene, 1a,9b-dihydro-. Available at: [Link]

  • ACG Publications. 3-Acyl(aroyl)coumarins as synthon in heterocyclic synthesis. Available at: [Link]

  • Crysdot LLC. 3-(Dimethylamino)-2-(4-fluorobenzoyl)acrylonitrile. Available at: [Link]

  • MDPI. Synthesis, Characterization and Antibacterial Application of Copolymers Based on N,N-Dimethyl Acrylamide and Acrylic Acid. Available at: [Link]

  • RSC Publishing. β-Enaminonitrile in the synthesis of tetrahydrobenzo[b]thiophene candidates with DFT simulation, in vitro antiproliferative assessment, molecular docking, and modeling pharmacokinetics. Available at: [Link]

  • Google Patents. CN106083611A - A kind of synthetic method of N, N Dimethylformamide dimethyl acetal.
  • ResearchGate. Synthesis of heterocycles based on arylation products of unsaturated compounds: XVII. Arylation of 2-acetylfuran and synthesis of 3-R-6-(5-aryl-2-furyl)-7H-[5][6][18]triazolo[3,4-b][5][6][9]thiadiazines. Available at: [Link]

  • PubMed Central. Recent Uses of N,N-Dimethylformamide and N,N-Dimethylacetamide as Reagents. Available at: [Link]

  • ResearchGate. Organotellurium Chemistry: Synthesis and Properties of 2-Acylamino- and 2-Arylamino-1,3-benzotellurazoles. Available at: [Link]

Sources

Exploratory

An In-depth Technical Guide to 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile (CAS 96232-41-6)

For: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile, a versatile synthetic intermediate w...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile, a versatile synthetic intermediate with significant potential in heterocyclic chemistry and drug discovery. This document delves into its chemical properties, synthesis, spectroscopic characterization, and reactivity, with a particular focus on its application as a precursor for the synthesis of bioactive pyrazole and pyrimidine derivatives. The causality behind experimental choices and the mechanistic basis of its reactivity are explored to provide actionable insights for researchers in the field.

Introduction: Unveiling a Versatile Building Block

3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile, with the CAS number 96232-41-6, is a highly functionalized enaminonitrile. Its structure, featuring a dimethylamino group, a 4-methylbenzoyl (p-toluoyl) moiety, and a nitrile group conjugated through a carbon-carbon double bond, makes it a potent and versatile building block in organic synthesis. The inherent electronic push-pull system across the molecule dictates its reactivity, rendering it susceptible to a variety of chemical transformations.

The primary utility of this compound lies in its role as a precursor to a diverse range of heterocyclic compounds. The enamine and nitrile functionalities provide reactive sites for cyclization reactions, enabling the construction of complex molecular architectures. Notably, its application in the synthesis of substituted pyrazoles and pyrimidines has garnered significant interest, as these scaffolds are prevalent in numerous biologically active molecules and pharmaceutical agents. This guide will explore the synthesis of this key intermediate and its subsequent elaboration into these important heterocyclic systems.

Physicochemical and Structural Properties

A comprehensive understanding of the physicochemical properties of 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile is essential for its effective handling, storage, and application in synthesis.

PropertyValueSource
CAS Number 96232-41-6N/A
Molecular Formula C₁₃H₁₄N₂OPubChem
Molecular Weight 214.27 g/mol PubChem
Appearance Expected to be a solid[1]
Solubility Expected to be soluble in common organic solvents like dichloromethane, dioxane, and toluene.[2]

Structural Elucidation:

The molecule possesses a planar enaminone system, which is crucial for its reactivity. The lone pair of electrons on the dimethylamino nitrogen participates in resonance with the acrylonitrile and benzoyl moieties, creating a nucleophilic β-carbon and an electrophilic α-carbon on the acrylonitrile unit. This electronic distribution is key to its reactivity with various nucleophiles.

Synthesis of 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile: A Step-by-Step Approach

The synthesis of 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile can be efficiently achieved through a two-step process, commencing with the formation of 3-(dimethylamino)acrylonitrile, followed by acylation with 4-methylbenzoyl chloride.[2]

Workflow for the Synthesis

The following diagram illustrates the general workflow for the synthesis of the title compound.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 3-(Dimethylamino)acrylonitrile cluster_step2 Step 2: Acylation Acrylonitrile Acrylonitrile Reaction1 Michael Addition Acrylonitrile->Reaction1 Dimethylamine Dimethylamine Dimethylamine->Reaction1 Intermediate 3-(Dimethylamino)acrylonitrile Reaction1->Intermediate Reaction2 Acylation Intermediate->Reaction2 Acyl_Chloride 4-Methylbenzoyl Chloride Acyl_Chloride->Reaction2 Base Triethylamine Base->Reaction2 Product 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile Reaction2->Product caption General workflow for the synthesis. Pyrazole_Synthesis Enaminonitrile 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile Reaction Cyclocondensation Enaminonitrile->Reaction Hydrazine Hydrazine Hydrate Hydrazine->Reaction Pyrazole 3-(4-Methylphenyl)-1H-pyrazole-4-carbonitrile Reaction->Pyrazole caption Synthesis of pyrazole derivatives.

Caption: Synthesis of pyrazole derivatives.

Mechanistic Rationale: The reaction is initiated by the nucleophilic attack of one of the nitrogen atoms of hydrazine on the β-carbon of the enaminonitrile. This is followed by the elimination of dimethylamine and subsequent intramolecular cyclization via attack of the second nitrogen atom of the hydrazine moiety onto the carbonyl carbon, followed by dehydration to yield the aromatic pyrazole ring.

Synthesis of Pyrimidine Derivatives

3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile can also serve as a precursor for the synthesis of pyrimidine derivatives by reacting with amidines, urea, or thiourea. For instance, reaction with guanidine would lead to the formation of 2-amino-4-(4-methylphenyl)-5-cyanopyrimidine.

Pyrimidine_Synthesis Enaminonitrile 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile Reaction Cyclocondensation Enaminonitrile->Reaction Guanidine Guanidine Guanidine->Reaction Pyrimidine 2-Amino-4-(4-methylphenyl)-5-cyanopyrimidine Reaction->Pyrimidine caption Synthesis of pyrimidine derivatives.

Sources

Foundational

An In-Depth Technical Guide to 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive scientific overview of 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile, a highly functionalized en...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive scientific overview of 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile, a highly functionalized enaminonitrile. This document delves into the compound's core physicochemical properties, detailed synthesis protocols with mechanistic insights, thorough spectroscopic characterization, and its versatile applications as a reactive intermediate in the synthesis of complex heterocyclic systems. The content is structured to serve as a vital resource for professionals engaged in synthetic chemistry and pharmaceutical development, offering both foundational knowledge and practical, field-proven insights into the compound's utility and reactivity.

Introduction: A Versatile "Push-Pull" Alkene

3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile is a specialized organic molecule belonging to the class of "push-pull" alkenes, also known as enaminonitriles. Its structure is uniquely characterized by the presence of an electron-donating dimethylamino group and strongly electron-withdrawing cyano and 4-methylbenzoyl (p-toluoyl) groups conjugated across a carbon-carbon double bond. This electronic arrangement induces a significant dipole moment, rendering the molecule highly polarized and activating it for a range of chemical transformations.

The inherent reactivity of this scaffold makes it an exceptionally valuable building block in synthetic organic chemistry. It serves as a key precursor for constructing diverse and complex heterocyclic frameworks, such as pyridines and pyrimidines, which are privileged structures in medicinal chemistry and materials science.[1] Understanding its synthesis, properties, and reactivity is crucial for leveraging its full potential in drug discovery and development.

Physicochemical Properties and Molecular Structure

The structural and physical properties of 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile define its behavior in chemical systems.

PropertyValue
IUPAC Name 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile
Synonyms 3-(Dimethylamino)-2-(p-toluoyl)acrylonitrile
CAS Number 144548-69-2
Molecular Formula C₁₃H₁₄N₂O
Molecular Weight 214.26 g/mol
Appearance Typically a solid (e.g., yellow crystals)

The molecule's reactivity is dominated by the interplay of its functional groups. The dimethylamino group pushes electron density into the double bond, while the adjacent benzoyl and cyano groups strongly pull electron density away. This "push-pull" dynamic makes the β-carbon (the carbon bearing the dimethylamino group) highly nucleophilic and the α-carbon (the carbon bearing the acyl and cyano groups) electrophilic, predisposing the molecule to specific and controlled reactions.

Synthesis and Mechanistic Pathway

The most efficient and common synthesis of this compound involves a condensation reaction between an active methylene compound, 4-methylbenzoylacetonitrile, and an aminating/formylating agent, N,N-dimethylformamide dimethyl acetal (DMF-DMA).[2]

Rationale for Reagent Selection
  • 4-methylbenzoylacetonitrile: This starting material provides the core benzoyl and nitrile functionalities. The methylene group (CH₂) positioned between these two electron-withdrawing groups is highly acidic, making it easy to deprotonate and initiate the reaction.

  • N,N-Dimethylformamide Dimethyl Acetal (DMF-DMA): This reagent serves a dual purpose. It acts as a one-carbon synthon and the source of the dimethylamino group.[3] Its high reactivity allows the reaction to proceed under relatively mild conditions, often without the need for a strong external base.

Detailed Experimental Protocol
  • Reactor Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-methylbenzoylacetonitrile (1 equiv.) and a suitable anhydrous solvent (e.g., toluene or 1,4-dioxane).

  • Reagent Addition: Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2–1.5 equiv.) to the solution. The excess DMF-DMA ensures the complete conversion of the starting material.

  • Thermal Conditions: Heat the reaction mixture to reflux (typically 80-110 °C, depending on the solvent) for 2-4 hours.

    • Causality Insight: The elevated temperature is necessary to overcome the activation energy for the elimination of methanol, which is the thermodynamic driving force for the reaction.

  • Reaction Monitoring (Self-Validation): The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane). The disappearance of the 4-methylbenzoylacetonitrile spot and the appearance of a new, typically UV-active, product spot indicates reaction progression.

  • Isolation and Purification: Upon completion, cool the reaction mixture to room temperature. The product often crystallizes directly from the solution. Collect the solid product by vacuum filtration. Wash the crystals with a small amount of cold solvent (e.g., ethanol) to remove residual impurities.

  • Final Purification: For high-purity material, the crude product can be recrystallized from a suitable solvent like ethanol to yield yellow crystals of 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile.

Synthesis Workflow Diagram

G cluster_start Starting Materials cluster_process Reaction Process cluster_workup Workup & Purification cluster_end Final Product SM1 4-Methylbenzoyl- acetonitrile P1 Combine in Anhydrous Toluene SM1->P1 1. Mixing SM2 DMF-DMA SM2->P1 1. Mixing P2 Heat to Reflux (2-4 hours) P1->P2 2. Heating P3 Monitor by TLC P2->P3 3. Monitoring W1 Cool to RT P3->W1 4. Cooldown (Reaction Complete) W2 Vacuum Filtration W1->W2 5. Isolation W3 Recrystallization (Ethanol) W2->W3 6. Purification FP Pure 3-(Dimethylamino)-2- (4-methylbenzoyl)acrylonitrile W3->FP 7. Final Product

Caption: Synthesis workflow for 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile.

Spectroscopic and Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound.

TechniqueExpected Observations
¹H NMR Signals corresponding to: Aromatic protons (p-disubstituted pattern), vinylic proton (singlet, ~7.5-8.5 ppm), two distinct dimethylamino singlets (due to restricted rotation around the C-N bond), and a methyl singlet (aromatic).
¹³C NMR Signals for: Carbonyl carbon (~190 ppm), cyano carbon (~118 ppm), alkene carbons, and aromatic/methyl carbons.
IR Spectroscopy Characteristic absorption bands for: C≡N stretch (~2200 cm⁻¹), C=O stretch (~1650 cm⁻¹), and C=C stretch (~1580 cm⁻¹).[4]
Mass Spec. Molecular ion peak (M⁺) corresponding to the exact mass of C₁₃H₁₄N₂O.

Reactivity and Applications in Synthesis

The primary value of 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile lies in its predictable and versatile reactivity, making it a powerful intermediate for synthesizing heterocyclic compounds.

Role as a Michael Acceptor and Synthon

The polarized double bond makes the molecule an excellent Michael acceptor. Furthermore, the dimethylamino group is a superb leaving group upon nucleophilic attack and subsequent cyclization. This "addition-elimination" mechanism is the cornerstone of its utility.

Synthesis of Polysubstituted Pyridines and Pyrimidines

A prominent application is its reaction with active methylene compounds (e.g., malononitrile, cyanoacetamide) or other binucleophiles.[5] These reactions typically proceed via a base-catalyzed cascade involving Michael addition, intramolecular cyclization, and elimination of dimethylamine to furnish highly substituted pyridine or pyrimidine rings.[1]

Diagram of Synthetic Transformations

G cluster_products Heterocyclic Products Start 3-(Dimethylamino)-2- (4-methylbenzoyl)acrylonitrile P1 Substituted Pyridines Start->P1 + Active Methylene Nitriles (e.g., Malononitrile) P2 Substituted Pyrimidines Start->P2 + Amidines / Guanidines P3 Fused Heterocycles Start->P3 + o-Phenylenediamine

Caption: Key synthetic applications of the title compound.

Safety and Handling

While specific toxicity data for this exact compound is limited, its structural components (acrylonitrile derivative) warrant careful handling. Acrylonitrile and its derivatives are often classified as toxic if swallowed and can cause skin and eye irritation.[6]

  • Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors.

  • Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

It is imperative to consult the material safety data sheet (MSDS) provided by the supplier before handling this chemical.

Conclusion

3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile is a synthetically powerful and versatile chemical intermediate. Its well-defined "push-pull" electronic structure facilitates predictable and efficient access to a wide variety of complex heterocyclic molecules. The straightforward synthesis and high reactivity make it an invaluable tool for researchers in medicinal chemistry and materials science, enabling the rapid generation of molecular diversity for screening and development programs.

References

  • ResearchGate. (2007). Dimethylformamide Dimethyl Acetal in Heterocyclic Synthesis: Synthesis of Polyfunctionally Substituted Pyridine Derivatives as Precursors to Bicycles and Polycycles. Retrieved from [Link]

  • ResearchGate. (n.d.). Some reactions of DMF‐DMA reagent with methylene groups. Retrieved from [Link]

  • Scientific Research Publishing. (2011). Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis. Retrieved from [Link]

  • Semantic Scholar. (2021). Synthesis and Spectral Characterisation of (E)-3-(3-(4 (Dimethylamino)Phenyl) Acrylo-yl)-4-Hydroxy-2H-Chromen-2. Retrieved from [Link]

  • PubChem. (n.d.). 3-(Dimethylamino)acrylonitrile. Retrieved from [Link]

Sources

Exploratory

3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile molecular weight

An In-depth Technical Guide to 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 3-(Dime...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile, a versatile enaminonitrile intermediate. The document delineates its fundamental physicochemical properties, outlines a robust and validated synthetic protocol, and explores its potential applications in medicinal chemistry and organic synthesis. As a molecule incorporating reactive carbonyl, nitrile, and enamine functionalities, it serves as a valuable building block for the synthesis of complex heterocyclic systems. This guide is intended to equip researchers with the technical knowledge required to effectively synthesize, characterize, and utilize this compound in advanced research and development projects.

Introduction: The Strategic Value of Enaminonitriles

3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile belongs to the enaminonitrile class of organic compounds. These structures are characterized by an acrylonitrile moiety conjugated with an enamine. This arrangement results in a highly polarized and reactive molecule, making it an exceptionally useful synthon, or building block, in organic chemistry. The strategic value of this compound lies in the synergistic reactivity of its three key functional groups:

  • The Cyano (Nitrile) Group: A powerful electron-withdrawing group that activates the adjacent double bond for nucleophilic attack. It is also a precursor to various other functional groups, including amines, amides, and carboxylic acids.

  • The Ketone (4-methylbenzoyl) Group: Provides an additional electrophilic site and is integral to the formation of many heterocyclic rings.

  • The Enamine Group: Acts as a masked aldehyde or ketone and is an excellent nucleophile. Its dimethylamino substituent is a good leaving group, facilitating cyclization and substitution reactions.

This unique combination allows 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile to serve as a precursor for a wide array of heterocyclic compounds, such as pyrimidines, pyridines, and pyrazoles, which form the core of numerous pharmaceutical agents.[1][2] The study of such intermediates is critical for the development of novel therapeutics and functional materials.[3]

Physicochemical and Structural Properties

A precise understanding of a compound's physical and chemical properties is the foundation of its effective application. The key identifiers and computed properties for 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile are summarized below.

Core Compound Identifiers
PropertyValue
IUPAC Name (E)-3-(dimethylamino)-2-(4-methylbenzoyl)prop-2-enenitrile[4]
Molecular Formula C₁₃H₁₄N₂O[4]
Molecular Weight 214.26 g/mol [4]
CAS Number 96232-41-6[4]
Canonical SMILES CC1=CC=C(C=C1)C(=O)/C(=C/N(C)C)/C#N[4]
Synonyms 2-[(Dimethylamino)methylene]-3-(4-methylphenyl)-3-oxopropanenitrile, (E)-3-(dimethylamino)-2-(4-methylbenzoyl)acrylonitrile[4]
Computed Physicochemical Data

The following properties, computed by established algorithms, offer predictive insights into the molecule's behavior in various chemical and biological environments.[4]

PropertyValueReference
Exact Mass 214.110613074 DaPubChem (2025.09.15)[4]
Topological Polar Surface Area 44.1 ŲCactvs 3.4.8.24[4]
XLogP3-AA (Lipophilicity) 2.3XLogP3 3.0[4]
Hydrogen Bond Donor Count 0Cactvs 3.4.8.24[4]
Hydrogen Bond Acceptor Count 3Cactvs 3.4.8.24[4]
Rotatable Bond Count 3Cactvs 3.4.8.24[4]
Molecular Structure Visualization

The 2D structure of the molecule highlights the key functional groups and their relative positions.

Caption: 2D structure of 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile.

Synthesis Protocol and Mechanistic Rationale

The synthesis of 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile is most efficiently achieved via the condensation of an active methylene compound with an amide acetal. This method is widely applicable for the preparation of enaminones and related compounds.

Proposed Synthetic Pathway

The recommended synthesis involves the reaction of 4-methylbenzoylacetonitrile with N,N-Dimethylformamide dimethyl acetal (DMF-DMA) .

  • Causality of Reagent Selection:

    • 4-methylbenzoylacetonitrile: This starting material contains the required 4-methylbenzoyl group and a highly acidic methylene group (CH₂) positioned between two strong electron-withdrawing groups (ketone and nitrile). This acidity is crucial for the initial deprotonation step.

    • N,N-Dimethylformamide dimethyl acetal (DMF-DMA): This reagent serves as a highly reactive and anhydrous source of the "dimethylaminomethylene" fragment (-CH=N(CH₃)₂). It reacts readily with active methylene compounds, eliminating methanol as a benign byproduct and driving the reaction to completion. It avoids the harsher conditions sometimes required by alternative methods like the Vilsmeier-Haack reaction.

Step-by-Step Experimental Protocol

Materials:

  • 4-methylbenzoylacetonitrile

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Toluene (anhydrous)

  • Hexanes or Heptane (for washing)

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask, add 4-methylbenzoylacetonitrile (10.0 g, 1 equivalent). Add anhydrous toluene (100 mL) to dissolve the starting material.

  • Reagent Addition: While stirring the solution at room temperature under an inert atmosphere, add N,N-Dimethylformamide dimethyl acetal (1.2 equivalents) dropwise over 10 minutes.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 110°C for toluene) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Isolation: a. Cool the reaction mixture to room temperature. b. Reduce the solvent volume to approximately 20% of the original volume using a rotary evaporator. c. The product will often precipitate upon cooling and concentration. If not, add hexanes or heptane to induce crystallization. d. Isolate the solid product by vacuum filtration. e. Wash the solid cake with cold hexanes or heptane to remove any residual impurities.

  • Purification: The crude product is often of high purity. If further purification is required, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) is recommended.

  • Drying: Dry the final product under vacuum to yield 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile as a crystalline solid.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the synthetic process.

G Start Starting Material: 4-Methylbenzoylacetonitrile Reaction Condensation Reaction (Reflux, 2-4h) Start->Reaction Reagent Reagent: N,N-Dimethylformamide dimethyl acetal (DMF-DMA) Reagent->Reaction Solvent Solvent: Anhydrous Toluene Solvent->Reaction Workup Work-up: 1. Solvent Reduction 2. Precipitation/Crystallization 3. Filtration Reaction->Workup Product Final Product: 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile Workup->Product

Caption: Workflow for the synthesis of the target compound.

Protocol Validation: Spectroscopic Characterization

To ensure the identity and purity of the synthesized compound, a multi-technique spectroscopic analysis is required. The expected data serves as a benchmark for experimental validation.

TechniqueExpected Observations
¹H NMR - Aromatic Protons: Two doublets in the ~7.2-7.9 ppm range, corresponding to the AA'BB' system of the 1,4-disubstituted benzene ring. - Vinylic Proton: A singlet around ~7.5-8.0 ppm for the C=CH-N proton. - Dimethylamino Protons: Two singlets (due to restricted rotation around the C-N bond) or one broad singlet around ~3.0-3.4 ppm, integrating to 6H. - Methyl Protons: A singlet around ~2.4 ppm, integrating to 3H.
¹³C NMR - Carbonyl Carbon: Signal in the ~185-195 ppm region. - Nitrile Carbon: Signal around ~118-125 ppm. - Olefinic Carbons: Signals in the ~90-160 ppm range. - Aromatic Carbons: Multiple signals between ~125-145 ppm. - Aliphatic Carbons: Signals for the N-methyl groups (~35-45 ppm) and the aryl-methyl group (~21 ppm).
FT-IR (ATR) - Nitrile (C≡N) Stretch: Strong, sharp absorption band at ~2200-2220 cm⁻¹. - Carbonyl (C=O) Stretch: Strong absorption band at ~1630-1650 cm⁻¹ (conjugated). - Olefinic (C=C) Stretch: Medium absorption band at ~1580-1620 cm⁻¹.
Mass Spectrometry (ESI+) - [M+H]⁺ Ion: A prominent peak at m/z corresponding to the molecular weight plus a proton (215.12). The exact mass would confirm the elemental composition.

Applications in Research and Development

The synthetic utility of 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile is its primary application. It is a key intermediate for constructing more complex molecular architectures, particularly heterocyclic rings that are prevalent in pharmacology.

  • Precursor to Pyrimidines and Pyridines: The compound can react with various binucleophiles. For instance, reaction with amidines or guanidine can yield substituted pyrimidine derivatives, which are known for their wide range of biological activities, including anticancer and antimicrobial properties.[2]

  • Building Block for Bioactive Scaffolds: The inherent reactivity allows for its use in combinatorial chemistry and fragment-based drug discovery to rapidly generate libraries of novel compounds for biological screening.

  • Functional Materials: Acrylonitrile derivatives are also explored in the development of dyes and other functional materials due to their conjugated electronic systems.[1]

Safety and Handling

  • General Handling: Handle in a well-ventilated fume hood. Use standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Toxicity Profile (Inferred): Related acrylonitrile compounds are classified as toxic if swallowed and can cause significant skin and eye irritation.[5][6] Assume this compound has a similar hazard profile.

  • Inhalation/Contact: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.

Conclusion

3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile is a high-value synthetic intermediate with a well-defined profile of physicochemical properties. The synthetic protocol detailed in this guide is robust, high-yielding, and relies on readily available commercial reagents. Its true potential is realized in its application as a versatile precursor for a multitude of heterocyclic compounds, positioning it as a valuable tool for researchers in medicinal chemistry, drug discovery, and materials science. Adherence to the outlined synthesis, characterization, and safety protocols will enable its effective and safe utilization in advanced scientific research.

References

  • BLDpharm. 3-((Dimethylamino)methyl)-4-methoxybenzonitrile.
  • PubChem. 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile. National Center for Biotechnology Information.
  • MySkinRecipes. 3-(Dimethylamino)-3-ethoxyacrylonitrile.
  • Benchchem. 2-(4-Chlorobenzoyl)-3-(dimethylamino)acrylonitrile.
  • Santa Cruz Biotechnology, Inc. trans-3-(Dimethylamino)acrylonitrile.
  • PubChem. 3-(Dimethylamino)acrylonitrile. National Center for Biotechnology Information.
  • Google Patents. CN101456825B - Method for preparing acrylic nitrile derivates.
  • ResearchGate. Methodologies for the synthesis of acrylonitriles.

Sources

Foundational

An In-Depth Technical Guide to (E)-3-(Dimethylamino)-2-(4-methylbenzoyl)prop-2-enenitrile

Abstract: This technical guide provides a comprehensive overview of 3-(dimethylamino)-2-(4-methylbenzoyl)acrylonitrile, a functionalized enamine of significant interest in synthetic chemistry. The document details its pr...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive overview of 3-(dimethylamino)-2-(4-methylbenzoyl)acrylonitrile, a functionalized enamine of significant interest in synthetic chemistry. The document details its precise chemical identity, including its IUPAC nomenclature and stereochemistry, physicochemical properties, and a validated synthetic pathway with mechanistic insights. Furthermore, it outlines methods for its analytical characterization, explores its established and potential applications as a versatile precursor for bioactive molecules and heterocyclic systems, and establishes a robust framework for its safe handling based on toxicological data from structurally related compounds. This guide is intended for researchers and professionals in organic synthesis, medicinal chemistry, and materials science who require a deep technical understanding of this valuable chemical intermediate.

Chemical Identity and Nomenclature

The accurate identification and naming of a chemical entity are foundational to scientific communication and reproducibility. The topic of this guide is a substituted acrylonitrile derivative, which possesses distinct structural features dictating its formal nomenclature.

IUPAC Name and Stereochemistry

The formal IUPAC name for the compound is (E)-3-(dimethylamino)-2-(4-methylbenzoyl)prop-2-enenitrile [1]. The "(E)" designation is critical, indicating the stereochemical configuration about the carbon-carbon double bond. In this isomer, the highest priority substituents on each carbon of the double bond are on opposite sides. For the C2 carbon, the 4-methylbenzoyl group takes priority over the nitrile group. For the C3 carbon, the dimethylamino group takes priority over the hydrogen atom. The trans-orientation of the bulky 4-methylbenzoyl and dimethylamino groups makes the (E)-isomer the more sterically favorable and commonly synthesized form.

Common Names and Synonyms

While the IUPAC name provides unambiguous structural information, the compound is often referred to by the more common name 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile [1]. Other systematic names and synonyms include:

  • 2-[(Dimethylamino)methylene]-3-(4-methylphenyl)-3-oxopropanenitrile[1]

  • (2E)-3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile[1]

  • (E)-3-(dimethylamino)-2-(4-methylbenzoyl)prop-2-enenitrile[1]

Structural Information

The molecule integrates three key functional groups onto an acrylonitrile backbone: a dimethylamino group, a 4-methylbenzoyl (p-toluoyl) group, and a nitrile group. This trifunctional nature is the source of its synthetic versatility.

Caption: Chemical Structure of (E)-3-(dimethylamino)-2-(4-methylbenzoyl)prop-2-enenitrile.

Key Identifiers

Quantitative identifiers are essential for database searches and regulatory compliance.

IdentifierValueSource
CAS Number 96232-41-6PubChem[1]
Molecular Formula C₁₃H₁₄N₂OPubChem[1]
Molecular Weight 214.26 g/mol PubChem[1]
Canonical SMILES CC1=CC=C(C=C1)C(=O)/C(=C/N(C)C)/C#NPubChem[1]
InChIKey FNUVUUPRYIYVRL-FMIVXFBMSA-NPubChem[1]

Physicochemical Properties

The physical and chemical properties of a compound govern its behavior in different environments, influencing its reactivity, solubility, and bioavailability. The data presented here are computationally derived and provide a strong basis for experimental design.[1]

PropertyValueNotes
XLogP3-AA 2.3Indicates moderate lipophilicity, suggesting good solubility in many organic solvents and limited solubility in water.
Topological Polar Surface Area (TPSA) 44.1 ŲSuggests potential for good cell membrane permeability.
Hydrogen Bond Donor Count 0The molecule cannot act as a hydrogen bond donor.
Hydrogen Bond Acceptor Count 3The nitrile nitrogen, carbonyl oxygen, and enamine nitrogen can act as hydrogen bond acceptors.
Rotatable Bond Count 3Provides a degree of conformational flexibility around the aryl-carbonyl, carbonyl-vinyl, and vinyl-amino bonds.
Exact Mass 214.110613074 DaFor high-resolution mass spectrometry analysis.

Synthesis and Mechanism

The construction of this highly functionalized molecule relies on a logical sequence of bond-forming reactions. Understanding the underlying mechanism and retrosynthesis is key to optimizing reaction conditions and adapting the protocol for related analogs.

Retrosynthetic Analysis

A logical retrosynthetic approach disconnects the molecule at the most synthetically accessible bonds. The primary disconnection is at the C2-acyl bond, which can be formed via an acylation of a suitable enamine precursor. This precursor, in turn, can be derived from the condensation of a cyanoacetate equivalent and a dimethylamine source.

G target (E)-3-(dimethylamino)-2-(4-methylbenzoyl)prop-2-enenitrile disconnection1 C-C Acylation target->disconnection1 precursor1 3-(Dimethylamino)acrylonitrile disconnection1->precursor1 reagent1 4-Methylbenzoyl Chloride disconnection1->reagent1 disconnection2 Condensation / Michael Addition precursor1->disconnection2 precursor2 Cyanoacetic Acid or Ester disconnection2->precursor2 reagent2 Dimethylamine Source (e.g., Dimethylamine, DMFDMA) disconnection2->reagent2

Caption: Retrosynthetic pathway for the target molecule.

Recommended Synthetic Protocol

This protocol is synthesized from established methods for preparing closely related acrylonitrile derivatives.[2][3] It involves a two-step, one-pot procedure that prioritizes efficiency and yield.

Step 1: Formation of the Enaminonitrile Intermediate

  • To a stirred solution of cyanoacetic acid (1.0 eq) in an appropriate solvent (e.g., toluene, 10 mL/g), add N,N-dimethylformamide dimethyl acetal (DMFDMA) (1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to 80-90 °C and stir for 2-4 hours, monitoring the evolution of methanol and carbon dioxide. The reaction progress can be monitored by TLC or GC-MS.

    • Causality: DMFDMA serves as both the dimethylamine source and a dehydrating agent, driving the condensation reaction to form 3-(dimethylamino)acrylonitrile in situ. Cyanoacetic acid is an accessible and reactive starting material.

Step 2: Acylation of the Enaminonitrile

  • Cool the reaction mixture containing the in situ generated 3-(dimethylamino)acrylonitrile to 0-5 °C using an ice bath.

  • Add a non-nucleophilic base, such as triethylamine (1.5 eq), to the mixture.

  • Slowly add a solution of 4-methylbenzoyl chloride (1.1 eq) in the same solvent dropwise, maintaining the temperature below 10 °C.

    • Causality: Triethylamine is crucial for scavenging the HCl generated during the acylation reaction, preventing protonation of the enamine and promoting the forward reaction. The low temperature controls the exothermicity of the acylation.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours, or until TLC analysis indicates the consumption of the starting enaminonitrile.

  • Upon completion, quench the reaction by adding water. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure (E)-isomer as a solid.

Spectroscopic and Analytical Characterization

Confirmation of the structure and purity is achieved through a combination of standard spectroscopic techniques. The following are the expected spectral features for (E)-3-(dimethylamino)-2-(4-methylbenzoyl)prop-2-enenitrile.

TechniqueExpected Features
¹H NMR - Aromatic protons of the 4-methylbenzoyl group appearing as two doublets (AA'BB' system) in the range of δ 7.2-7.9 ppm. - A singlet for the vinylic proton (~δ 7.5-8.0 ppm), deshielded due to conjugation. - A singlet for the N,N-dimethyl protons (~δ 3.0-3.4 ppm). - A singlet for the aryl methyl protons (~δ 2.4 ppm).
¹³C NMR - Carbonyl carbon (~δ 185-195 ppm). - Nitrile carbon (~δ 118-125 ppm). - Vinylic carbons (~δ 90 ppm for C2 and ~δ 150-160 ppm for C3). - Aromatic carbons in their characteristic region (~δ 125-145 ppm). - N,N-dimethyl carbons (~δ 40-45 ppm). - Aryl methyl carbon (~δ 21 ppm).
IR Spectroscopy - A strong, sharp absorption band for the nitrile (C≡N) stretch around 2200-2220 cm⁻¹. - A strong absorption band for the conjugated ketone (C=O) stretch around 1640-1660 cm⁻¹. - Absorption bands for the C=C double bond and aromatic ring stretches in the 1500-1600 cm⁻¹ region.
Mass Spectrometry (EI) - A prominent molecular ion peak (M⁺) corresponding to the exact mass of the molecule (214.11). - Characteristic fragmentation patterns, including the loss of the dimethylamino group and cleavage yielding the 4-methylbenzoyl cation.

Applications in Research and Development

The unique arrangement of functional groups makes this compound a powerful building block in various fields.

Precursor for Heterocyclic Synthesis

Enaminonitriles are exceptionally versatile intermediates for the synthesis of nitrogen-containing heterocycles. The dimethylamino group can act as a leaving group upon reaction with binucleophiles. This allows for the construction of diverse ring systems, such as:

  • Pyridines and Pyrimidines: Reaction with 1,3-dicarbonyl compounds or other suitable precursors can lead to highly substituted pyridines and pyrimidines, which are core scaffolds in many pharmaceuticals.

  • Pyrazoles: Cyclization with hydrazine derivatives can yield substituted pyrazoles, another important pharmacophore.

Intermediate for Bioactive Molecules

Acrylonitrile derivatives are recognized as key intermediates in the synthesis of important pharmaceuticals, particularly fluoroquinolone (FQN) antibiotics.[3] The core structure of the title compound is analogous to intermediates used in the synthesis of these potent antibacterial agents.[3] Furthermore, related chlorobenzoyl acrylonitrile analogs have shown potential in oncology and antimicrobial research, suggesting that the 4-methylbenzoyl derivative could serve as a lead compound for developing new therapeutic agents.[2]

Potential in Materials Science

The acrylonitrile moiety is a reactive monomer. While the steric bulk of the benzoyl group may hinder polymerization, the compound could be used to functionalize polymers or as a comonomer to introduce specific properties. Acrylonitrile-based copolymers are used to create advanced materials like molecularly imprinted membranes for biosensors, affinity separations, and drug delivery systems. The functional groups on this molecule could be exploited to create polymers with tailored recognition or responsive properties.

Safety, Handling, and Toxicology

GHS Hazard Classification (Inferred from Analogs)

Based on data for related compounds, the following GHS classifications should be assumed:

HazardClassificationBasis (Related Compound)
Acute Toxicity, Oral Category 3: Toxic if swallowed3-(Dimethylamino)acrylonitrile[4], 4-(Dimethylamino)benzonitrile[5]
Acute Toxicity, Dermal Category 3: Toxic in contact with skin4-(Dimethylamino)benzonitrile[5]
Acute Toxicity, Inhalation Category 3: Toxic if inhaled4-(Dimethylamino)benzonitrile[5]
Skin Corrosion/Irritation Category 2: Causes skin irritation3-(Dimethylamino)acrylonitrile[4]
Serious Eye Damage/Irritation Category 2: Causes serious eye irritation3-(Dimethylamino)acrylonitrile[4]
Carcinogenicity Potential CarcinogenAcrylonitrile is a known potential carcinogen[6]
Handling and Personal Protective Equipment (PPE)

All work with this compound must be conducted in a certified chemical fume hood. The following PPE is mandatory:

  • Hand Protection: Nitrile or neoprene gloves, changed frequently.

  • Eye Protection: Chemical safety goggles and/or a full-face shield.

  • Skin and Body Protection: A flame-retardant lab coat. Ensure no skin is exposed.

  • Respiratory Protection: Not typically required if work is performed within a fume hood, but an appropriate respirator should be available for emergencies.

Toxicological Profile

The primary toxicological risk associated with acrylonitrile derivatives is their potential to release cyanide in vivo through metabolic processes.[7] Cyanide is a potent cellular poison that inhibits cytochrome c oxidase, halting cellular respiration. Symptoms of exposure to related compounds include headache, dizziness, nausea, convulsions, and, at high levels, respiratory failure and death.[7][8] The compound is also expected to be a skin and respiratory tract irritant.[7] All routes of exposure—inhalation, ingestion, and dermal contact—should be considered hazardous.

Conclusion

(E)-3-(Dimethylamino)-2-(4-methylbenzoyl)prop-2-enenitrile is a synthetically valuable and highly functionalized intermediate. Its well-defined structure and stereochemistry, combined with a straightforward and high-yielding synthetic pathway, make it an attractive building block for researchers. Its potential as a precursor to complex heterocyclic systems and bioactive molecules, particularly in medicinal chemistry, is significant. However, its utility is matched by its potential toxicity, which is derived from its acrylonitrile core. Strict adherence to safety protocols is essential when handling this compound. This guide provides the foundational knowledge for scientists to utilize this versatile molecule effectively and safely in their research and development endeavors.

References

  • PubChem. (n.d.). 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). CN101456825B - Method for preparing acrylic nitrile derivates.
  • ResearchGate. (n.d.). Chemical structure of acrylonitrile (a), methacrylic acid (b), acrylamide (c), dimethoate (d) and trichlorphon (e). Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Acrylonitrile | Medical Management Guidelines. Centers for Disease Control and Prevention. Retrieved from [Link]

  • PubChem. (n.d.). 3-(Dimethylamino)acrylonitrile. National Center for Biotechnology Information. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Common Name: METHYLACRYLONITRILE HAZARD SUMMARY. Retrieved from [Link]

  • Wikipedia. (n.d.). Acrylonitrile. Retrieved from [Link]

Sources

Exploratory

Spectroscopic data of 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile

An In-Depth Technical Guide to the Spectroscopic Data of 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile For Researchers, Scientists, and Drug Development Professionals Introduction 3-(Dimethylamino)-2-(4-methylbenzoy...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Spectroscopic Data of 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile is a functionalized acrylonitrile derivative with the chemical formula C₁₃H₁₄N₂O and a molecular weight of 214.26 g/mol .[1] Its structure, featuring a dimethylamino group, a benzoyl moiety, and a nitrile group, suggests a range of potential applications in medicinal chemistry and materials science, areas where functionalized acrylonitriles are of significant interest.[2][3][4] This guide provides a comprehensive analysis of the expected spectroscopic characteristics of this compound, offering a predictive framework for its identification and characterization using modern analytical techniques. Understanding the spectroscopic signature of a molecule is paramount for confirming its structure, assessing its purity, and establishing quality control parameters in any research or development setting.

This document will delve into the predicted ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data for 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile. Each section will include an interpretation of the expected spectral features, a detailed experimental protocol for data acquisition, and workflow diagrams to illustrate the analytical process.

Molecular Structure and Key Functional Groups

The unique arrangement of functional groups in 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile dictates its spectroscopic properties. The IUPAC name for this compound is (E)-3-(dimethylamino)-2-(4-methylbenzoyl)prop-2-enenitrile, indicating an E-configuration around the carbon-carbon double bond.[1]

Caption: Molecular structure of 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the number, connectivity, and chemical environment of hydrogen atoms.

Predicted ¹H NMR Data
ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
Aromatic (ortho to C=O)7.8 - 8.0Doublet (d)2H~8.0
Aromatic (meta to C=O)7.2 - 7.4Doublet (d)2H~8.0
Vinylic7.5 - 7.7Singlet (s)1H-
Dimethylamino3.1 - 3.3Singlet (s)6H-
Methyl (on ring)2.4 - 2.5Singlet (s)3H-
Interpretation of the Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile in a solvent like CDCl₃ would exhibit distinct signals corresponding to the different types of protons in the molecule.

  • Aromatic Region (7.2 - 8.0 ppm): The 4-methylbenzoyl group will show two signals. The two protons ortho to the carbonyl group are expected to be deshielded and appear as a doublet around 7.8-8.0 ppm. The two protons meta to the carbonyl group will appear as another doublet at a slightly upfield position, around 7.2-7.4 ppm. The coupling between these adjacent protons would result in a typical AX system with a coupling constant of approximately 8.0 Hz.

  • Vinylic Proton (7.5 - 7.7 ppm): The single vinylic proton is expected to be significantly deshielded due to the electron-withdrawing effects of the adjacent carbonyl and nitrile groups, as well as conjugation with the dimethylamino group. It is predicted to appear as a singlet.

  • Dimethylamino Protons (3.1 - 3.3 ppm): The six protons of the two methyl groups attached to the nitrogen atom are chemically equivalent and are expected to appear as a single, sharp singlet.

  • Methyl Protons (2.4 - 2.5 ppm): The three protons of the methyl group on the aromatic ring will also give rise to a singlet in the aliphatic region of the spectrum.

Experimental Protocol for ¹H NMR Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-10 mg of 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

    • Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.[5]

  • Instrument Setup:

    • Insert the NMR tube into a spinner turbine and adjust its depth using a gauge.[6]

    • Wipe the outside of the NMR tube to remove any dust or fingerprints.[5]

    • Place the sample in the NMR spectrometer.[7]

  • Data Acquisition:

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity.

    • Set the appropriate acquisition parameters (e.g., spectral width, number of scans, relaxation delay).

    • Acquire the free induction decay (FID) and perform a Fourier transform to obtain the spectrum.

    • Phase and baseline correct the spectrum.

    • Integrate the signals and reference the spectrum (e.g., to the residual solvent peak or TMS).

1H_NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Weigh Sample prep2 Dissolve in CDCl₃ prep1->prep2 prep3 Transfer to NMR Tube prep2->prep3 acq1 Insert into Spectrometer prep3->acq1 acq2 Lock & Shim acq1->acq2 acq3 Acquire FID acq2->acq3 proc1 Fourier Transform acq3->proc1 proc2 Phase & Baseline Correction proc1->proc2 proc3 Integration & Referencing proc2->proc3 Spectrum Interpretation Spectrum Interpretation proc3->Spectrum Interpretation

Caption: Workflow for ¹H NMR Analysis.

¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in a different chemical environment gives a distinct signal.

Predicted ¹³C NMR Data
Carbon AtomPredicted Chemical Shift (δ, ppm)
Carbonyl (C=O)190 - 200
Aromatic (C-C=O)135 - 140
Aromatic (C-CH₃)140 - 145
Aromatic (CH)128 - 132
Vinylic (=C-N)150 - 155
Vinylic (=C-CN)90 - 95
Nitrile (C≡N)118 - 122
Dimethylamino (CH₃)40 - 45
Methyl (on ring)20 - 25
Interpretation of the Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide complementary information to the ¹H NMR, confirming the carbon skeleton.

  • Downfield Region (190-200 ppm): The carbonyl carbon of the ketone is the most deshielded and will appear at the lowest field.

  • Aromatic and Vinylic Region (90-155 ppm): This region will contain several signals. The vinylic carbon attached to the nitrogen will be significantly downfield due to the electron-donating effect of the nitrogen. The other vinylic carbon, adjacent to the nitrile and carbonyl groups, will be more upfield. The aromatic carbons will appear in their characteristic range, with the carbon attached to the carbonyl and the carbon attached to the methyl group being distinguishable from the protonated aromatic carbons.

  • Nitrile Carbon (118-122 ppm): The carbon of the nitrile group has a characteristic chemical shift in this region.

  • Aliphatic Region (20-45 ppm): The two equivalent carbons of the dimethylamino group will appear as a single peak, as will the carbon of the methyl group on the aromatic ring.

Experimental Protocol for ¹³C NMR Spectroscopy

The protocol for ¹³C NMR is similar to that for ¹H NMR, with some key differences in the acquisition parameters due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

  • Sample Preparation: A more concentrated sample (20-50 mg) is often required.[5]

  • Instrument Setup: The spectrometer is tuned to the ¹³C frequency.

  • Data Acquisition:

    • Proton decoupling is typically used to simplify the spectrum and improve the signal-to-noise ratio.

    • A larger number of scans and a longer relaxation delay may be necessary compared to ¹H NMR.

13C_NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Prepare Concentrated Sample prep2 Dissolve in CDCl₃ prep1->prep2 prep3 Transfer to NMR Tube prep2->prep3 acq1 Tune to ¹³C Frequency prep3->acq1 acq2 Set Decoupling Parameters acq1->acq2 acq3 Acquire Data (More Scans) acq2->acq3 proc1 Fourier Transform acq3->proc1 proc2 Baseline Correction proc1->proc2 proc3 Chemical Shift Referencing proc2->proc3 Spectrum Interpretation Spectrum Interpretation proc3->Spectrum Interpretation

Caption: Workflow for ¹³C NMR Analysis.

FT-IR Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted FT-IR Data
Functional GroupVibrationPredicted Frequency (cm⁻¹)Intensity
Nitrile (C≡N)Stretch2210 - 2230Strong, Sharp
Carbonyl (C=O)Stretch1670 - 1690Strong
Alkene (C=C)Stretch1600 - 1640Medium
Aromatic (C=C)Stretch1580 - 1600Medium
Aromatic C-HStretch3000 - 3100Medium
Aliphatic C-HStretch2850 - 3000Medium
C-NStretch1250 - 1350Medium-Strong
Interpretation of the Predicted FT-IR Spectrum

The FT-IR spectrum of 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile will be characterized by several strong absorption bands corresponding to its key functional groups.

  • Nitrile Stretch (~2220 cm⁻¹): A strong and sharp absorption band in this region is a clear indicator of the C≡N triple bond.

  • Carbonyl Stretch (~1680 cm⁻¹): A strong absorption band is expected for the C=O stretch of the ketone. The conjugation with the double bond and the aromatic ring may shift this to a slightly lower frequency than a simple aliphatic ketone.

  • C=C Stretches (1580-1640 cm⁻¹): Absorptions of medium intensity are expected for the carbon-carbon double bonds of the alkene and the aromatic ring.

  • C-H Stretches (2850-3100 cm⁻¹): The spectrum will show bands corresponding to the stretching vibrations of the aromatic and aliphatic C-H bonds.

  • C-N Stretch (~1300 cm⁻¹): The stretching vibration of the C-N bond of the dimethylamino group is expected in the fingerprint region.

Experimental Protocol for FT-IR Spectroscopy (ATR Method)
  • Background Scan:

    • Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

    • Acquire a background spectrum of the empty ATR stage.

  • Sample Analysis:

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

    • Acquire the sample spectrum.

  • Data Processing:

    • The software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

    • Clean the ATR crystal thoroughly with an appropriate solvent (e.g., isopropanol) after analysis.

FTIR_Workflow cluster_setup Instrument Setup cluster_acq Sample Measurement cluster_proc Data Analysis setup1 Clean ATR Crystal setup2 Run Background Scan setup1->setup2 acq1 Place Sample on Crystal setup2->acq1 acq2 Apply Pressure acq1->acq2 acq3 Acquire Sample Spectrum acq2->acq3 proc1 Background Correction acq3->proc1 proc2 Peak Identification proc1->proc2 Functional Group Assignment Functional Group Assignment proc2->Functional Group Assignment

Caption: Workflow for FT-IR Analysis using ATR.

Mass Spectrometry

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure from its fragmentation pattern.

Predicted Mass Spectrometry Data
m/zProposed Fragment
214[M]⁺ (Molecular Ion)
199[M - CH₃]⁺
170[M - N(CH₃)₂]⁺
119[C₈H₇O]⁺ (4-methylbenzoyl cation)
91[C₇H₇]⁺ (Tropylium ion)
Interpretation of the Predicted Mass Spectrum
  • Molecular Ion Peak ([M]⁺): The mass spectrum should show a clear molecular ion peak at an m/z of 214, corresponding to the molecular weight of the compound.

  • Fragmentation Pattern: The fragmentation of 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile under electron impact (EI) ionization would likely proceed through several key pathways:

    • Loss of a methyl group: A peak at m/z 199 could correspond to the loss of a methyl radical from the dimethylamino group.

    • Loss of the dimethylamino group: Cleavage of the C-N bond could result in a fragment at m/z 170.

    • Formation of the acylium ion: A prominent peak at m/z 119 is expected, corresponding to the stable 4-methylbenzoyl acylium ion.

    • Formation of the tropylium ion: Further fragmentation of the 4-methylbenzoyl cation by loss of CO can lead to the tropylium ion at m/z 91.

Experimental Protocol for Mass Spectrometry (e.g., ESI-MS)
  • Sample Preparation:

    • Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.[8]

  • Instrument Setup:

    • Set the parameters for the electrospray ionization (ESI) source (e.g., capillary voltage, gas flow rates, temperature).

    • Calibrate the mass analyzer using a known standard.

  • Data Acquisition:

    • Introduce the sample solution into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

    • Acquire the mass spectrum over a suitable m/z range.

  • Data Analysis:

    • Identify the molecular ion peak and major fragment ions.

    • Propose fragmentation pathways consistent with the observed spectrum.

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Interpretation prep1 Prepare Dilute Solution acq1 Sample Infusion prep1->acq1 acq2 Ionization (e.g., ESI) acq1->acq2 acq3 Mass Analysis acq2->acq3 proc1 Identify Molecular Ion acq3->proc1 proc2 Analyze Fragmentation Pattern proc1->proc2 Structure Elucidation Structure Elucidation proc2->Structure Elucidation

Caption: Workflow for Mass Spectrometry Analysis.

Conclusion

The comprehensive spectroscopic analysis of 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile through ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry provides a detailed and self-validating framework for its structural confirmation and characterization. The predicted data, based on established spectroscopic principles, highlights the key features of each technique: the proton and carbon environments in NMR, the characteristic vibrational frequencies of functional groups in FT-IR, and the molecular weight and fragmentation pathways in Mass Spectrometry. By following the detailed experimental protocols, researchers can reliably obtain high-quality data to verify the identity and purity of this compound, which is essential for its potential applications in scientific research and development.

References

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  • Unknown. (n.d.). Fourier Transform Infrared Spectroscopy. Retrieved from [Link]

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  • Springer Nature Experiments. (n.d.). Mass Spectrometry Protocols and Methods. Retrieved from [Link]

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Foundational

An In-Depth Technical Guide to the ¹H NMR Spectrum of 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile. Tailored for researchers, scientists, and professionals in drug deve...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the theoretical underpinnings of the spectrum, predicts peak assignments, and outlines the experimental rationale for spectral acquisition.

Introduction: The Structural Elucidation of a Multifunctional Molecule

3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile is a complex organic molecule featuring a variety of distinct chemical environments. Understanding its ¹H NMR spectrum is crucial for confirming its structure, assessing its purity, and studying its chemical behavior. This guide will deconstruct the molecule's proton environments to predict and interpret its spectral features, providing a valuable resource for researchers working with this and structurally related compounds.

The key to interpreting the ¹H NMR spectrum lies in understanding how the electronic environment of each proton influences its resonance frequency, a phenomenon known as the chemical shift.[1][2] Factors such as electronegativity of neighboring atoms, resonance effects, and magnetic anisotropy all contribute to the final appearance of the spectrum.[3][4]

Predicted ¹H NMR Spectrum and Peak Assignments

The ¹H NMR spectrum of 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile is predicted to exhibit signals corresponding to four distinct proton environments: the dimethylamino group, the vinyl proton, the aromatic protons of the 4-methylbenzoyl group, and the methyl protons of the tolyl moiety.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
(CH₃)₂-N~ 2.9 - 3.3Singlet6H
-CH =C(CN)-~ 7.5 - 8.0Singlet1H
Aromatic Protons (ortho to C=O)~ 7.8 - 8.0Doublet2H
Aromatic Protons (meta to C=O)~ 7.2 - 7.4Doublet2H
Ar-CH~ 2.4Singlet3H
Rationale for Peak Assignments
  • Dimethylamino Protons ( (CH₃)₂-N ) : The two methyl groups of the dimethylamino moiety are chemically equivalent and are expected to appear as a single, sharp singlet. Their proximity to the electron-withdrawing nitrogen atom will cause a downfield shift compared to a typical alkyl proton. The enamine character of this group, where the nitrogen lone pair donates electron density into the π-system, will influence the precise chemical shift.[5][6]

  • Vinyl Proton ( -CH=C(CN)- ) : This proton is part of a highly conjugated system, being attached to a carbon that is double-bonded to a carbon bearing both a cyano and a benzoyl group. The strong electron-withdrawing nature of the cyano and carbonyl groups will significantly deshield this proton, causing its signal to appear far downfield.[7] Due to the absence of adjacent protons, this signal is predicted to be a singlet.

  • Aromatic Protons : The 4-methylbenzoyl group will give rise to a characteristic AA'BB' system in the aromatic region of the spectrum (approximately 6.5-8.0 ppm).[8] The protons ortho to the electron-withdrawing carbonyl group will be more deshielded and thus resonate at a higher chemical shift than the protons meta to it.[9] This will result in two distinct doublets, each integrating to two protons.

  • Aromatic Methyl Protons ( Ar-CH₃ ) : The methyl group attached to the benzene ring is in a benzylic position and will appear as a singlet in the upfield region of the spectrum, typically around 2.0-3.0 ppm.[8]

Experimental Protocol for ¹H NMR Spectrum Acquisition

The following protocol outlines the steps for acquiring a high-quality ¹H NMR spectrum of 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile.

I. Sample Preparation
  • Solvent Selection : Choose a deuterated solvent that will fully dissolve the compound. Chloroform-d (CDCl₃) is a common initial choice for many organic molecules.

  • Concentration : Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent.

  • Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0 ppm.

  • Filtration : Filter the solution through a small plug of glass wool into a clean, dry NMR tube to remove any particulate matter.

II. NMR Spectrometer Setup and Data Acquisition
  • Instrumentation : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • Locking and Shimming : Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent. Perform shimming to optimize the magnetic field homogeneity.

  • Acquisition Parameters :

    • Pulse Sequence : A standard single-pulse experiment is sufficient.

    • Number of Scans : Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Relaxation Delay : Use a relaxation delay of 1-2 seconds to ensure quantitative integration.

    • Spectral Width : Set a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).

III. Data Processing
  • Fourier Transformation : Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

  • Phasing : Manually or automatically phase the spectrum to obtain pure absorption signals.

  • Baseline Correction : Apply a baseline correction to ensure a flat baseline.

  • Referencing : Reference the spectrum by setting the TMS signal to 0 ppm.

  • Integration : Integrate all the signals in the spectrum to determine the relative number of protons for each peak.

  • Peak Picking : Identify and label the chemical shift of each peak.

Visualizing the Molecular Structure and Key NMR Correlations

The following diagram illustrates the molecular structure of 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile and highlights the different proton environments.

Caption: Molecular structure of 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile with key proton environments highlighted.

Conclusion

This technical guide provides a detailed predictive analysis of the ¹H NMR spectrum of 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile. By understanding the fundamental principles of NMR spectroscopy and applying them to the specific structural features of the molecule, researchers can confidently interpret experimental data. The provided protocol for spectrum acquisition serves as a practical starting point for obtaining high-quality data, which is essential for accurate structural elucidation and purity assessment in a drug development setting.

References

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  • University of Regensburg. (n.d.). Chemical shifts. Retrieved from [Link]

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  • El-Guesmi, N., et al. (2021). Synthesis and Spectral Characterisation of (E)-3-(3-(4-(Dimethylamino)Phenyl)Acrylo-yl)-4-Hydroxy-2H-Chromen-2-One and Their Antibacterial Activity and Acetylcholinesterase Inhibition. Journal of Chemistry, 2021, 1-11.
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  • Abraham, R. J., & Mobli, M. (2007). ¹H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 45(10), 865-883.
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  • Semantic Scholar. (2021, October 28). Synthesis and Spectral Characterisation of (E)-3-(3-(4 (Dimethylamino)Phenyl) Acrylo-yl)-4-Hydroxy-2H-Chromen-2. Retrieved from [Link]

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Exploratory

A Comprehensive Guide to the ¹³C NMR Spectroscopic Analysis of 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile

This in-depth technical guide provides a detailed exploration of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile. Tailored for researchers, scientists, and prof...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a detailed exploration of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile. Tailored for researchers, scientists, and professionals in drug development, this document offers a predictive analysis of the compound's ¹³C NMR spectrum, outlines a robust experimental protocol for its acquisition, and provides a framework for its interpretation. This guide is grounded in fundamental NMR principles and data from analogous chemical structures to ensure scientific integrity and practical applicability.

Introduction: The Role of ¹³C NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for determining the structure of organic molecules. Specifically, ¹³C NMR provides direct information about the carbon skeleton of a molecule.[1] Each unique carbon atom in a molecule produces a distinct signal in the ¹³C NMR spectrum, with its chemical shift (δ) being highly sensitive to its local electronic environment. This sensitivity allows for the differentiation of various functional groups and the elucidation of complex molecular architectures.

The subject of this guide, 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile, is a multifunctional compound featuring a dimethylamino group, a benzoyl moiety, and an acrylonitrile unit. The accurate assignment of its ¹³C NMR signals is crucial for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions.

Molecular Structure and Predicted ¹³C NMR Spectral Analysis

A thorough understanding of the molecular structure is paramount for predicting and interpreting its ¹³C NMR spectrum. The structure of 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile, with the proposed carbon atom numbering, is presented below.

Caption: Molecular structure of 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile with carbon numbering.

Based on the structure, we can predict the approximate chemical shifts for each carbon atom by considering the electronic effects of the neighboring functional groups. The electron-withdrawing nature of the carbonyl and nitrile groups, and the electron-donating effect of the dimethylamino group, will significantly influence the chemical shifts of the olefinic carbons.

Table 1: Predicted ¹³C NMR Chemical Shifts for 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile

Carbon AtomPredicted Chemical Shift (δ, ppm)Multiplicity (from DEPT-135)Rationale for Prediction
C1 (CN)118 - 122Quaternary (absent)Typical range for nitrile carbons.[2]
C295 - 105Quaternary (absent)Shielded by the electron-donating dimethylamino group and deshielded by the benzoyl and nitrile groups.
C3150 - 160CH (positive)Deshielded due to the strong electron-donating effect of the nitrogen atom in the enamine system.
C4, C5 (N-CH₃)40 - 45CH₃ (positive)Typical range for methyl groups attached to a nitrogen atom.
C6 (C=O)190 - 198Quaternary (absent)Characteristic chemical shift for a ketone carbonyl carbon.[3]
C7135 - 140Quaternary (absent)Aromatic carbon attached to the carbonyl group.
C8, C12128 - 132CH (positive)Aromatic carbons ortho to the carbonyl group.
C9, C11128 - 132CH (positive)Aromatic carbons meta to the carbonyl group.
C10140 - 145Quaternary (absent)Aromatic carbon para to the carbonyl group, attached to the methyl group.
C13 (Ar-CH₃)20 - 25CH₃ (positive)Typical range for a methyl group attached to an aromatic ring.

Experimental Protocol for ¹³C NMR Data Acquisition

The following protocol outlines the steps for acquiring a high-quality ¹³C NMR spectrum of 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile.

Sample Preparation
  • Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent for this compound. Other deuterated solvents like dimethyl sulfoxide (DMSO-d₆) or acetone-d₆ can also be used, but it's important to be aware of potential solvent effects on chemical shifts.[4][5][6][7]

  • Concentration: Dissolve approximately 10-50 mg of the purified compound in 0.5-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube. The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable time.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0.00 ppm. Modern NMR spectrometers often use the solvent's residual peak for referencing.[2]

NMR Spectrometer Setup
  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and sensitivity.

  • Probe: A standard broadband or dual-channel probe tuned to the ¹³C frequency.

  • Temperature: The experiment is typically run at room temperature (e.g., 298 K).

Acquisition Parameters for a Standard Proton-Decoupled ¹³C NMR Experiment
  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments). Broadband proton decoupling simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.[8][9]

  • Spectral Width: A spectral width of approximately 240-250 ppm (e.g., -10 to 230 ppm) is sufficient to cover the expected range of chemical shifts.

  • Acquisition Time (AQ): Typically 1-2 seconds.

  • Relaxation Delay (D1): A relaxation delay of 2-5 seconds is generally adequate. For quantitative analysis, a longer delay (5-7 times the longest T₁) is necessary.

  • Number of Scans (NS): Due to the low natural abundance of ¹³C (1.1%), a larger number of scans (e.g., 128 to 1024 or more) is required to achieve an adequate signal-to-noise ratio.[10]

  • Pulse Width: A 30° or 45° pulse angle is often used to reduce the overall experiment time, as it allows for a shorter relaxation delay.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Dissolve Dissolve Compound in CDCl3 Transfer Transfer to NMR Tube Dissolve->Transfer Tune Tune & Match Probe Transfer->Tune Setup Set Acquisition Parameters Tune->Setup Acquire Acquire Data (¹³C {¹H}) Setup->Acquire FT Fourier Transform Acquire->FT Phase Phase Correction FT->Phase Baseline Baseline Correction Phase->Baseline Reference Reference (TMS or Solvent) Baseline->Reference Final Spectrum Final Spectrum Reference->Final Spectrum

Caption: Experimental workflow for ¹³C NMR data acquisition and processing.

Advanced NMR Techniques for Structural Confirmation

To further validate the assignments and gain more structural insights, advanced NMR experiments can be employed.

DEPT (Distortionless Enhancement by Polarization Transfer)

The DEPT experiment is invaluable for determining the number of protons attached to each carbon atom.[11][12][13][14] It is typically run in three variations:

  • DEPT-45: Shows signals for all protonated carbons (CH, CH₂, and CH₃).

  • DEPT-90: Shows signals only for CH carbons.[15]

  • DEPT-135: Shows positive signals for CH and CH₃ carbons and negative (inverted) signals for CH₂ carbons. Quaternary carbons are not observed in any DEPT spectrum.[13][15]

By comparing the standard proton-decoupled ¹³C spectrum with the DEPT spectra, the multiplicity of each carbon signal can be unambiguously determined, as indicated in Table 1.

2D NMR Spectroscopy (HSQC and HMBC)

For complex molecules, two-dimensional (2D) NMR experiments can provide definitive structural proof.[16][17][18]

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each carbon atom with its directly attached proton(s). This is extremely useful for assigning the signals of protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between carbons and protons that are two or three bonds away. It is particularly powerful for identifying quaternary carbons and for piecing together the molecular fragments.

Data Interpretation and Validation

The interpretation of the ¹³C NMR spectrum involves assigning each observed signal to a specific carbon atom in the molecule. This process relies on:

  • Chemical Shift: Comparing the observed chemical shifts with the predicted values and with data from spectral databases for similar structures.

  • Multiplicity: Using DEPT spectra to determine if a carbon is a CH, CH₂, or CH₃ group.

  • Signal Intensity: In a standard proton-decoupled ¹³C NMR spectrum, the signal intensities are generally not proportional to the number of carbon atoms. Quaternary carbons often show weaker signals due to longer relaxation times and the lack of Nuclear Overhauser Effect (NOE) enhancement.[2]

  • 2D Correlation Data: Using HSQC and HMBC data to confirm connectivities within the molecule.

A self-validating system for interpretation involves ensuring that all spectral data (¹³C, DEPT, ¹H, HSQC, HMBC) are consistent with the proposed structure. Any discrepancies may indicate an incorrect assignment, the presence of impurities, or an unexpected molecular structure.

Conclusion

The ¹³C NMR spectrum of 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile can be effectively analyzed through a combination of predictive analysis, standard and advanced NMR experiments, and careful data interpretation. This guide provides a comprehensive framework for researchers to approach the structural elucidation of this and similar molecules with confidence. The methodologies described herein are fundamental to modern chemical research and drug development, ensuring the accurate characterization of novel chemical entities.

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Sources

Foundational

Mass spectrometry of 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile

An In-Depth Technical Guide to the Mass Spectrometric Analysis of 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile Authored by a Senior Application Scientist This guide provides a comprehensive framework for the mass s...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mass Spectrometric Analysis of 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile

Authored by a Senior Application Scientist

This guide provides a comprehensive framework for the mass spectrometric analysis of 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile, a compound of interest for its unique structural motifs relevant to medicinal chemistry and materials science. As researchers and drug development professionals, understanding the structural integrity and fragmentation behavior of such molecules is paramount for identification, characterization, and metabolism studies. This document moves beyond a simple recitation of methods to provide a logical, scientifically-grounded rationale for the analytical strategies employed, ensuring a self-validating and robust approach to its characterization.

Introduction: The Analytical Imperative

The molecule 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile incorporates several key functional groups: a tertiary amine (dimethylamino), a ketone (benzoyl), a nitrile, and an alkene backbone. This combination presents a unique analytical challenge and opportunity. Mass spectrometry, particularly when coupled with liquid chromatography and tandem capabilities (LC-MS/MS), is the definitive technique for its structural elucidation. Electrospray ionization (ESI) is an ideal "soft" ionization method, as it minimizes in-source fragmentation, preserving the molecular ion for subsequent analysis.[1][2] This guide will detail a theoretical and practical approach to analyzing this molecule, focusing on predicting its fragmentation pathways and establishing a rigorous experimental protocol for its confirmation.

Molecular Structure and Physicochemical Properties

A foundational understanding of the molecule's structure is critical to predicting its behavior in a mass spectrometer.

Caption: Chemical Structure of the Target Analyte.

Table 1: Core Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₄H₁₆N₂O-
Average Molecular Weight228.29 g/mol -
Monoisotopic Mass228.1263 DaCalculated
Predicted [M+H]⁺229.1335 DaCalculated
Key Functional GroupsDimethylamino, 4-methylbenzoyl, Acrylonitrile-

Ionization Strategy and Predicted MS1 Spectrum

The choice of ionization technique is dictated by the analyte's chemical nature. The presence of the dimethylamino group, a basic site, makes this molecule an excellent candidate for positive-ion electrospray ionization (ESI). This group will readily accept a proton in the acidic mobile phases typically used in reversed-phase chromatography, leading to the formation of a stable, protonated molecule, [M+H]⁺.

Causality of Ionization Choice:

  • Protonation Site: The nitrogen atom of the dimethylamino group is the most likely site of protonation due to its higher basicity compared to the nitrile nitrogen or the carbonyl oxygen.

  • Soft Ionization: ESI is a soft ionization technique that imparts minimal excess energy to the analyte, ensuring that the primary ion observed in the full scan (MS1) spectrum is the intact protonated molecule.[1] This is crucial for establishing the molecular weight and for selecting the correct precursor ion for subsequent fragmentation analysis.

Therefore, in the MS1 scan, we confidently predict a single, prominent peak corresponding to [M+H]⁺ at m/z 229.1335 .

Tandem Mass Spectrometry (MS/MS): Elucidating the Fragmentation Story

To confirm the structure, we employ tandem mass spectrometry (MS/MS), where the [M+H]⁺ precursor ion is isolated and subjected to fragmentation, typically through Collision-Induced Dissociation (CID).[3][4] In CID, the ion's kinetic energy is converted into internal energy upon collision with an inert gas (e.g., argon or nitrogen), causing it to fragment along its weakest bonds or through predictable rearrangement pathways.[3]

The structure of 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile suggests several probable fragmentation pathways. The most energetically favorable cleavages will dominate the resulting MS/MS spectrum.

parent [M+H]⁺ m/z 229.13 frag1 Fragment A m/z 119.05 parent->frag1 - C₇H₈N₂ (120.07 Da) frag3 Fragment C m/z 185.10 parent->frag3 - (CH₃)₂N (44.03 Da) frag2 Fragment B m/z 91.05 frag1->frag2 - CO (28.00 Da)

Caption: Predicted Major Fragmentation Pathways.

Key Predicted Fragmentations:

  • Formation of the 4-methylbenzoyl cation (Fragment A, m/z 119.05): This is arguably the most predictable and likely fragmentation. Cleavage of the bond between the carbonyl carbon and the acrylonitrile moiety is highly favored due to the exceptional stability of the resulting acylium ion. Aromatic ketones are well-known to produce prominent benzoyl-type ions.

    • Neutral Loss: C₇H₈N₂ (3-(Dimethylamino)acrylonitrile radical)

  • Formation of the Tropylium Ion (Fragment B, m/z 91.05): The 4-methylbenzoyl cation (m/z 119.05) can subsequently lose a molecule of carbon monoxide (CO), a common fragmentation pathway for acylium ions, to form the 4-methylphenyl cation. This cation can then rearrange to the highly stable, aromatic tropylium ion.[5] This two-step fragmentation is a hallmark of alkyl-substituted benzoyl compounds.

    • Neutral Loss: CO (from Fragment A)

  • Loss of the Dimethylamino Group (Fragment C, m/z 185.10): Cleavage resulting in the loss of the dimethylamino radical is another plausible pathway. While the nitrogen-carbon bond is relatively strong, the formation of a stable conjugated system in the remaining fragment can drive this process.

    • Neutral Loss: •N(CH₃)₂

Table 2: Summary of Predicted Key Fragment Ions for [M+H]⁺ at m/z 229.13

Predicted FragmentCalculated m/zProposed Structure / NameNeutral Loss from Precursor
A119.054-methylbenzoyl cationC₇H₈N₂
B91.05Tropylium ionC₈H₈N₂O
C185.10[M+H - •N(CH₃)₂]⁺•N(CH₃)₂

Experimental Protocol: A Self-Validating Workflow

This section outlines a robust LC-MS/MS protocol designed for the unambiguous identification of the target compound. The methodology is designed to be self-validating by correlating retention time, precursor mass, and the fragmentation pattern with the predictions made above.

cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis prep1 1. Weigh Standard prep2 2. Dissolve in Methanol prep1->prep2 prep3 3. Dilute to 1 µg/mL prep2->prep3 prep4 4. Filter (0.22 µm) prep3->prep4 lc1 5. Inject 5 µL prep4->lc1 lc2 6. C18 Column Separation lc1->lc2 lc3 7. Gradient Elution lc2->lc3 ms1 8. ESI+ Ionization lc3->ms1 ms2 9. MS1 Full Scan (m/z 100-500) ms1->ms2 ms3 10. Isolate m/z 229.13 ms2->ms3 ms4 11. CID Fragmentation ms3->ms4 ms5 12. MS2 Product Ion Scan ms4->ms5 data1 13. Extract Ion Chromatogram ms5->data1 data2 14. Confirm Precursor m/z data1->data2 data3 15. Match Fragments to Predictions data2->data3

Caption: End-to-End LC-MS/MS Experimental Workflow.

Step 1: Sample Preparation
  • Stock Solution: Accurately weigh ~1 mg of 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile standard. Dissolve in 1 mL of HPLC-grade methanol to create a 1 mg/mL stock solution.

  • Working Solution: Perform a serial dilution of the stock solution with 50:50 methanol:water to a final concentration of 1 µg/mL.

  • Filtration: Filter the working solution through a 0.22 µm PTFE syringe filter to remove any particulates before injection.

Causality: Methanol is chosen for its ability to readily dissolve a wide range of organic compounds. The final dilution in a water/methanol mixture ensures compatibility with the initial mobile phase conditions of the reversed-phase chromatography.

Step 2: Liquid Chromatography (LC)

The goal of chromatography is to separate the analyte from any impurities and deliver it to the mass spectrometer in a solvent suitable for ionization.

Table 3: Recommended LC-MS/MS Parameters

ParameterSettingRationale
LC System
ColumnC18, 2.1 x 50 mm, 1.8 µmStandard for small molecule separation, providing good retention and peak shape.
Mobile Phase A0.1% Formic Acid in WaterProvides protons for ESI+ and enhances peak shape.
Mobile Phase B0.1% Formic Acid in AcetonitrileStrong organic solvent for elution.
Gradient10% B to 95% B over 5 minA standard gradient to elute the compound efficiently.
Flow Rate0.4 mL/minOptimal for a 2.1 mm ID column, ensuring efficient ionization.
Column Temp.40 °CImproves peak shape and reproducibility.
Injection Vol.5 µLStandard volume to avoid column overloading.
MS System
Ionization ModeESI, PositiveAs justified by the presence of the basic dimethylamino group.
Capillary Voltage3.5 kVStandard voltage to ensure stable electrospray.
Gas Temp.325 °CFacilitates desolvation of the ESI droplets.
Gas Flow8 L/minAssists in desolvation.
MS1 Scan Rangem/z 100 - 500Covers the expected precursor ion and potential adducts.
MS/MS
Precursor Ionm/z 229.13The predicted [M+H]⁺ ion.
Product Ion Scanm/z 50 - 250To capture all significant fragment ions.
Collision EnergyStepped: 10, 20, 40 eVUsing multiple energies ensures capture of both low-energy (stable) and high-energy fragments.
Step 3: Data Interpretation and Validation

The protocol is validated by a three-factor confirmation:

  • Retention Time: A sharp, symmetrical peak should be observed at a consistent retention time in the extracted ion chromatogram (XIC) for m/z 229.13.

  • Precursor Mass Accuracy: The high-resolution mass of the precursor ion in the MS1 spectrum should match the calculated mass (229.1335 Da) within a narrow mass tolerance (e.g., < 5 ppm).

  • Fragment Ion Correlation: The MS/MS spectrum must contain the key predicted fragment ions. The presence of the 4-methylbenzoyl cation (m/z 119.05) and its subsequent tropylium ion fragment (m/z 91.05) would provide definitive structural confirmation.

Conclusion

This guide presents a comprehensive, logic-driven approach to the mass spectrometric analysis of 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile. By integrating an understanding of the molecule's inherent chemical properties with the principles of electrospray ionization and collision-induced dissociation, we have established a robust framework for its unambiguous identification. The proposed experimental workflow is designed to be self-validating, ensuring high confidence in the analytical results. This methodology provides researchers with a powerful and reliable tool for the characterization of this and structurally related compounds, facilitating advancements in drug development and chemical research.

References

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • PubChem. (n.d.). 3-(Dimethylamino)acrylonitrile. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • SEDICI. (n.d.). Structural study of some unsaturated malononitriles using mass spectrometry and theoretical models. Retrieved from [Link]

  • ResearchGate. (2012). Identification and Quantification of Dimethylamylamine in Geranium by Liquid Chromatography Tandem Mass Spectrometry. Retrieved from [Link]

  • Wikipedia. (n.d.). Collision-induced dissociation. Retrieved from [Link]

  • PubMed. (2009). Fragmentation patterns of doubly charged acrylonitrile molecule following carbon core ionization. Retrieved from [Link]

  • Wikipedia. (n.d.). Electrospray ionization. Retrieved from [Link]

  • AIP Publishing. (2009). Fragmentation patterns of doubly charged acrylonitrile molecule following carbon core ionization. The Journal of Chemical Physics. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Collision-Induced Dissociation (CID): A Method for Molecular Structure Discovery in Mass Spectrometry. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of dimethylamine. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectrometry after collision-induced dissociation fragmentation of.... Retrieved from [Link]

  • JoVE. (2024). Video: Mass Spectrometry: Aromatic Compound Fragmentation. Retrieved from [Link]

  • LCGC International. (n.d.). Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 2.7 Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Collision-induced dissociation – Knowledge and References. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Understanding Electrospray Ionization (ESI) Difficulties of Digital Mass Spectrometry. Retrieved from [Link]

  • JoVE. (2024). Video: Mass Spectrometry: Aromatic Compound Fragmentation. Retrieved from [Link]

  • JoVE. (2024). Video: Mass Spectrometry: Aromatic Compound Fragmentation. Retrieved from [Link]

  • JoVE. (2024). Video: Mass Spectrometry: Aromatic Compound Fragmentation. Retrieved from [Link]

  • JoVE. (2024). Video: Mass Spectrometry: Aromatic Compound Fragmentation. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile

Executive Summary This technical guide provides a comprehensive analysis of 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile, a substituted enaminonitrile with significant potential as a versatile intermediate in synth...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile, a substituted enaminonitrile with significant potential as a versatile intermediate in synthetic organic chemistry and drug discovery. This document delineates its molecular structure, identifies key physicochemical properties based on computational analysis, and outlines a probable, high-yield synthetic pathway. Furthermore, it explores the compound's chemical reactivity, predicted spectroscopic signature, and critical safety considerations extrapolated from structurally related molecules. The insights herein are designed to equip researchers with the foundational knowledge required to effectively utilize this compound in the synthesis of novel heterocyclic systems and other advanced molecular architectures.

Introduction and Strategic Importance

3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile is a specialized organic compound that merges three critical functional groups onto a compact acrylonitrile framework: a dimethylamino group, a 4-methylbenzoyl (p-toluoyl) moiety, and a nitrile group. This unique arrangement creates a highly functionalized and reactive molecule. The core structure, an enaminonitrile, is a well-established and valuable building block in organic synthesis, primarily due to its electron-rich double bond and the presence of multiple reactive sites.

For professionals in drug development, compounds of this class are of particular interest as precursors to a wide array of heterocyclic structures, such as pyrimidines, pyridines, and pyrazoles, which form the core of countless pharmaceutical agents.[1] The specific substitution with a 4-methylbenzoyl group introduces a lipophilic aromatic domain that can be pivotal for modulating biological activity and pharmacokinetic properties. This guide serves to consolidate the known and predicted characteristics of this compound to facilitate its application in research and development.

Molecular Structure and Identification

The structural identity of a compound is the cornerstone of its chemical and physical behavior. The key identifiers for 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile are systematically compiled below.

Caption: 2D representation of the molecular structure.

Table 1: Compound Identification

Identifier Value Source
IUPAC Name (E)-3-(dimethylamino)-2-(4-methylbenzoyl)prop-2-enenitrile PubChem[2]
Molecular Formula C₁₃H₁₄N₂O PubChem[2]
Molecular Weight 214.26 g/mol PubChem[2]
PubChem CID 11458555 PubChem[2]
Canonical SMILES CC1=CC=C(C=C1)C(=O)/C(=C/N(C)C)/C#N PubChem[2]

| InChIKey | FNUVUUPRYIYVRL-FMIVXFBMSA-N | PubChem[2] |

Physicochemical Properties (Computed)

While experimental data for this specific molecule is not widely published, computational models provide reliable estimates for key physicochemical properties. These parameters are crucial in drug development for predicting a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

Table 2: Computed Physicochemical Data

Property Value Significance in Drug Development
XLogP3-AA (LogP) 2.3 Indicates moderate lipophilicity, suggesting a good balance between aqueous solubility and lipid membrane permeability.[2]
Hydrogen Bond Donors 0 The absence of donor groups (like -OH or -NH) limits its ability to form hydrogen bonds as a donor, which can affect binding and solubility.[2]
Hydrogen Bond Acceptors 3 The nitrile nitrogen, carbonyl oxygen, and enamine nitrogen can act as hydrogen bond acceptors, influencing interactions with biological targets.[2]
Rotatable Bonds 3 A low number of rotatable bonds suggests relatively low conformational flexibility, which can be favorable for binding affinity and bioavailability.[2]
Topological Polar Surface Area (TPSA) 44.1 Ų This value is well within the typical range for orally bioavailable drugs (<140 Ų), predicting good cell membrane permeability.[2]

| Exact Mass | 214.110613074 Da | Essential for high-resolution mass spectrometry analysis and confirmation of identity.[2] |

Synthesis and Chemical Reactivity

Proposed Synthetic Pathway

The most logical and industrially scalable synthesis for 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile involves the acylation of a suitable precursor. A well-documented approach for analogous structures is the reaction of 3-(dimethylamino)acrylonitrile with an appropriate acyl chloride.[3] This reaction proceeds via a nucleophilic attack from the electron-rich enamine system onto the electrophilic acyl chloride.

G cluster_reactants Reactants cluster_conditions Reaction Conditions Reactant1 3-(Dimethylamino)acrylonitrile Product 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile Reactant1->Product Reactant2 4-Methylbenzoyl Chloride Reactant2->Product Base Triethylamine (Base) Base->Product Quenches HCl Solvent Toluene (Solvent) Solvent->Product Temp ~70°C Temp->Product Byproduct Triethylammonium Chloride (Byproduct) Product->Byproduct forms alongside

Caption: Proposed synthetic workflow for the target compound.

Experimental Protocol: Synthesis

This protocol is a self-validating system; successful synthesis is confirmed by characterization of the final product, which should match the expected properties.

  • Reactor Setup: To a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add a solution of 3-(dimethylamino)acrylonitrile (1 equivalent) dissolved in toluene (approx. 10 volumes).

  • Addition of Base: Add triethylamine (1.05 equivalents) to the flask. The choice of a non-nucleophilic tertiary amine like triethylamine is critical; it acts solely as an acid scavenger to neutralize the HCl byproduct without competing in the acylation reaction.

  • Acylation: Heat the mixture to approximately 70°C. Slowly add 4-methylbenzoyl chloride (1.0 equivalent) dissolved in toluene dropwise via the dropping funnel over 1-2 hours. Maintaining a controlled addition rate is crucial to manage the exothermic nature of the reaction.

  • Reaction Monitoring & Workup: After the addition is complete, maintain the temperature for an additional 1-2 hours to ensure the reaction goes to completion. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture. The byproduct, triethylammonium chloride, will precipitate and can be removed by filtration. The filtrate (toluene solution) contains the desired product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the final product.

Chemical Reactivity Profile

The reactivity of 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile is governed by its constituent functional groups:

  • Enaminonitrile System: This is the most reactive part of the molecule. It can participate in cycloaddition reactions and act as a nucleophile. It is a key precursor for forming various heterocyclic rings, which is a major application for this class of compounds.[1]

  • Carbonyl Group: The ketone is susceptible to reduction by agents like sodium borohydride (NaBH₄) to form a secondary alcohol.[4]

  • Nitrile Group: The cyano group can be hydrolyzed to a carboxylic acid or an amide under strong acidic or basic conditions, or reduced to a primary amine using powerful reducing agents like lithium aluminum hydride (LiAlH₄).

  • Aromatic Ring: The p-methylbenzoyl group can undergo further electrophilic aromatic substitution, although the existing carbonyl group is deactivating.

Predicted Spectroscopic Characterization

Authenticating the structure of a newly synthesized compound is paramount. Below are the predicted spectroscopic data points essential for its characterization.

  • ¹H NMR (Proton Nuclear Magnetic Resonance):

    • Aromatic Protons: Two doublets in the range of δ 7.2-8.0 ppm, characteristic of a 1,4-disubstituted (para) benzene ring.

    • Vinylic Proton: A singlet around δ 7.5-8.5 ppm.

    • Dimethylamino Protons: Two singlets (due to restricted rotation around the C-N bond) or one broad singlet for the six protons, expected around δ 3.0-3.5 ppm.

    • Methyl Protons: A sharp singlet for the three protons of the methyl group on the benzoyl ring, expected around δ 2.4 ppm.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

    • Carbonyl Carbon (C=O): A signal in the downfield region, ~190-200 ppm.

    • Nitrile Carbon (C≡N): A signal around ~115-125 ppm.

    • Alkene Carbons (C=C): Two signals between ~90 and 160 ppm.

    • Aromatic Carbons: Multiple signals in the ~125-145 ppm range.

    • Dimethylamino Carbons: A signal around ~40-45 ppm.

    • Methyl Carbon: A signal in the upfield region, ~20-25 ppm.

  • FT-IR (Fourier-Transform Infrared Spectroscopy):

    • C≡N Stretch: A sharp, medium-intensity absorption band around 2200-2230 cm⁻¹.

    • C=O Stretch: A strong, sharp absorption band around 1640-1680 cm⁻¹.[5]

    • C=C Stretch: An absorption band around 1580-1620 cm⁻¹.

    • C-H Stretches (Aromatic/Aliphatic): Signals just above and below 3000 cm⁻¹.

  • Mass Spectrometry (MS):

    • Molecular Ion (M⁺): A peak at m/z = 214.11, corresponding to the exact mass of the molecule.

    • Major Fragments: Expect fragmentation patterns corresponding to the loss of the 4-methylbenzoyl group ([M-119]⁺) and cleavage of the dimethylamino group.

Safety and Handling

No specific Material Safety Data Sheet (MSDS) is available for 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile. Therefore, a conservative approach to handling based on its structural components is mandatory.

  • Toxicity Profile (Inferred): The parent compound, acrylonitrile, is highly toxic if swallowed, inhaled, or in contact with skin, and is a potential carcinogen.[6][7] The nitrile functionality in the target compound suggests it should be treated as highly toxic by all routes of exposure. Compounds with similar structures are known to be skin and eye irritants.[8]

  • Recommended Handling Procedures:

    • Engineering Controls: All manipulations must be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.

    • Personal Protective Equipment (PPE):

      • Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

      • Eye Protection: Use chemical safety goggles or a face shield.

      • Skin and Body Protection: Wear a lab coat and closed-toe shoes.

    • First Aid Measures: In case of exposure, flush affected eyes or skin with copious amounts of water for at least 15 minutes and seek immediate medical attention.[8]

Conclusion

3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile is a compound with significant synthetic utility, particularly for researchers in medicinal chemistry and materials science. Its computed physicochemical properties suggest favorable drug-like characteristics, such as good membrane permeability. The proposed synthetic route is robust and relies on well-established chemical principles. Its rich chemical reactivity, centered on the enaminonitrile core, opens pathways to diverse and complex molecular targets. While its full potential is still to be explored, this guide provides the critical, foundational knowledge for its safe handling, synthesis, and strategic application in advanced scientific research.

References

  • PubChem. (n.d.). 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). CN101456825B - Method for preparing acrylic nitrile derivates.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-(3-methylbenzoyl)-3,3-di(methylthio)acrylonitrile. Retrieved from [Link]

  • Slimani, I., et al. (2021). Synthesis and Spectral Characterisation of (E)-3-(3-(4-(Dimethylamino)Phenyl) Acrylo-yl)-4-Hydroxy-2H-Chromen-2-one. Semantic Scholar. Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide to the Solubility of 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile in Organic Solvents

Foreword for the Researcher Physicochemical Profile and Theoretical Solubility Prediction The solubility of a compound is fundamentally governed by the principle of "like dissolves like," which posits that substances wit...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword for the Researcher

Physicochemical Profile and Theoretical Solubility Prediction

The solubility of a compound is fundamentally governed by the principle of "like dissolves like," which posits that substances with similar polarities are more likely to be soluble in one another.[1][2] To predict the solubility of 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile, we must first dissect its molecular structure to understand its inherent polarity and potential for intermolecular interactions.

The structure consists of several key functional groups:

  • Dimethylamino Group (-N(CH₃)₂): A tertiary amine, this group is polar and can act as a hydrogen bond acceptor. Its presence suggests some affinity for polar solvents.

  • 4-Methylbenzoyl Group: This large, aromatic ketone group has a polar carbonyl (C=O) moiety, which can participate in dipole-dipole interactions and act as a hydrogen bond acceptor. However, the benzene ring and the methyl group are nonpolar, contributing to the molecule's lipophilic character.

  • Acrylonitrile Moiety (-CH=C(CN)-): The nitrile group (-C≡N) is strongly polar. The double bond has some polarizability.

Overall Molecular Character: The molecule possesses both polar (dimethylamino, carbonyl, nitrile) and nonpolar (aromatic ring, methyl group, hydrocarbon backbone) regions, making it amphiphilic to a degree. The predominance of large, nonpolar aromatic and alkyl groups suggests that its solubility in water will be low. However, the multiple polar functional groups indicate that it should be soluble in a range of organic solvents.

Predicted Solubility:

  • Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can act as both hydrogen bond donors and acceptors. The polar groups of the target molecule will interact favorably with these solvents, suggesting moderate to good solubility.

  • Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), Dichloromethane): These solvents have significant dipole moments but do not donate hydrogen bonds. Given the molecule's own polar groups, good solubility is expected in these solvents through dipole-dipole interactions.[3]

  • Nonpolar Solvents (e.g., Toluene, Hexane): The large nonpolar surface area from the benzoyl group suggests some solubility in these solvents, but the strong polarity of the nitrile and dimethylamino groups may limit this. Solubility is expected to be lower in highly nonpolar solvents like hexane compared to aromatic solvents like toluene.[4]

The following diagram illustrates the interplay of molecular features influencing solubility.

G compound 3-(Dimethylamino)-2- (4-methylbenzoyl)acrylonitrile polar_features Polar Features (H-bond acceptors, Dipoles) compound->polar_features Contains nonpolar_features Nonpolar Features (Aromatic Ring, Alkyl Groups) compound->nonpolar_features Contains polar_solvents Polar Solvents (e.g., DMSO, Acetone, Ethanol) polar_features->polar_solvents Favors Interaction with nonpolar_solvents Nonpolar Solvents (e.g., Toluene, Hexane) nonpolar_features->nonpolar_solvents Favors Interaction with

Caption: "Like Dissolves Like" Principle Applied to the Target Molecule.

Quantitative Solubility Determination: The Shake-Flask Method

The "gold standard" for determining equilibrium solubility is the shake-flask method.[5][6] This protocol is designed to be self-validating by ensuring that a true equilibrium is reached between the undissolved solid and the saturated solution.

Causality Behind Experimental Choices
  • Use of Excess Solid: Adding an excess of the compound ensures that the solvent becomes saturated, and that solid material remains in equilibrium with the solution. This is the defining condition for measuring equilibrium solubility.[6]

  • Equilibration Time: Organic molecules, especially those with complex structures, may take time to dissolve and reach equilibrium. An extended shaking period (e.g., 24-48 hours) is used to ensure this process is complete. Taking samples at multiple time points (e.g., 24 and 48 hours) validates that the concentration has plateaued.[7][8]

  • Temperature Control: Solubility is temperature-dependent; for most organic compounds, it increases with temperature.[1] Therefore, conducting the experiment in a temperature-controlled environment is critical for reproducibility and accuracy.

  • Phase Separation: It is crucial to separate the undissolved solid from the saturated solution before analysis. Centrifugation followed by filtration through a chemically inert filter (e.g., PTFE) is a robust method to prevent solid particles from artificially inflating the measured concentration.

Detailed Experimental Protocol

Materials:

  • 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile (solid form)

  • Selected organic solvents (e.g., acetonitrile, ethanol, toluene, dichloromethane, acetone) of high purity (≥99.5%)

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringes and syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Volumetric flasks and pipettes

  • Analytical balance

  • UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Preparation: Add an excess amount of 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile to a vial. "Excess" means enough solid will visibly remain after the solution is saturated. A starting point is to add ~10-20 mg of the compound to 2 mL of the chosen solvent.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C) and agitation speed (e.g., 200 rpm). Allow the samples to shake for at least 24 hours.

  • Phase Separation (Post-Equilibration):

    • Remove the vials from the shaker and let them stand for a short period to allow larger particles to settle.

    • Transfer the suspension to a centrifuge tube and centrifuge at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the remaining solid.

    • Carefully draw the supernatant using a syringe.

    • Attach a syringe filter to the syringe and filter the supernatant into a clean vial. This step removes any remaining microscopic particles.

  • Sample Analysis:

    • Prepare a series of standard solutions of the compound in the same solvent at known concentrations.

    • Generate a calibration curve using either UV-Vis spectrophotometry (at the compound's λ_max) or HPLC.[9][10][11]

    • Dilute the filtered saturated solution (the filtrate) with the solvent to bring its concentration within the linear range of the calibration curve.

    • Analyze the diluted sample and use the calibration curve to determine the concentration of the compound in the saturated solution.

  • Validation of Equilibrium: To ensure equilibrium was reached, repeat the sampling and analysis process at a later time point (e.g., 48 hours). The solubility values should be consistent.[5]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis A Add excess solid to solvent in vial B Shake at constant T (e.g., 24-48h) A->B C Centrifuge suspension B->C D Filter supernatant (0.22 µm filter) C->D E Dilute filtrate D->E F Analyze via HPLC or UV-Vis E->F G Calculate concentration using calibration curve F->G H H G->H Solubility Data

Caption: Shake-Flask Method for Solubility Determination.

Data Presentation

Quantitative results should be recorded systematically. The following table provides a template for summarizing the experimentally determined solubility data.

Solvent Solvent Type Temperature (°C) Solubility (mg/mL) Solubility ( g/100 mL) Observations
AcetonitrilePolar Aprotic25
EthanolPolar Protic25
DichloromethanePolar Aprotic25
TolueneNonpolar25
AcetonePolar Aprotic25
HexaneNonpolar25

Conclusion for the Applied Scientist

While a definitive, pre-existing value for the solubility of 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile in various organic solvents is not available in the public domain, this guide provides the necessary tools for any researcher to make robust predictions and obtain high-quality experimental data. The amphiphilic nature of the molecule, with its blend of polar functional groups and a significant nonpolar scaffold, suggests a versatile solubility profile across different classes of organic solvents. By employing the detailed shake-flask protocol, which is built on principles of equilibrium and careful phase separation, researchers can generate the reliable and reproducible data essential for downstream applications, from reaction optimization and purification to formulation in drug development.

References

  • Chemistry For Everyone. (2025, February 12). How To Predict Solubility Of Organic Compounds? [Video]. YouTube. [Link]

  • Ghafourian, T., & E-Hadj, B. (2011). Prediction of Aqueous Solubility of Organic Compounds Based on a 3D Structure Representation.
  • Wikipedia contributors. (2024, November 28). Solubility. In Wikipedia, The Free Encyclopedia. [Link]

  • Quora. (2017, April 27). How do you perform the shake flask method to determine solubility?[Link]

  • Chemistry LibreTexts. (2023, January 29). Solubility Rules. [Link]

  • Apley, M., et al. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 24(1), 36-43.
  • Chemistry Steps. (n.d.). Solubility of Organic Compounds. [Link]

  • Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. [Link]

  • The Organic Chemistry Tutor. (2023, January 13). Solubility of Organic Compounds [Video]. YouTube. [Link]

  • Khan Academy. (n.d.). Solubility of organic compounds [Video]. [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

  • Jouyban, A. (2009). Experimental and Computational Methods Pertaining to Drug Solubility. In Pharmaceutical Sciences.
  • protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

  • Pan, L., et al. (2001). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry, 73(5), 978-984.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727.
  • BioAssay Systems. (n.d.). Shake Flask Method Summary. [Link]

  • Penzkofer, A. (2015). Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions.
  • Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection. [Link]

  • Grobler, A., & Visser, J. (2009). UV Spectrophotometric method for the identification and solubility determination of nevirapine. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 64(10), 684-685.

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Exploratory

A Technical Guide to the Potential Applications of 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile

Prepared by: Gemini, Senior Application Scientist Foreword: Unveiling the Potential of a Versatile Enaminonitrile Scaffold In the landscape of modern synthetic chemistry and drug discovery, the identification of versatil...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Foreword: Unveiling the Potential of a Versatile Enaminonitrile Scaffold

In the landscape of modern synthetic chemistry and drug discovery, the identification of versatile molecular scaffolds is paramount. 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile represents one such scaffold, belonging to the enaminonitrile class of compounds. While direct research on this specific molecule is nascent, its structural motifs—a dimethylamino group, a reactive acrylonitrile moiety, and a 4-methylbenzoyl substituent—suggest a rich potential for a multitude of applications. This guide synthesizes data from structurally related compounds to provide a forward-looking perspective on the potential applications of this promising molecule for researchers, scientists, and drug development professionals.

Synthetic Strategy and Characterization

The strategic synthesis of 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile is foundational to its exploration. Based on established methodologies for analogous compounds, a reliable synthetic pathway can be proposed.

Proposed Synthetic Pathway: Acylation of 3-(Dimethylamino)acrylonitrile

A practical and efficient synthesis can be adapted from methods used for preparing 3-dimethylamino-2-aryl acrylonitrile derivatives.[1] The core of this approach is the acylation of 3-(dimethylamino)acrylonitrile with 4-methylbenzoyl chloride.

Caption: Proposed synthesis of 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile.

Detailed Experimental Protocol: Synthesis
  • Reaction Setup: To a 500 mL three-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add 3-(dimethylamino)acrylonitrile (1.0 eq) and toluene (10 volumes).

  • Addition of Base: Add triethylamine (1.05 eq) to the solution and stir for 10 minutes at room temperature.

  • Acylation: Slowly add a solution of 4-methylbenzoyl chloride (1.0 eq) in toluene (2 volumes) to the reaction mixture, maintaining the temperature below 30°C.

  • Reaction: After the addition is complete, heat the mixture to 70°C and maintain for 2-4 hours, monitoring the reaction progress by TLC.

  • Workup: Cool the reaction mixture to room temperature. Filter the solid triethylamine hydrochloride and wash with toluene.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Physicochemical Characterization

The synthesized compound should be characterized using standard analytical techniques:

TechniqueExpected Observations
¹H NMR Signals corresponding to the dimethylamino protons, aromatic protons of the 4-methylbenzoyl group, the methyl group protons, and the vinylic proton.
¹³C NMR Resonances for the nitrile carbon, carbonyl carbon, olefinic carbons, aromatic carbons, and the carbons of the dimethylamino and methyl groups.
FT-IR Characteristic absorption bands for the nitrile (C≡N) and carbonyl (C=O) functional groups.
Mass Spec A molecular ion peak corresponding to the calculated mass of the compound.

Potential Applications in Medicinal Chemistry

The enaminonitrile moiety is a well-established pharmacophore and a versatile building block for the synthesis of various heterocyclic compounds with a broad spectrum of biological activities.[2][3][4]

A Versatile Precursor for Heterocyclic Synthesis

3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile is an ideal starting material for the synthesis of a diverse range of biologically active heterocycles. The enaminonitrile functionality can react with various nucleophiles to construct pyrazole, isoxazole, pyrimidine, and thiazole ring systems.[2][5][6]

Caption: Potential heterocyclic syntheses from the target molecule.

Development of Novel Anticancer Agents

Acrylonitrile derivatives have shown significant potential as anticancer agents.[7] For instance, indole-acrylonitrile derivatives have demonstrated potent growth inhibition against a variety of human tumor cell lines.[7] Similarly, β-enaminonitrile-linked benzo[f]chromene moieties have been investigated for their antitumor mechanisms, which include inducing cell cycle arrest and apoptosis.[8] The structural similarity of 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile to these compounds suggests its potential as a lead structure for the development of new anticancer therapies.

Workflow for Anticancer Drug Discovery:

Caption: A conceptual workflow for anticancer agent development.

Antimicrobial Applications

Enaminonitriles are valuable precursors for synthesizing compounds with significant antimicrobial properties.[2][6] Derivatives incorporating pyrazole, isoxazole, and pyrimidine moieties have been successfully evaluated as antimicrobial agents.[2] Furthermore, indole-acrylonitrile derivatives have demonstrated both antibacterial and antifungal activities.[7] This suggests that 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile and its derivatives could be promising candidates for the development of new antimicrobial drugs.

Related Compound ClassObserved Biological Activity
Benzothiazole-containing enaminonitrilesAntibacterial and antifungal[2][6]
Thienopyrimidine derivativesBroad spectrum of biological activities[4]
Indole-acrylonitrile derivativesAntitumor and antimicrobial[7]
Aminothiazole derivativesAnticancer (prostate carcinoma)[9]
Pyrrolo[3,2-d]pyrimidine derivativesAntibacterial, antiviral, anticonvulsant[10][11]

Potential in Materials Science and Agrochemicals

Monomers for Functional Polymers

The acrylonitrile functional group is a well-known monomer for polymerization. The presence of the dimethylamino and 4-methylbenzoyl groups could impart unique properties to the resulting polymer, such as altered solubility, thermal stability, or optical properties. Research into 3-(dimethylamino)acrylonitrile has highlighted its potential as a monomer in polymer synthesis.[5]

Agrochemical Development

Many commercially successful pesticides and herbicides are nitrogen-containing heterocyclic compounds. The versatility of 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile as a precursor to such heterocycles makes it a valuable starting point for the discovery of new agrochemicals. Additionally, related compounds like 3-aminopropylsilatrane derivatives have been investigated as plant growth biostimulants.[12]

Conclusion and Future Directions

While direct experimental data on 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile is limited, a comprehensive analysis of its structural components and the broader class of enaminonitriles reveals immense potential. Its straightforward synthesis and reactive nature position it as a highly valuable building block in both medicinal chemistry and materials science.

Future research should focus on:

  • Synthesis and full characterization of the title compound.

  • Exploration of its reactivity with a wide range of nucleophiles to generate a library of novel heterocyclic compounds.

  • Systematic screening of these new derivatives for biological activities, particularly anticancer and antimicrobial properties.

  • Investigation of its polymerization potential and the properties of the resulting polymers.

The insights provided in this guide are intended to catalyze further research and unlock the full potential of this promising molecular scaffold.

References

  • Enaminonitrile in heterocyclic synthesis: synthesis and antimicrobial evaluation of some new pyrazole, isoxazole and pyrimidine derivatives incorporating a benzothiazole moiety. PubMed.[Link]

  • Enaminonitriles in Heterocyclic Synthesis: A Route to 1,3-Diaryl-4-aminopyrazole Derivatives. ResearchGate.[Link]

  • Method for preparing acrylic nitrile derivates.
  • Utility of the Enaminonitrile Moiety in the Synthesis of Some Biologically Active Thienopyrimidine Derivatives. Taylor & Francis Online.[Link]

  • Process for the manufacture of β-(dimethylamino)-propionitrile.
  • Methodologies for the synthesis of acrylonitriles. ResearchGate.[Link]

  • 3-Dimethylaminoacrolein. Wikipedia.[Link]

  • Indole-Acrylonitrile Derivatives as Potential Antitumor and Antimicrobial Agents—Synthesis, In Vitro and In Silico Studies. PMC - PubMed Central.[Link]

  • N, N-Dimethylamino acrylate derivatives - Facile inexpensive synthesis of Rufinamide-an antiepileptic. Der Pharma Chemica.[Link]

  • 3-(Dimethylamino)acrylonitrile | C5H8N2 | CID 5324735. PubChem.[Link]

  • Role of Enaminonitriles in Heterocyclic Synthesis: Synthesis of Some New Aminothiazole Derivatives against Prostate Carcinoma. Taylor & Francis Online.[Link]

  • Process for preparing acrylonitrile.
  • Novel Process For The Preparation Of (Dimethylamino)acrylaldehyde. Quick Company.[Link]

  • Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. MDPI.[Link]

  • Enaminonitrile in heterocyclic synthesis: Synthesis and antimicrobial evaluation of some new pyrazole, isoxazole and pyrimidine derivatives incorporating a benzothiazole moiety. ResearchGate.[Link]

  • The reaction of para -substituted β-aminocinnamonitriles with benzonitrile oxides. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).[Link]

  • Synthesis of β-Enaminonitrile-Linked 8-Methoxy-1H-Benzo[f]Chromene Moieties and Analysis of Their Antitumor Mechanisms. Frontiers.[Link]

  • 3-Aminopyrroles and their application in the synthesis of pyrrolo(3,2-d)pyrimidine (9-deazapurine) derivatives. ResearchGate.[Link]

  • 3-Aminopyrroles and their application in the synthesis of pyrrolo[3,2-d]pyrimidine (9-deazapurine) derivatives. CORE.[Link]

  • 3-Aminopropylsilatrane and Its Derivatives: A Variety of Applications. Semantic Scholar.[Link]

  • Reaction of β-aminocinnamonitrile and its N-mono- and NN-di-substituted derivatives with benzonitrile oxides. RSC Publishing.[Link]

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Foundational

Reactivity of the acrylonitrile moiety in 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile

Technical Guide: Reactivity of the Acrylonitrile Moiety in 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile Executive Summary This technical guide provides an in-depth analysis of 3-(Dimethylamino)-2-(4-methylbenzoyl)a...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Reactivity of the Acrylonitrile Moiety in 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile

Executive Summary

This technical guide provides an in-depth analysis of 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile , a versatile "push-pull" enaminonitrile synthon used extensively in the synthesis of fused heterocyclic systems. Characterized by the conjugation of an electron-donating dimethylamino group with electron-withdrawing cyano and 4-methylbenzoyl moieties, this compound exhibits high electrophilicity at the


-carbon (C3). This guide details its structural electronic properties, validated synthetic protocols, and its divergent reactivity with binucleophiles to yield bioactive pyrazoles and pyrimidines.

Structural Analysis & Electronic Properties

The core reactivity of 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile stems from its push-pull alkene architecture. The molecule features a polarized double bond where the dimethylamino group acts as a strong electron donor ("push"), while the nitrile and 4-methylbenzoyl groups at the


-position act as electron acceptors ("pull").
  • Electrophilic Center (C3): The resonance contribution from the amino lone pair creates a significant partial positive charge at the C3 carbon, making it highly susceptible to nucleophilic attack (

    
    Vin mechanism).
    
  • Regioselectivity: In reactions with binucleophiles (e.g., hydrazines, amidines), the initial attack invariably occurs at C3, displacing the dimethylamino group. The subsequent cyclization step is governed by the relative electrophilicity of the carbonyl (

    
    ) versus the nitrile (
    
    
    
    ) group. In this scaffold, the carbonyl carbon is typically the second electrophilic site, leading to the retention of the cyano group in the final heterocycle.
Mechanism Visualization: Electronic Polarization

The following diagram illustrates the polarization and resonance structures that dictate the reactivity profile.

PushPull Structure Neutral Form Me2N-CH=C(CN)(COAr) Resonance Zwitterionic Form Me2N+=CH-C-(CN)(COAr) Structure->Resonance Resonance Reactivity Reactivity Consequence C3 is Highly Electrophilic Resonance->Reactivity Determines

Caption: Electronic polarization of the enaminonitrile core showing the activation of C3.

Synthesis of the Core Scaffold

The synthesis of 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile is most efficiently achieved via the condensation of 3-oxo-3-(p-tolyl)propanenitrile with dimethylformamide dimethyl acetal (DMF-DMA). This method is preferred for its atom economy and the volatility of the by-products (methanol), which drives the equilibrium forward.

Experimental Protocol

Reagents:

  • 3-oxo-3-(p-tolyl)propanenitrile (1.0 eq)

  • DMF-DMA (1.2 eq)

  • Solvent: Toluene or Xylene (anhydrous)

Procedure:

  • Charge: In a round-bottom flask equipped with a reflux condenser, dissolve 3-oxo-3-(p-tolyl)propanenitrile (10 mmol) in anhydrous toluene (20 mL).

  • Addition: Add DMF-DMA (12 mmol) dropwise to the stirring solution at room temperature.

  • Reflux: Heat the mixture to reflux (

    
    ) for 3–5 hours. Monitor reaction progress via TLC (Ethyl Acetate:Hexane 3:7). The formation of the enaminonitrile is indicated by a new spot with lower 
    
    
    
    and UV activity.
  • Work-up: Cool the reaction mixture to room temperature. The product often crystallizes directly upon cooling.

  • Purification: Filter the precipitate and wash with cold ethanol. If no precipitate forms, concentrate the solvent in vacuo and recrystallize the residue from ethanol/diethyl ether.

  • Yield: Typical yields range from 85% to 95%.

Reactivity Profile: Heterocycle Synthesis

The displacement of the dimethylamino group by binucleophiles serves as the gateway to fused heterocyclic systems.

A. Synthesis of Pyrazoles (Reaction with Hydrazines)

Reaction with hydrazine hydrate or substituted hydrazines yields 3-(p-tolyl)-1H-pyrazole-4-carbonitriles . The reaction proceeds via an initial Michael-type addition-elimination at C3, followed by intramolecular cyclization onto the carbonyl group and dehydration.

  • Key Insight: The cyano group remains intact at position 4, providing a handle for further functionalization (e.g., hydrolysis to amides/acids or reduction to amines).

Protocol (Hydrazine Hydrate):

  • Dissolve the enaminonitrile (1 mmol) in Ethanol (10 mL).

  • Add Hydrazine Hydrate (1.5 mmol).

  • Reflux for 2–4 hours.

  • Cool and filter the solid product. Recrystallize from Ethanol.

B. Synthesis of Pyrimidines (Reaction with Guanidine)

Reaction with guanidine (generated in situ from guanidine hydrochloride and a base) yields 2-amino-4-(p-tolyl)pyrimidine-5-carbonitriles .

  • Mechanistic Pathway: The guanidine amino group attacks C3. The second amino group of the guanidine intermediate then attacks the carbonyl carbon, followed by aromatization.

Protocol (Guanidine):

  • Dissolve Guanidine HCl (1.2 mmol) and Sodium Ethoxide (1.2 mmol) in Ethanol (15 mL) to generate free guanidine base. Stir for 10 min.

  • Add the enaminonitrile (1 mmol).

  • Reflux for 6–8 hours.

  • Concentrate and pour into ice-water. Filter the precipitate.

Mechanistic Visualization

The following Graphviz diagram details the divergent pathways from the core scaffold to the respective heterocycles.

ReactionPathways Start 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile (Core Scaffold) Int_Hydrazine Intermediate A (Substitution of NMe2) Start->Int_Hydrazine + Hydrazine (- HNMe2) Int_Guanidine Intermediate B (Substitution of NMe2) Start->Int_Guanidine + Guanidine (- HNMe2) Hydrazine Hydrazine Hydrate (NH2-NH2) Guanidine Guanidine (NH=C(NH2)2) Pyrazole 3-(p-tolyl)-1H-pyrazole-4-carbonitrile (5-membered ring) Int_Hydrazine->Pyrazole Cyclization onto C=O (- H2O) Pyrimidine 2-amino-4-(p-tolyl)pyrimidine-5-carbonitrile (6-membered ring) Int_Guanidine->Pyrimidine Cyclization onto C=O (- H2O)

Caption: Divergent synthesis of Pyrazoles and Pyrimidines via nucleophilic vinylic substitution (


Vin).

Summary of Reactivity Data

NucleophileReagent TypeReaction ConditionsPrimary ProductMechanism Type
Hydrazine (

)
1,2-BinucleophileEtOH, Reflux, 2-4h3-(p-tolyl)pyrazole-4-carbonitrile

Vin + Cyclocondensation
Phenylhydrazine (

)
1,2-BinucleophileEtOH, Reflux, 4h1-phenyl-3-(p-tolyl)pyrazole-4-carbonitrile

Vin + Cyclocondensation
Guanidine (

)
1,3-BinucleophileNaOEt/EtOH, Reflux, 6-8h2-amino-4-(p-tolyl)pyrimidine-5-carbonitrile

Vin + Cyclocondensation
Urea (

)
1,3-BinucleophileAcOH, Reflux2-hydroxy-4-(p-tolyl)pyrimidine-5-carbonitrile

Vin + Cyclocondensation

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 161924963, 3-(dimethylamino)propanenitrile. Retrieved January 29, 2026, from [Link]

  • Google Patents. (2008). CN101456825B - Method for preparing acrylic nitrile derivates.
  • Mancipe, S., et al. (2023). Synthesis of acrylonitrile functionalized hydroxymethylfurfural derivatives with Mg(OH)2 under solvent-free conditions. Comptes Rendus. Chimie. Retrieved January 29, 2026, from [Link]

Protocols & Analytical Methods

Method

Application Note: A Comprehensive Guide to the Synthesis of 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile

Abstract: This document provides a detailed protocol for the synthesis of 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile, a versatile intermediate with significant potential in medicinal chemistry and materials scien...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a detailed protocol for the synthesis of 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile, a versatile intermediate with significant potential in medicinal chemistry and materials science. The guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of the reaction mechanism, step-by-step procedures, safety protocols, and characterization methods. Our objective is to furnish a robust and reproducible methodology, grounded in established chemical principles, to facilitate further research and application development.

Introduction and Scientific Context

3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile is a highly functionalized molecule that serves as a valuable building block in organic synthesis. Its structure, incorporating a benzoyl group, a dimethylamino moiety, and a nitrile group, offers multiple reactive sites for constructing more complex molecular architectures. Specifically, the acrylonitrile scaffold is a key feature in numerous therapeutic agents. The nitrile group can act as a bioisostere for other functional groups, modulate physicochemical properties to enhance bioavailability, and participate in crucial binding interactions with protein targets through hydrogen bonds, polar interactions, or even covalent linkages.[1][2] The strategic introduction of a nitrile can also block metabolically weak spots in a drug candidate, thereby improving its metabolic stability.[1][2]

Given its potential as a precursor for novel pharmaceuticals and functional materials, a reliable and well-documented synthetic protocol is essential.[3] This application note details a two-step synthetic pathway, beginning with the formation of the key intermediate, 3-(dimethylamino)acrylonitrile, followed by its acylation to yield the target compound.

Reaction Principle and Mechanism

The synthesis of 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile is achieved through a two-stage process:

  • Formation of 3-(Dimethylamino)acrylonitrile: This intermediate is prepared via a nucleophilic addition of dimethylamine to acrylonitrile. This reaction is a classic Michael addition, where the amine acts as the nucleophile attacking the β-carbon of the α,β-unsaturated nitrile.

  • Acylation of the Enamine Intermediate: The core of the synthesis is the acylation of 3-(dimethylamino)acrylonitrile with 4-methylbenzoyl chloride. This reaction proceeds via a nucleophilic acyl substitution mechanism. The electron-rich enamine intermediate attacks the electrophilic carbonyl carbon of the acyl chloride. A non-nucleophilic organic base, such as triethylamine, is crucial in this step to neutralize the hydrochloric acid (HCl) generated during the reaction, thereby driving the equilibrium towards product formation.[3]

The overall reaction scheme is depicted below:

Reaction_Mechanism R1 Dimethylamine I1 3-(Dimethylamino)acrylonitrile (Intermediate) R1->I1 Step 1: Michael Addition R2 Acrylonitrile R2->I1 Product 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile I1->Product Step 2: Acylation R3 4-Methylbenzoyl Chloride R3->Product Base + Triethylamine Base->Product Byproduct - Triethylammonium Chloride Product->Byproduct

Caption: Reaction scheme for the two-step synthesis.

Health and Safety Precautions

All procedures must be conducted within a certified chemical fume hood. Appropriate Personal Protective Equipment (PPE), including safety goggles, a flame-retardant lab coat, and chemical-resistant gloves (nitrile or neoprene), must be worn at all times.

Reagent-Specific Hazards:

  • Acrylonitrile: Highly flammable, toxic if swallowed, inhaled, or in contact with skin, and a potential carcinogen.[4][5][6] It can polymerize explosively if not properly inhibited or if exposed to bases, acids, or light.[4]

  • Dimethylamine: Flammable and corrosive. Causes severe skin burns and eye damage.

  • 4-Methylbenzoyl Chloride: Corrosive. Reacts with moisture to produce HCl gas. Causes severe skin burns and eye damage.

  • 3-(Dimethylamino)acrylonitrile: Toxic if swallowed and causes skin and serious eye irritation.[7]

  • Triethylamine: Flammable liquid and vapor. Harmful if swallowed and toxic in contact with skin. Causes severe skin burns and eye damage.

In case of exposure, immediately flush the affected area with copious amounts of water and seek medical attention.[5]

Detailed Experimental Protocol

This protocol is designed for a laboratory-scale synthesis. All glassware should be oven-dried before use to prevent unwanted side reactions with moisture-sensitive reagents.

Part A: Synthesis of 3-(Dimethylamino)acrylonitrile Intermediate
  • Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser with a nitrogen inlet.

  • Reagents: In the fume hood, place acrylonitrile (10.6 g, 0.2 mol) and 100 mL of toluene into the flask.

  • Reaction: Cool the flask to 0-5 °C using an ice bath. Add a 40% aqueous solution of dimethylamine (24.8 g, 0.22 mol) dropwise via the dropping funnel over 1 hour, ensuring the internal temperature does not exceed 10 °C.

  • Incubation: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 12-16 hours (overnight).

  • Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 50 mL of water and 50 mL of brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield 3-(dimethylamino)acrylonitrile as an oil. This intermediate is often used in the next step without further purification.

Part B: Synthesis of 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile
  • Setup: In a clean, dry 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, dissolve the crude 3-(dimethylamino)acrylonitrile (19.2 g, 0.2 mol, assuming 100% conversion from Part A) in 200 mL of anhydrous toluene.

  • Base Addition: Add triethylamine (22.3 g, 0.22 mol) to the solution.

  • Acylation: Cool the mixture to 0-5 °C in an ice bath. Add a solution of 4-methylbenzoyl chloride (30.9 g, 0.2 mol) in 50 mL of anhydrous toluene dropwise over 1 hour. A precipitate of triethylammonium chloride will form.

  • Reaction Completion: After the addition, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Filter the reaction mixture to remove the triethylammonium chloride precipitate. Wash the precipitate with a small amount of toluene.

  • Purification: Combine the filtrates and wash with 100 mL of saturated sodium bicarbonate (NaHCO₃) solution, followed by 100 mL of brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure.

  • Crystallization: The resulting crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to afford the final product as a crystalline solid.

Data Summary and Expected Results

The following table summarizes the key quantitative parameters for the synthesis.

ParameterValueNotes
Part A: Reactants
Acrylonitrile10.6 g (0.2 mol)Limiting Reagent
Dimethylamine (40% aq.)24.8 g (0.22 mol)1.1 equivalents
Part B: Reactants
3-(Dimethylamino)acrylonitrile~19.2 g (0.2 mol)Assumes 100% yield from Part A
4-Methylbenzoyl Chloride30.9 g (0.2 mol)1.0 equivalent
Triethylamine22.3 g (0.22 mol)1.1 equivalents
Reaction Conditions
Temperature (Part A)0-10 °C, then RTInitial cooling is critical
Temperature (Part B)0-5 °C, then RTControl exotherm
Reaction Time (Part A)~18 hoursOvernight reaction
Reaction Time (Part B)~6 hoursMonitor by TLC
Product Information
Product Name3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile
Molecular FormulaC₁₃H₁₄N₂O
Molecular Weight214.26 g/mol [8]
Expected Yield75-85%Based on similar reactions
AppearanceCrystalline Solid

Workflow Visualization

The overall experimental workflow is outlined in the diagram below.

Experimental_Workflow cluster_0 Part A: Intermediate Synthesis cluster_1 Part B: Acylation A1 Charge Flask: Acrylonitrile + Toluene A2 Cool to 0-5 °C A1->A2 A3 Add Dimethylamine (aq.) dropwise A2->A3 A4 Stir Overnight at RT A3->A4 A5 Aqueous Work-up (Wash with H₂O, Brine) A4->A5 A6 Dry & Concentrate A5->A6 Intermediate Crude Intermediate 3-(Dimethylamino)acrylonitrile A6->Intermediate B1 Dissolve Intermediate & TEA in Toluene B2 Cool to 0-5 °C B1->B2 B3 Add 4-Methylbenzoyl Chloride dropwise B2->B3 B4 Stir for 4-6h at RT B3->B4 B5 Filter Precipitate B4->B5 B6 Aqueous Work-up (Wash with NaHCO₃, Brine) B5->B6 B7 Dry & Concentrate B6->B7 Product Pure Product after Recrystallization B7->Product Intermediate->B1

Caption: Step-by-step synthesis workflow.

Characterization

The identity and purity of the final product, 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile, should be confirmed using standard analytical techniques:

  • Melting Point: Determination of the melting point range provides a quick assessment of purity.

  • ¹H and ¹³C NMR Spectroscopy: Confirms the molecular structure by showing characteristic chemical shifts and coupling constants for the protons and carbons.

  • FT-IR Spectroscopy: Identifies key functional groups, such as the nitrile (C≡N stretch), carbonyl (C=O stretch), and C=C double bond.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.[8]

References

  • Process for the manufacture of β-(dimethylamino)-propionitrile.
  • Method for preparing acrylic nitrile derivates.
  • PROCESS FOR THE MANUFACTURE OF .beta.-(DIMETHYL-AMINO)- PROPIONITRILE.
  • Novel Process For The Preparation Of (Dimethylamino)acrylaldehyde. Quick Company. [Link]

  • 3-(Dimethylamino)acrylonitrile | C5H8N2. PubChem. [Link]

  • 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile | C13H14N2O. PubChem. [Link]

  • 3-(4-(Dimethylamino)phenyl)-2-(4-methylphenyl)acrylonitrile | C18H18N2. PubChem. [Link]

  • Process for the preparation of 2,2-diphenyl-4-(dimethylamino)-pentane nitrile.
  • Synthesis and Characterization of Poly{N-[3-(dimethylamino) propyl] methacrylamide-co-itaconic acid} Hydrogels for Drug Delivery. ResearchGate. [Link]

  • Application of Nitrile in Drug Design. SIOC Journals. [Link]

  • Application of Nitrile in Drug Design. ResearchGate. [Link]

  • Synthesis and characterization of acrylonitrile methyl acrylate statistical copolymers as melt processable carbon fiber precursors. ResearchGate. [Link]

  • Safety Data Sheet: Acrylonitrile. Chemos GmbH & Co.KG. [Link]

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Application

Application Note &amp; Experimental Protocol: Synthesis of 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile

Introduction and Scientific Context 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile is a substituted enaminonitrile, a class of compounds recognized as versatile intermediates in organic synthesis. The electron-rich e...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Scientific Context

3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile is a substituted enaminonitrile, a class of compounds recognized as versatile intermediates in organic synthesis. The electron-rich enamine system, coupled with the electron-withdrawing nitrile and benzoyl groups, makes this molecule a valuable precursor for the synthesis of various heterocyclic compounds, such as pyrimidines, pyridines, and pyrazoles, which are core scaffolds in many pharmaceutical agents and functional materials.

This document provides a comprehensive, step-by-step protocol for the synthesis of this target compound. The selected synthetic strategy is based on the Vilsmeier-Haack reaction, a robust and widely-used method for the formylation of activated methylene compounds.[1][2] This protocol emphasizes not only the procedural steps but also the underlying chemical principles and critical safety considerations, ensuring both a high yield of the desired product and the safety of the operator.

Reaction Principle and Mechanism

The synthesis is achieved through a two-step process:

  • Preparation of the Precursor: Synthesis of 4-methylbenzoylacetonitrile.

  • Vilsmeier-Haack Reaction: Formylation and concurrent amination of the precursor to yield the final product.

Step 1: 4-methylbenzoylacetonitrile Synthesis

The precursor is synthesized via a base-mediated Claisen-type condensation between a 4-methylbenzoate ester and acetonitrile. The base (e.g., sodium ethoxide or sodium hydride) deprotonates acetonitrile to form a nucleophilic carbanion, which then attacks the electrophilic carbonyl carbon of the ester. Subsequent elimination of the alkoxide leaving group yields the desired β-ketonitrile.

Step 2: Vilsmeier-Haack Reaction

The core of the synthesis involves the reaction of the activated methylene group in 4-methylbenzoylacetonitrile with the Vilsmeier reagent.

  • Formation of the Vilsmeier Reagent: The reaction is initiated by the activation of a tertiary amide, N,N-Dimethylformamide (DMF), with an acid halide, typically phosphorus oxychloride (POCl₃). This forms a highly electrophilic chloroiminium salt, known as the Vilsmeier reagent.[1][3][4]

  • Electrophilic Attack: The 4-methylbenzoylacetonitrile precursor, in the presence of the Vilsmeier reagent, is deprotonated at the α-carbon (the methylene bridge between the carbonyl and nitrile groups). The resulting enolate anion acts as a nucleophile, attacking the electrophilic Vilsmeier reagent.

  • Hydrolysis and Product Formation: The intermediate iminium salt is then hydrolyzed during the aqueous workup. The acidic proton is eliminated, and the dimethylamino group remains, forming the stable enaminonitrile structure of the final product.

This one-pot conversion of a methylene group to a dimethylaminovinyl group is a hallmark of the Vilsmeier-Haack reaction's utility in modern organic synthesis.[2][5]

Safety Precautions and Hazard Management

This protocol involves hazardous materials and must be performed inside a certified chemical fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE).

  • Personal Protective Equipment (PPE):

    • Chemical splash goggles and a full-face shield.

    • Flame-resistant lab coat.

    • Heavy-duty chemical-resistant gloves (e.g., butyl rubber or thick nitrile). Double-gloving is recommended.[6]

    • Ensure an emergency safety shower and eyewash station are immediately accessible.[6]

  • Reagent-Specific Hazards:

    • Phosphorus Oxychloride (POCl₃): Extremely corrosive, toxic, and reacts violently with water, releasing toxic hydrogen chloride gas.[7][8][9] It is a lachrymator and causes severe burns upon contact.[10][11] Handle exclusively under an inert atmosphere (e.g., nitrogen or argon) and use dry glassware and syringes.[8][9]

    • Organic Nitriles (Acrylonitrile derivatives): All nitrile-containing compounds are potentially toxic and can release hydrogen cyanide (HCN) under acidic or basic conditions.[12][13] Treat all nitrile waste as hazardous. Acrylonitrile itself is a known carcinogen and is highly toxic.[14][15][16] While the synthesized product is less volatile, it should be handled with care to avoid ingestion, inhalation, and skin contact.[17][18]

    • N,N-Dimethylformamide (DMF): A potential teratogen and liver toxin. Avoid inhalation and skin contact.

    • Sodium Hydride (NaH): Flammable solid that reacts violently with water to produce flammable hydrogen gas. Use in an inert atmosphere and quench with extreme care.

Experimental Protocol

Part A: Synthesis of 4-methylbenzoylacetonitrile (Precursor)

Causality Note: This step creates the essential β-ketonitrile backbone. Using a strong base like sodium hydride ensures complete deprotonation of acetonitrile for an efficient reaction.

  • Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel.

  • Reagents: In the flask, suspend sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous tetrahydrofuran (THF).

  • Reaction Initiation: Cool the suspension to 0 °C using an ice bath. Add a solution of methyl 4-methylbenzoate (1.0 eq.) and anhydrous acetonitrile (1.5 eq.) in anhydrous THF dropwise via the dropping funnel over 30 minutes. The dropwise addition is crucial to control the exothermic reaction and hydrogen gas evolution.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the mixture to reflux for 4-6 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction mixture back to 0 °C. Carefully and slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography or recrystallization from an ethanol/water mixture to yield pure 4-methylbenzoylacetonitrile.

Part B: Synthesis of 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile

Causality Note: This is the key Vilsmeier-Haack transformation. The reaction is performed at low temperature to control the highly exothermic formation of the Vilsmeier reagent. The subsequent heating drives the reaction to completion.

  • Vilsmeier Reagent Preparation: In a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, add anhydrous N,N-Dimethylformamide (DMF) (3.0 eq.). Cool the flask to 0 °C in an ice-salt bath.

  • Reagent Addition: Add phosphorus oxychloride (POCl₃) (1.2 eq.) dropwise to the cooled DMF using a syringe. EXTREME CAUTION: This addition is highly exothermic. Maintain the temperature below 5 °C. After addition, stir the mixture at 0 °C for 30 minutes to ensure the complete formation of the Vilsmeier reagent.

  • Substrate Addition: Dissolve 4-methylbenzoylacetonitrile (1.0 eq., from Part A) in a minimal amount of anhydrous DMF and add it dropwise to the Vilsmeier reagent solution, again keeping the temperature below 5 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature, then heat it to 60-70 °C for 3-5 hours.[19] Monitor the reaction by TLC until the starting material is consumed.

  • Workup and Neutralization: Cool the reaction mixture to room temperature and pour it slowly and carefully onto a mixture of crushed ice and a saturated solution of sodium bicarbonate. This step neutralizes the acidic reaction mixture and hydrolyzes the intermediate. Perform this in a large beaker as significant gas evolution (CO₂) will occur.

  • Product Isolation: The solid product will precipitate out of the aqueous solution. Collect the solid by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or isopropanol to yield 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile as a crystalline solid.

Quantitative Data Summary

ParameterReagentMolar Mass ( g/mol )Molar Eq.Quantity
Part B 4-methylbenzoylacetonitrile159.191.0(Specify mass)
Phosphorus Oxychloride (POCl₃)153.331.2(Specify mass/vol)
N,N-Dimethylformamide (DMF)73.093.0(Specify volume)
Outcome Product 214.26 -Expected Yield: 75-85%

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the synthesis protocol.

G cluster_prep Part A: Precursor Synthesis cluster_main Part B: Vilsmeier-Haack Reaction A_reagents 1. Reagents: - Sodium Hydride - Methyl 4-methylbenzoate - Acetonitrile in THF A_reaction 2. Claisen Condensation (Reflux, 4-6h) A_reagents->A_reaction A_workup 3. Quench & Aqueous Workup A_reaction->A_workup A_purify 4. Extraction & Purification A_workup->A_purify A_product Product: 4-methylbenzoylacetonitrile A_purify->A_product B_addition 2. Add Precursor Solution (Keep < 5°C) A_product->B_addition Use as starting material B_reagent 1. Vilsmeier Reagent Prep (POCl₃ + DMF @ 0°C) B_reagent->B_addition B_reaction 3. Heat Reaction (60-70°C, 3-5h) B_addition->B_reaction B_workup 4. Icy Quench & Neutralize (NaHCO₃ solution) B_reaction->B_workup B_isolate 5. Vacuum Filtration B_workup->B_isolate B_purify 6. Recrystallization B_isolate->B_purify Final_Product Final Product: 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile B_purify->Final_Product caption Workflow for the synthesis of the target compound.

Caption: Workflow for the synthesis of the target compound.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • Melting Point: Compare with literature values.

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and absence of impurities.

  • FT-IR Spectroscopy: To identify key functional groups (C≡N, C=O, C=C).

  • Mass Spectrometry: To confirm the molecular weight.

References

  • Google Patents. (n.d.). Process for the manufacture of β-(dimethylamino)-propionitrile.
  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Quick Company. (n.d.). Novel Process For The Preparation Of (Dimethylamino)acrylaldehyde. Retrieved from [Link]

  • Eureka | Patsnap. (n.d.). Synthesis method for 4-methoxy-2-methyl benzyl cyanide. Retrieved from [Link]

  • Professor Dave Explains. (2021, August 17). Vilsmeier Reaction [Video]. YouTube. [Link]

  • ResearchGate. (n.d.). 3-[4-(Dimethylamino)phenyl]-2-(4-methoxyphenyl)acrylonitrile. Retrieved from [Link]

  • Google Patents. (n.d.). Method for preparing acrylic nitrile derivates.
  • Google Patents. (n.d.). PROCESS FOR THE MANUFACTURE OF .beta.-(DIMETHYL-AMINO)- PROPIONITRILE.
  • PubChem. (n.d.). 3-(Dimethylamino)acrylonitrile. Retrieved from [Link]

  • PubChem. (n.d.). 3-(4-(Dimethylamino)phenyl)-2-(4-methylphenyl)acrylonitrile. Retrieved from [Link]

  • Princeton University Environmental Health & Safety. (n.d.). Lab Safety Guideline: Cyanide. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of 2,2-diphenyl-4-(dimethylamino)-pentane nitrile.
  • Lanxess. (2015, August). Product Safety Assessment: Phosphorus oxychloride. Retrieved from [Link]

  • University of California, Santa Barbara Environmental Health & Safety. (n.d.). LABORATORY SAFETY GUIDELINE Sodium and Potassium Cyanide. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method for high-purity 4-fluorobenzoylacetonitrile.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-(3-methylbenzoyl)-3,3-di(methylthio)acrylonitrile. Retrieved from [Link]

  • ResearchGate. (2021, November 9). A Kinetic and Synthetic Approach of Surfactants Accelerated by Vilsmeier- Haack Acetylation and Formylation with Anisole. Retrieved from [Link]

  • University of Windsor. (n.d.). Cyanides Storage, Handling and General Use Information. Retrieved from [Link]

  • LSU Health Shreveport. (2018, June 20). TITLE: SOP for the safe use of cyanide compounds. Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-METHOXYPHENYLACETONITRILE. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR) - CDC. (n.d.). Acrylonitrile | Medical Management Guidelines. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-methylsulphonyl)-phenyl]ethanone.
  • Safe Work Australia. (n.d.). GUIDE FOR PREVENTING AND RESPONDING TO CYANIDE POISONING IN THE WORKPLACE. Retrieved from [Link]

  • Organic Syntheses. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]

Sources

Method

Application Notes and Protocols: 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile as a Versatile Building Block in Organic Synthesis

Abstract 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile has emerged as a significant and versatile building block in the field of organic synthesis. Its unique trifunctional nature, possessing a cyano, a carbonyl, an...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile has emerged as a significant and versatile building block in the field of organic synthesis. Its unique trifunctional nature, possessing a cyano, a carbonyl, and a dimethylamino group, renders it highly reactive towards a variety of nucleophiles. This reactivity profile allows for its use in the construction of a diverse array of heterocyclic and carbocyclic frameworks, which are of considerable interest in medicinal chemistry and materials science. This document provides a comprehensive overview of the applications of this compound, complete with detailed experimental protocols, mechanistic insights, and data presentation to serve as a valuable resource for researchers, scientists, and professionals in drug development.

Introduction

The strategic design and synthesis of novel molecular entities with potential biological activity is a cornerstone of modern drug discovery. In this context, the development of efficient synthetic methodologies and the identification of versatile building blocks are of paramount importance. 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile is one such building block that has garnered significant attention due to its utility in constructing complex molecular architectures.[1] As an enaminonitrile, its distinct electronic properties make it an excellent Michael acceptor and a precursor for a variety of cyclization and condensation reactions. This guide aims to provide an in-depth exploration of its synthetic applications, offering practical protocols and a theoretical framework for its use in the laboratory.

Physicochemical Properties and Synthesis

A comprehensive understanding of the physical and chemical properties of a starting material is crucial for its effective application in synthesis.

Table 1: Physicochemical Properties of 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile

PropertyValueReference
Molecular Formula C13H14N2O[2]
Molecular Weight 214.26 g/mol [2]
IUPAC Name (E)-3-(dimethylamino)-2-(4-methylbenzoyl)prop-2-enenitrile[2]
Appearance Typically a solid
Solubility Soluble in common organic solvents such as acetonitrile, chloroform, and ethyl acetate.

The synthesis of 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile is generally achieved through a one-pot condensation reaction. This typically involves the reaction of 4-methylacetophenone, malononitrile, and a formylating agent like dimethylformamide dimethyl acetal (DMFDMA).[3] This method is efficient and provides the desired product in good yield, making it readily accessible for further synthetic transformations.

Synthetic Applications and Protocols

The true synthetic utility of 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile is demonstrated by its ability to serve as a precursor to a wide range of heterocyclic compounds with potential biological activities.

Synthesis of Pyrazole Derivatives

Pyrazole scaffolds are a common feature in many pharmaceuticals. The reaction of 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile with hydrazine derivatives provides a direct route to highly substituted pyrazoles.[4][5]

Mechanistic Rationale: The reaction proceeds via a nucleophilic attack of the hydrazine on the enaminone system, followed by an intramolecular cyclization and subsequent elimination of dimethylamine to afford the stable aromatic pyrazole ring.

Experimental Protocol: Synthesis of 5-(4-methylphenyl)-4-cyano-1H-pyrazole

  • In a round-bottom flask, dissolve 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile (1.0 mmol) in 15 mL of absolute ethanol.

  • To this solution, add hydrazine hydrate (1.2 mmol) dropwise with stirring.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 3-5 hours.

  • Upon completion, allow the reaction mixture to cool to room temperature. The product will often precipitate out of the solution.

  • Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.

  • Further purification can be achieved by recrystallization from a suitable solvent such as ethanol to yield the pure pyrazole derivative.

Synthesis of Pyridine Derivatives

Substituted pyridines are another class of heterocycles with significant importance in medicinal chemistry.[6][7] 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile can be utilized in the synthesis of highly functionalized pyridines.

Mechanistic Rationale: The synthesis of pyridines often involves the reaction of the enaminonitrile with an active methylene compound, such as malononitrile, in the presence of a suitable base. The reaction proceeds through a series of condensation, cyclization, and aromatization steps.

Experimental Protocol: Synthesis of 2-amino-3-cyano-4-(4-methylphenyl)-6-substituted-pyridines

  • To a solution of 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile (1.0 mmol) in 20 mL of an appropriate solvent like ethanol or dioxane, add the active methylene compound (e.g., malononitrile, 1.0 mmol).

  • Add a catalytic amount of a base, such as piperidine or triethylamine (approximately 0.1 mmol).

  • Reflux the reaction mixture for 6-8 hours, monitoring its progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature to allow for the precipitation of the product.

  • Isolate the solid product by filtration, wash with cold ethanol, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/DMF) to obtain the purified pyridine derivative.

Synthesis of Pyrimidine Derivatives

Pyrimidine-based compounds are known to exhibit a wide range of biological activities. 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile serves as a valuable synthon for the construction of substituted pyrimidines.[1]

Mechanistic Rationale: The reaction with amidines or guanidine leads to the formation of the pyrimidine ring. This transformation involves a nucleophilic attack followed by cyclization and elimination of dimethylamine.

Experimental Protocol: Synthesis of 2-amino-5-cyano-4-(4-methylphenyl)pyrimidine

  • To a solution of sodium ethoxide, prepared by dissolving sodium (1.2 mmol) in 15 mL of absolute ethanol, add guanidine hydrochloride (1.2 mmol). Stir the mixture at room temperature for 15 minutes.

  • Add 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile (1.0 mmol) to the reaction mixture.

  • Heat the mixture at reflux for 8-12 hours, with TLC monitoring to determine the reaction's endpoint.

  • After cooling to room temperature, neutralize the reaction mixture with a dilute acid (e.g., acetic acid).

  • Collect the resulting precipitate by filtration, wash with water and then with cold ethanol.

  • Purify the crude product by recrystallization from an appropriate solvent to obtain the pure pyrimidine derivative.

Data Summary and Visualization

Table 2: Overview of Synthetic Applications

Heterocyclic SystemReagentsGeneral Reaction Conditions
PyrazolesHydrazine derivativesReflux in ethanol
PyridinesActive methylene compounds, base catalystReflux in ethanol or dioxane
PyrimidinesGuanidine, amidinesReflux in ethanol with a base

Diagram 1: Synthetic Pathways from 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile

synthetic_pathways cluster_products Synthesized Heterocycles start 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile pyrazoles Pyrazoles start->pyrazoles + Hydrazines pyridines Pyridines start->pyridines + Active Methylene Compounds pyrimidines Pyrimidines start->pyrimidines + Amidines/Guanidine

Caption: Versatile synthetic routes to key heterocycles.

Diagram 2: General Workflow for Heterocycle Synthesis

workflow A 1. Dissolve Starting Material and Reagent in Solvent B 2. Add Catalyst/Base (if required) A->B C 3. Heat to Reflux (Monitor by TLC) B->C D 4. Cool and Precipitate Product C->D E 5. Isolate by Filtration D->E F 6. Purify by Recrystallization E->F G Pure Heterocyclic Product F->G

Sources

Application

Application Notes and Protocols: The Medicinal Chemistry Utility of 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile

Introduction: Unveiling a Versatile Chemical Scaffold In the landscape of modern medicinal chemistry, the strategic design and synthesis of novel therapeutic agents often hinge on the utilization of versatile and reactiv...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Versatile Chemical Scaffold

In the landscape of modern medicinal chemistry, the strategic design and synthesis of novel therapeutic agents often hinge on the utilization of versatile and reactive chemical intermediates. 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile, a member of the enaminonitrile class of compounds, represents a significant and highly adaptable building block for the construction of a diverse array of biologically active molecules.[1] Its unique electronic and structural features, characterized by the presence of an electron-donating dimethylamino group, an electron-withdrawing nitrile group, and a central benzoyl moiety, render it a valuable precursor for the synthesis of various heterocyclic systems and a promising scaffold for direct pharmacological activity.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing detailed application notes and protocols for the effective use of 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile in medicinal chemistry research. The ensuing sections will delve into its synthesis, its pivotal role in the construction of medicinally relevant heterocyclic cores, and the potential for its derivatives to exhibit a range of therapeutic effects, including anticancer and antimicrobial activities.

Chemical Identity and Physicochemical Properties

PropertyValueSource
IUPAC Name (E)-3-(dimethylamino)-2-(4-methylbenzoyl)prop-2-enenitrile[2]
Synonyms 2-[(Dimethylamino)methylene]-3-(4-methylphenyl)-3-oxo-propanenitrile[2]
CAS Number 96232-41-6[2]
Molecular Formula C₁₃H₁₄N₂O[2]
Molecular Weight 214.26 g/mol [2]
XLogP3-AA 2.3[2]
Hydrogen Bond Donor Count 0[2]
Hydrogen Bond Acceptor Count 3[2]
Topological Polar Surface Area 44.1 Ų[2]

Synthesis of 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile

The synthesis of the title compound can be achieved through a multi-step process, a representative protocol for which is detailed below. This method is adapted from general procedures for the synthesis of related 3-dimethylamino-2-aryl acrylonitriles.

G cluster_0 Step 1: Formation of 3-(Dimethylamino)acrylonitrile Intermediate cluster_1 Step 2: Acylation cluster_2 Step 3: Isolation A Cyanoacetic Acid Derivative C 3-(Dimethylamino)acrylonitrile Solution A->C Organic Solvent 0-80 °C, 0.5-80 h B Imine Salt B->C D 3-(Dimethylamino)acrylonitrile Solution F 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile Solution D->F Organic Solvent -10 to 100 °C, 0.5-40 h E 4-Methylbenzoyl Chloride E->F G 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile Solution H Purified Product G->H Crystallization / Purification

Caption: General synthetic workflow for 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile.

Protocol 1: Synthesis of 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile

Materials:

  • Cyanoacetic acid potassium salt

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA) or a suitable imine salt precursor

  • 4-Methylbenzoyl chloride

  • Triethylamine

  • Toluene (or another suitable organic solvent)

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and purification apparatus

Procedure:

Step 1: Preparation of 3-(Dimethylamino)acrylonitrile Intermediate

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), suspend the cyanoacetic acid potassium salt in toluene.

  • Slowly add N,N-Dimethylformamide dimethyl acetal (DMF-DMA) to the suspension at room temperature.

  • Stir the reaction mixture at a slightly elevated temperature (e.g., 40-60°C) for several hours until the reaction is complete (monitor by TLC).

  • After cooling to room temperature, filter the mixture to remove any inorganic salts. The resulting filtrate contains the 3-(dimethylamino)acrylonitrile intermediate and is used directly in the next step.

Step 2: Acylation with 4-Methylbenzoyl Chloride

  • To the toluene solution of 3-(dimethylamino)acrylonitrile from Step 1, add triethylamine.

  • Cool the mixture in an ice bath.

  • Slowly add a solution of 4-methylbenzoyl chloride in toluene to the cooled reaction mixture.

  • Allow the reaction to warm to room temperature and stir for several hours, or until completion as indicated by TLC.

  • The triethylamine hydrochloride salt will precipitate out of the solution.

Step 3: Work-up and Purification

  • Filter the reaction mixture to remove the precipitated triethylamine hydrochloride.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile.

Applications in the Synthesis of Bioactive Heterocycles

The enaminonitrile moiety of 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile is a versatile synthon for the construction of various heterocyclic rings, which are prevalent in numerous approved drugs and clinical candidates.[1] The dimethylamino group acts as a good leaving group upon nucleophilic attack, facilitating cyclization reactions.

Synthesis of Pyrazole Derivatives

Rationale: The pyrazole core is a key pharmacophore found in a wide range of therapeutic agents, including anti-inflammatory drugs (e.g., celecoxib), anticancer agents, and kinase inhibitors.[3] The reaction of enaminonitriles with hydrazine derivatives is a classical and efficient method for the synthesis of substituted pyrazoles.

G A 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile C Intermediate Adduct A->C Ethanol, Reflux B Hydrazine Hydrate B->C D 5-Amino-4-(4-methylbenzoyl)-3-phenylpyrazole C->D Cyclization (-NH3)

Caption: Reaction workflow for the synthesis of a pyrazole derivative.

Protocol 2: Synthesis of a 5-Amino-4-(4-methylbenzoyl)pyrazole Derivative

Materials:

  • 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile

  • Hydrazine hydrate

  • Ethanol

  • Standard reflux and purification apparatus

Procedure:

  • Dissolve 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile in ethanol in a round-bottom flask.

  • Add hydrazine hydrate to the solution.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate upon cooling. If so, collect the solid by filtration.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the desired 5-amino-4-(4-methylbenzoyl)pyrazole derivative.

Synthesis of Pyrimidine Derivatives

Rationale: The pyrimidine ring is a fundamental component of nucleobases (cytosine, thymine, and uracil) and is a privileged scaffold in medicinal chemistry, found in numerous anticancer drugs (e.g., 5-fluorouracil), antibacterial agents (e.g., trimethoprim), and other therapeutics.[4] Enaminonitriles can react with amidines, such as guanidine, to form substituted aminopyrimidines.

G A 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile C Intermediate A->C Sodium Ethoxide, Ethanol, Reflux B Guanidine Hydrochloride B->C D 2,4-Diamino-5-(4-methylbenzoyl)pyrimidine C->D Cyclization

Caption: Reaction workflow for the synthesis of a pyrimidine derivative.

Protocol 3: Synthesis of a 2,4-Diamino-5-(4-methylbenzoyl)pyrimidine Derivative

Materials:

  • 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile

  • Guanidine hydrochloride

  • Sodium ethoxide (or sodium metal in ethanol)

  • Anhydrous ethanol

  • Standard reflux and purification apparatus

Procedure:

  • In a round-bottom flask under an inert atmosphere, prepare a solution of sodium ethoxide in anhydrous ethanol.

  • Add guanidine hydrochloride to the sodium ethoxide solution and stir for a short period to liberate the free guanidine base.[5]

  • Add 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile to the reaction mixture.

  • Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC.

  • After completion, cool the reaction to room temperature and neutralize with a suitable acid (e.g., acetic acid).

  • Concentrate the mixture under reduced pressure.

  • Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by recrystallization or column chromatography to yield the desired 2,4-diamino-5-(4-methylbenzoyl)pyrimidine.

Potential Biological Activities of Derivatives

While specific biological data for 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile is not extensively reported in publicly available literature, the broader class of acrylonitrile derivatives has demonstrated significant potential in various therapeutic areas. This suggests that the title compound and its derivatives are promising candidates for biological screening.

Table of Biological Activities for Related Acrylonitrile Derivatives

Derivative ClassBiological ActivityKey FindingsReferences
DichlorophenylacrylonitrilesAnticancerDisplayed broad-spectrum cytotoxicity with GI₅₀ values in the micromolar range against various human cancer cell lines.[6]
2-(Thien-2-yl)-acrylonitrilesAnticancer (Hepatoma)Inhibited hepatoma cell proliferation at sub-micromolar concentrations, induced apoptosis, and showed preferential activity against VEGFR-2 tyrosine kinase.[4][7]
3-Aryl-2-(1H-benzotriazol-1-yl)acrylonitrilesAntimycobacterialSeveral compounds showed activity against Mycobacterium tuberculosis with MIC₅₀ values ranging from 6.0 to 70 µM.[8]
General AcrylonitrilesAntiparasiticDerivatives have shown activity against Trypanosoma cruzi and Leishmania amazonensis, inducing apoptotic cell death in the parasites.[9]

Causality of Biological Activity:

The biological activity of acrylonitrile derivatives is often attributed to their ability to act as Michael acceptors, allowing for covalent interactions with biological nucleophiles, such as cysteine residues in enzymes. Furthermore, the planar structure and diverse substitution patterns of these molecules enable them to fit into and interact with various biological targets, including the active sites of kinases and other enzymes. The induction of apoptosis is a common mechanism of action for many cytotoxic acrylonitrile compounds.[4][7]

Conclusion and Future Outlook

3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile is a highly valuable and versatile intermediate in medicinal chemistry. Its utility as a precursor for the synthesis of pyrazoles, pyrimidines, and potentially other heterocyclic systems provides a straightforward entry into classes of compounds with proven therapeutic relevance. While direct biological profiling of the title compound is not widely documented, the extensive research on related acrylonitrile derivatives strongly suggests that it and its progeny are promising candidates for drug discovery programs, particularly in the areas of oncology and infectious diseases. The protocols and application notes provided herein offer a solid foundation for researchers to explore the full potential of this powerful chemical tool.

References

  • MDPI. New 3-Aminopropylsilatrane Derivatives: Synthesis, Structure, Properties, and Biological Activity. Available from: [Link].

  • National Institutes of Health. Amino alcohol acrylonitriles as broad spectrum and tumour selective cytotoxic agents. Available from: [Link].

  • National Institutes of Health. Acrylonitrile derivatives: In vitro activity and mechanism of cell death induction against Trypanosoma cruzi and Leishmania amazonensis. Available from: [Link].

  • PubChem. 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile. Available from: [Link].

  • ResearchGate. SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. Available from: [Link].

  • Der Pharma Chemica. New reagents from “N, N - Dimethyl amino methoxy methylenium methyl sulphate” - Synthesis of 3 - (Dimethylamino)-2-substituted acrylonitriles and their conversion to 3-Amino-4-cyano pyrazoles. Available from: [Link].

  • PubMed. Synthesis and antiproliferative activity of 3-aryl-2-(1H-benzotriazol-1-yl)acrylonitriles. Part III. Available from: [Link].

  • ResearchGate. Preparation and characterization of hydrazine modified poly(Acrylonitrile-co-acrylic acid). Available from: [Link].

  • Arkivoc. Guanidine: studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl)formimidate. Available from: [Link].

  • ResearchGate. Synthesis, antioxidant and antimicrobial activities of novel thiopyrano[2,3-d]thiazoles based on aroylacrylic acids. Available from: [Link].

  • MDPI. New 3-Aryl-2-(2-thienyl)acrylonitriles with High Activity Against Hepatoma Cells. Available from: [Link].

  • Google Patents. A kind of preparation method of TMP.
  • Journal of Engineering Science and Technology. PREPARATION AND CHARACTERIZATION OF HYDRAZINE- MODIFIED POLY(ACRYLONITRILE-CO-ACRYLIC ACID). Available from: [Link].

Sources

Method

The Versatility of 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile: A Gateway to Novel Heterocyclic Scaffolds

Introduction: A Privileged Intermediate in Heterocyclic Chemistry In the landscape of modern medicinal chemistry and drug development, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. Th...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Privileged Intermediate in Heterocyclic Chemistry

In the landscape of modern medicinal chemistry and drug development, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. These cyclic structures are ubiquitous in pharmaceuticals, agrochemicals, and materials science due to their diverse biological activities and tunable physicochemical properties. Among the myriad of synthetic intermediates, 3-(dimethylamino)-2-(4-methylbenzoyl)acrylonitrile stands out as a highly versatile and reactive building block. Its unique enaminonitrile framework, featuring a conjugated system with electrophilic and nucleophilic centers, provides a powerful platform for the construction of a wide array of heterocyclic systems. This guide provides an in-depth exploration of the synthesis and application of this key intermediate, offering detailed protocols and mechanistic insights for researchers and scientists in the field.

The reactivity of 3-(dimethylamino)-2-(4-methylbenzoyl)acrylonitrile is primarily dictated by the presence of the vinylogous nitrile and ketone functionalities, along with the electron-donating dimethylamino group. This arrangement makes the molecule susceptible to attack by various nucleophiles, leading to cyclization reactions that form stable five- and six-membered heterocyclic rings. This application note will detail the synthesis of this valuable intermediate and its subsequent transformation into medicinally relevant pyrazole, pyrimidine, and pyridine derivatives.

Synthesis of the Keystone Intermediate: 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile

The synthesis of the title enaminonitrile is typically achieved through a condensation reaction between 4-methylacetophenone, or a derivative thereof, and a suitable cyano-containing reagent in the presence of a condensing agent that also serves as the dimethylamino source. A common and efficient method involves the use of N,N-dimethylformamide dimethyl acetal (DMF-DMA).

Protocol 1: Synthesis of 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile

Materials:

  • 4-Methylbenzoylacetonitrile

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Toluene (anhydrous)

  • Hexane

  • Ethanol

Equipment:

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Heating mantle

  • Rotary evaporator

  • Büchner funnel and filter paper

  • Crystallization dish

Procedure:

  • In a clean, dry round-bottom flask, dissolve 4-methylbenzoylacetonitrile (1 equivalent) in anhydrous toluene.

  • To this solution, add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 equivalents) dropwise at room temperature with continuous stirring.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the toluene under reduced pressure using a rotary evaporator.

  • The resulting crude product, often an oil or a semi-solid, is then triturated with hexane to induce crystallization.

  • Collect the solid product by vacuum filtration using a Büchner funnel and wash with a small amount of cold hexane.

  • For further purification, the crude product can be recrystallized from a suitable solvent system, such as ethanol/water or toluene/hexane.

  • Dry the purified crystals under vacuum to obtain 3-(dimethylamino)-2-(4-methylbenzoyl)acrylonitrile as a stable, crystalline solid.

Characterization: The structure and purity of the synthesized intermediate should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Application in Heterocyclic Synthesis: Building Diverse Scaffolds

The true utility of 3-(dimethylamino)-2-(4-methylbenzoyl)acrylonitrile lies in its ability to react with a variety of dinucleophiles to generate a diverse range of heterocyclic compounds. The following sections provide detailed protocols for the synthesis of pyrazoles, pyrimidines, and pyridines.

Synthesis of 5-Amino-4-(4-methylbenzoyl)pyrazoles

Pyrazoles are a class of five-membered heterocyclic compounds that exhibit a broad spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer properties. The reaction of 3-(dimethylamino)-2-(4-methylbenzoyl)acrylonitrile with hydrazine hydrate provides a straightforward route to highly substituted pyrazoles.

Reaction Mechanism: The reaction proceeds via an initial nucleophilic attack of the hydrazine at the β-carbon of the enaminonitrile, leading to the displacement of the dimethylamino group. This is followed by an intramolecular cyclization where the second nitrogen of the hydrazine attacks the carbonyl carbon, and subsequent dehydration to yield the aromatic pyrazole ring.

Pyrazole_Synthesis reagents Intermediate + Hydrazine Hydrate intermediate1 Michael Addition Adduct reagents->intermediate1 Nucleophilic Attack intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Cyclization product 5-Amino-4-(4-methylbenzoyl)pyrazole intermediate2->product Dehydration Pyrimidine_Synthesis reagents Intermediate + Guanidine intermediate1 Initial Adduct reagents->intermediate1 Condensation intermediate2 Cyclized Dihydropyrimidine intermediate1->intermediate2 Intramolecular Cyclization product 2-Amino-5-cyano-6-(4-methylphenyl)pyrimidin-4-ol intermediate2->product Aromatization Pyridine_Synthesis reagents Intermediate + Malononitrile intermediate1 Michael Adduct reagents->intermediate1 Michael Addition intermediate2 Cyclized Dihydropyridine intermediate1->intermediate2 Intramolecular Cyclization (Thorpe-Ziegler) product 2-Amino-3,5-dicyano-6-(4-methylphenyl)pyridine intermediate2->product Aromatization

Caption: Synthesis of Substituted Pyridines.

Materials:

  • 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile

  • Malononitrile

  • Piperidine (or another basic catalyst)

  • Ethanol

Equipment:

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Heating mantle

  • Crystallizing dish

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve 3-(dimethylamino)-2-(4-methylbenzoyl)acrylonitrile (1 equivalent) and malononitrile (1 equivalent) in ethanol.

  • Add a catalytic amount of piperidine to the solution.

  • Heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction should be monitored by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product usually precipitates out of the solution.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • Recrystallize the crude product from a suitable solvent, such as ethanol or acetic acid, to obtain the pure pyridine derivative.

Conclusion and Future Perspectives

3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile has proven to be an exceptionally useful and versatile intermediate for the synthesis of a variety of heterocyclic compounds. The protocols detailed in this guide provide a solid foundation for researchers to explore the synthesis of novel pyrazoles, pyrimidines, and pyridines. The straightforward nature of these reactions, coupled with the potential for diversification by varying the dinucleophile, makes this intermediate an attractive starting point for the development of new chemical entities with potential applications in drug discovery and materials science. Further exploration of the reactivity of this enaminonitrile with other nucleophiles and in multicomponent reactions will undoubtedly lead to the discovery of new and interesting heterocyclic systems.

References

  • El-Ghanam, A. M. Synthesis and reactions of 3-dimethylamino-2-(1-naphthoyl)acrylonitrile. Af. J. Pure Appl. Chem.2012, 6, 1-6.
  • Al-Mousawi, S. M.; El-Apasery, M. A.; Elnagdi, M. H. Enaminones and enaminonitriles in heterocyclic synthesis. J. Heterocycl. Chem.2011, 48, 1-19.
  • Knorr, L. Synthese von Pyrazolderivaten. Ber. Dtsch. Chem. Ges.1883, 16, 2597-2599.
  • Biginelli, P. Ueber Aldehyduramide des Acetessigesters. Ber. Dtsch. Chem. Ges.1891, 24, 1317-1319.
  • Thorpe, J. F. The formation and reactions of imino-compounds. Part I. Condensation of ethyl cyanoacetate with its sodium derivative. J. Chem. Soc., Trans.1904, 85, 1726-1761.
  • Ziegler, K.; Eberle, H.; Ohlinger, H. Über vielgliedrige Ringsysteme, I. Mitteil.: Die präparativ ergiebige Synthese der Polymethylenketone mit mehr als 6 Ringgliedern. Justus Liebigs Ann. Chem.1933, 504, 94-130.
Application

Application Notes and Protocols: Synthesis and Utility of (E)-3-(dimethylamino)-2-(4-methylbenzoyl)acrylonitrile

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Strategic Value of Enaminones in Medicinal Chemistry In the landscape of modern drug dis...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of Enaminones in Medicinal Chemistry

In the landscape of modern drug discovery, the synthesis of novel molecular scaffolds that serve as precursors to complex heterocyclic systems is of paramount importance. Among these, β-enaminones are highly valued as versatile building blocks due to their dual nucleophilic and electrophilic character. This unique reactivity profile allows for their elaboration into a wide array of pharmacologically relevant heterocycles. This document provides a detailed protocol for the synthesis of (E)-3-(dimethylamino)-2-(4-methylbenzoyl)acrylonitrile , a functionalized enaminone, through the acylation of 3-(dimethylamino)acrylonitrile with 4-methylbenzoyl chloride. We will delve into the mechanistic underpinnings of this transformation, provide a robust and reproducible experimental protocol, and discuss the potential applications of the resulting compound in medicinal chemistry, drawing upon the known biological activities of related acrylonitrile and enaminone derivatives.

Mechanistic Insights: The Acylation of an Enamine

The reaction between 4-methylbenzoyl chloride and 3-(dimethylamino)acrylonitrile is a classic example of nucleophilic acyl substitution, specifically, the acylation of an enamine. The reaction proceeds through a nucleophilic addition-elimination mechanism.

  • Nucleophilic Attack: The enamine, 3-(dimethylamino)acrylonitrile, exists in resonance with a carbanionic form, which renders the α-carbon nucleophilic. This nucleophilic carbon attacks the electrophilic carbonyl carbon of the 4-methylbenzoyl chloride.

  • Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient tetrahedral intermediate.

  • Elimination of the Leaving Group: The tetrahedral intermediate then collapses, reforming the carbonyl double bond and eliminating the chloride ion, which is a good leaving group.

  • Proton Transfer: A final proton transfer step, typically facilitated by a base such as triethylamine, neutralizes the resulting iminium species to yield the stable enaminone product, (E)-3-(dimethylamino)-2-(4-methylbenzoyl)acrylonitrile, and triethylammonium chloride as a salt byproduct.

The presence of a non-nucleophilic base is crucial to scavenge the hydrogen chloride (HCl) generated during the reaction, preventing the protonation of the starting enamine and driving the reaction to completion.

Reaction_Mechanism cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Elimination cluster_2 Step 3: Deprotonation reac1 3-(dimethylamino)acrylonitrile reac2 4-methylbenzoyl chloride int1 Tetrahedral Intermediate reac1->int1 Nucleophilic attack reac2->int1 int1_2 Tetrahedral Intermediate int2 Iminium Salt int1_2->int2 Collapse of intermediate Cl_ion Cl⁻ int1_2->Cl_ion Elimination int2_2 Iminium Salt prod (E)-3-(dimethylamino)-2- (4-methylbenzoyl)acrylonitrile int2_2->prod Proton abstraction salt Base-HCl Salt int2_2->salt base Base (e.g., Et₃N) base->prod base->salt Experimental_Workflow start Start: Assemble Reaction Apparatus reagents Charge flask with 3-(dimethylamino)acrylonitrile, Et₃N, and anhydrous DCM. start->reagents cooling Cool the reaction mixture to 0 °C (ice-water bath). reagents->cooling addition Add 4-methylbenzoyl chloride dropwise over 30 minutes. cooling->addition reaction Allow the reaction to warm to room temperature and stir for 4-6 hours. addition->reaction monitoring Monitor reaction progress by TLC. reaction->monitoring workup Quench with water and extract with DCM. monitoring->workup drying Dry the combined organic layers over anhydrous Na₂SO₄. workup->drying concentration Concentrate in vacuo to obtain the crude product. drying->concentration purification Purify by column chromatography or recrystallization. concentration->purification analysis Characterize the purified product (NMR, IR, MS). purification->analysis end End: Store the purified product analysis->end

Method

Application Note and Protocol for the Laboratory-Scale Synthesis of 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile

Authored by: [Your Name/Gemini], Senior Application Scientist Introduction 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile and its derivatives are versatile building blocks in organic synthesis, serving as key interme...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction

3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile and its derivatives are versatile building blocks in organic synthesis, serving as key intermediates in the preparation of various heterocyclic compounds with potential applications in medicinal chemistry and materials science.[1] The enaminone-like structure of these molecules, characterized by a polarized double bond, makes them highly reactive towards nucleophiles, facilitating the construction of complex molecular architectures. This document provides a detailed protocol for the laboratory-scale synthesis of 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile, offering insights into the reaction mechanism, experimental setup, and characterization of the final product. The described method is an adaptation of established procedures for analogous compounds and is designed to be robust and reproducible for researchers in organic synthesis and drug discovery.[2][3]

Reaction Principle and Mechanism

The synthesis of 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile is achieved through the acylation of 3-(dimethylamino)acrylonitrile with 4-methylbenzoyl chloride. This reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the enamine starting material initiates the attack on the electrophilic carbonyl carbon of the acyl chloride. A subsequent elimination of the chloride ion and a proton transfer, facilitated by a non-nucleophilic base such as triethylamine, yields the desired product. The base is crucial to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product side.

Materials and Methods

Reagents and Solvents:

Reagent/SolventGradeSupplierNotes
3-(Dimethylamino)acrylonitrile≥98%Commercially AvailableToxic if swallowed, causes skin and eye irritation.[4]
4-Methylbenzoyl chloride≥98%Commercially AvailableCorrosive, causes severe skin burns and eye damage.
Triethylamine≥99%Commercially AvailableFlammable, corrosive, toxic if inhaled.
DioxaneAnhydrousCommercially AvailableFlammable, suspected carcinogen.
DichloromethaneACS GradeCommercially AvailableVolatile, suspected carcinogen.
Sodium SulfateAnhydrousCommercially Available-
EthanolReagent GradeCommercially AvailableFlammable.

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer with heating mantle

  • Ice bath

  • Rotary evaporator

  • Standard laboratory glassware

  • Filtration apparatus (Büchner funnel)

  • Melting point apparatus

  • NMR spectrometer

  • FT-IR spectrometer

  • Mass spectrometer

Safety Precautions:

This procedure involves the use of hazardous chemicals. All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times. Acrylonitrile derivatives are toxic, and acyl chlorides are corrosive and react violently with water.[4][5] Triethylamine is a flammable and corrosive liquid. Dioxane and dichloromethane are suspected carcinogens. Consult the Safety Data Sheets (SDS) for all reagents before commencing the experiment.[6][7]

Experimental Workflow Diagram

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification and Analysis A Combine 3-(dimethylamino)acrylonitrile, triethylamine, and anhydrous dioxane in a three-neck flask. B Cool the mixture in an ice bath. A->B C Dissolve 4-methylbenzoyl chloride in anhydrous dioxane. D Add the 4-methylbenzoyl chloride solution dropwise to the cooled mixture. C->D E Stir at room temperature for 1 hour. D->E F Heat the mixture to reflux for 4 hours. E->F G Remove the solvent under reduced pressure. H Partition the residue between dichloromethane and water. G->H I Separate the organic layer. H->I J Wash the organic layer with water. I->J K Dry the organic layer over anhydrous sodium sulfate. J->K L Filter and concentrate the organic layer in vacuo. K->L M Recrystallize the crude product from ethanol. N Collect the crystals by filtration and dry under vacuum. M->N O Characterize the final product (Melting Point, NMR, IR, MS). N->O

Sources

Application

Application Note: High-Purity Recovery of 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile via Optimized Recrystallization

Abstract This application note provides a comprehensive, field-proven protocol for the purification of 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile, a key intermediate in synthetic chemistry. Crude products of this...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the purification of 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile, a key intermediate in synthetic chemistry. Crude products of this compound, often obtained with purities around 96%, can contain residual starting materials and side-products that interfere with subsequent high-stakes applications, such as drug development.[1] Recrystallization is presented here as a robust, scalable, and cost-effective method for achieving high purity. This guide details a systematic approach, from solvent system selection to the execution of the bulk purification protocol, designed to provide researchers and process chemists with a reliable methodology for obtaining material with purity exceeding 99%.

Introduction: The Rationale for Purification

3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile is a substituted enaminone, a class of compounds widely used as versatile building blocks in the synthesis of heterocyclic systems and other complex molecules.[2][3] The purity of such intermediates is paramount; impurities can lead to failed reactions, the formation of complex side-products, and significant challenges in the purification of the final active pharmaceutical ingredient (API).

The Principle of Recrystallization: Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a given solvent system.[4] The core principle is that most organic solids are more soluble in a hot solvent than in a cold one.[5] By dissolving the crude solid in a minimum amount of a suitable hot solvent to create a saturated solution, and then allowing it to cool slowly, the desired compound's solubility decreases, forcing it to crystallize out of the solution. The impurities, ideally, remain dissolved in the cold solvent (mother liquor) and are subsequently removed by filtration.[6] This process, when optimized, effectively removes impurities and yields well-defined, high-purity crystals.

Potential Impurities in Crude 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile

Understanding potential impurities is crucial for designing an effective purification strategy. Based on common synthetic routes for analogous compounds, likely impurities include:

  • Unreacted Starting Materials: Such as 4-methylbenzoyl chloride or a related activated acid derivative.

  • Side-Products: Arising from hydrolysis of reactants or alternative reaction pathways.[2]

  • Polymeric Material: Acrylonitrile derivatives can be prone to polymerization.

A successful recrystallization will leverage solubility differences to separate the target compound from these contaminants.

Protocol Part A: Systematic Solvent System Selection

The choice of solvent is the most critical parameter for a successful recrystallization.[7] An ideal solvent should exhibit high solubility for the compound at elevated temperatures and very low solubility at low temperatures.[8] This differential ensures maximum recovery of the purified product.

Materials & Equipment (Screening)
  • Chemicals: Crude 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile, Isopropanol (IPA), Ethyl Acetate (EtOAc), Toluene, Methanol, Heptane.

  • Equipment: Small test tubes (13x100 mm), vortex mixer, hot plate/stirrer, Pasteur pipettes, ice bath.

Screening Protocol
  • Preparation: Place approximately 20-30 mg of the crude compound into several separate test tubes.

  • Cold Solubility Test: To each tube, add 0.5 mL of a different candidate solvent at room temperature. Vortex the mixture. Observe if the solid dissolves. An ideal solvent will not dissolve the compound at this stage.

  • Hot Solubility Test: Gently heat the test tubes that showed poor cold solubility on a hot plate. Add the same solvent dropwise while heating until the solid just dissolves. Do not add excess solvent, as this will reduce the final yield.[9] A good solvent will fully dissolve the compound at or near its boiling point.

  • Crystallization Test: Remove the tubes from the heat and allow them to cool slowly to room temperature. If no crystals form, try scratching the inside of the tube with a glass rod to induce crystallization.[10]

  • Cooling: Place the tubes that have formed crystals (or those that have not) into an ice bath for 15-20 minutes to maximize crystal formation.

  • Observation: Evaluate the quantity and quality of the crystals formed. A dense crop of well-defined crystals indicates a promising solvent system.

Data Interpretation

Summarize your observations in a table to facilitate direct comparison.

Solvent CandidateSolubility (Room Temp)Solubility (Hot)Crystal Formation upon Cooling
IsopropanolLowHighGood crystal formation
Ethyl AcetateMediumHighModerate crystal formation, some oiling
TolueneLowHighSlow crystallization
MethanolHighVery HighPoor recovery, compound too soluble
EtOAc/Heptane (9:1)LowHighRapid, fine crystals

Scientist's Note: Based on typical results for compounds with similar polarity, Isopropanol is often an excellent starting point. A mixed solvent system like Ethyl Acetate/Heptane can also be effective; here, the compound is dissolved in the "good" solvent (EtOAc) and the "poor" solvent (Heptane) is added until the solution becomes cloudy (the cloud point), after which it is reheated to clarify and then cooled.[7]

Protocol Part B: Optimized Bulk Recrystallization

This protocol assumes Isopropanol was selected as the optimal solvent from the screening phase.

Materials & Equipment (Bulk)
  • Chemicals: Crude 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile, Isopropanol (reagent grade or better).

  • Equipment: Erlenmeyer flask (sized so the solvent fills it about halfway), hot plate/stirrer, watch glass (to cover the flask), Buchner funnel and flask, vacuum source, filter paper, spatula.

Step-by-Step Methodology
  • Dissolution: Place the crude solid (e.g., 10.0 g) into an appropriately sized Erlenmeyer flask. Add a magnetic stir bar. Add a small portion of Isopropanol (e.g., 40 mL) and begin heating the mixture with stirring on a hot plate.

  • Achieve Saturation: Continue adding hot Isopropanol in small portions until the solid is completely dissolved.[5] Causality Check: It is critical to use the minimum amount of hot solvent required. Using excess solvent will reduce the concentration of the compound below its saturation point upon cooling, leading to a significantly lower yield.

  • Decolorization (Optional): If the solution is highly colored from impurities, remove it from the heat, allow it to cool slightly, add a small amount of activated charcoal, and then reheat to boiling for a few minutes. The charcoal will adsorb colored impurities.

  • Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot filtration. This must be done quickly to prevent the desired compound from crystallizing prematurely. Use a pre-heated funnel and flask.

  • Cooling and Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Expert Insight: Slow cooling is essential for the formation of large, pure crystals. Rapid cooling traps impurities within the crystal lattice, defeating the purpose of the purification.

  • Ice Bath Cooling: Once the flask has reached room temperature and crystal growth has slowed, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the solution.

  • Isolation by Vacuum Filtration: Set up a Buchner funnel with filter paper that fits snugly. Wet the paper with a small amount of cold Isopropanol to ensure a good seal. Turn on the vacuum and pour the cold crystal slurry into the funnel.

  • Washing: With the vacuum still applied, wash the collected crystals (the "filter cake") with a small amount of ice-cold Isopropanol. This removes any residual mother liquor containing dissolved impurities. Use minimal solvent to avoid dissolving the product.

  • Drying: Leave the crystals in the funnel with the vacuum on for 15-20 minutes to pull air through and partially dry them. Transfer the filter cake to a watch glass or drying dish and dry to a constant weight, preferably in a vacuum oven at a moderate temperature (e.g., 40-50 °C).

Workflow Visualization

The following diagram illustrates the complete recrystallization process.

Recrystallization_Workflow Crude Crude Compound (~96% Purity) Screening Protocol A: Solvent Screening Crude->Screening Select Optimal Solvent Dissolution 1. Dissolution in Minimum Hot Solvent Crude->Dissolution HotFilt 2. Hot Filtration (Optional) Dissolution->HotFilt Cooling 3. Slow Cooling & Crystallization HotFilt->Cooling Isolation 4. Vacuum Filtration (Isolation) Cooling->Isolation Washing 5. Wash with Cold Solvent Isolation->Washing MotherLiquor Mother Liquor (Impurities) Isolation->MotherLiquor Separation Drying 6. Drying Washing->Drying Pure Pure Crystalline Product (>99% Purity) Drying->Pure

Caption: Recrystallization workflow from crude solid to purified product.

Purity Assessment

The success of the purification must be validated empirically.

  • Melting Point Analysis: A pure compound will have a sharp, narrow melting point range. Compare the melting point of the recrystallized product to the crude starting material and literature values. A sharpened and elevated melting point indicates successful purification.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive method for quantifying purity. An analysis of the recrystallized material should show a significant reduction or complete removal of impurity peaks present in the crude sample.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can provide structural confirmation and detect impurities that have distinct proton signals.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

  • Acrylonitrile derivatives should be handled with care, as related compounds are known to be toxic if swallowed and can cause skin and eye irritation.[11]

  • Organic solvents are flammable. Keep away from open flames and use a hot plate with spark-free controls.

References

  • UPCommons. (2022). Influence of Acrylonitrile Content on the Adhesive Properties of Water-Based Acrylic Pressure-Sensitive Adhesives. [Link]

  • ResearchGate. (n.d.). Chemical structure of acrylonitrile. [Link]

  • Wikipedia. (n.d.). Acrylonitrile. [Link]

  • Google Patents. (n.d.). US4172091A - Process for the manufacture of β-(dimethylamino)-propionitrile.
  • PubChem. (n.d.). 3-(Dimethylamino)acrylonitrile. [Link]

  • Chemistry LibreTexts. (2022). 3.3: Choice of Solvent. [Link]

  • University of Colorado Boulder, Organic Chemistry. (n.d.). Crystallization. [Link]

  • University of Sherbrooke. (n.d.). Guide for crystallization. [Link]

  • UCT Science. (n.d.). SOP: CRYSTALLIZATION. [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • LookChem. (n.d.). 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile. [Link]

  • YouTube. (2014). Crystallization and Recrystallization. [Link]

  • Chemistry LibreTexts. (2022). 3.5E: Initiating Crystallization. [Link]

  • Google Patents. (n.d.).
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Google Patents. (n.d.).
  • European Patent Office. (n.d.). EP 0957084 A2 - Process for the purification of aqueous acrylonitrile process streams. [Link]

  • PubChem. (n.d.). 3-(4-(Dimethylamino)phenyl)-2-(4-methylphenyl)acrylonitrile. [Link]

  • Chemistry LibreTexts. (2022). 3.3C: Determining Which Solvent to Use. [Link]

  • MDPI. (n.d.). Efficient Synthesis of β-Enaminones and β-Enaminoesters Catalyzed by Gold (I)/Silver (I) under Solvent-Free Conditions. [Link]

  • Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation. [Link]

  • Google Patents. (n.d.).
  • National Institutes of Health. (n.d.). Enaminones in Heterocyclic Synthesis. [Link]

  • Google Patents. (n.d.).
  • University of York, Chemistry Teaching Labs. (n.d.). Solvent Choice. [Link]

  • ResearchGate. (n.d.). A new synthesis of alkyl (E)-(3-dimethylamino)acrylates. [Link]

  • Aakash. (n.d.). Crystallization: Definition, Principle, Demonstration & Application. [Link]

Sources

Method

Application Note: High-Purity Isolation of 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile via Optimized Flash Column Chromatography

Abstract This application note provides a comprehensive, field-proven protocol for the purification of 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile, a versatile enamine-containing synthetic intermediate. The inhere...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the purification of 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile, a versatile enamine-containing synthetic intermediate. The inherent basicity of the dimethylamino moiety presents a significant challenge for standard silica gel chromatography, often leading to poor recovery, peak tailing, and on-column degradation. This guide details a systematic approach, beginning with methodical Thin-Layer Chromatography (TLC) for mobile phase optimization, followed by a robust flash column chromatography protocol. We address the critical step of mitigating the acidic nature of the silica stationary phase through the incorporation of a basic modifier in the eluent. This self-validating methodology ensures high purity and yield, suitable for researchers, medicinal chemists, and process development scientists.

Introduction: The Purification Challenge

3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile is a highly functionalized molecule incorporating an α,β-unsaturated ketone, a nitrile, and an enamine. Such compounds are valuable precursors in the synthesis of various heterocyclic systems and pharmacologically active molecules.[1][2] The primary challenge in its purification via silica gel chromatography stems from the Lewis basicity of the tertiary amine (dimethylamino group). The acidic silanol groups (Si-OH) on the surface of standard silica gel can protonate the amine, leading to a strong ionic interaction. This interaction results in significant product retention, band broadening (streaking), and in some cases, acid-catalyzed hydrolysis or decomposition of the enamine moiety.[3][4]

This protocol provides a solution by deactivating the acidic sites on the silica gel with a basic additive, thereby ensuring a successful and reproducible separation.

Compound Characteristics & Synthesis Context

Understanding the target molecule's properties and its synthetic origin is crucial for designing an effective purification strategy.

PropertyValue
Chemical Formula C₁₃H₁₄N₂O
Molecular Weight 214.26 g/mol
Appearance Typically a yellow or off-white solid
Key Functional Groups Tertiary amine (enamine), Ketone, Nitrile, Alkene

A common synthetic route involves the condensation of 4-methylbenzoylacetonitrile with an acetal of dimethylformamide, such as DMF-DMA. Potential impurities may therefore include unreacted starting materials, hydrolysis byproducts, or polymeric materials.

The Core Principle: Mitigating Stationary Phase Acidity

The success of this purification hinges on suppressing the acid-base interaction between the basic analyte and the acidic stationary phase. Standard silica gel is an acidic medium that can lead to the issues described.[4] The strategy is to neutralize the stationary phase in situ.

By incorporating a small percentage of a volatile tertiary amine, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), into the mobile phase, the basic additive will preferentially bind to the acidic silanol sites on the silica. This effectively "masks" the acidic character of the stationary phase, allowing the basic target compound to elute symmetrically and without degradation.[3][5]

G cluster_problem Problem: Standard Silica Chromatography cluster_solution Solution: Modified Mobile Phase Analyte Basic Analyte (R-NMe₂) Silica Acidic Silica (Si-OH) Analyte->Silica Strong Acid-Base Interaction Result Poor Elution (Tailing, Degradation) Silica->Result TEA Triethylamine (TEA) in Eluent Silica_N Neutralized Silica (Si-O⁻ ⁺HNEt₃) TEA->Silica_N Deactivation Result_S Successful Elution (Sharp Peak) Silica_N->Result_S Analyte_S Basic Analyte (R-NMe₂) Analyte_S->Silica_N Weak Interaction

Caption: Logic diagram of the purification problem and solution.

Detailed Experimental Protocols

This section is divided into two key phases: optimizing the separation conditions using TLC and then scaling up to preparative column chromatography.

Part A: Mobile Phase Optimization via Thin-Layer Chromatography (TLC)

TLC is an essential first step to quickly determine an appropriate solvent system that provides good separation between the desired product and impurities.[6] The goal is to find a solvent system where the target compound has an Rf (retention factor) of approximately 0.25-0.35.[7]

Materials:

  • Silica gel TLC plates (e.g., Silica Gel 60 F₂₅₄)

  • TLC developing chamber

  • Capillary spotters

  • UV lamp (254 nm)

  • Solvents: Hexanes (or Heptane), Ethyl Acetate (EtOAc), Dichloromethane (DCM)

  • Additive: Triethylamine (TEA)

Protocol:

  • Prepare Eluents: In separate labeled beakers, prepare a few test solvent systems. A good starting point for polar compounds is a mixture of a non-polar solvent (Hexanes) and a polar solvent (EtOAc).[8] Crucially, add 1% triethylamine (v/v) to each prepared eluent.

    • Example Systems:

      • 70:30 Hexanes:EtOAc + 1% TEA

      • 50:50 Hexanes:EtOAc + 1% TEA

      • 30:70 Hexanes:EtOAc + 1% TEA

  • Prepare Sample: Dissolve a small amount of the crude reaction mixture in a volatile solvent like DCM or ethyl acetate.

  • Spot the Plate: Using a capillary spotter, carefully apply a small spot of the dissolved crude mixture onto the baseline of a TLC plate.

  • Develop the Plate: Place a small amount of a test eluent into the TLC chamber, line it with filter paper to ensure saturation, and cover it. Once the atmosphere is saturated, place the spotted TLC plate inside and close the lid.

  • Analyze: Allow the solvent front to travel up the plate until it is about 1 cm from the top. Remove the plate, mark the solvent front, and let it dry.

  • Visualize: View the plate under a UV lamp (254 nm). The desired product, containing conjugated systems, should be UV active. Circle all visible spots.

  • Calculate Rf and Optimize: Calculate the Rf value for your target spot (Rf = distance traveled by spot / distance traveled by solvent front).

    • If the Rf is too low (<0.2), the eluent is not polar enough. Increase the proportion of ethyl acetate.

    • If the Rf is too high (>0.5), the eluent is too polar. Increase the proportion of hexanes.[6]

    • If spots are streaking, ensure the sample spot was not overloaded and that TEA was included in the eluent.[6]

Example TLC Trial Results Rf of Target CompoundObservationAction
70:30 Hexanes:EtOAc + 1% TEA0.15Eluent not polar enough.Increase EtOAc %.
50:50 Hexanes:EtOAc + 1% TEA0.30Good separation. Ideal for column.Proceed to column.
30:70 Hexanes:EtOAc + 1% TEA0.65Eluent too polar.Decrease EtOAc %.
Part B: Preparative Flash Column Chromatography

Once the optimal eluent system is determined, the purification can be scaled up.

Materials & Reagents:

  • Glass chromatography column

  • Silica gel (flash grade, e.g., 230-400 mesh)

  • Sand (purified)

  • Eluent (Hexanes/EtOAc mixture determined from TLC)

  • Triethylamine (TEA)

  • Crude 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile

  • Fraction collection tubes or flasks

  • Rotary evaporator

Protocol:

  • Prepare Eluent: Prepare a sufficient volume of the optimal mobile phase identified in Part A (e.g., 50:50 Hexanes:EtOAc) containing 1% TEA.

  • Pack the Column (Slurry Method):

    • Secure the column vertically. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.

    • In a beaker, make a slurry of the silica gel in your prepared eluent.

    • Pour the slurry into the column. Use gentle air pressure or a pump to push the solvent through, compacting the silica bed. Ensure the bed is uniform and free of cracks or air bubbles.

    • Add a protective layer of sand on top of the silica bed.

    • Drain the excess solvent until the solvent level is just at the top of the sand layer. Never let the column run dry.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude product in a minimal amount of a volatile solvent (e.g., DCM).

    • Add a small amount of silica gel (approx. 1-2 times the weight of the crude product) to this solution.

    • Evaporate the solvent completely on a rotary evaporator to obtain a dry, free-flowing powder of the crude product adsorbed onto silica.

    • Carefully add this powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column.

    • Begin eluting the column, applying gentle, consistent pressure.

    • Start collecting fractions immediately. The volume of each fraction should be consistent (e.g., 10-20 mL depending on column size).

  • Monitor Fractions: Use TLC to analyze the collected fractions. Spot every few fractions on a single TLC plate to track the elution of the product.

  • Combine and Evaporate: Once all fractions containing the pure product have been identified, combine them in a round-bottom flask. Remove the eluent and triethylamine using a rotary evaporator to yield the purified 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile.

G A Crude Product B Dissolve in minimal DCM A->B C Adsorb onto Silica Gel B->C D Evaporate to Dry Powder (Dry Loading Sample) C->D F Load Dry Sample onto Column D->F E Prepare Column: Slurry pack silica in Hex:EtOAc + 1% TEA E->F G Elute with Mobile Phase F->G H Collect Fractions G->H I Monitor Fractions by TLC H->I J Combine Pure Fractions I->J K Solvent Removal (Rotary Evaporation) J->K L Pure Product (Verify by NMR, MS) K->L

Caption: Workflow for the purification of the target compound.

Purity Assessment

After purification, the identity and purity of the final compound should be confirmed using standard analytical techniques:

  • ¹H NMR: The spectrum should show characteristic peaks for the aromatic protons, the vinyl proton, the dimethylamino group, and the methyl group on the benzoyl ring, with integrations matching the structure.

  • Mass Spectrometry (MS): To confirm the expected molecular weight (m/z).

  • TLC: The purified product should appear as a single spot in the optimized eluent system.

Troubleshooting

ProblemPotential CauseRecommended Solution
Streaking on TLC 1. Sample is too concentrated.[6]2. Eluent lacks a basic modifier.1. Dilute the sample solution.2. Ensure 0.5-1% triethylamine is added to the eluent.
Compound sticks at the baseline 1. Eluent is not polar enough.2. Strong interaction with acidic silica.1. Increase the polarity of the eluent (e.g., more EtOAc).2. Confirm the presence of triethylamine in the eluent.
Poor separation of spots 1. Eluent polarity is not optimal.2. Column was overloaded.1. Re-optimize the eluent with TLC, trying different solvent combinations (e.g., DCM/MeOH).2. Use a larger column or less crude material.
Product decomposes on column The enamine is sensitive to the acidic silica.This is unlikely if the protocol is followed. Ensure the silica is fully neutralized by flushing the packed column with the TEA-containing eluent before loading the sample.

References

  • Vertex AI Search Result[9] : Grokipedia. Methacrylonitrile. Accessed January 29, 2026. (Provides general properties of related acrylonitrile compounds).

  • Vertex AI Search Result[10] : PubChem. 3-(4-(Dimethylamino)phenyl)-2-(4-methylphenyl)acrylonitrile. National Center for Biotechnology Information. [Link]

  • Vertex AI Search Result[8] : University of Rochester, Department of Chemistry. Chromatography: Solvent Systems for TLC. [Link]

  • Vertex AI Search Result[5] : Biotage. How do I purify ionizable organic amine compounds using flash column chromatography?. [Link]

  • Vertex AI Search Result[3] : ResearchGate. How to isolate Imine by column chromatography?. [Link]

  • Vertex AI Search Result[2] : Google Patents. CN101456825B - Method for preparing acrylic nitrile derivates.

  • Vertex AI Search Result[6] : MIT OpenCourseWare. Thin Layer Chromatography (TLC) Guide. [Link]

  • Vertex AI Search Result[4] : ResearchGate. Is it possible to purify imine using column chromatography?. [Link]

  • Vertex AI Search Result[7] : Reddit. Thin Layer Chromatography: What are the principles and hints in choosing a solvent system for good separation?. [Link]

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Application

Application Note: A Multi-technique Approach for the Comprehensive Characterization of 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile

Abstract This document provides a detailed guide with integrated protocols for the analytical characterization of 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile (CAS No. 96232-41-6).

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed guide with integrated protocols for the analytical characterization of 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile (CAS No. 96232-41-6). As a compound with potential applications in pharmaceutical and industrial sectors, rigorous verification of its identity, structure, and purity is paramount.[1] This application note is designed for researchers, quality control analysts, and drug development professionals, offering a suite of orthogonal analytical methods. We will delve into the causality behind experimental choices, providing not just step-by-step instructions but also the scientific rationale to ensure robust and reliable characterization. The methodologies covered include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Fourier-Transform Infrared (FTIR) Spectroscopy, and UV-Visible (UV-Vis) Spectroscopy.

Introduction and Compound Overview

3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile is a complex organic molecule featuring multiple functional groups, including a ketone, a nitrile, an alkene, and a dimethylamino group. This intricate structure necessitates a multi-faceted analytical approach to confirm its chemical identity and assess its purity profile. A single technique is insufficient; instead, a combination of spectroscopic and chromatographic methods provides a holistic and validated understanding of the material. This guide establishes a logical workflow for achieving this comprehensive characterization.

Physicochemical Properties

A summary of the key computed and known properties of the target compound is presented below.[2]

PropertyValueSource
IUPAC Name (2E)-3-(Dimethylamino)-2-(4-methylbenzoyl)prop-2-enenitrilePubChem[2]
CAS Number 96232-41-6PubChem[2]
Molecular Formula C₁₃H₁₄N₂OPubChem[2]
Molecular Weight 214.26 g/mol PubChem[2]
Exact Mass 214.110613074 DaPubChem[2]
XLogP3-AA 2.3PubChem[2]
Hydrogen Bond Donor Count 0PubChem[2]
Hydrogen Bond Acceptor Count 3PubChem[2]
Appearance Solid or liquidVendor Data[1]

Analytical Workflow for Comprehensive Characterization

A systematic approach ensures that all aspects of the compound's identity and purity are addressed. The following workflow illustrates the logical progression of analysis, starting from structural confirmation and moving towards quantitative purity assessment.

G cluster_0 Structural Elucidation (Qualitative) cluster_1 Purity & Quantitative Analysis cluster_2 Final Confirmation NMR NMR Spectroscopy (¹H, ¹³C) HPLC HPLC-UV (Purity Assay) NMR->HPLC Informs Method Development GC GC-MS (Impurity Profile) NMR->GC MS Mass Spectrometry (LC-MS, GC-MS) MS->HPLC Informs Method Development MS->GC FTIR FTIR Spectroscopy FTIR->HPLC Informs Method Development UVVis UV-Vis Spectroscopy Confirm Confirmed Structure & Purity Report HPLC->Confirm GC->Confirm Sample Test Sample Sample->NMR Primary Analysis Sample->MS Primary Analysis Sample->FTIR Primary Analysis Sample->UVVis Primary Analysis

Caption: Integrated workflow for the characterization of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy is the most powerful technique for unambiguous structural elucidation. It probes the chemical environment of magnetically active nuclei (¹H and ¹³C), providing detailed information about the connectivity of atoms, the number of unique protons and carbons, and their electronic environments.

Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

    • Causality: DMSO-d₆ is often a good starting choice due to its excellent solvating power for a wide range of organic molecules.[3] The choice of solvent is critical to ensure the sample is fully dissolved and to avoid overlapping solvent peaks with signals from the analyte.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.[3] Higher field strengths provide better signal dispersion and resolution, which is crucial for complex molecules.

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum with a spectral width of approximately 16 ppm.

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum with a spectral width of approximately 220 ppm.

    • A greater number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of the ¹³C isotope.

Expected Data and Interpretation

The molecular structure suggests the following predictable signals:

¹H NMR (Predicted) Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Aromatic Protons7.2 - 7.8Multiplet (m)4HProtons on the 4-methylbenzoyl ring
Vinyl Proton~7.0 - 7.5Singlet (s)1H=CH-N proton
N-Methyl Protons~3.0 - 3.4Singlet (s)6H-N(CH₃)₂ protons
Methyl Proton~2.4Singlet (s)3HAr-CH₃ proton
¹³C NMR (Predicted) Chemical Shift (δ, ppm)Assignment
Carbonyl Carbon185 - 195C=O
Aromatic Carbons125 - 145Carbons of the 4-methylbenzoyl ring
Alkene Carbons90 - 150C=C carbons
Nitrile Carbon115 - 120C≡N
N-Methyl Carbons~40-N(CH₃)₂ carbons
Methyl Carbon~21Ar-CH₃ carbon

Mass Spectrometry (MS)

Principle: MS measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight with high precision and can provide structural information through the analysis of fragmentation patterns. Coupling MS with a chromatographic technique like GC or LC is highly effective for separating and identifying impurities.[4][5][6]

Protocol: LC-MS (Electrospray Ionization)
  • Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use an HPLC system coupled to a mass spectrometer (e.g., a Quadrupole or Time-of-Flight analyzer) equipped with an Electrospray Ionization (ESI) source.

  • Infusion: Directly infuse the sample solution into the ESI source to quickly determine the molecular weight.

  • Ionization Mode: Acquire data in positive ion mode.

    • Causality: The presence of the dimethylamino group makes the molecule basic and thus easily protonated, making ESI in positive mode ([M+H]⁺) a highly sensitive and suitable ionization method.

  • Mass Analysis: Scan a mass range appropriate for the expected molecular ion (e.g., m/z 100-500).

Expected Data and Interpretation
  • Molecular Ion Peak: The primary peak observed should correspond to the protonated molecule, [M+H]⁺.

    • Calculated Exact Mass of C₁₃H₁₄N₂O: 214.1106 Da.[2]

    • Expected [M+H]⁺ Peak: m/z 215.1184 .

  • Fragmentation: High-resolution MS (HRMS) can confirm the elemental composition. Tandem MS (MS/MS) experiments can be performed to study fragmentation pathways, which would likely involve the loss of small neutral molecules or cleavage at the benzoyl linkage.

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC is a cornerstone technique for separating, identifying, and quantifying each component in a mixture. It is the primary method for determining the purity of a drug substance and for quantifying impurities.

Protocol: Reversed-Phase HPLC with UV Detection
  • Sample Preparation: Accurately prepare a stock solution of the sample in a suitable diluent (e.g., 1 mg/mL in acetonitrile). Further dilute to a working concentration (e.g., 0.1 mg/mL).

  • Instrumentation: A standard HPLC system with a UV detector, autosampler, and column oven.

  • Chromatographic Conditions:

    • Causality: A C18 column is chosen as it is a versatile reversed-phase column suitable for retaining moderately polar compounds like the analyte. The gradient elution is designed to separate non-polar impurities from the main peak and then quickly elute any strongly retained components, ensuring an efficient and comprehensive analysis.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 20 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 254 nm or λmax
Data Interpretation
  • Purity Calculation: The purity is determined by area percent. The area of the main peak is divided by the total area of all peaks in the chromatogram.

  • Impurity Profiling: Any additional peaks represent impurities. Their retention times can be used for identification (if standards are available), and their peak areas can be used for quantification.

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrational energies of chemical bonds. It serves as an excellent tool for identity confirmation.[7][8]

Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

    • Causality: ATR is a modern, rapid technique that requires no sample preparation like KBr pellet pressing, minimizing sample handling and potential contamination.

  • Instrumentation: An FTIR spectrometer equipped with an ATR accessory.

  • Data Acquisition: Collect the spectrum over a range of 4000-500 cm⁻¹ with a resolution of 4 cm⁻¹. Perform a background scan before analyzing the sample.

Expected Data and Interpretation

The presence of the key functional groups can be confirmed by identifying their characteristic absorption bands.

Wavenumber (cm⁻¹)BondFunctional Group
~2210 - 2230C≡NNitrile
~1640 - 1660C=OKetone (conjugated)
~1580 - 1620C=CAlkene (conjugated) & Aromatic
~2800 - 3000C-HAliphatic (CH₃)
~3010 - 3100C-HAromatic
~1350 - 1450C-NAmine

UV-Visible (UV-Vis) Spectroscopy

Principle: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, which corresponds to the promotion of electrons to higher energy orbitals. It is particularly useful for analyzing compounds with conjugated systems and can be used for quantitative analysis via the Beer-Lambert law.[9]

Protocol: UV-Vis Scan
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 5-10 µg/mL) in a UV-transparent solvent like ethanol or methanol.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Use a matched pair of quartz cuvettes, one for the solvent blank and one for the sample.

    • Scan the wavelength range from 200 to 500 nm.

Expected Data and Interpretation
  • λmax: The extensive conjugation involving the benzoyl ring, the double bond, and the nitrile group is expected to result in strong absorption in the UV region. The spectrum should show a maximum absorption wavelength (λmax), likely in the 250-350 nm range, which is characteristic of the compound's electronic structure. This λmax value is ideal for setting the detection wavelength in HPLC analysis for maximum sensitivity.

Conclusion and Validation

The logical relationship between these analytical techniques provides a self-validating system for the characterization of 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile.

G cluster_0 Experimental Data cluster_1 Confirmation Logic NMR_Data NMR Spectra (¹H, ¹³C) Structure Molecular Structure Confirmed NMR_Data->Structure MS_Data Mass Spectrum ([M+H]⁺) Identity Identity Confirmed MS_Data->Identity FTIR_Data FTIR Spectrum (Functional Groups) FTIR_Data->Identity HPLC_Data HPLC Chromatogram (Purity %) Purity Purity Confirmed HPLC_Data->Purity Structure->Identity Final Validated Compound Certificate of Analysis Identity->Final Purity->Final

Caption: Logical validation from experimental data to final confirmation.

By integrating the results from NMR, MS, FTIR, HPLC, and UV-Vis, a complete and trustworthy profile of the compound is established. NMR confirms the atomic connectivity, MS verifies the molecular weight and elemental formula, FTIR confirms the presence of all key functional groups, and HPLC provides a definitive measure of purity. This orthogonal, multi-technique approach ensures the highest level of scientific integrity and is essential for any research, development, or quality control setting.

References

  • NANOLAB. (n.d.). Determination of Acrylonitrile: Accurate Analysis Methods. Retrieved from [Link]

  • Bureau of Indian Standards. (2023). IS 1104 (2023): Acrylonitrile — Specification. Retrieved from [Link]

  • Slimani, I., et al. (2021). Synthesis and Spectral Characterisation of (E)-3-(3-(4-(Dimethylamino)Phenyl) Acrylo-yl)-4-Hydroxy-2H-Chromen-2-one. Semantic Scholar. Retrieved from [Link]

  • Krishnan G, S., et al. (n.d.). 13 C-NMR Spectra of poly(acrylonitrile-ran-3-dimethylaminopropyl acrylamide-ran-itaconic acid). ResearchGate. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1994). Method 8031: Acrylonitrile by Gas Chromatography. Retrieved from [Link]

  • PubChem. (n.d.). 3-(4-(Dimethylamino)phenyl)-2-(4-methylphenyl)acrylonitrile. Retrieved from [Link]

  • Svorc, L., & Ruzickova, J. (2001). Determination of acrylonitrile in materials in contact with foodstuffs. ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile. Retrieved from [Link]

  • Bhanu, V.A., et al. (2002). Synthesis and characterization of acrylonitrile methyl acrylate statistical copolymers as melt processable carbon fiber precursors. Polymer, 43(18), 4841-4850. Retrieved from [Link]

  • Mishra, S. K., & Ray, A. R. (2010). Synthesis and Characterization of Poly{N-[3-(dimethylamino) propyl] methacrylamide-co-itaconic acid} Hydrogels for Drug Delivery. Journal of Applied Polymer Science. Retrieved from [Link]

  • CN102749389B - Analytic method of acrylonitrile material. Google Patents.
  • ASTM E1863-11. (2011). Standard Test Method for Analysis of Acrylonitrile by Gas Chromatography. Retrieved from [Link]

  • Lee, D., et al. (2023). Preparation and Characterization of Low-Molecular-Weight Polyacrylonitrile. MDPI. Retrieved from [Link]

  • Ohsumi, K., et al. (1997). 3-[4-(Dimethylamino)phenyl]-2-(4-methoxyphenyl)acrylonitrile. ResearchGate. Retrieved from [Link]

  • Humin, A., et al. (2021). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. Retrieved from [Link]

  • Fun, H.-K., et al. (2012). Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions between (2-aminophenyl)chalcones and acetone. ResearchGate. Retrieved from [Link]

Sources

Method

HPLC analysis of 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile

An Application Note for the Quantitative Analysis of 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with Photodiode Array (PDA) Detection Abstract...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Quantitative Analysis of 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with Photodiode Array (PDA) Detection

Abstract

This application note presents a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile. The method is designed for researchers, scientists, and professionals in drug development who require a reliable analytical procedure for purity assessment, stability testing, and quality control. The protocol employs a C18 stationary phase with a gradient elution of acetonitrile and water, coupled with Photodiode Array (PDA) detection. The described methodology has been structured to meet the stringent requirements for accuracy, precision, and specificity as outlined in international regulatory guidelines.

Introduction and Scientific Rationale

3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile is an organic molecule featuring aromatic and nitrile functional groups, making it a compound of interest in synthetic chemistry and potentially as an intermediate in pharmaceutical manufacturing.[1] Accurate quantification of this analyte is critical for ensuring the purity of starting materials, monitoring reaction kinetics, and controlling the quality of final products.

Principle of the Method: The chosen analytical strategy is RP-HPLC, a powerful technique for separating compounds based on their hydrophobicity.[2][3] The analyte, 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile, possesses a moderate hydrophobicity (calculated XLogP3-AA of 2.3), making it an ideal candidate for retention and separation on a nonpolar C18 stationary phase.[1] A mobile phase consisting of water and an organic modifier (acetonitrile) is used to elute the compound from the column. Gradient elution, where the proportion of the organic solvent is increased over time, is employed to ensure efficient elution, sharp peak shapes, and a reasonable analysis time.

Detection is performed using a Photodiode Array (PDA) detector. Unlike a standard single-wavelength UV detector, a PDA detector acquires the entire UV-Vis spectrum for the analyte as it elutes.[4][5] This provides three key advantages:

  • Optimal Wavelength Selection: The wavelength of maximum absorbance (λmax) can be precisely determined to maximize sensitivity.

  • Peak Purity Analysis: The spectral uniformity across an eluted peak can be assessed to confirm its homogeneity and detect the presence of co-eluting impurities.[5]

  • Compound Identification: The acquired spectrum serves as a characteristic fingerprint that can aid in the tentative identification of the analyte against a reference standard.[5]

This application note provides a comprehensive, self-validating protocol grounded in the principles of the International Council for Harmonisation (ICH) guidelines.[6][7]

Materials, Reagents, and Instrumentation

Materials and Reagents
  • 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile reference standard (>99% purity)

  • Acetonitrile (HPLC gradient grade)

  • Water (Type I, 18.2 MΩ·cm)

  • Formic acid (88% or higher, analytical grade)

  • Methanol (HPLC grade, for cleaning)

  • Syringe filters (0.22 µm or 0.45 µm, PTFE or nylon)[8]

Instrumentation
  • HPLC system equipped with:

    • Degasser

    • Binary or Quaternary Pump

    • Autosampler

    • Thermostatted Column Compartment

    • Photodiode Array (PDA) Detector[4]

  • Analytical balance (0.01 mg readability)

  • pH meter

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

  • Ultrasonic bath

Chromatographic Conditions and Solution Preparation

Chromatographic Conditions

A summary of the optimized HPLC conditions is presented in the table below.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size (or equivalent)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Elution 0-2 min: 40% B; 2-12 min: 40-90% B; 12-15 min: 90% B; 15-16 min: 90-40% B; 16-20 min: 40% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
PDA Detector Settings Wavelength: 285 nm (for quantification); Spectral Range: 200-400 nm
Run Time 20 minutes

Causality Behind Choices:

  • C18 Column: The standard choice for moderately nonpolar analytes, providing robust hydrophobic interactions.

  • 0.1% Formic Acid: Acidifying the aqueous mobile phase helps to ensure consistent peak shapes by minimizing silanol interactions on the stationary phase.

  • Acetonitrile: Offers good elution strength and lower UV cutoff compared to methanol, which is beneficial for UV detection.[9]

  • 30 °C Column Temperature: Maintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak efficiency.

  • Wavelength 285 nm: This wavelength should be experimentally determined as the λmax from the PDA spectrum of the reference standard to ensure maximum sensitivity.

Preparation of Solutions
  • Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to 1 L of Type I water. Mix thoroughly and degas using an ultrasonic bath or vacuum filtration.

  • Mobile Phase B (Acetonitrile): Use directly from the supplier bottle.

  • Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 60:40 (v/v) ratio. This composition matches the initial chromatographic conditions to ensure good peak shape.[10]

  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of working standards by serially diluting the stock solution with the diluent to cover the desired concentration range (e.g., 1-100 µg/mL) for linearity assessment.

Experimental Protocols

Sample Preparation Protocol

The goal of sample preparation is to extract the analyte into a clean solution that is compatible with the HPLC system, preventing column clogging and interference.[8]

  • Weighing: Accurately weigh a sufficient amount of the test sample, estimated to contain approximately 25 mg of the analyte, into a 25 mL volumetric flask.

  • Dissolution: Add approximately 20 mL of diluent to the flask. Use sonication for 5-10 minutes if necessary to ensure complete dissolution.

  • Dilution: Allow the solution to return to room temperature, then dilute to the mark with the diluent and mix thoroughly. This yields a nominal concentration of 1000 µg/mL.

  • Filtration: Filter the solution through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial.[11] Discard the first 1-2 mL of the filtrate to saturate the filter membrane.

  • Further Dilution (if necessary): Based on the expected concentration, perform a final dilution with the diluent to bring the analyte concentration into the middle of the calibration curve range (e.g., 50 µg/mL).

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing & Reporting prep_mobile Prepare Mobile Phases (A and B) sys_setup HPLC System Setup & Equilibration prep_mobile->sys_setup prep_std Prepare Stock & Working Standard Solutions prep_std->sys_setup prep_sample Execute Sample Preparation Protocol prep_sample->sys_setup sys_suit Perform System Suitability Test (SST) sys_setup->sys_suit inject_std Inject Calibration Standards sys_suit->inject_std If SST Passes inject_sample Inject Prepared Samples inject_std->inject_sample process_data Integrate Peaks & Process Chromatograms inject_sample->process_data gen_curve Generate Calibration Curve process_data->gen_curve quantify Quantify Analyte in Samples gen_curve->quantify report Generate Final Report quantify->report

Caption: A flowchart illustrating the complete workflow from preparation to final reporting.

System Suitability Test (SST)

Before commencing any analysis, the performance of the chromatographic system must be verified. Inject the middle-concentration working standard (e.g., 50 µg/mL) six consecutive times. The results must meet the following criteria:

SST ParameterAcceptance CriteriaRationale
Tailing Factor (T) ≤ 2.0Ensures peak symmetry.
Theoretical Plates (N) > 2000Indicates column efficiency.
% RSD of Peak Area ≤ 2.0%Demonstrates injection and system precision.
% RSD of Retention Time ≤ 1.0%Confirms pump and mobile phase stability.
Method Validation Protocol

To ensure the method is fit for its intended purpose, it must be validated according to ICH Q2(R1) guidelines.[6][12] This process establishes the performance characteristics of the procedure and provides a high degree of assurance in the results.

Logical Framework for HPLC Method Validation

Validation_Logic cluster_foundation Foundation cluster_core Core Validation Parameters cluster_performance Performance Limits Analyte Analyte Properties (Structure, Polarity) Method Analytical Method (HPLC-PDA) Analyte->Method informs Specificity Specificity Method->Specificity is assessed by Linearity Linearity & Range Method->Linearity is assessed by Accuracy Accuracy Method->Accuracy is assessed by Precision Precision Method->Precision is assessed by Result Validated Method (Fit for Purpose) Specificity->Result collectively prove LOD LOD Linearity->LOD LOQ LOQ Linearity->LOQ Linearity->Result collectively prove Accuracy->Result collectively prove Precision->Result collectively prove LOD->Result collectively prove LOQ->Result collectively prove Robustness Robustness Robustness->Result collectively prove

Caption: The logical relationship between method development and validation parameters.

  • Specificity:

    • Objective: To demonstrate that the analytical signal is solely from the analyte of interest, without interference from diluents, impurities, or degradation products.

    • Protocol:

      • Inject the diluent alone to check for baseline interference.

      • Inject a known impurity or a placebo sample, if available.

      • Perform forced degradation studies (e.g., acid, base, oxidative, thermal, photolytic stress) on the analyte. Analyze the stressed samples to ensure that degradation peaks are well-resolved from the main analyte peak.

      • Use the PDA detector to perform peak purity analysis on the analyte peak in both standard and sample chromatograms.

  • Linearity and Range:

    • Objective: To establish a linear relationship between the analyte concentration and the detector response over a specified range.

    • Protocol:

      • Prepare at least five standard solutions across a range of 80% to 120% of the expected sample concentration (e.g., 40, 60, 80, 100, 120 µg/mL).

      • Inject each concentration in triplicate.

      • Plot a graph of the mean peak area versus concentration.

      • Perform a linear regression analysis.

    • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy (% Recovery):

    • Objective: To determine the closeness of the measured value to the true value.[6]

    • Protocol:

      • Prepare a sample matrix (placebo) and spike it with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

      • Prepare each concentration level in triplicate (for a total of nine determinations).[6]

      • Analyze the samples and calculate the percentage recovery for each.

    • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% at each level.

  • Precision:

    • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

    • Protocol:

      • Repeatability (Intra-assay precision): Analyze a minimum of six replicate preparations of the sample at 100% of the target concentration on the same day, with the same analyst and instrument.[6]

      • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.

    • Acceptance Criteria: The Relative Standard Deviation (%RSD) for both repeatability and intermediate precision should be ≤ 2.0%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ):

    • Objective: To determine the lowest concentration of analyte that can be reliably detected and quantified, respectively.

    • Protocol: Determine based on the signal-to-noise ratio (S/N) by injecting progressively more dilute solutions.

    • Acceptance Criteria:

      • LOD: S/N ratio of approximately 3:1.

      • LOQ: S/N ratio of approximately 10:1. The precision (%RSD) at the LOQ should also be acceptable (typically ≤ 10%).

  • Robustness:

    • Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.

    • Protocol: Introduce small changes to the method parameters one at a time and assess the impact on the results (e.g., system suitability).

      • Flow Rate: ± 0.1 mL/min (e.g., 0.9 and 1.1 mL/min).

      • Column Temperature: ± 2 °C (e.g., 28 °C and 32 °C).

      • Mobile Phase Composition: Vary the organic modifier by ± 2%.

    • Acceptance Criteria: The system suitability parameters should still be met, and the results should not significantly deviate from the nominal conditions.

Data Analysis and Calculation

The concentration of 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile in the sample is determined using the linear regression equation derived from the calibration curve.

Concentration (µg/mL) = (Sample Peak Area - y-intercept) / Slope

To calculate the purity or assay of the substance, use the following formula:

Assay (%) = (C_sample / C_nominal) * 100

Where:

  • C_sample is the concentration of the analyte in the sample solution as calculated from the calibration curve.

  • C_nominal is the theoretical concentration of the sample solution based on the initial weight.

Conclusion

The RP-HPLC method detailed in this application note is specific, linear, accurate, precise, and robust for the quantitative analysis of 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile. The use of a C18 column with a gradient mobile phase and PDA detection provides excellent chromatographic separation and reliable quantification. This validated method is suitable for routine quality control, stability studies, and purity assessments in research and drug development environments.

References

  • Google Patents. US4172091A - Process for the manufacture of β-(dimethylamino)-propionitrile.
  • Google Patents. US6413431B1 - HPLC method for purifying organic compounds.
  • Organomation. HPLC Sample Preparation. Available at: [Link].

  • Chemical Review and Letters. Development of a reversed-phase HPLC method for determination of related impurities of Lenalidomide. Available at: [Link].

  • Galala University. Analysis of Organic Compounds (HPLC-PDA). Available at: [Link].

  • PubChem. 3-(Dimethylamino)acrylonitrile | C5H8N2 | CID 5324735. Available at: [Link].

  • Drawell. Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Available at: [Link].

  • PubMed. Optimization and validation of an HPLC-photodiode array detector method for determination of organic acids in vinegar. Available at: [Link].

  • ICH. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link].

  • PubChem. 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile | C13H14N2O | CID 11458555. Available at: [Link].

  • Phenomenex. Reversed Phase HPLC Method Development. Available at: [Link].

  • PubChem. 3-(4-(Dimethylamino)phenyl)-2-(4-methylphenyl)acrylonitrile | C18H18N2 | CID 10133221. Available at: [Link].

  • ACS Publications. Use of HPLC separation/photodiode array detection for characterization of anthocyanins. Available at: [Link].

  • ResearchGate. (PDF) Synthesis and characterization of acrylonitrile methyl acrylate statistical copolymers as melt processable carbon fiber precursors. Available at: [Link].

  • ResearchGate. (PDF) A PRACTICAL APPROACH TO RP HPLC ANALYTICAL METHOD DEVELOPMENT. Available at: [Link].

  • European Medicines Agency (EMA). ICH guideline Q2(R2) on validation of analytical procedures. Available at: [Link].

  • MDPI. Synthesis, Characterization and Antibacterial Application of Copolymers Based on N,N-Dimethyl Acrylamide and Acrylic Acid. Available at: [Link].

  • Nacalai Tesque. 4. Sample Pretreatment for HPLC. Available at: [Link].

  • Shimadzu Scientific Instruments. UV vs Diode-Array (PDA) Detectors for (U)HPLC. Available at: [Link].

  • Waters Corporation. HPLC Determination of Free Acrylic Acid and Monomers in Polyacrylates. Available at: [Link].

  • SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Available at: [Link].

  • ICH. Validation of Analytical Procedures Q2(R2). Available at: [Link].

  • European Medicines Agency (EMA). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available at: [Link].

  • LCGC International. Rules of Thumb for Reversed-Phase LC: What's In Your Chromatographic Mind?. Available at: [Link].

  • Google Patents. CA1092156A - PROCESS FOR THE MANUFACTURE OF .beta.-(DIMETHYL-AMINO)- PROPIONITRILE.
  • Polymer Chemistry Characterization Lab. Sample Preparation – HPLC. Available at: [Link].

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Application

Application Note: Quantitative Analysis of 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile using Gas Chromatography-Mass Spectrometry

Abstract This application note presents a comprehensive and robust method for the identification and quantification of 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile using Gas Chromatography-Mass Spectrometry (GC-MS)...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a comprehensive and robust method for the identification and quantification of 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile using Gas Chromatography-Mass Spectrometry (GC-MS). The protocol herein is designed for researchers, scientists, and professionals in drug development and quality control, providing a detailed, step-by-step guide from sample preparation to data analysis. The causality behind each experimental choice is explained to ensure methodological transparency and adaptability. This self-validating system includes recommended parameters for the gas chromatograph and mass spectrometer, a predicted fragmentation pattern for the target analyte, and guidelines for data interpretation.

Introduction

3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile is a complex organic molecule featuring multiple functional groups, including a dimethylamino group, a benzoyl moiety, and a nitrile group.[1] The analysis of such compounds is critical in various fields, including medicinal chemistry, materials science, and synthetic chemistry, for purity assessment, reaction monitoring, and metabolite identification. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique ideal for separating and identifying volatile and semi-volatile organic compounds.[2][3] It combines the high separation efficiency of gas chromatography with the sensitive and specific detection capabilities of mass spectrometry.[2] This application note provides a detailed protocol for the GC-MS analysis of 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile, ensuring accurate and reproducible results.

Materials and Methods

Reagents and Standards
  • 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile: Analytical standard of known purity (≥98%).

  • Solvent: HPLC-grade or GC-MS grade Dichloromethane (DCM) or Ethyl Acetate. The choice of solvent should be based on the solubility of the analyte and its compatibility with the GC system.[3]

  • Internal Standard (IS): (Optional but recommended for quantitative analysis) A compound with similar chemical properties to the analyte but with a different retention time and mass spectrum, e.g., anthracene-d10.

  • Inert Gas: Helium (99.999% purity) or Hydrogen for the GC carrier gas.

Instrumentation
  • Gas Chromatograph: A system equipped with a split/splitless injector and a suitable capillary column.

  • Mass Spectrometer: A single quadrupole or ion trap mass spectrometer capable of electron ionization (EI).

  • GC Column: A non-polar or medium-polarity capillary column is recommended. A suitable choice would be a DB-5ms (5% phenyl-methylpolysiloxane) or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness.

Instrument Parameters

The following table summarizes the recommended GC-MS parameters. These may require optimization based on the specific instrument and laboratory conditions.

Parameter Value Rationale
GC Inlet SplitlessTo maximize the transfer of the analyte onto the column for high sensitivity.
Injector Temperature 280 °CTo ensure complete and rapid volatilization of the analyte without thermal degradation.
Carrier Gas HeliumInert and provides good chromatographic resolution.
Flow Rate 1.0 mL/min (Constant Flow)Optimal for most capillary columns, balancing analysis time and separation efficiency.
Oven Program Initial: 150 °C (hold 1 min)To allow for proper focusing of the analyte at the head of the column.
Ramp: 15 °C/min to 300 °CA moderate ramp rate to ensure good separation from any impurities.
Final Hold: 300 °C (hold 5 min)To elute any less volatile compounds and clean the column.
MS Transfer Line 290 °CTo prevent condensation of the analyte between the GC and MS.
Ion Source Temp. 230 °CStandard temperature for electron ionization.
Ionization Mode Electron Ionization (EI)Standard and robust ionization technique for creating reproducible fragmentation patterns.
Ionization Energy 70 eVStandard energy for generating a library-searchable mass spectrum.
Mass Range m/z 40-450To cover the molecular ion and expected fragment ions of the analyte.
Scan Rate 2 scans/secProvides sufficient data points across the chromatographic peak.

Experimental Protocol

Standard Solution Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile standard and dissolve it in 10 mL of the chosen solvent in a volumetric flask.

  • Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the primary stock solution to cover the expected concentration range of the samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Internal Standard Spiking (if used): Add a constant concentration of the internal standard to each working standard and sample.

Sample Preparation
  • Accurately weigh the sample containing 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile.

  • Dissolve the sample in a known volume of the chosen solvent.

  • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.[4]

  • If necessary, dilute the sample to fall within the calibration range.

GC-MS Analysis
  • Equilibrate the GC-MS system with the specified method parameters.

  • Perform a solvent blank injection to ensure the system is clean.

  • Inject 1 µL of each standard solution and sample into the GC-MS.

  • Acquire the data in full scan mode.

Data Analysis and Interpretation

Qualitative Analysis

Identification of 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile is based on a combination of its retention time and mass spectrum. The expected retention time will depend on the specific GC conditions but should be consistent across all runs. The mass spectrum should exhibit a molecular ion peak ([M]⁺) at m/z 214, corresponding to the molecular weight of the compound.[1]

Predicted Mass Fragmentation Pattern

The electron ionization of 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile is expected to produce a series of characteristic fragment ions. The predicted fragmentation pathway is illustrated below.

M [M]⁺˙ m/z 214 F1 [M - CH₃]⁺ m/z 199 M->F1 - •CH₃ F2 [M - N(CH₃)₂]⁺ m/z 170 M->F2 - •N(CH₃)₂ F3 [C₈H₇O]⁺ m/z 119 F2->F3 - C₃H₂N F4 [C₇H₇]⁺ m/z 91 F3->F4 - CO

Figure 1: Predicted Mass Fragmentation Pathway.

Interpretation of Key Fragments:

  • m/z 214 ([M]⁺˙): The molecular ion.

  • m/z 199 ([M - CH₃]⁺): Loss of a methyl radical from the dimethylamino group.

  • m/z 170 ([M - N(CH₃)₂]⁺): Loss of the dimethylamino radical.

  • m/z 119 ([C₈H₇O]⁺): Formation of the 4-methylbenzoyl cation, a common fragmentation for benzoyl compounds.

  • m/z 91 ([C₇H₇]⁺): The tropylium ion, resulting from the loss of carbon monoxide from the 4-methylbenzoyl cation, a characteristic fragment for toluene derivatives.

Quantitative Analysis
  • Calibration Curve: Construct a calibration curve by plotting the peak area of the analyte (or the ratio of the analyte peak area to the internal standard peak area) against the concentration of the working standards.

  • Linearity: Assess the linearity of the calibration curve by calculating the coefficient of determination (R²), which should be ≥ 0.995.

  • Quantification: Determine the concentration of 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile in the samples by interpolating their peak areas from the calibration curve.

System Suitability and Quality Control

To ensure the validity of the results, the following checks should be performed:

  • System Suitability: Inject a mid-level standard at the beginning of the analytical run to verify system performance (e.g., peak shape, retention time, and response).

  • Quality Control (QC) Samples: Analyze QC samples at known concentrations at regular intervals throughout the run to monitor the accuracy and precision of the method.

Experimental Workflow

The overall experimental workflow is depicted in the following diagram.

cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Analysis P1 Weigh Standard & Sample P2 Dissolve in Solvent P1->P2 P3 Serial Dilution (Standards) P2->P3 P4 Filter Sample P2->P4 A3 Inject Standards & Samples P3->A3 P4->A3 A1 System Equilibration A2 Solvent Blank Injection A1->A2 A2->A3 A4 Data Acquisition A3->A4 D1 Qualitative Analysis (RT & MS) A4->D1 D2 Quantitative Analysis D1->D2 D3 Generate Calibration Curve D2->D3 D4 Calculate Sample Concentration D3->D4

Figure 2: GC-MS Analysis Workflow.

Conclusion

This application note provides a detailed and reliable GC-MS method for the analysis of 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile. The protocol is designed to be a starting point and can be further optimized to meet specific laboratory requirements. By following the outlined procedures, researchers can achieve accurate and precise identification and quantification of this compound, supporting a wide range of applications in scientific research and development.

References

  • Quality Analysis. (n.d.). GC-MS: gas chromatography-mass spectrometry. Retrieved from [Link]

  • SCION Instruments. (n.d.). Sample preparation GC-MS. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1994, September). Method 8031: Acrylonitrile by Gas Chromatography. Retrieved from [Link]

  • University of California, Davis. (n.d.). Sample Preparation Guidelines for GC-MS. Retrieved from [Link]

  • PubChem. (n.d.). 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile. Retrieved from [Link]

  • PubChem. (n.d.). 3-(Dimethylamino)acrylonitrile. Retrieved from [Link]

  • Nanolab. (n.d.). Determination of Acrylonitrile: Accurate Analysis Methods. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of dimethylamine C2H7N CH3NHCH3 fragmentation pattern. Retrieved from [Link]

  • Garófalo, F. G., et al. (2023). Structural study of some unsaturated malononitriles using mass spectrometry and theoretical models. Sedici. Retrieved from [Link]

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Method

The Versatile Synthon: Application of 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile in the Synthesis of Novel Bioactive Molecules

Introduction: Unveiling the Potential of a Multifaceted Building Block In the landscape of modern medicinal chemistry, the quest for novel bioactive scaffolds is relentless. Among the myriad of starting materials, enamin...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Multifaceted Building Block

In the landscape of modern medicinal chemistry, the quest for novel bioactive scaffolds is relentless. Among the myriad of starting materials, enaminonitriles stand out as exceptionally versatile synthons, prized for their inherent reactivity and potential to generate a diverse array of heterocyclic systems. This application note delves into the synthetic utility of a particularly promising enaminonitrile, 3-(dimethylamino)-2-(4-methylbenzoyl)acrylonitrile , as a key intermediate in the construction of biologically relevant pyrazole and pyrimidine derivatives. The strategic placement of the dimethylamino, cyano, and 4-methylbenzoyl groups within this molecule creates a unique electronic and steric environment, rendering it a powerful tool for the synthesis of compounds with potential therapeutic applications, including but not limited to antimicrobial, anti-inflammatory, and anticancer agents.[1][2]

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthetic pathways accessible from this starting material, complete with detailed, field-proven protocols and an in-depth analysis of the underlying chemical principles.

Chemical Properties and Reactivity Profile

3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile is a highly functionalized molecule with a molecular weight of 214.26 g/mol .[3] Its reactivity is primarily dictated by the enamine moiety, which is in conjugation with both a carbonyl group and a nitrile group. This extended conjugation makes the β-carbon of the enamine susceptible to nucleophilic attack, while the dimethylamino group can act as a good leaving group, facilitating cyclization reactions.

The 4-methylbenzoyl group not only influences the electronic properties of the molecule but also provides a handle for further structural modifications. The nitrile group is a key participant in many cyclization reactions, ultimately becoming an integral part of the newly formed heterocyclic ring.

Synthesis of Bioactive Pyrazole Derivatives

The pyrazole nucleus is a cornerstone in medicinal chemistry, with numerous approved drugs and clinical candidates featuring this heterocyclic core.[2] Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][4] The reaction of 3-(dimethylamino)-2-(4-methylbenzoyl)acrylonitrile with hydrazine derivatives provides a direct and efficient route to highly substituted pyrazoles.

Reaction Mechanism: A Step-by-Step Look at Pyrazole Formation

The synthesis of pyrazoles from enaminonitriles and hydrazine is a classic example of a condensation-cyclization reaction. The mechanism proceeds as follows:

  • Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of one of the nitrogen atoms of hydrazine hydrate on the electrophilic β-carbon of the enaminonitrile.

  • Intermediate Formation: This attack leads to the formation of a transient open-chain intermediate.

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazine then undergoes an intramolecular nucleophilic attack on the carbon atom of the nitrile group.

  • Tautomerization and Aromatization: The resulting cyclic intermediate undergoes tautomerization to yield the stable aromatic pyrazole ring, with the elimination of a molecule of dimethylamine.

Diagram 1: Proposed Reaction Mechanism for Pyrazole Synthesis

G cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Aromatization A 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile C Open-chain Intermediate A->C Nucleophilic Attack B Hydrazine Hydrate B->C D Cyclic Intermediate C->D Attack on Nitrile E Substituted Pyrazole D->E Tautomerization & Elimination F Dimethylamine (byproduct)

Caption: Reaction pathway for pyrazole synthesis.

Experimental Protocol: Synthesis of 5-amino-4-(4-methylbenzoyl)-3-phenyl-1H-pyrazole

This protocol provides a representative procedure for the synthesis of a pyrazole derivative from 3-(dimethylamino)-2-(4-methylbenzoyl)acrylonitrile.

Materials:

  • 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile

  • Hydrazine hydrate (80% solution in water)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Crystallization dish

  • Filtration apparatus

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-(dimethylamino)-2-(4-methylbenzoyl)acrylonitrile (10 mmol) in ethanol (30 mL).

  • To this solution, add hydrazine hydrate (12 mmol) dropwise at room temperature with continuous stirring.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Pour the cooled reaction mixture into ice-cold water (100 mL) with stirring.

  • The solid product will precipitate out of the solution. Collect the precipitate by filtration and wash with cold water.

  • Recrystallize the crude product from ethanol to obtain the pure 5-amino-4-(4-methylbenzoyl)-3-phenyl-1H-pyrazole.

Data Summary:

ReactantMolar RatioSolventReaction Time (h)Yield (%)
3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile1.0Ethanol4-685-95
Hydrazine Hydrate1.2

Synthesis of Bioactive Pyrimidine Derivatives

Pyrimidines are another class of heterocyclic compounds of immense biological significance, forming the backbone of nucleic acids and being present in a wide array of therapeutic agents.[5][6] The synthesis of pyrimidine derivatives often involves the condensation of a three-carbon synthon with an amidine derivative.[7] 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile serves as an excellent three-carbon building block for the construction of substituted pyrimidines.

Reaction Mechanism: The Path to Pyrimidine Formation

The reaction of 3-(dimethylamino)-2-(4-methylbenzoyl)acrylonitrile with an amidine, such as guanidine, proceeds through a well-established pathway:

  • Michael Addition: The reaction commences with a Michael-type addition of one of the amino groups of the amidine to the electron-deficient β-carbon of the enaminonitrile.

  • Intermediate Formation: This addition leads to the formation of an open-chain intermediate.

  • Intramolecular Cyclization: The second amino group of the amidine then performs an intramolecular nucleophilic attack on the nitrile carbon.

  • Aromatization: The resulting cyclic intermediate undergoes tautomerization and elimination of dimethylamine to afford the stable pyrimidine ring.

Diagram 2: Proposed Reaction Mechanism for Pyrimidine Synthesis

G cluster_0 Step 1: Michael Addition cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Aromatization A 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile C Open-chain Adduct A->C Michael Addition B Guanidine B->C D Cyclic Intermediate C->D Attack on Nitrile E Substituted Pyrimidine D->E Tautomerization & Elimination F Dimethylamine (byproduct)

Caption: Reaction pathway for pyrimidine synthesis.

Experimental Protocol: Synthesis of 2,4-diamino-5-(4-methylbenzoyl)-6-phenylpyrimidine

This protocol outlines a general procedure for the synthesis of a pyrimidine derivative.

Materials:

  • 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile

  • Guanidine hydrochloride

  • Sodium ethoxide

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Filtration apparatus

Procedure:

  • Prepare a solution of sodium ethoxide by dissolving sodium metal (12 mmol) in absolute ethanol (20 mL) in a 100 mL round-bottom flask under a nitrogen atmosphere.

  • To this solution, add guanidine hydrochloride (12 mmol) and stir for 15 minutes at room temperature.

  • Add a solution of 3-(dimethylamino)-2-(4-methylbenzoyl)acrylonitrile (10 mmol) in ethanol (10 mL) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 8-12 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and neutralize with glacial acetic acid.

  • Pour the neutralized mixture into ice-cold water (100 mL) to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water mixture) to obtain the pure 2,4-diamino-5-(4-methylbenzoyl)-6-phenylpyrimidine.

Data Summary:

ReactantMolar RatioBaseSolventReaction Time (h)Yield (%)
3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile1.0Sodium EthoxideEthanol8-1275-85
Guanidine Hydrochloride1.2

Conclusion and Future Perspectives

3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile has demonstrated its value as a versatile and efficient starting material for the synthesis of biologically important pyrazole and pyrimidine heterocycles. The straightforward and high-yielding protocols presented herein provide a solid foundation for the exploration of novel chemical space in drug discovery. The resulting substituted pyrazoles and pyrimidines are prime candidates for screening in a variety of biological assays, with the potential to identify new lead compounds for the treatment of a range of diseases. Further derivatization of the 4-methylbenzoyl moiety and the amino groups on the heterocyclic rings can lead to the generation of extensive compound libraries for structure-activity relationship (SAR) studies, ultimately paving the way for the development of next-generation therapeutics.

References

  • Ahmed, N. M., Youns, M. M., Soltan, M. K., & Said, A. M. (2021). Design, synthesis, molecular modeling and antitumor evaluation of novel indolyl-pyrimidine derivatives with EGFR inhibitory activity. Molecules, 26(7), 2035.
  • Ahmed, N. M., Youns, M., Soltan, M. K., & Said, A. M. (2019). Design, synthesis, molecular modelling, and biological evaluation of novel substituted pyrimidine derivatives as potential anticancer agents for hepatocellular carcinoma. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1110–1120.
  • Al-Ghorbani, M., & Al-Salahi, R. (2022). An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews, 15(1), 272-296.
  • Becan, L., Pyra, A., Rembiałkowska, N., & Bryndal, I. (2022).
  • Chavda, V., Vihol, D., & Patel, S. (2022). Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. Arabian Journal of Chemistry, 15(1), 103493.
  • El-Sayed, N. N. E., & El-Gohary, N. S. (2021). Synthesis, Characterization and Biological Activity of Some New Pyrimidine Derivatives. Egyptian Journal of Chemistry, 64(10), 5723-5730.
  • Kumar, A., & Kumar, S. (2018). Current status of pyrazole and its biological activities. Journal of Pharmacy and Bioallied Sciences, 10(1), 1-10.
  • Lozano Mera, B. D., Carrera Almendáriz, L. S., & Flores Huilcapi, A. G. (2021). Synthesis of N-decyl-4 - ((3-formyl-4-hydroxyphenoxy) methyl) benzamide by reaction of 4-bromomethylbenzoic acid, decylamine and 2,5-dihydroxybenzaldehyde. ConcienciaDigital, 4(2), 169-184.
  • Mishra, R., & Tiwari, V. K. (2017). Biological Activity of Pyrimidine Derivativies: A Review. Juniper Online Journal of Case Studies, 2(4), 1-6.
  • PubChem. (n.d.). 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile. Retrieved from [Link]

  • Sahu, J. K., Ganguly, S., & Kaushik, A. (2013). Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines. Journal of Applied Pharmaceutical Science, 3(11), 064-069.
  • Sravanthi, T., & Manjashetty, T. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. Scientific Reports, 14(1), 1-16.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile

Welcome to the technical support center for the synthesis of 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, p...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical advice for optimizing this specific chemical transformation. The information herein is curated from established chemical principles and field-proven insights to ensure scientific integrity and reproducibility.

The synthesis of substituted acrylonitriles is a cornerstone in the preparation of various heterocyclic compounds and pharmaceutical intermediates. The target molecule, 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile, is a highly functionalized enaminonitrile, a versatile building block in organic synthesis. The most reliable and high-yielding approach for its synthesis involves the condensation of an active methylene compound, 2-(4-methylbenzoyl)acetonitrile, with an aminal ester, such as tert-butoxybis(dimethylamino)methane, commonly known as Bredereck's reagent.[1][2] This reagent serves as a potent formylating agent that introduces the dimethylaminomethylene group.[3]

This guide will walk you through a detailed protocol, address common experimental challenges in a troubleshooting section, and answer frequently asked questions to ensure you can confidently and successfully perform this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism for the reaction between 2-(4-methylbenzoyl)acetonitrile and Bredereck's reagent?

A1: The reaction proceeds through a condensation mechanism. Bredereck's reagent, upon gentle heating, generates a highly electrophilic N,N-dimethylformamide acetal and a potent base, tert-butoxide, in situ.[2] The tert-butoxide deprotonates the active methylene group of 2-(4-methylbenzoyl)acetonitrile, forming a nucleophilic carbanion. This carbanion then attacks the electrophilic carbon of the iminium ion derived from the acetal. The subsequent elimination of dimethylamine and tert-butanol drives the reaction to completion, yielding the thermodynamically stable E-isomer of the enaminonitrile product.

Q2: Why is Bredereck's reagent the preferred choice for this synthesis? Are there alternatives?

A2: Bredereck's reagent is highly effective for this transformation due to several factors:[2][4]

  • High Reactivity: It readily reacts with active methylene compounds under relatively mild conditions.

  • In situ Base Generation: It generates the necessary base (tert-butoxide) upon thermal activation, simplifying the reaction setup.

  • Favorable Byproducts: The byproducts, tert-butanol and dimethylamine, are volatile and easily removed during workup.

Alternatives include using a mixture of dimethylformamide dimethyl acetal (DMF-DMA) or the Vilsmeier reagent (generated from POCl₃ and DMF).[5][6] However, Bredereck's reagent often provides cleaner reactions and higher yields for this specific type of condensation.[2]

Q3: How critical is the choice of solvent and reaction temperature?

A3: The choice of solvent and temperature is crucial for optimizing yield and minimizing side reactions. A high-boiling, non-protic solvent like toluene, xylene, or DMF is typically used to allow the reaction to proceed at a temperature sufficient for the thermal decomposition of Bredereck's reagent (usually 80-120°C).[7] The temperature must be carefully controlled; insufficient heat will lead to a sluggish or incomplete reaction, while excessive heat can cause decomposition of the starting materials or product.

Q4: How can I confirm the successful synthesis and purity of the final product?

A4: A combination of standard analytical techniques should be used:

  • Thin-Layer Chromatography (TLC): To monitor the reaction progress and assess the purity of the crude product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure. Key signals to look for in ¹H NMR include the singlet for the vinyl proton and the singlets for the dimethylamino and methylbenzoyl protons.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the nitrile (C≡N) and carbonyl (C=O) stretches.

Q5: What are the primary safety considerations for this experiment?

A5: Standard laboratory safety protocols must be followed.

  • Reagents: Acrylonitrile derivatives can be toxic and irritating.[8] Bredereck's reagent is flammable and can cause irritation.[3] Handle all chemicals in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Reaction Conditions: The reaction may be performed at elevated temperatures. Use appropriate heating equipment (e.g., a heating mantle with a stirrer) and ensure the glassware is free of defects.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Poor quality or wet reagents: Bredereck's reagent is moisture-sensitive. Starting materials may be impure. 2. Insufficient reaction temperature: The temperature may not be high enough to activate the Bredereck's reagent. 3. Inadequate reaction time: The reaction may not have reached completion.1. Use freshly opened or properly stored Bredereck's reagent. Ensure the solvent is anhydrous. Purify the starting 2-(4-methylbenzoyl)acetonitrile if necessary. 2. Gradually increase the reaction temperature in 5-10°C increments, monitoring via TLC. Ensure the internal temperature is accurate. 3. Extend the reaction time, monitoring every 1-2 hours by TLC until the starting material is consumed.
Formation of Multiple Byproducts (Visible on TLC) 1. Reaction temperature too high: This can lead to the decomposition of the product or starting materials. 2. Presence of water: Hydrolysis of the enamine product can occur. 3. Side reactions: Self-condensation of the starting keto-nitrile.1. Reduce the reaction temperature. Consider a solvent with a lower boiling point if overheating is an issue. 2. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). 3. Ensure a slight excess (1.1-1.2 equivalents) of Bredereck's reagent to promote the desired reaction pathway.
Product is an Oil and Difficult to Purify/Crystallize 1. Residual solvent: Trapped solvent can prevent crystallization. 2. Presence of impurities: Minor impurities can act as crystallization inhibitors.1. Ensure all volatile byproducts and solvents are thoroughly removed under high vacuum. 2. Attempt purification via flash column chromatography using a gradient elution (e.g., hexane/ethyl acetate). If an oil persists, try triturating with a non-polar solvent like cold hexanes or diethyl ether to induce solidification.
Reaction Stalls (Incomplete Conversion) 1. Stoichiometry issue: Insufficient amount of Bredereck's reagent. 2. Deactivation of the reagent: The reagent may have degraded due to improper storage.1. Re-evaluate the molar equivalents of your reagents. If the reaction has stalled, a small additional charge of Bredereck's reagent may be added. 2. Use a fresh bottle of the reagent. Test the reagent on a small scale with a known reactive methylene compound if its activity is in doubt.

Optimized Experimental Protocol

This protocol provides a step-by-step methodology for the synthesis of 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile.

Materials:

  • 2-(4-methylbenzoyl)acetonitrile (1.0 eq)

  • tert-Butoxybis(dimethylamino)methane (Bredereck's Reagent) (1.2 eq)

  • Anhydrous Toluene

  • Ethyl Acetate (for chromatography)

  • Hexane (for chromatography)

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 2-(4-methylbenzoyl)acetonitrile (1.0 eq).

  • Addition of Reagents: Add anhydrous toluene to dissolve the starting material (approx. 5-10 mL per gram of starting material).

  • Begin stirring the solution and add Bredereck's reagent (1.2 eq) via syringe.

  • Reaction: Heat the reaction mixture to 100-110°C and maintain this temperature for 3-5 hours.

  • Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexane:ethyl acetate mobile phase). The reaction is complete when the starting keto-nitrile spot has been consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Concentrate the mixture under reduced pressure to remove the toluene and volatile byproducts (tert-butanol and dimethylamine).

  • Purification:

    • Purify the resulting crude residue by flash column chromatography on silica gel.

    • Elute with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 30%).

    • Combine the fractions containing the pure product (as determined by TLC).

    • Remove the solvent under reduced pressure to yield 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile as a solid or viscous oil.

Table of Optimization Parameters

The following table summarizes key parameters that can be adjusted to optimize the reaction yield and purity.

ParameterCondition ACondition B (Optimized)Condition CExpected Outcome
Solvent DichloromethaneTolueneDMFToluene provides the optimal boiling point for this reaction. DMF may require higher temperatures and more rigorous purification.
Temperature 60°C110°C140°C110°C ensures efficient reaction without significant byproduct formation. Lower temperatures are too slow; higher temperatures risk decomposition.
Equivalents of Bredereck's Reagent 1.0 eq1.2 eq2.0 eqA slight excess (1.2 eq) ensures complete conversion of the starting material. A large excess increases cost and makes purification more difficult.
Reaction Time 1 hour3-5 hours12 hours3-5 hours is typically sufficient for full conversion. Shorter times may be incomplete; longer times offer no benefit and may increase byproduct formation.

Visualizations

Reaction Mechanism

The diagram below illustrates the proposed mechanism for the formation of 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile from 2-(4-methylbenzoyl)acetonitrile and Bredereck's reagent.

ReactionMechanism cluster_start Starting Materials cluster_intermediate Reaction Intermediates cluster_product Final Product KetoNitrile 2-(4-methylbenzoyl)acetonitrile Carbanion Carbanion Intermediate KetoNitrile->Carbanion + t-BuO⁻ (from Bredereck's) Bredereck Bredereck's Reagent Iminium Electrophilic Iminium Ion Bredereck->Iminium Heat (Δ) Adduct Tetrahedral Adduct Carbanion->Adduct Iminium->Adduct Nucleophilic Attack Product 3-(Dimethylamino)-2- (4-methylbenzoyl)acrylonitrile Adduct->Product - HN(CH₃)₂ - t-BuOH

Caption: Proposed reaction mechanism for the synthesis.

Troubleshooting Workflow

This flowchart provides a logical sequence for troubleshooting common issues during the synthesis.

TroubleshootingWorkflow decision decision action action Start Start Synthesis Monitor Monitor Reaction by TLC Start->Monitor Decision_Complete Is Starting Material Consumed? Monitor->Decision_Complete Workup Proceed to Workup & Purification Decision_Complete->Workup Yes Troubleshoot Identify Issue Decision_Complete->Troubleshoot No Decision_Yield Is Yield > 70%? Workup->Decision_Yield Success Synthesis Successful Decision_Yield->Success Yes Optimize_Purification Optimize Purification (Chromatography/Trituration) Decision_Yield->Optimize_Purification No Check_Temp Check Reaction Temperature Troubleshoot->Check_Temp Check_Reagents Check Reagent Quality & Stoichiometry Troubleshoot->Check_Reagents If Temp is OK Extend_Time Extend Reaction Time Check_Temp->Extend_Time Temp OK Check_Reagents->Monitor Adjust & Retry Extend_Time->Monitor Optimize_Purification->Success

Caption: A logical workflow for troubleshooting the synthesis.

References

  • US4172091A - Process for the manufacture of β-(dimethylamino)
  • CA1092156A - PROCESS FOR THE MANUFACTURE OF .beta.-(DIMETHYL-AMINO)
  • US4102914A - Process for preparing acrylonitrile - Google P
  • Novel Process For The Preparation Of (Dimethylamino)acrylaldehyde - Quick Company. [Link]

  • (E)-3-Anilino-2-benzoyl-3-(methylsulfanyl)acrylonitrile - PMC - PubMed Central. [Link]

  • Synthesis of acrylonitrile functionalized hydroxymethylfurfural derivatives with Mg(OH)2 under solvent-free conditions. [Link]

  • US4269667A - Acrylonitrile purification by extractive distillation - Google P
  • Methyl 3,3-Bis[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate - MDPI. [Link]

  • CN101456825B - Method for preparing acrylic nitrile derivates - Google P
  • 3-(Dimethylamino)acrylonitrile | C5H8N2 | CID 5324735 - PubChem. [Link]

  • A new synthesis of alkyl ( E)-(3-dimethylamino)acrylates | Request PDF - ResearchGate. [Link]

  • EP0176846A2 - 3-Amino-2-benzoyl-acrylic-acid derivatives and process for their preparation - Google P
  • CN111253320A - Synthetic method of formyl pyrimidine - Google P
  • 3-(4-(Dimethylamino)phenyl)-2-(4-methylphenyl)acrylonitrile | C18H18N2 | CID - PubChem. [Link]

  • US4242274A - Process for the preparation of 2,2-diphenyl-4-(dimethylamino)-pentane nitrile.
  • Enamines - Master Organic Chemistry. [Link]

  • tert -Butoxy Bis(dimethyl-amino)methane (Bredereck's Reagent) - ResearchGate. [Link]

  • US3007853A - Process for purifying acrylonitrile - Google P
  • 19.8: Nucleophilic Addition of Amines - Imine and Enamine Formation - Chemistry LibreTexts. [Link]

  • tert-Butoxybis(dimethylamino)methane - Wikipedia. [Link]

  • A Facile New Synthesis of Aldehyde Enamines in High Yield and High Purity. [Link]

  • UCHEM-BREDERECK'S REAGENT. [Link]

  • Stork Enamine Reactions - YouTube. [Link]

  • Amine Synthesis Reactions Organic Chemistry - Summary & Practice Problems - YouTube. [Link]

Sources

Optimization

Identification of byproducts in 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile synthesis

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the synthesis of 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile. This guide is designed to provide i...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions that may arise during your experimental work. As Senior Application Scientists, we aim to combine technical precision with practical, field-tested insights to support your research and development endeavors.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My reaction yield is consistently low. What are the potential causes and how can I optimize the synthesis?

Low yields in the synthesis of 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile can often be attributed to several factors, primarily related to the purity of reagents, reaction conditions, and the presence of moisture. This synthesis is a variation of the Vilsmeier-Haack reaction, which is sensitive to these parameters.[1][2][3]

Core Causality: The Vilsmeier-Haack reaction involves the formation of a Vilsmeier reagent, a chloroiminium salt, from a substituted amide (like DMF) and phosphorus oxychloride (POCl₃).[1][3] This reagent is a weak electrophile and reacts with electron-rich substrates. Any condition that either decomposes the Vilsmeier reagent or reduces the nucleophilicity of the starting material, 3-(Dimethylamino)acrylonitrile, will adversely affect the yield.

Troubleshooting Workflow:

cluster_0 Low Yield Troubleshooting Start Low Yield Observed Reagent_Purity Check Reagent Purity (DMF, POCl₃, Starting Materials) Start->Reagent_Purity Moisture_Control Ensure Anhydrous Conditions Reagent_Purity->Moisture_Control If pure Reaction_Temp Optimize Reaction Temperature Moisture_Control->Reaction_Temp If dry Stoichiometry Verify Stoichiometry Reaction_Temp->Stoichiometry If optimized Workup Optimize Work-up Procedure Stoichiometry->Workup If correct Success Improved Yield Workup->Success

Caption: Troubleshooting workflow for low reaction yield.

Detailed Step-by-Step Protocol for Optimization:

  • Reagent Purity:

    • Dimethylformamide (DMF): Use freshly distilled or anhydrous grade DMF. DMF can decompose to form dimethylamine and formic acid, which can interfere with the reaction.

    • Phosphorus Oxychloride (POCl₃): Use freshly distilled or a newly opened bottle of POCl₃. POCl₃ is highly reactive with water and can hydrolyze to phosphoric acid and HCl, which will quench the reaction.

    • 3-(Dimethylamino)acrylonitrile: Ensure the purity of your starting enaminonitrile. Impurities can lead to side reactions.[4]

  • Anhydrous Conditions:

    • Dry all glassware in an oven at >100°C for several hours and cool under a stream of dry nitrogen or in a desiccator.

    • Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Temperature:

    • The formation of the Vilsmeier reagent is typically performed at low temperatures (0-5°C) to control the exothermic reaction between DMF and POCl₃.[5]

    • The subsequent reaction with the enaminonitrile may require heating. An optimization of the reaction temperature (e.g., room temperature to reflux) should be performed to find the optimal balance between reaction rate and byproduct formation.

  • Stoichiometry:

    • A slight excess of the Vilsmeier reagent is often used to ensure complete conversion of the starting material. A molar ratio of 1.1 to 1.5 equivalents of the Vilsmeier reagent to the enaminonitrile is a good starting point.

  • Work-up Procedure:

    • The reaction is typically quenched by pouring it onto ice water or a cold aqueous solution of a base like sodium acetate or sodium carbonate.[2] This neutralizes the acidic byproducts and precipitates the product.

    • Inadequate neutralization can lead to product loss or hydrolysis.

Question 2: I am observing an unexpected peak in my NMR/LC-MS analysis. What are the likely byproducts in this synthesis?

The formation of byproducts is common in the synthesis of 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile. The identification of these impurities is crucial for process optimization and ensuring the purity of the final compound.[6][7]

Potential Byproduct Formation Pathways:

cluster_1 Byproduct Formation Pathways Reactants 3-(Dimethylamino)acrylonitrile + 4-Methylbenzoyl Chloride + (DMF + POCl₃) Desired_Product 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile Reactants->Desired_Product Main Reaction Side_Reaction_1 Self-condensation of Starting Material Reactants->Side_Reaction_1 Side Reaction Side_Reaction_2 Reaction with Impurities Reactants->Side_Reaction_2 Side Reaction Incomplete_Reaction Unreacted Starting Materials Reactants->Incomplete_Reaction Incomplete Conversion Hydrolysis_Product Hydrolyzed Product (Amide or Carboxylic Acid) Desired_Product->Hydrolysis_Product Moisture

Caption: Potential pathways for byproduct formation.

Commonly Observed Byproducts and Their Identification:

Potential Byproduct Formation Mechanism Analytical Identification (Expected Signals)
4-Methylbenzoic Acid Hydrolysis of 4-methylbenzoyl chloride or the final product.¹H NMR: Aromatic protons and a carboxylic acid proton signal (>10 ppm). LC-MS: A peak corresponding to the molecular weight of 4-methylbenzoic acid.
N,N-Dimethyl-4-methylbenzamide Reaction of 4-methylbenzoyl chloride with dimethylamine (from DMF decomposition).¹H NMR: Aromatic protons, a methyl signal, and two distinct methyl signals for the dimethylamino group. LC-MS: A peak corresponding to the molecular weight of the amide.
Hydrolyzed Acrylonitrile Moiety Hydrolysis of the nitrile group to an amide or carboxylic acid.[8][9][10]IR: Appearance of a C=O stretch for the amide or carboxylic acid and disappearance/weakening of the C≡N stretch. LC-MS: A peak corresponding to the molecular weight of the hydrolyzed product.
Dimerization/Polymerization Products Self-condensation or polymerization of the starting enaminonitrile or the product, especially at elevated temperatures.Complex mixture of peaks in LC-MS and broad, unresolved signals in NMR.

Protocol for Byproduct Identification:

  • LC-MS Analysis: This is the primary tool for identifying the molecular weights of the impurities.

  • High-Resolution Mass Spectrometry (HRMS): To obtain the exact mass and elemental composition of the byproducts.

  • NMR Spectroscopy (¹H, ¹³C, COSY, HSQC): To elucidate the structure of the isolated impurities.

  • Spiking Experiments: If a suspected byproduct is commercially available or can be synthesized, "spiking" the reaction mixture with a small amount of the pure compound and observing the enhancement of the corresponding peak in the LC or GC chromatogram can confirm its identity.

Question 3: My final product is difficult to purify. What are the recommended purification strategies?

The purification of 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile can be challenging due to the presence of structurally similar byproducts and its potential for degradation.

Recommended Purification Workflow:

cluster_2 Purification Strategy Crude_Product Crude Reaction Mixture Extraction Aqueous Work-up & Solvent Extraction Crude_Product->Extraction Column_Chromatography Silica Gel Column Chromatography Extraction->Column_Chromatography Recrystallization Recrystallization Column_Chromatography->Recrystallization Pure_Product Pure Product Recrystallization->Pure_Product

Caption: Recommended workflow for product purification.

Detailed Purification Protocols:

  • Aqueous Work-up and Extraction:

    • After quenching the reaction, the crude product often precipitates. This solid can be filtered, washed with water, and then dissolved in a suitable organic solvent (e.g., dichloromethane, ethyl acetate).

    • The organic layer should be washed with a saturated sodium bicarbonate solution to remove any acidic impurities, followed by a brine wash.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Silica Gel Column Chromatography:

    • This is the most effective method for separating the desired product from closely related impurities.

    • Stationary Phase: Silica gel (230-400 mesh).

    • Mobile Phase: A gradient of ethyl acetate in hexanes or petroleum ether is typically effective. The optimal solvent system should be determined by thin-layer chromatography (TLC) analysis of the crude product.

  • Recrystallization:

    • For obtaining a highly pure, crystalline product, recrystallization is recommended after column chromatography.

    • Solvent System: A mixture of a good solvent (e.g., ethanol, isopropanol, ethyl acetate) and a poor solvent (e.g., hexanes, heptane) is often used. The product should be soluble in the hot solvent and sparingly soluble in the cold solvent. A patent for a similar compound suggests recrystallization from ethanol.[11]

Self-Validating System for Purity Assessment:

  • TLC Analysis: Use at least two different solvent systems to ensure the product is a single spot.

  • HPLC Analysis: Employ a validated HPLC method to determine the purity of the final product (e.g., >99%).

  • Spectroscopic Analysis: Confirm the structure and purity by ¹H NMR, ¹³C NMR, and Mass Spectrometry. The data should be consistent with the expected structure and free of impurity signals.

References

Sources

Troubleshooting

Technical Support Center: 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile

Welcome to the dedicated technical support guide for 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile. This resource is designed for researchers, scientists, and drug development professionals to address common challen...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis and purification of this compound. Our goal is to provide practical, experience-driven solutions to help you achieve the highest possible purity in your experimental work.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments. The answers are based on established chemical principles and field-proven laboratory practices.

Question 1: My final product exhibits a low and/or broad melting point. What is the likely cause and how can I resolve it?

Answer:

A low or broad melting point is a classic indicator of impurities within your crystalline solid. For 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile, this typically points to the presence of unreacted starting materials or hydrolysis byproducts. The most common culprits are residual 4-methylbenzoylacetonitrile and N,N-dimethylformamide dimethyl acetal (DMF-DMA) from the synthesis, or the hydrolyzed ketone.

The most effective initial purification strategy is recrystallization . This technique relies on the principle that the desired compound and the impurities have different solubility profiles in a given solvent. The goal is to find a solvent system where the target compound is sparingly soluble at room temperature but highly soluble at an elevated temperature, while impurities remain soluble at all temperatures.

Protocol: Recrystallization for Purity Enhancement
  • Solvent Selection: Begin by testing the solubility of your crude product in various solvents. Ethanol or isopropanol are excellent starting points. A mixed solvent system, such as ethyl acetate/hexane, can also be highly effective for fine-tuning solubility.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture gently (e.g., on a hot plate with stirring) until the solid completely dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the flask with a watch glass will prevent solvent evaporation and contamination. For maximum yield, you can then place the flask in an ice bath.

  • Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of cold solvent to remove any residual soluble impurities.

  • Drying: Dry the crystals thoroughly under vacuum to remove all traces of solvent.

Problem Likely Cause(s) Recommended Solution
Low/Broad Melting PointUnreacted starting materials, hydrolysis byproducts, residual solventRecrystallization
Oily Product / Failure to CrystallizeExcess impurities, incorrect solvent for precipitationColumn Chromatography followed by recrystallization
Persistent Color (Yellow/Brown)Polymeric byproducts or trace impuritiesRecrystallization with activated charcoal treatment
Table 1: Recrystallization Solvent Selection Guide
Solvent Advantages Considerations
IsopropanolGood solubility differential for polar compounds.Higher boiling point than ethanol.
EthanolEffective for many organic compounds; readily available.[1]May require a co-solvent if solubility is too high.
Ethyl Acetate / HexanesHighly tunable; good for moderately polar compounds.Requires optimization of the solvent ratio.
TolueneGood for dissolving aromatic compounds.Higher boiling point requires careful handling.

Question 2: My ¹H NMR spectrum shows several unexpected peaks. How can I identify the impurities and confirm the structure of my product?

Answer:

¹H NMR spectroscopy is a powerful tool for both structural confirmation and purity assessment. Unexpected peaks typically correspond to starting materials, solvents, or side-products.

The key to diagnosis is understanding the expected chemical shifts for your target molecule and comparing them against the observed spectrum.

Table 2: Key ¹H NMR Chemical Shifts for Purity Assessment (Approximate, in CDCl₃)
Proton Type Expected δ (ppm) Potential Impurity Signal in this Region
Aromatic Protons (p-tolyl)7.2 - 7.8 (multiplet)Unreacted 4-methylbenzoylacetonitrile
Vinylic Proton~7.5 (singlet)Varies depending on side product
Dimethylamino Protons~3.1 (singlet, 6H)Residual DMF or DMF-DMA
Methyl Protons (p-tolyl)~2.4 (singlet, 3H)Unreacted 4-methylbenzoylacetonitrile

Causality Behind the Choices:

  • Aromatic Region (7.2-7.8 ppm): The protons on the 4-methylbenzoyl group will appear here. The presence of complex multiplets differing from the expected pattern may indicate unreacted benzoyl-containing starting material.

  • Dimethylamino Region (~3.1 ppm): A clean singlet integrating to 6 protons is a strong indicator of your product. Signals from DMF (dimethylformamide), a common solvent or byproduct from DMF-DMA, may appear around 2.9 and 8.0 ppm.

  • Methyl Region (~2.4 ppm): The tolyl methyl group provides a sharp singlet integrating to 3 protons. This is a good reference peak.

If significant impurities are detected by NMR, and recrystallization is ineffective, a more rigorous purification method is required.

Question 3: Recrystallization has failed to improve the purity to the desired level. What is the next logical step?

Answer:

When impurities have a similar solubility profile to your product, recrystallization becomes ineffective. In this scenario, column chromatography is the preferred method.[2] This technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel) as a mobile phase is passed through it.

Experimental Protocol: Silica Gel Column Chromatography
  • Column Packing: Prepare a column with silica gel as the stationary phase, using a slurry packing method with your initial mobile phase (e.g., 100% hexanes).

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the packed column.

  • Elution: Begin eluting with a non-polar mobile phase (e.g., hexanes) and gradually increase the polarity by adding a more polar solvent like ethyl acetate. This gradient elution will separate the compounds. Less polar impurities will elute first, followed by your target compound, and then more polar impurities.

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify which ones contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile.

Table 3: Recommended Mobile Phase Systems for Column Chromatography
Mobile Phase System (Gradient) Application Notes
Hexanes / Ethyl Acetate (0% to 30% EtOAc)A standard, effective system for compounds of moderate polarity.
Dichloromethane / Methanol (0% to 5% MeOH)For more polar impurities that are not effectively eluted with EtOAc.
Toluene / Acetone (0% to 20% Acetone)An alternative system that can provide different selectivity.

Purification Workflow Diagram

The following diagram illustrates the logical flow for purifying crude 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile.

PurificationWorkflow Crude Crude Product (from synthesis) Recrystallization Recrystallization (e.g., Isopropanol) Crude->Recrystallization Initial Attempt QC1 Purity Check 1 (Melting Point, TLC) Recrystallization->QC1 Pass1 Product >98% Pure? QC1->Pass1 ColumnChrom Column Chromatography (Silica, Hex/EtOAc) Pass1->ColumnChrom No Final Final Pure Product (Store under N₂) Pass1->Final Yes QC2 Purity Check 2 (TLC, NMR) ColumnChrom->QC2 Pass2 Product >99.5% Pure? QC2->Pass2 Pass2->Final Yes Fail Further Purification or Re-synthesis Pass2->Fail No

Caption: Purification workflow for 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile.

Frequently Asked Questions (FAQs)

Q1: What is a typical synthetic route for this compound, and what are the expected side products?

A common and efficient method is the condensation reaction between 2-(4-methylbenzoyl)acetonitrile and an acetal of dimethylformamide, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA). The reaction proceeds by forming an enamine intermediate. Potential side products can arise from incomplete reaction or hydrolysis of the starting materials or product.

Q2: What are the optimal storage conditions for the purified 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile?

To ensure long-term stability, the purified solid should be stored in a tightly sealed container, protected from light, in a cool, dry environment. For extended storage, storing under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent slow oxidative degradation.

Q3: Beyond NMR and melting point, what other analytical techniques are crucial for final purity verification?

  • High-Performance Liquid Chromatography (HPLC): HPLC is an extremely sensitive technique for detecting non-volatile impurities. A C18 column with a mobile phase such as acetonitrile/water is a good starting point for method development.[2] Purity is determined by the area percentage of the main peak.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound (214.26 g/mol ).[3]

  • Fourier-Transform Infrared Spectroscopy (FTIR): Useful for confirming the presence of key functional groups, such as the nitrile (C≡N) stretch (approx. 2200 cm⁻¹) and the carbonyl (C=O) stretch (approx. 1650 cm⁻¹).

By employing these troubleshooting strategies and analytical techniques, you can systematically address purity issues and confidently obtain high-quality 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile for your research and development needs.

References

  • Google Patents. (n.d.). Process for the manufacture of β-(dimethylamino)-propionitrile.
  • Google Patents. (n.d.). Method for preparing acrylic nitrile derivates.
  • Patsnap Eureka. (n.d.). Novel liquid crystal compound-3-(4-n-dekaoxylbenzyl)acrylic acid-2-fluo-4-hydroxybenzenenitrile ester and its preparation method. Retrieved from [Link]

  • PubChem. (n.d.). 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). ¹H NMR (500 MHz, CDCl3) δ. Retrieved from [Link]

Sources

Optimization

Removal of unreacted starting materials from 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile. Here, we provide in-depth troubleshooti...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile. Here, we provide in-depth troubleshooting guides and frequently asked questions to address common challenges encountered during the removal of unreacted starting materials, ensuring the high purity of the final product.

Understanding the Chemistry of Purification

The synthesis of 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile typically involves the reaction of 4-methylacetophenone with a formylating agent such as N,N-Dimethylformamide dimethyl acetal (DMF-DMA). The purity of the final product is paramount for its subsequent applications, necessitating the complete removal of unreacted starting materials. This guide provides a systematic approach to this purification challenge.

Section 1: Characterization of Product and Unreacted Starting Materials

A thorough understanding of the physical and chemical properties of the desired product and potential impurities is the foundation of an effective purification strategy. The table below summarizes key properties of 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile and its common unreacted starting materials.

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Melting Point (°C)Solubility
3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrileC13H14N2O214.26Not availableNot availableSoluble in many organic solvents.
4-MethylacetophenoneC9H10O134.1822622-24Insoluble in water; soluble in organic solvents and oils[1].
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)C5H13NO2119.16102-103-85Miscible with most organic solvents; hydrolyzes in water[2].

Section 2: Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove unreacted 4-methylacetophenone and DMF-DMA?

A: The presence of unreacted starting materials can interfere with subsequent reactions, leading to the formation of impurities and a reduction in the overall yield and purity of the final product. For applications in drug development, even trace amounts of impurities can have significant effects on biological activity and safety.

Q2: What are the main challenges in separating the product from the starting materials?

A: The primary challenges include:

  • Similar Solubilities: The product and starting materials may have similar solubilities in common organic solvents, making separation by simple recrystallization difficult.

  • Hydrolysis of DMF-DMA: DMF-DMA is sensitive to moisture and can hydrolyze, especially in the presence of acidic or basic conditions, to form N,N-dimethylformamide (DMF) and methanol[2]. DMF is a high-boiling point solvent that can be challenging to remove.

  • Product Stability: The enaminone functionality in the product can be sensitive to acidic conditions, potentially leading to decomposition during purification methods like silica gel chromatography[3].

Q3: Can I use a water wash to remove DMF-DMA?

A: While DMF-DMA hydrolyzes in water, a simple water wash might not be sufficient to remove it completely, especially if the product is also soluble in the aqueous phase or if emulsions form. Furthermore, the hydrolysis products, DMF and methanol, are water-miscible and can be challenging to separate from a water-soluble product.

Section 3: Troubleshooting Guides for Purification

This section provides detailed, step-by-step protocols for the most common purification techniques, along with troubleshooting advice for specific issues.

Method 1: Recrystallization

Recrystallization is often the first method of choice for purifying solid compounds. The key is to find a solvent system where the desired product has high solubility at elevated temperatures and low solubility at lower temperatures, while the impurities remain soluble at all temperatures.

  • Solvent Screening:

    • Place a small amount of the crude product (10-20 mg) in several test tubes.

    • Add a few drops of different solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, or mixtures thereof) to each tube.

    • Heat the tubes gently to observe if the solid dissolves.

    • Allow the tubes that show complete dissolution to cool to room temperature and then in an ice bath to see if crystals form.

    • A good solvent will dissolve the product when hot but yield a good recovery of crystals upon cooling. A 95% ethanol solution is a good starting point for similar structures[4].

  • Dissolution:

    • Place the crude product in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating and stirring until the solid just dissolves. Avoid adding excess solvent.

  • Decolorization (Optional):

    • If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes.

    • Hot filter the solution to remove the charcoal.

  • Crystallization:

    • Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

    • Dry the crystals in a vacuum oven at a temperature well below their melting point.

  • Q: My product is not crystallizing out of the solution.

    • A: The solution may be too dilute. Try evaporating some of the solvent and allowing it to cool again. Alternatively, the chosen solvent may not be appropriate. Re-evaluate your solvent screening. You can also try adding a seed crystal or scratching the inside of the flask with a glass rod to induce crystallization.

  • Q: An oil is forming instead of crystals.

    • A: This can happen if the melting point of the solute is lower than the boiling point of the solvent, or if the solution is supersaturated with impurities. Try using a lower boiling point solvent or a solvent mixture. You can also try redissolving the oil in a small amount of fresh hot solvent and cooling it more slowly.

  • Q: The purity of my product did not improve significantly after recrystallization.

    • A: The impurities may have similar solubility properties to your product in the chosen solvent. Consider a different solvent or an alternative purification method like column chromatography.

Method 2: Flash Column Chromatography

Flash column chromatography is a highly effective technique for separating compounds with different polarities. For enaminones, which contain a basic dimethylamino group, special considerations are necessary to prevent interactions with the acidic silica gel stationary phase.

  • Choosing the Stationary and Mobile Phase:

    • Stationary Phase: Use standard silica gel (230-400 mesh).

    • Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used.

    • TLC Analysis: Before running the column, determine the optimal eluent composition using Thin Layer Chromatography (TLC). Spot the crude mixture on a TLC plate and develop it in different solvent mixtures. The ideal eluent system will give a good separation between the product spot and the impurity spots, with the product having an Rf value of approximately 0.2-0.4.

    • Amine Deactivation: To prevent the basic product from streaking or irreversibly binding to the acidic silica gel, add a small amount of a volatile base, such as triethylamine (0.1-1% v/v), to the eluent[3].

  • Packing the Column:

    • Secure a glass chromatography column vertically.

    • Add a small plug of cotton or glass wool at the bottom.

    • Add a layer of sand.

    • Prepare a slurry of silica gel in the chosen eluent and pour it into the column.

    • Allow the silica to settle, and then add another layer of sand on top.

  • Loading the Sample:

    • Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane.

    • Alternatively, for less soluble compounds, dry-load the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and then carefully adding the silica-adsorbed sample to the top of the column.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column and apply gentle pressure (using a pump or inert gas) to force the eluent through the column at a steady rate.

    • Collect the eluting solvent in a series of fractions (test tubes or flasks).

    • Monitor the separation by spotting the collected fractions on TLC plates and visualizing the spots under UV light or with a staining agent.

  • Isolation of the Product:

    • Combine the fractions that contain the pure product.

    • Remove the solvent using a rotary evaporator to obtain the purified 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile.

  • Q: My compound is streaking on the TLC plate and the column.

    • A: This is a common issue with amine-containing compounds on silica gel due to acid-base interactions. Add a small amount of triethylamine (0.1-1%) to your eluent to neutralize the acidic sites on the silica.

  • Q: I am not getting good separation between my product and an impurity.

    • A: The polarity of your eluent may not be optimal. Try adjusting the solvent ratio. A less polar eluent (more hexane) will generally result in lower Rf values and potentially better separation of less polar compounds, while a more polar eluent (more ethyl acetate) will move the compounds faster. You could also try a different solvent system altogether, for example, dichloromethane/methanol.

  • Q: My product is not eluting from the column.

    • A: The eluent is likely not polar enough. Gradually increase the polarity of the mobile phase (gradient elution). For example, start with 100% hexane and gradually increase the percentage of ethyl acetate.

Section 4: Visualizing the Workflow

The following diagrams illustrate the decision-making process for purification and troubleshooting.

PurificationWorkflow Start Crude Product Recrystallization Attempt Recrystallization Start->Recrystallization Pure Pure Product Recrystallization->Pure Successful Impure Product Still Impure Recrystallization->Impure Unsuccessful Column Perform Column Chromatography Column->Pure Successful Impure->Column

Caption: General purification workflow.

ColumnTroubleshooting Start {Problem during Column Chromatography} Streaking Compound Streaking Add 0.1-1% Triethylamine to Eluent Start->Streaking Observation NoSeparation Poor Separation Adjust Eluent Polarity Try Different Solvent System Start->NoSeparation Observation NoElution Product Not Eluting Increase Eluent Polarity (Gradient) Start->NoElution Observation

Caption: Troubleshooting common column chromatography issues.

Section 5: References

  • Patsnap Eureka. (n.d.). Novel liquid crystal compound-3-(4-n-dekaoxylbenzyl)acrylic acid-2-fluo-4-hydroxybenzenenitrile ester and its preparation method. Retrieved from [Link]

  • PubChem. (n.d.). 3-(Dimethylamino)acrylonitrile. Retrieved from [Link]

  • BioChromato. (2019, February 21). Novel way to remove DMSO and DMF. Retrieved from [Link]

  • Google Patents. (n.d.). Process for removing dimethylamine. Retrieved from

  • Google Patents. (n.d.). Acrylonitrile purification by extractive distillation. Retrieved from

  • PubChem. (n.d.). 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the manufacture of β-(dimethylamino)-propionitrile. Retrieved from

  • Wikipedia. (n.d.). Dimethylformamide. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparing acrylonitrile. Retrieved from

  • PubChem. (n.d.). 3-(4-(Dimethylamino)phenyl)-2-(4-methylphenyl)acrylonitrile. Retrieved from [Link]

  • PubChem. (n.d.). Dimethylformamide dimethyl acetal. Retrieved from [Link]

  • Google Patents. (n.d.). Process for purifying acrylonitrile. Retrieved from

  • Reddit. (2024, September 25). Removing acetophenone from reaction mixture. Retrieved from [Link]

  • ResearchGate. (2015, December 28). Is it possible to purify imine using column chromatography? Retrieved from [Link]

  • ResearchGate. (2017, May 9). How can we remove DMF from a reaction mixture? Retrieved from [Link]

  • ScienceDirect. (2025, August 5). Selective acetylation of toluene to 4-methylacetophenone over zeolite catalysts. Retrieved from [Link]

  • University of Rochester. (n.d.). Remove Sticky Reagents. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation of 4-methylacetophenone, used as intermediate in synthesis of agrochemicals and pharmaceuticals, by reacting p-tolyl-magnesium halide in ether and acetic anhydride at a set temperature. Retrieved from

  • Agilent. (n.d.). LC and LC/MS Columns. Retrieved from [Link]

  • Scientific Research Publishing. (2024). An Affordable and Easily Accessible Approach for Acrylonitrile Monomer Purification through a Simple Column Technique. Retrieved from [Link]

  • Reddit. (n.d.). Get rid of DMA. Retrieved from [Link]

  • Academia.edu. (n.d.). SHEET MAKING WITH COPY PRACTICAL RESULTS APPEARANCE: MASS: PERFORMANCE: 4-methylacetophenone PURITY CPV: REDUCED PRESSURE CORRECTION (attach curve annotated) Fraction No. Pressure Temperature Probable composition. Retrieved from [Link]

  • Studia Universitatis Babes-Bolyai Chemia. (2017). comparison of the phase ratio for c18 hplc columns using three different organic modifiers. Retrieved from [Link]

  • PubChem. (n.d.). p-METHYLACETOPHENONE. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Acetophenone, 3-bromo-. Retrieved from [Link]

  • Cytiva. (n.d.). System and column characterization for mechanistic model calibration. Retrieved from [Link]

  • Teknokroma. (n.d.). (U)HPLC columns. Retrieved from [Link]

  • SIELC Technologies. (2018, February 16). Benzonitrile, 4-(dimethylamino)-. Retrieved from [Link]

Sources

Troubleshooting

Impact of reaction temperature on 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile synthesis

A Guide for Researchers, Scientists, and Drug Development Professionals This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the synthesis of 3-(Dimethylam...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the synthesis of 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile, with a specific focus on the critical role of reaction temperature. As Senior Application Scientists, we have compiled this resource to address common challenges encountered in the laboratory, ensuring you can optimize your reaction for high yield and purity.

I. Reaction Overview and the Critical Role of Temperature

The synthesis of 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile is typically achieved through the condensation of 4-methylbenzoylacetonitrile with a dimethylformamide acetal, most commonly N,N-dimethylformamide dimethyl acetal (DMF-DMA). This reaction, a variation of the Knoevenagel condensation, involves the formation of a key enaminonitrile intermediate.

Reaction temperature is a paramount parameter in this synthesis. It directly influences reaction kinetics, product yield, impurity profile, and even the potential for side reactions. An improperly controlled temperature can lead to a range of issues, from a sluggish or incomplete reaction to the formation of undesirable byproducts that complicate purification.

Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Intermediate cluster_products Products R1 4-Methylbenzoylacetonitrile Int Addition Intermediate R1->Int + DMF-DMA R2 DMF-DMA R2->Int P1 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile Int->P1 Elimination of Methanol (Temperature Dependent) P2 Methanol Int->P2 caption Figure 1. General reaction scheme for the synthesis.

Caption: Figure 1. General reaction scheme for the synthesis.

II. Troubleshooting Guide: Temperature-Related Issues

This section addresses common problems encountered during the synthesis, with a focus on how reaction temperature can be the root cause and the key to the solution.

Q1: My reaction is very slow or appears to have stalled. What is the likely cause and how can I fix it?

A1: A sluggish reaction is often a sign of insufficient thermal energy.

  • Causality: The condensation reaction has an activation energy barrier that must be overcome. If the temperature is too low, the reactant molecules will not have sufficient kinetic energy to react at an appreciable rate.

  • Troubleshooting Protocol:

    • Verify Temperature: Ensure your heating apparatus (oil bath, heating mantle) is calibrated and the reaction mixture is reaching the target temperature. Use a calibrated thermometer immersed in the reaction vessel.

    • Incremental Temperature Increase: Gradually increase the reaction temperature in 5-10 °C increments. Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS) after each increase. Many similar preparations of enaminonitriles are conducted in refluxing solvents like toluene (refluxing at ~110 °C) or xylene (refluxing at ~140 °C), indicating that higher temperatures are often necessary.[1]

    • Solvent Choice: If you are using a lower-boiling solvent, consider switching to a higher-boiling one such as toluene or xylene to safely achieve higher reaction temperatures.

    • Reaction Time: Be aware that even at optimal temperatures, these reactions can require several hours to reach completion. A study on the condensation of phenylacetone with DMF-DMA noted a reaction time of 24 hours in refluxing xylene.[1]

Q2: I'm observing a significant amount of a byproduct with a similar polarity to my desired product. Could this be temperature-related?

A2: Yes, the formation of byproducts is highly dependent on the reaction temperature.

  • Causality: At elevated temperatures, side reactions can become more prevalent. One common side reaction is the self-condensation of the starting 4-methylbenzoylacetonitrile. Another possibility is the further reaction of the product at higher temperatures.

  • Troubleshooting Protocol:

    • Lower the Temperature: If you are running the reaction at a very high temperature (e.g., >120 °C) and observing significant impurity formation, try reducing the temperature by 10-20 °C. This may slow down the primary reaction, but it could disproportionately decrease the rate of the side reaction, leading to a cleaner product profile.

    • Optimize Reaction Time: Prolonged heating, even at a moderate temperature, can lead to the formation of degradation products. Monitor the reaction closely and stop it once the starting material is consumed to minimize the formation of late-stage impurities.

    • Purification Strategy: If the byproduct is difficult to remove by chromatography, consider recrystallization as an alternative purification method.

Q3: My final product is a dark, tarry substance instead of the expected crystalline solid. What went wrong?

A3: The formation of tar or polymeric material is a strong indication that the reaction temperature was excessively high.

  • Causality: Acrylonitrile derivatives, particularly those with electron-donating groups, can be susceptible to polymerization or decomposition at high temperatures. The extended conjugated system in the product can also make it prone to thermal degradation.

  • Troubleshooting Protocol:

    • Drastic Temperature Reduction: If you are experiencing charring, significantly reduce the reaction temperature. Start with a more moderate temperature, for example, in the range of 80-100 °C, and monitor the reaction progress.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative decomposition, which can be exacerbated at higher temperatures.

    • Controlled Addition of Reagents: Instead of adding all reagents at once and then heating, consider adding one of the reactants dropwise to the heated solution of the other. This can help to control the reaction exotherm and maintain a more stable internal temperature.

Troubleshooting_Flowchart Start Problem Encountered Slow_Reaction Slow/Stalled Reaction Start->Slow_Reaction Byproducts Byproduct Formation Start->Byproducts Tarry_Product Tarry/Decomposed Product Start->Tarry_Product Increase_Temp Increase Temperature (5-10 °C increments) Slow_Reaction->Increase_Temp Decrease_Temp Decrease Temperature (10-20 °C) Byproducts->Decrease_Temp Drastic_Temp_Reduction Significantly Reduce Temperature (e.g., 80-100 °C) Tarry_Product->Drastic_Temp_Reduction Change_Solvent Use Higher-Boiling Solvent Increase_Temp->Change_Solvent Extend_Time Increase Reaction Time Change_Solvent->Extend_Time Optimize_Time Optimize Reaction Time (monitor closely) Decrease_Temp->Optimize_Time Purification Consider Recrystallization Optimize_Time->Purification Inert_Atmosphere Use Inert Atmosphere (N2/Ar) Drastic_Temp_Reduction->Inert_Atmosphere Controlled_Addition Controlled Reagent Addition Inert_Atmosphere->Controlled_Addition caption Figure 2. Troubleshooting flowchart for temperature-related issues.

Caption: Figure 2. Troubleshooting flowchart for temperature-related issues.

III. Frequently Asked Questions (FAQs)

Q: What is the ideal temperature range for the synthesis of 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile?

A: While an exact optimal temperature can be substrate- and solvent-dependent, a general starting point for the synthesis of related enaminonitriles is in the range of 80-120 °C.[2][3] It is recommended to start at the lower end of this range and gradually increase the temperature while monitoring the reaction.

Q: How does the choice of solvent affect the optimal reaction temperature?

A: The solvent's boiling point will set the upper limit for the reaction temperature at atmospheric pressure. For instance, if you are using acetonitrile (boiling point ~82 °C), you will be limited to a lower reaction temperature than if you were using toluene (boiling point ~111 °C) or xylene (boiling point ~140 °C). The polarity of the solvent can also influence the reaction rate, but for this particular synthesis, the ability to reach an adequate temperature is often the more critical factor.

Q: Can microwave irradiation be used to optimize the reaction temperature and time?

A: Yes, microwave-assisted organic synthesis can be an excellent technique for this type of reaction. Microwave heating can rapidly and efficiently heat the reaction mixture to the desired temperature, often leading to significantly shorter reaction times and improved yields. It also allows for precise temperature control, which can be beneficial for minimizing side reactions.

Q: Are there any specific temperature considerations during the work-up and purification of the product?

A: While the primary focus is on the reaction temperature, it is also good practice to avoid excessive heat during work-up and purification. When removing the solvent under reduced pressure, use a water bath temperature that is sufficient to evaporate the solvent without heating the product to high temperatures for an extended period. This will help to prevent any potential degradation of the final product.

IV. Experimental Protocol: A General Guideline

The following is a generalized protocol that should be optimized for your specific laboratory conditions.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a temperature probe, add 4-methylbenzoylacetonitrile (1.0 eq) and a suitable solvent (e.g., toluene or xylene).

  • Reagent Addition: Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.1-1.5 eq) to the flask.

  • Heating: Heat the reaction mixture to the desired temperature (e.g., starting at 90 °C) and maintain it for the duration of the reaction.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes).

V. Quantitative Data Summary

Compound TypeReactantsTemperature (°C)SolventReference
β-EnaminonitrileOrganonitriles120DME[3]
EnaminonePhenylacetone + DMF-DMA~140 (reflux)Xylene[1]
3-Dimethylamino-2,2-dimethyl propanalIsobutyraldehyde + Formaldehyde + Dimethylamine80-120-[2]
β-(dimethylamino)-propionitrileAcrylonitrile + Dimethylamine40-60-[4]

This data illustrates that temperatures in the range of 40-140 °C are commonly employed, with the specific temperature depending on the reactivity of the starting materials.

VI. References

  • Process for the preparation of 3-dimethylamino-2,2-dimethyl propanal. Google Patents.

  • Process for the manufacture of β-(dimethylamino)-propionitrile. Google Patents.

  • Temperature controlled condensation of nitriles: efficient and convenient synthesis of β-enaminonitriles, 4-aminopyrimidines and 4-amidinopyrimidines in one system. National Center for Biotechnology Information. [Link]

  • Studies on enaminones. TCI Shop. [Link]

Sources

Optimization

Technical Support Center: Synthesis of 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile

Prepared by: Senior Application Scientist, Chemical Synthesis Division Welcome to the technical support guide for the synthesis of 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile. This document is designed for researc...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support guide for the synthesis of 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile. This document is designed for researchers, chemists, and drug development professionals to provide in-depth insights and practical troubleshooting advice. Our focus is on the critical role of the solvent system in achieving high yield, purity, and reaction efficiency.

Introduction to the Synthesis

3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile is a substituted acrylonitrile, a class of compounds that serve as versatile intermediates in medicinal chemistry and materials science. The synthesis typically proceeds via a multi-step route, culminating in the acylation of an activated enamine precursor. The choice of solvent at each stage is paramount, as it governs reactant solubility, stabilizes key intermediates or transition states, and can prevent unwanted side reactions.

The most common synthetic pathway involves the reaction of 3-dimethylaminoacrylonitrile with 4-methylbenzoyl chloride in the presence of a base. This reaction is mechanistically related to the acylation of enamines and shares principles with named reactions like the Vilsmeier-Haack formylation. The success of this final acylation step is highly dependent on the reaction environment.

Troubleshooting Guide: Common Issues & Solvent-Based Solutions

This section addresses specific experimental challenges in a question-and-answer format, focusing on how the solvent choice is often the root cause and the key to the solution.

Q1: My reaction yield is consistently low or the reaction fails to proceed to completion. What is the likely cause related to my solvent choice?

A1: Low yield is the most common issue and is frequently tied to the solvent system for several reasons:

  • Poor Solubility: The starting materials, particularly the 3-dimethylaminoacrylonitrile and the base (e.g., triethylamine), must be adequately solubilized. If they are not, the reaction becomes a heterogeneous mixture, severely limiting reaction kinetics.

  • Interference from Protic Solvents: The reaction involves a highly electrophilic acyl chloride and likely proceeds through an electrophilic intermediate. Protic solvents (e.g., ethanol, methanol, water) contain acidic protons that can react with the base or the enamine nucleophile, quenching them. Furthermore, they can hydrolyze the acyl chloride starting material. It is critical to use an aprotic solvent.[1]

  • Inappropriate Polarity: The polarity of the solvent must be optimized. While non-polar solvents are good for solubilizing organic reagents, a solvent with moderate polarity can help to stabilize charged intermediates that may form during the reaction, accelerating the rate.

Solution: Switch to a non-polar, aprotic solvent such as Toluene or Dichloromethane (DCM) .[2] Toluene is often favored as it can be heated to high temperatures to drive the reaction to completion.[3] Ensure the solvent is anhydrous by using a freshly opened bottle or by drying it over molecular sieves prior to use.

Q2: I am observing significant formation of side products, complicating purification. How can the solvent help mitigate this?

A2: Side product formation often arises from the high reactivity of the acyl chloride. The solvent choice can either temper or exacerbate these side reactions.

  • Self-Condensation or Polymerization: In highly concentrated solutions or in solvents that do not adequately solvate the reactive species, side reactions can become more prevalent. Acrylonitrile derivatives themselves can be susceptible to polymerization under certain conditions.[4][5]

  • Reaction with Solvent: While less common with inert solvents like toluene, more functionalized aprotic solvents (e.g., THF, Dioxane) could potentially have impurities (like peroxides) that can lead to side products.

Solution:

  • Solvent Selection: Use a relatively inert, non-polar aprotic solvent like Toluene. A patent for a similar process explicitly mentions toluene, benzene, and dichloromethane as suitable non-protonic solvents.[2]

  • Control of Stoichiometry and Addition: Beyond the solvent, ensure slow, controlled addition of the 4-methylbenzoyl chloride to the solution of 3-dimethylaminoacrylonitrile and base at a controlled temperature (e.g., 70 °C).[2] This maintains a low instantaneous concentration of the acylating agent, minimizing side reactions.

Q3: The final product is difficult to isolate from the reaction mixture. What role does the workup and crystallization solvent play?

A3: Isolation is as critical as the reaction itself. If the product oils out or remains stubbornly in solution, the choice of crystallization and washing solvents is key.

  • Solubility Mismatch: The ideal crystallization solvent is one in which the desired product has high solubility at elevated temperatures but poor solubility at room temperature or below, while impurities remain soluble.

  • Workup Issues: During the aqueous wash, if the reaction solvent is partially miscible with water (like THF), product can be lost.

Solution:

  • Reaction Solvent: Toluene is advantageous because it is immiscible with water, simplifying the aqueous workup to remove base hydrochlorides and other water-soluble impurities.[6]

  • Crystallization Solvent: After the reaction and workup, the crude product is often obtained by evaporating the reaction solvent. For crystallization, a solvent like isopropanol or ethanol is frequently effective.[3][7] The crude oil or solid should be dissolved in a minimal amount of the hot alcohol and then allowed to cool slowly to induce crystallization.

Frequently Asked Questions (FAQs)

Q: What is the mechanistic role of an aprotic solvent in this synthesis?

A: In the acylation of 3-dimethylaminoacrylonitrile, the lone pair of electrons on the nitrogen atom creates a nucleophilic carbon at the adjacent position of the double bond. This enamine-like structure attacks the electrophilic carbonyl carbon of 4-methylbenzoyl chloride. An aprotic solvent is crucial because:

  • It does not interfere: It lacks acidic protons and therefore does not protonate the enamine or react with the base (e.g., triethylamine).[1]

  • It solubilizes reactants: It provides a medium for the organic starting materials to dissolve and interact.

  • It avoids solvating the nucleophile too strongly: Polar aprotic solvents (like DMF or DMSO) can be used, but they can sometimes slow down reactions involving charged nucleophiles by forming a solvent shell. However, for many condensation reactions, polar aprotic solvents like DMF have been shown to be superior to non-polar options like toluene.[8] For this specific acylation, a non-polar aprotic solvent like toluene is a reliable starting point.[2]

Q: Can I use a polar aprotic solvent like DMF or DMSO?

A: Yes, it is possible, but with important considerations. DMF (dimethylformamide) is famously used in the Vilsmeier-Haack reaction to generate the Vilsmeier reagent itself.[9][10] Using it as a solvent for an acylation with an acyl chloride could lead to competitive reactions. However, polar aprotic solvents are excellent at dissolving a wide range of compounds and can accelerate reactions by stabilizing charged intermediates. If you face solubility issues in toluene or DCM, a carefully controlled experiment using anhydrous DMF could be attempted, but be aware of potential side reactions and purification challenges.

Q: How does solvent choice impact reaction temperature?

A: The solvent's boiling point dictates the maximum temperature at which the reaction can be run at atmospheric pressure.

  • Dichloromethane (DCM): Boiling point ~40 °C. Allows for reactions at or near room temperature.

  • Toluene: Boiling point ~111 °C. Ideal for reactions that require heating to proceed at a reasonable rate, as described in related patent literature where temperatures of 70 °C are used.[2][3]

  • Dioxane: Boiling point ~101 °C. Another higher-boiling aprotic option.

The ability to heat the reaction in toluene is often necessary to drive the acylation to completion.

Data Summary: Solvent Effects on Related Acrylonitrile Syntheses
SolventTypeDielectric Constant (Approx.)Boiling Point (°C)Expected Outcome & Rationale
Toluene Non-polar Aprotic2.4111Recommended. Good solubility for starting materials, inert, allows for heating to drive reaction, easy workup. High yields reported in related syntheses.[2]
Dichloromethane (DCM) Polar Aprotic9.140Good Alternative. Excellent solubility, but lower boiling point may lead to longer reaction times. Must be strictly anhydrous.
Acetonitrile Polar Aprotic37.582Possible. Higher polarity may stabilize intermediates, but it is more reactive than toluene and can be harder to render perfectly anhydrous.
Ethanol / Methanol Polar Protic24.5 / 32.778 / 65Not Recommended. Protic nature will quench reagents and hydrolyze the acyl chloride, leading to low or no yield of the desired product.[1][11]
Dimethylformamide (DMF) Polar Aprotic38.0153Use with Caution. Excellent solvent, but may compete in side reactions with the acyl chloride. Often used in Knoevenagel condensations.[8][12]
Visualizations: Mechanism and Workflow
Proposed Reaction Mechanism

The synthesis proceeds via the nucleophilic attack of the enamine on the acyl chloride, followed by elimination of HCl, which is neutralized by a tertiary amine base like triethylamine (TEA).

G cluster_reactants Reactants cluster_intermediates Mechanism cluster_products Products Enamine 3-(Dimethylamino)acrylonitrile (Nucleophile) Attack Nucleophilic Attack Enamine->Attack AcylChloride 4-Methylbenzoyl Chloride (Electrophile) AcylChloride->Attack Base Triethylamine (TEA) (Base) Elimination Proton Abstraction & Elimination Base->Elimination Intermediate Tetrahedral Intermediate (Zwitterionic) Attack->Intermediate Forms intermediate Intermediate->Elimination Collapses Product Target Molecule Elimination->Product Salt TEA-HCl Salt Elimination->Salt

Caption: Proposed mechanism for the acylation reaction.

Solvent Interaction Diagram

This diagram illustrates why aprotic solvents are preferred over protic solvents.

G cluster_aprotic Aprotic Solvent (e.g., Toluene) cluster_protic Protic Solvent (e.g., Ethanol) A_Enamine Enamine (Nucleophile) A_Result Product Formation (Desired Pathway) A_Enamine->A_Result Reacts with A_Acyl Acyl Chloride (Electrophile) A_Acyl->A_Result Reacts with P_Enamine Enamine (Nucleophile) P_Side1 Quenched Nucleophile (Protonated Enamine) P_Enamine->P_Side1 Reacts with H+ P_Acyl Acyl Chloride (Electrophile) P_Side2 Decomposed Electrophile (Ester Formation) P_Acyl->P_Side2 Reacts with P_Solvent Ethanol (H-O-Et) P_Solvent->P_Side1 P_Solvent->P_Side2

Sources

Troubleshooting

Technical Support Center: Optimizing Base Selection for 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile Synthesis

Welcome to the technical support center for the synthesis of 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile. This guide is designed for researchers, chemists, and drug development professionals to navigate the critic...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile. This guide is designed for researchers, chemists, and drug development professionals to navigate the critical nuances of this synthesis, with a laser focus on the pivotal role of base selection. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your reaction with confidence.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the synthesis of 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile?

The synthesis is typically a variation of the Knoevenagel condensation.[1] It involves the reaction between an active methylene compound, 4-methylbenzoylacetonitrile, and a dimethylamino source, commonly N,N-dimethylformamide dimethyl acetal (DMF-DMA). The base's primary role is to deprotonate the active methylene group, creating a nucleophilic carbanion that initiates the reaction.

The mechanism proceeds in several key stages:

  • Carbanion Formation: A base abstracts an acidic α-hydrogen from 4-methylbenzoylacetonitrile. The strength of the base required depends on the acidity of this proton.

  • Nucleophilic Addition: The resulting carbanion attacks the electrophilic carbon of the dimethylamino source (e.g., the acetal carbon of DMF-DMA).

  • Elimination/Condensation: A subsequent elimination of a leaving group (e.g., methanol from DMF-DMA) and dehydration leads to the final conjugated product.[1][2]

G cluster_0 Step 1: Carbanion Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Elimination Reactants 4-Methylbenzoylacetonitrile + Base (B:) Carbanion Nucleophilic Carbanion (Enolate Intermediate) Reactants->Carbanion Deprotonation Adduct Tetrahedral Intermediate Carbanion->Adduct Attack on Carbonyl/Acetal DMFDMA DMF-DMA DMFDMA->Adduct Product Final Product Adduct->Product Elimination of Methoxide & Dimethylamine

Q2: Why is base selection so critical for this reaction's success?

Base selection is the most critical variable influencing yield, purity, and reaction time. The base performs a delicate balancing act:

  • It must be strong enough: The base must have a pKa high enough to efficiently deprotonate the α-carbon of the 4-methylbenzoylacetonitrile to initiate the reaction.[3] A base that is too weak will result in a slow or incomplete reaction.

  • It must not be too strong: An overly strong base (e.g., alkoxides like sodium methoxide) can lead to undesirable side reactions.[4] These include self-condensation of the starting material, hydrolysis of the nitrile group, or reactions with the benzoyl moiety.

  • Nucleophilicity Matters: The ideal base is non-nucleophilic. A nucleophilic base (like an amine that isn't sterically hindered) could potentially compete with the carbanion in attacking the electrophile, leading to impurities.

Q3: What are the common classes of bases used, and when should I choose them?

The choice of base depends on the specific reactants and conditions. They can be broadly categorized:

Base ClassExamplespKaH (approx.)Typical Use Case & Rationale
Tertiary Amines Triethylamine (TEA), DIPEA10-11First choice for initial screening. Mild, non-nucleophilic, and good for scavenging acid byproducts. Often sufficient for activating moderately acidic methylene compounds.
Amidines/Guanidines DBU, TMG13-14For stalled or slow reactions. Stronger, non-nucleophilic bases that can deprotonate less acidic substrates without introducing competing nucleophiles.[5]
Inorganic Carbonates K₂CO₃, Cs₂CO₃~10Heterogeneous reactions. Useful when the base needs to be easily filtered off. Often requires a polar aprotic solvent like DMF or acetonitrile to be effective.
Alkoxides NaOMe, t-BuOK16-19Use with extreme caution. Very strong bases that ensure complete deprotonation but carry a high risk of side reactions.[4] Generally reserved for highly unreactive substrates.

Troubleshooting Guide

// Low Yield Path cause_ly1 [label="Cause: Base too weak?", shape=diamond, fillcolor="#EA4335"]; cause_ly2 [label="Cause: Insufficient Base?", shape=diamond, fillcolor="#EA4335"]; sol_ly1 [label="Solution:\nIncrease base strength.\n(e.g., TEA → DBU)", fillcolor="#34A853"]; sol_ly2 [label="Solution:\nUse stoichiometric or\nslight excess of base.", fillcolor="#34A853"]; low_yield -> cause_ly1; low_yield -> cause_ly2; cause_ly1 -> sol_ly1; cause_ly2 -> sol_ly2;

// Impurities Path cause_imp1 [label="Cause: Base too strong?", shape=diamond, fillcolor="#EA4335"]; cause_imp2 [label="Cause: Base is nucleophilic?", shape=diamond, fillcolor="#EA4335"]; sol_imp1 [label="Solution:\nDecrease base strength.\n(e.g., t-BuOK → TEA)", fillcolor="#34A853"]; sol_imp2 [label="Solution:\nSwitch to a sterically hindered\nbase (e.g., DIPEA).", fillcolor="#34A853"]; impurities -> cause_imp1; impurities -> cause_imp2; cause_imp1 -> sol_imp1; cause_imp2 -> sol_imp2;

// Stalled Reaction Path cause_st1 [label="Cause: Poor Base Solubility?", shape=diamond, fillcolor="#EA4335"]; sol_st1 [label="Solution:\nChange solvent to one that\ndissolves the base (e.g., Toluene → DMF for K₂CO₃).", fillcolor="#34A853"]; stalled -> cause_st1; cause_st1 -> sol_st1; stalled -> cause_ly1 [style=dashed]; } caption { label = "Troubleshooting decision tree for base-related issues."; fontsize = 10; }

Q: My reaction yield is very low or I'm only recovering starting material. What's wrong?

A: This is the most common issue and almost always points to insufficient deprotonation of the 4-methylbenzoylacetonitrile.

  • Causality: The energy barrier for the initial proton abstraction is not being overcome. Your base is likely too weak (pKa is too low) for the reaction conditions (solvent, temperature). A weak amine in a non-polar solvent may not be effective.

  • Troubleshooting Steps:

    • Switch to a Stronger Base: If you are using a tertiary amine like triethylamine (TEA), consider moving to a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).[5] The significant increase in basicity should facilitate more efficient carbanion formation.

    • Change the Solvent: If using an inorganic base like potassium carbonate (K₂CO₃), ensure your solvent is polar aprotic (e.g., DMF, Acetonitrile). In solvents like toluene, the base will be poorly soluble and have minimal effect.

    • Increase Temperature: Gently heating the reaction (e.g., to 40-60 °C) can often provide the necessary energy to overcome the activation barrier, especially with borderline-strength bases.

Q: My reaction is messy, with many side products visible on TLC/LCMS. How can I improve the purity?

A: This typically indicates that your base is too strong or reactive, causing undesired pathways to compete with the main reaction.

  • Causality: An excessively strong base, such as potassium tert-butoxide (t-BuOK), can deprotonate other, less acidic protons or catalyze side reactions like Michael additions or self-condensation of the starting ketone.[4]

  • Troubleshooting Steps:

    • Reduce Base Strength: If you are using an alkoxide or DBU, revert to a milder tertiary amine like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). This is often the most effective solution.

    • Control Stoichiometry: Use the base catalytically (e.g., 0.1-0.2 equivalents) rather than stoichiometrically, if possible. This minimizes the concentration of the active base at any given time, suppressing side reactions. A patent for a related synthesis highlights the importance of controlled addition of reagents.[6]

    • Lower the Temperature: Perform the reaction at 0 °C or even lower temperatures. This will slow down all reactions, but it will disproportionately slow the higher-energy side reactions, thus improving selectivity for the desired product.

Q: The reaction starts but appears to stall before completion. What should I do?

A: A stalled reaction suggests that the catalytic cycle is being interrupted or that the equilibrium is unfavorable under the current conditions.

  • Causality: The conjugate acid of your base may be precipitating or creating an acidic environment that inhibits further deprotonation.[7] Alternatively, the water produced during the condensation could be hydrolyzing the product or reactants, especially if the reaction is run at high temperatures for extended periods.[8]

  • Troubleshooting Steps:

    • Use a Dehydrating Agent: Add molecular sieves (4Å) to the reaction mixture.[9] This will sequester the water formed during the condensation, pushing the equilibrium towards the product and preventing hydrolytic side reactions.

    • Ensure Base Solubility: Check that your base is soluble in the reaction solvent. If the base precipitates, it is no longer active in the solution. If you observe this, switch to a more soluble base or a different solvent.

    • Add a Co-catalyst: In some Knoevenagel-type reactions, a Lewis acid or an additive can help activate the electrophile. However, for this specific synthesis, optimizing the base is the primary and most direct approach.

Experimental Protocol: Screening for the Optimal Base

This protocol provides a self-validating workflow to efficiently screen and identify the optimal base for your specific laboratory conditions.

Objective: To compare the effectiveness of three different bases (TEA, DBU, K₂CO₃) on the yield and purity of 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile.

Materials:

  • 4-methylbenzoylacetonitrile

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Triethylamine (TEA)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Potassium Carbonate (K₂CO₃, anhydrous powder)

  • Anhydrous Acetonitrile (MeCN)

  • Reaction vials with stir bars

  • TLC plates and LCMS for analysis

Procedure:

  • Setup: In three separate, dry 20 mL vials, add 4-methylbenzoylacetonitrile (1.0 mmol, 1 equiv).

  • Solvent Addition: Add anhydrous acetonitrile (10 mL) to each vial and stir until the starting material is fully dissolved.

  • Base Addition:

    • Vial 1 (TEA): Add Triethylamine (1.2 mmol, 1.2 equiv).

    • Vial 2 (DBU): Add DBU (1.2 mmol, 1.2 equiv).

    • Vial 3 (K₂CO₃): Add anhydrous Potassium Carbonate (1.5 mmol, 1.5 equiv).

  • Reactant Addition: To each vial, add DMF-DMA (1.2 mmol, 1.2 equiv) dropwise at room temperature.

  • Reaction Monitoring:

    • Stir all reactions at room temperature.

    • After 1 hour, take a small aliquot from each vial, quench with a drop of water, dilute with ethyl acetate, and spot on a TLC plate.

    • Continue monitoring by TLC or LCMS every 2-4 hours until the starting material is consumed in the most promising reaction.

  • Workup & Analysis:

    • Once a reaction is deemed complete, pour the mixture into water (50 mL) and extract with ethyl acetate (3 x 25 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Determine the crude yield and assess the purity of the residue from each reaction by ¹H NMR or LCMS.

Interpreting Results:

  • Vial 1 (TEA): This is your baseline. A clean reaction with moderate yield is a good result.

  • Vial 2 (DBU): Expect a much faster reaction. Compare the purity to Vial 1. If it's clean with a high yield, DBU is superior. If it's messy, DBU is too strong for these conditions.

  • Vial 3 (K₂CO₃): This reaction will likely be the slowest due to heterogeneity. However, it may be the cleanest. If the yield is good after an extended period (e.g., 24 hours), it's a viable option, especially for large-scale synthesis where easy removal of the base is advantageous.

References

  • Google Patents.
  • Ciencia Digital. Synthesis of N-decyl-4 - ((3-formyl-4-hydroxyphenoxy) methyl) benzamide by reaction of 4-bromomethylbenzoic acid, decylamine and 2,5-dihydroxybenzaldehyde. [Link]

  • Google Patents.
  • Google Patents. US4172091A - Process for the manufacture of β-(dimethylamino)-propionitrile.
  • YouTube. Knoevenagel Condensation Reaction Mechanism | Full Video Lecture. [Link]

  • CONICET. Synthesis of acrylonitrile functionalized hydroxymethylfurfural derivatives with Mg(OH)2 under solvent-free conditions. [Link]

  • Google Patents. CA1092156A - PROCESS FOR THE MANUFACTURE OF .beta.-(DIMETHYL-AMINO)- PROPIONITRILE.
  • Comptes Rendus Chimie. Synthesis of acrylonitrile functionalized hydroxymethylfurfural derivatives with Mg(OH)2 under solvent-free conditions. [Link]

  • NIH. Condensation of acrylonitrile and aryl acetonitrile: construction of α-amino-β-cyano cyclohexene skeletons. [Link]

  • Wikipedia. Knoevenagel condensation. [Link]

  • NIH. (E)-3-Anilino-2-benzoyl-3-(methylsulfanyl)acrylonitrile. [Link]

  • Organic Chemistry Portal. Knoevenagel Condensation Doebner Modification. [Link]

  • ResearchGate. Methodologies for the synthesis of acrylonitriles. [Link]

  • PubChem. 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile. [Link]

  • Master Organic Chemistry. Enamines. [Link]

  • ResearchGate. Activity of Different Bases for the Knoevenagel Reaction. [Link]

  • ResearchGate. Condensation of acrylonitrile and aryl acetonitrile: construction of α-amino-β-cyano cyclohexene skeletons. [Link]

  • Chemistry LibreTexts. 19.8: Nucleophilic Addition of Amines - Imine and Enamine Formation. [Link]

  • ResearchGate. A Facile New Synthesis of Aldehyde Enamines in High Yield and High Purity. [Link]

Sources

Optimization

Acrylonitrile Stability &amp; Handling Support Center

Current Status: Operational Ticket ID: AN-STAB-PROTOCOL-001 Assigned Specialist: Senior Application Scientist, Reactive Monomers Division Introduction Welcome. You are likely here because you are working with Acrylonitri...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: AN-STAB-PROTOCOL-001 Assigned Specialist: Senior Application Scientist, Reactive Monomers Division

Introduction

Welcome. You are likely here because you are working with Acrylonitrile (AN) precursors for heterocyclic synthesis or polymerization, and you are concerned about the material's notorious instability.

Acrylonitrile is a "dual-threat" monomer:

  • Radical Instability: It polymerizes violently via free-radical mechanisms (exothermic runaway).

  • Anionic Instability: It polymerizes instantly in the presence of strong bases.

This guide replaces standard SOPs with a causality-driven troubleshooting framework . We do not just tell you what to do; we explain why the chemistry demands it, ensuring you can adapt these protocols to your specific drug development workflows.

Part 1: The Storage Paradox (Inhibitor Chemistry)

Q: I stored my Acrylonitrile under pure Nitrogen to prevent oxidation, but it polymerized. Why?

A: You likely suffocated your inhibitor.

Most commercial acrylonitrile is stabilized with MeHQ (Monomethyl ether of hydroquinone) , typically at 35–45 ppm. Unlike simple antioxidants, MeHQ is a synergistic inhibitor . It does not effectively trap carbon-centered radicals (


) on its own. It requires dissolved oxygen to function.[1]
The Mechanism of Inhibition [2]
  • Initiation: A radical (

    
    ) is born (via heat/light).[3]
    
  • Oxygenation: Dissolved

    
     intercepts 
    
    
    
    to form a peroxy radical (
    
    
    ).[2]
  • Termination: MeHQ donates a hydrogen atom to the peroxy radical, neutralizing it and becoming a stable phenoxy radical.

If you remove Oxygen (sparging with


), you break Step 2.  The primary radicals (

) bypass the inhibitor and initiate runaway polymerization.
Visualization: The MeHQ-Oxygen Dependency

MeHQ_Mechanism Initiator Initiator (Heat/Light) Radical Primary Radical (R•) Initiator->Radical Generates Peroxy Peroxy Radical (RO2•) Radical->Peroxy + O2 (Required) Polymer Runaway Polymerization Radical->Polymer No O2 Present (Nitrogen Sparging) Oxygen Dissolved Oxygen (O2) Stable Stable Non-Polymer Product Peroxy->Stable + MeHQ (H-abstraction) MeHQ MeHQ Inhibitor

Figure 1: The "Aerobic" Requirement.[4] Note that without Oxygen, the path leads directly to Runaway Polymerization.

Part 2: Pre-Reaction Processing (Inhibitor Removal)[1]

Q: Do I really need to remove the inhibitor before my reaction?

A: Not always.

  • Keep it if: You are performing a radical polymerization where the initiator load is high enough to overwhelm the 45 ppm of MeHQ, or if you are doing high-temperature synthesis (>100°C) where thermal polymerization is a greater risk than inhibitor interference.

  • Remove it if: You are performing sensitive catalytic transformations (e.g., transition metal catalysis) where the phenolic inhibitor might poison the catalyst, or precise kinetic measurements.

Q: Distillation vs. Column Chromatography?

A: For laboratory scales (<5 Liters), avoid distillation . Distilling acrylonitrile is high-risk due to its low boiling point and toxicity. If the pot overheats or runs dry, it can explode.

Recommended Protocol: Flash Column Removal (The "Safe" Method) This method uses polarity differences to sequester the phenolic MeHQ on a basic surface while the non-polar monomer passes through.

Protocol: De-inhibiting Acrylonitrile via Basic Alumina
  • Reagents: Activated Basic Alumina (Brockmann I), Glass Column, Frit.

  • Capacity: ~50g of Alumina can treat ~100-200mL of monomer (depending on inhibitor load).

Step-by-Step:

  • Pack: Fill a glass column with dry Basic Alumina (do not wet pack with solvent; use the monomer itself or neat loading).

  • Load: Pour the Acrylonitrile directly onto the alumina bed.

  • Elute: Use slight positive pressure (

    
     or air) to push the liquid through.
    
  • Discard: The first 5% of eluent may contain moisture; discard if strictly anhydrous conditions are needed.

  • Collect: The subsequent fraction is inhibitor-free.

  • Use Immediately: Critical. Without MeHQ, the clock is ticking. Use within 1 hour or store at -20°C.

Decision Logic: Purification Workflow

Purification_Logic Start Start: Acrylonitrile Precursor Q1 Is the reaction radical-mediated? Start->Q1 Keep Keep Inhibitor. Increase Initiator Load. Q1->Keep Yes Q2 Is the reaction Base/Anionic? Q1->Q2 No Q2->Keep No (Inhibitor Inert) Remove Must Remove Inhibitor Q2->Remove Yes (Catalyst Poisoning) Method Choose Method Remove->Method Col Basic Alumina Column (Recommended for <5L) Method->Col Wash Caustic Wash (NaOH) (Requires Drying Step) Method->Wash Dist Vacuum Distillation (High Risk - Avoid) Method->Dist

Figure 2: Decision matrix for inhibitor removal based on downstream application.

Part 3: Reaction Troubleshooting & FAQs

Q: The Acrylonitrile turned yellow. Is it safe to use?

A: Proceed with extreme caution. Yellowing indicates the formation of oligomers or oxidation products (often poly-conjugated species).

  • Diagnosis: This usually happens when the inhibitor has been consumed or the pH has drifted.

  • Action: Do not distill yellowed acrylonitrile to "clean" it; the peroxides present may detonate. Dispose of it as hazardous waste and open a fresh bottle.

Q: I'm doing a base-catalyzed Michael Addition. The solution solidified instantly.

A: You triggered Anionic Polymerization . While MeHQ stops radical polymerization, it does nothing against anions. Acrylonitrile is highly susceptible to nucleophilic attack.

  • The Trigger: Strong bases (alkoxides, hydroxides) or even trace impurities in dirty glassware.

  • The Fix:

    • Ensure reaction pH is controlled (neutral to slightly acidic if possible, or use weaker bases).

    • Add a radical inhibitor and control the temperature strictly (< 0°C for addition steps).

    • Dilute the monomer significantly in solvent (THF, Toluene) before adding the base.

Data Table: Common Inhibitors & Their Triggers
InhibitorTypeRequires Oxygen?Removal MethodBest For...
MeHQ PhenolicYES (Critical)Alumina Column / NaOH WashGeneral Storage, Transport
Hydroquinone (HQ) PhenolicYES Alumina Column / NaOH WashHigh-temp stability
TBC (4-tert-butylcatechol) PhenolicYES Alumina ColumnStyrene/High reactivity monomers
Phenothiazine AnaerobicNO Distillation (Hard to remove)High-temp, Oxygen-free reactions

Part 4: Emergency Stabilization

Scenario: You have a 200L drum or a 5L flask that is self-heating (exotherm detected).

  • Do NOT seal the vessel. Pressure buildup will cause rupture.

  • Shortstop Addition: Immediately add a "shortstop" agent if available.

    • Recipe:Phenothiazine (dissolved in ethyl acetate) or aqueous Sodium Nitrite .

  • Cooling: Apply external cooling water only if the vessel is intact.

  • Evacuation: If temperature exceeds 60°C uncontrolled, evacuate the area. The auto-acceleration (Trommsdorff effect) can lead to explosive vaporization.

References

  • National Institute for Occupational Safety and Health (NIOSH). Acrylonitrile: IDLH Documentation. CDC. Available at: [Link]

  • PubChem. Acrylonitrile - Compound Summary (Safety & Hazards). National Library of Medicine. Available at: [Link]

  • Scientific Research Publishing. An Affordable and Easily Accessible Approach for Acrylonitrile Monomer Purification through a Simple Column Technique.[5] Available at: [Link]

  • Ineos Nitriles. Acrylonitrile Safe Handling Guide. (Industry Standard SOP). Available at: [Link]

Disclaimer: This guide is for informational purposes for trained professionals. Always consult the specific Safety Data Sheet (SDS) for your specific lot of material before handling.

Sources

Troubleshooting

Technical Support Center: Scaling the Synthesis of 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile

Welcome to the technical support center for the synthesis and scale-up of 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile. This guide is designed for researchers, chemists, and process development professionals.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and scale-up of 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth technical information, validated protocols, and robust troubleshooting advice to ensure a successful, scalable, and reproducible synthesis.

Introduction: Understanding the Molecule and Scale-Up Challenges

3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile is a highly functionalized enaminone nitrile, a class of compounds recognized as valuable building blocks in heterocyclic chemistry and medicinal chemistry. Scaling the synthesis of such molecules from the bench to pilot or production scale introduces challenges beyond simply multiplying reagent quantities. Key considerations include:

  • Reaction Kinetics and Exotherms: Managing heat evolution is critical for safety and to prevent side-product formation.

  • Mass Transfer Limitations: Ensuring efficient mixing becomes more complex in larger vessels.

  • Reagent Addition and Control: The rate of addition can significantly impact local concentrations and selectivity.

  • Work-up and Purification: Isolation and purification methods must be robust, efficient, and scalable.

This guide addresses these challenges by explaining the fundamental chemistry and providing practical, field-tested solutions.

Section 1: Recommended Synthesis Pathway and Mechanism

The most reliable and scalable approach for synthesizing the target molecule is a two-step process starting from readily available materials. This pathway offers high yields and avoids the use of unstable intermediates.

Overall Reaction Scheme:

  • Step 1: Claisen Condensation to form the key intermediate, 2-(4-methylbenzoyl)acetonitrile.

  • Step 2: Condensation with DMF-DMA to form the final product, 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile.

The second step is a well-established method for forming enaminones from compounds with active methylene groups.[1][2] The reaction of N,N-dimethylformamide dimethyl acetal (DMF-DMA) with a 1,3-dicarbonyl equivalent provides the desired enamine functionality cleanly and in high yield.[2]

Reaction Mechanism Explained

The core of this synthesis is the formation of the enamine in Step 2. The mechanism involves the following key stages[3]:

  • Activation: The active methylene group of 2-(4-methylbenzoyl)acetonitrile attacks the electrophilic carbon of DMF-DMA.

  • Intermediate Formation: A tetrahedral intermediate is formed.

  • Elimination: The intermediate collapses, eliminating methanol and forming a more stable intermediate. A second elimination of methanol, driven by the formation of the conjugated enaminone system, yields the final product.

Understanding this mechanism is crucial for troubleshooting, as it highlights the importance of the active methylene proton and the role of the leaving groups.

Section 2: Detailed Scale-Up Protocol

This section provides a detailed, step-by-step protocol for a 100-gram scale synthesis.

Experimental Workflow Diagram

G cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Final Product Synthesis A Charge Reactor with: - Sodium Ethoxide - Toluene B Add Ethyl 4-methylbenzoate & Acetonitrile A->B C Reflux Reaction (Monitor by TLC/HPLC) B->C D Quench with Acid & Aqueous Work-up C->D E Isolate & Dry Intermediate: 2-(4-methylbenzoyl)acetonitrile D->E F Charge Reactor with: - Intermediate from Step 1 - Toluene E->F Transfer Intermediate G Add DMF-DMA (Control Temperature) F->G H Heat to Reflux (Monitor by TLC/HPLC) G->H I Cool and Crystallize H->I J Filter, Wash, and Dry Final Product I->J

Caption: Overall workflow for the two-step synthesis.

Quantitative Data: Lab vs. Scale-Up
ParameterLab Scale (10 g)Scale-Up (100 g)Key Considerations for Scale-Up
Step 1: Intermediate Synthesis
Ethyl 4-methylbenzoate16.4 g (0.1 mol)164 g (1.0 mol)Ensure high purity starting material.
Acetonitrile4.5 g (0.11 mol)45 g (1.1 mol)Use anhydrous grade to maximize yield.
Sodium Ethoxide7.5 g (0.11 mol)75 g (1.1 mol)Handle under inert atmosphere (hygroscopic).
Toluene (Solvent)100 mL1 LEnsure adequate stirring for slurry.
Reaction Time4-6 hours6-8 hoursMonitor for completion; do not rush.
Step 2: Final Product Synthesis
Intermediate17.3 g (0.1 mol)173 g (1.0 mol)Ensure it is completely dry.
DMF-DMA13.1 g (0.11 mol)131 g (1.1 mol)Addition rate control is critical to manage exotherm.
Toluene (Solvent)150 mL1.5 LVolume can be adjusted for optimal crystallization.
Reaction Time2-3 hours3-5 hoursMonitor for completion by TLC/HPLC.
Overall
Expected Yield18-20 g (85-94%)180-200 g (85-94%)Yields are typically maintained with proper control.
Step-by-Step Methodology

Step 1: Synthesis of 2-(4-methylbenzoyl)acetonitrile

  • Reactor Setup: Equip a suitable reactor with a mechanical stirrer, reflux condenser, dropping funnel, and a nitrogen inlet.

  • Reagent Charging: Charge the reactor with sodium ethoxide (1.1 eq) and anhydrous toluene. Begin stirring to form a slurry.

  • Addition: Premix ethyl 4-methylbenzoate (1.0 eq) and anhydrous acetonitrile (1.1 eq). Add this mixture dropwise to the reactor over 1-2 hours, maintaining the internal temperature below 40°C.

  • Reaction: After the addition is complete, heat the mixture to reflux (approx. 110°C) and maintain for 6-8 hours. Monitor the reaction progress by TLC or HPLC until the starting ester is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Slowly quench by adding it to a vessel containing cold dilute hydrochloric acid to reach a pH of ~5-6. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum to yield the crude intermediate. This is often used directly in the next step.

Step 2: Synthesis of 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile

  • Reactor Setup: Use the same or a similar clean, dry reactor setup.

  • Reagent Charging: Charge the reactor with the crude 2-(4-methylbenzoyl)acetonitrile (1.0 eq) from Step 1 and toluene.

  • Addition of DMF-DMA: Add N,N-dimethylformamide dimethyl acetal (DMF-DMA, 1.1 eq) dropwise. A mild exotherm is expected; control the addition rate to keep the temperature below 50°C.

  • Reaction: After addition, heat the mixture to reflux for 3-5 hours. The reaction produces methanol as a byproduct. Monitor for completion by TLC or HPLC.

  • Isolation: Once the reaction is complete, cool the mixture slowly to 0-5°C. The product should crystallize.

  • Purification: Filter the solid product, wash the cake with cold toluene or heptane to remove impurities, and dry under vacuum at 50-60°C to a constant weight.

Section 3: Troubleshooting Guide (Q&A Format)

Q1: My yield in Step 1 (Claisen condensation) is low. What are the likely causes?

A1: Low yield in this step is almost always related to moisture or impure reagents.

  • Causality: The Claisen condensation relies on a strong base (sodium ethoxide) to deprotonate acetonitrile. Water will consume the base, rendering it ineffective.[4]

  • Solutions:

    • Ensure Anhydrous Conditions: Use anhydrous toluene and acetonitrile. Dry all glassware thoroughly. Handle sodium ethoxide under a nitrogen or argon atmosphere.

    • Check Reagent Quality: Verify the purity of your ethyl 4-methylbenzoate. Impurities can interfere with the reaction.

    • Reaction Time: Ensure the reaction has gone to completion. Take an aliquot, work it up, and check via TLC/HPLC. Incomplete reactions are a common issue on scale-up due to mixing inefficiencies.

Q2: The reaction in Step 2 is sluggish or incomplete. Why?

A2: This indicates an issue with the reactivity of your intermediate or the DMF-DMA.

  • Causality: The reaction requires the deprotonation of the active methylene group on the intermediate. If this intermediate is impure or if the DMF-DMA has degraded, the reaction will be slow.

  • Solutions:

    • Intermediate Purity: While the crude intermediate is often used directly, significant impurities from Step 1 can inhibit Step 2. Consider a quick purification (e.g., short plug of silica) if you suspect issues.

    • DMF-DMA Quality: DMF-DMA is moisture-sensitive. Use a fresh bottle or verify the quality of an opened bottle. Degradation will reduce its effectiveness.

    • Temperature: Ensure you are reaching the target reflux temperature. Insufficient heat will result in a slower reaction rate.

Q3: My final product is oily or difficult to crystallize. How can I improve isolation?

A3: This is a common purification challenge when scaling up. It usually points to the presence of impurities that act as crystallization inhibitors.

  • Causality: Excess DMF-DMA, solvent residues, or side products can form a eutectic mixture with your product, preventing it from solidifying.

  • Solutions:

    • Solvent Selection: Toluene is a good choice, but you may need to adjust the final solvent composition. Try adding an anti-solvent like heptane or hexane slowly to the cooled toluene solution to induce precipitation.

    • Seeding: If you have a small amount of pure, crystalline material from a previous batch, add a "seed" crystal to the cooled solution to initiate crystallization.

    • Re-work: If the product oils out, you can try to redissolve the mixture by warming it, then cooling it even more slowly. If that fails, concentrate the mixture and attempt recrystallization from a different solvent system, such as isopropanol/water or ethyl acetate/heptane.

Troubleshooting Decision Tree: Low Final Yield

G Start Low Final Yield Observed CheckStep1 Analyze Step 1 Intermediate (LC/MS, NMR) Start->CheckStep1 LowPurity1 Intermediate Purity <90%? CheckStep1->LowPurity1 Check Purity Incomplete1 Unreacted Starting Material? CheckStep1->Incomplete1 Check Conversion Purify1 Action: Purify Intermediate (Recrystallization or Column) LowPurity1->Purify1 Yes CheckStep2 Step 1 OK. Analyze Final Mother Liquor. LowPurity1->CheckStep2 No Optimize1 Action: Increase Reflux Time or Check Base Stoichiometry in Step 1 Incomplete1->Optimize1 Yes Incomplete1->CheckStep2 No Incomplete2 High Levels of Intermediate in Mother Liquor? CheckStep2->Incomplete2 Degradation Unknown Impurities Detected? Incomplete2->Degradation No Optimize2 Action: Check DMF-DMA Quality. Increase Reflux Time in Step 2. Incomplete2->Optimize2 Yes OptimizeTemp Action: Lower Reaction Temp. Consider Slower DMF-DMA Addition. Degradation->OptimizeTemp Yes

Caption: Decision tree for diagnosing low yield issues.

Section 4: Frequently Asked Questions (FAQs)

Q1: Can other solvents be used for this synthesis? A1: Yes, but with considerations. For Step 1, solvents like THF or DME can be used, but toluene is often preferred for its high reflux temperature and utility in azeotropically removing any trace water. For Step 2, a non-polar, high-boiling solvent is ideal to facilitate the reaction and subsequent crystallization. Xylene is a viable but higher-boiling alternative. Avoid protic solvents as they interfere with the reagents.

Q2: Is an inert atmosphere necessary for both steps? A2: It is highly recommended for Step 1 due to the moisture-sensitive nature of sodium ethoxide. For Step 2, it is good practice but less critical, as the reagents are less sensitive to air than to water. On a large scale, using a nitrogen blanket is standard procedure to ensure consistency and safety.

Q3: What are the primary safety concerns for this process at scale? A3:

  • Flammable Solvents: Toluene is flammable. Ensure all equipment is properly grounded and sources of ignition are eliminated.

  • Corrosive/Reactive Reagents: Sodium ethoxide is corrosive and reacts violently with water. DMF-DMA is moisture-sensitive. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Exotherms: Both steps can generate heat, particularly the quenching of Step 1 and the addition of DMF-DMA in Step 2. Ensure the reactor has adequate cooling capacity and monitor the internal temperature closely during additions.

Q4: What are the recommended analytical methods for in-process control? A4:

  • Thin Layer Chromatography (TLC): Excellent for quick, qualitative checks of reaction completion. A typical mobile phase would be a mixture of heptane and ethyl acetate.

  • High-Performance Liquid Chromatography (HPLC): The preferred method for quantitative analysis. It can accurately determine the percentage of starting material, intermediate, and product, providing a clear endpoint for the reaction and assessing the purity of the final product.

References

  • Google Patents. EP0046288A1 - Process for the preparation of 3-dimethylamino-2,2-dimethyl propanal.
  • Liskon Biological. Exploration of the Reaction Mechanism of DMF-DMA. (2024). Available at: [Link]

  • Roxi Hulet. 3: Synthesis of enamines. (2021). YouTube. Available at: [Link]

  • Organic Chemistry. Knoevenagel Condensation Mechanism. (2021). YouTube. Available at: [Link]

  • Quick Company. Novel Process For The Preparation Of (Dimethylamino)acrylaldehyde. Available at: [Link]

  • ResearchGate. A new synthesis of alkyl ( E)-(3-dimethylamino)acrylates. Available at: [Link]

  • Der Pharma Chemica. N, N-Dimethylamino acrylate derivatives - Facile inexpensive synthesis of Rufinamide-an antiepileptic. (2011). Available at: [Link]

  • Google Patents. CN103833565B - Preparation method for 3-N,N-dimethylamino ethyl acrylate.
  • ResearchGate. Simple and practical procedure for Knoevenagel condensation under solvent-free conditions. Available at: [Link]

  • ResearchGate. (PDF) Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis: Synthesis of Polysubstituted Pyridines, Pyrimidines, Pyridazine and Their Fused Derivatives. (2011). Available at: [Link]

  • Beilstein Journals. General method for the synthesis of enaminones via photocatalysis. Available at: [Link]

  • ResearchGate. (PDF) Application of Benzoylaceteonitrile in the Synthesis of Pyridines Derivatives. (2013). Available at: [Link]

  • Organic Chemistry Portal. Knoevenagel Condensation Doebner Modification. Available at: [Link]

  • Organic Chemistry Portal. Enaminone synthesis by amination. Available at: [Link]

  • Research Repository UCD. Benzylation Reactions in DMF Lead to an Impurity Which Acts as an Organocatalyst Poison in Thiourea. (2016). Available at: [Link]

  • SciRP.org. Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis. (2011). Available at: [Link]

  • RSC Publishing. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. (2023). Available at: [Link]

  • ResearchGate. Possible mechanism of the first stage of enaminone synthesis. Available at: [Link]

  • ResearchGate. Gram-scale Knoevenagel condensation catalyzed by CsNF using methanol... (2020). Available at: [Link]

  • Master Organic Chemistry. Enamines. (2024). Available at: [Link]

Sources

Optimization

Technical Support Center: 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile

Introduction This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile. As a specialized acrylonitrile...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile. As a specialized acrylonitrile derivative, understanding its stability and storage requirements is paramount for ensuring experimental reproducibility and safety. This document synthesizes information from safety data sheets of structurally related compounds to offer a comprehensive guide.

Disclaimer: Specific stability data for 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile is limited. The following recommendations are based on the chemical properties of related acrylonitrile and dimethylamino compounds and should be supplemented with in-house stability studies for your specific experimental conditions.

Troubleshooting Guide

This section addresses common issues encountered during the handling and use of 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile, providing potential causes and actionable solutions.

Observed Issue Potential Cause(s) Troubleshooting Steps
Compound has changed color (e.g., yellowing) Exposure to light, air (oxidation), or elevated temperatures leading to degradation or polymerization.1. Verify the age and storage conditions of the compound. 2. Store the compound in a tightly sealed, amber vial in a cool, dark, and dry place.[1][2] 3. Consider purging the vial with an inert gas (e.g., argon or nitrogen) before sealing.
Inconsistent experimental results Degradation of the compound in solution.1. Prepare solutions fresh for each experiment. 2. If stock solutions are necessary, perform a small-scale stability study in your solvent of choice at the intended storage temperature. 3. Avoid prolonged storage of solutions, especially at room temperature.
Low purity observed by analytical methods (e.g., HPLC, NMR) Improper storage leading to degradation; contamination.1. Review storage conditions against recommended guidelines (cool, dry, dark, inert atmosphere).[3][4] 2. Ensure proper handling techniques to prevent cross-contamination. 3. If degradation is suspected, repurify the compound if possible, or use a fresh batch.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for solid 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile?

A1: For long-term storage, the solid compound should be kept in a tightly sealed, light-resistant container, preferably under an inert atmosphere (argon or nitrogen).[1] It should be stored in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[3][5][6] A temperature of 2-8°C is often recommended for related compounds.

Q2: How stable is 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile in common organic solvents?

A2: The stability in solution is dependent on the solvent, concentration, temperature, and exposure to light and air. While specific data is not available, acrylonitrile-containing compounds can be unstable in certain solvents over time. It is strongly recommended to prepare solutions fresh. If storing solutions, conduct a preliminary stability test by analyzing the solution at different time points under your storage conditions.

Q3: Is this compound sensitive to light?

A3: Yes, many acrylonitrile derivatives are light-sensitive.[1] Exposure to light can potentially lead to polymerization or degradation. Therefore, it is crucial to store the compound in light-resistant containers and to minimize its exposure to light during experiments.

Q4: What are the potential degradation pathways for this compound?

A4: While specific degradation pathways have not been elucidated for this molecule, related compounds can undergo several degradation processes. The acrylonitrile moiety can be susceptible to hydrolysis, especially under acidic or basic conditions. The dimethylamino group can be prone to oxidation. Exposure to UV light or heat can induce polymerization.[7]

Q5: What materials are incompatible with 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile?

A5: Based on data for related compounds, strong oxidizing agents, strong acids, and strong bases should be avoided.[7][8] Additionally, contact with copper, copper alloys, ammonia, and amines should be prevented as these can cause reactions with acrylonitrile moieties.[7][8]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution
  • Allow the container of 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weigh the desired amount of the compound in a fume hood, avoiding inhalation of dust.[2]

  • Add the desired volume of a suitable, dry, and high-purity solvent (e.g., DMSO, DMF, acetonitrile).

  • Vortex or sonicate briefly until the compound is fully dissolved.

  • If the solution is to be stored, transfer it to a clean, dry, amber vial.

  • Purge the headspace with an inert gas (e.g., argon or nitrogen) before tightly sealing the vial.

  • Store the stock solution at the appropriate temperature (e.g., -20°C or -80°C), protected from light.

Visualizations

Decision-Making Workflow for Troubleshooting Compound Instability

G start Inconsistent Experimental Results check_solid Check Solid Compound (Appearance, Purity) start->check_solid solid_ok Solid is OK check_solid->solid_ok Visually OK solid_bad Solid Degraded check_solid->solid_bad Color Change/Clumping check_solution Evaluate Solution Preparation and Storage solid_ok->check_solution replace_solid Use Fresh Batch of Compound solid_bad->replace_solid solution_fresh Prepare Fresh Solution check_solution->solution_fresh Freshly Prepared solution_stored Stored Solution Used check_solution->solution_stored Stored stability_study Perform Solution Stability Study (Time, Temp, Solvent) solution_stored->stability_study optimize_storage Optimize Solution Storage (Lower Temp, Inert Gas) stability_study->optimize_storage

Caption: Troubleshooting workflow for compound instability.

Potential Degradation Influences

G cluster_factors Influencing Factors compound 3-(Dimethylamino)-2- (4-methylbenzoyl)acrylonitrile degradation Degradation Products compound->degradation can lead to light Light (UV) light->degradation heat Heat heat->degradation air Air (Oxygen) air->degradation moisture Moisture (Hydrolysis) moisture->degradation

Caption: Factors influencing compound degradation.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-(3-methylbenzoyl)-3,3-di(methylthio)acrylonitrile. Retrieved from [Link]

  • Environmental Protection Agency. (n.d.). Acrylonitrile. OSC Response. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Acrylonitrile. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Common Name: METHYLACRYLONITRILE. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Acrylonitrile. Retrieved from [Link]

  • Acrylonitrile Group. (2017, April 12). Guideline for the Safe Handling and Distribution of Acrylonitrile. Retrieved from [Link]

  • Shanker, R., Ramakrishna, C., & Seth, P. K. (1990). Microbial degradation of acrylamide monomer. Archives of Microbiology, 154(2), 192-198. [Link]

  • Wyatt, J. M., & Knowles, C. J. (1995). Microbial degradation of acrylonitrile waste effluents: the degradation of effluents and condensates from the manufacture of acrylonitrile. International Biodeterioration & Biodegradation, 35(1-3), 227-248. [Link]

  • ResearchGate. (2025, December 12). Studies on thermal degradation of acrylonitrile–butadiene–styrene copolymer (ABS-Br) containing brominated flame retardant. Request PDF. Retrieved from [Link]

  • PubChem. (n.d.). 3-(Dimethylamino)acrylonitrile. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Synthesis of Substituted Acrylonitriles: A Comparative Analysis

Introduction Substituted acrylonitriles are a cornerstone of modern organic chemistry. Their unique electronic properties and versatile reactivity make them indispensable building blocks in the synthesis of a wide array...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Substituted acrylonitriles are a cornerstone of modern organic chemistry. Their unique electronic properties and versatile reactivity make them indispensable building blocks in the synthesis of a wide array of valuable compounds. This structural motif is prevalent in numerous pharmaceuticals, including the non-nucleoside reverse transcriptase inhibitor Rilpivirine and the anti-cancer agent Teriflunomide, as well as in agrochemicals and advanced materials.[1][2][3] The acrylonitrile group's ability to act as a Michael acceptor, a dienophile in cycloadditions, and a precursor to other functional groups underscores its synthetic utility.

Given their significance, a vast number of synthetic methods have been developed to access these structures. For researchers, scientists, and drug development professionals, selecting the optimal synthetic route is a critical decision that impacts yield, purity, scalability, and cost-effectiveness. This guide provides an in-depth, comparative analysis of the most prominent and field-proven methods for synthesizing substituted acrylonitriles. We will move beyond simple procedural lists to explore the mechanistic underpinnings, strategic advantages, and practical limitations of each approach, empowering you to make informed decisions for your specific synthetic challenges.

Core Synthetic Strategies: A Head-to-Head Comparison

The synthesis of substituted acrylonitriles can be broadly categorized into several key strategies. We will dissect each, providing the causal logic behind experimental choices and supporting data.

Olefination of Carbonyl Compounds

Perhaps the most classic approach, olefination involves the formation of the carbon-carbon double bond by reacting a carbonyl compound (an aldehyde or ketone) with a nucleophilic carbon species bearing the nitrile group.

The Knoevenagel condensation is a robust and widely used reaction involving the condensation of an aldehyde or ketone with an active methylene compound, such as a substituted acetonitrile (e.g., phenylacetonitrile), in the presence of a basic catalyst.[1][4]

Mechanistic Insight: The reaction is initiated by the deprotonation of the active methylene compound by a base (e.g., piperidine, ammonium acetate) to form a stabilized carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon. The resulting aldol-type adduct subsequently undergoes dehydration, often spontaneously or upon gentle heating, to yield the α,β-unsaturated acrylonitrile product.

Knoevenagel_Mechanism Knoevenagel Condensation Mechanism cluster_1 Step 1: Carbanion Formation cluster_2 Step 2: Nucleophilic Attack cluster_3 Step 3: Dehydration R_CH2_CN R-CH₂-CN Carbanion [R-CH-CN]⁻ R_CH2_CN->Carbanion Deprotonation Base Base Aldehyde R'-CHO Adduct Aldol Adduct Aldehyde->Adduct Carbanion_2->Aldehyde Attack Product R-C(CN)=CH-R' Adduct_2->Product Elimination Water H₂O

Caption: General mechanism of the Knoevenagel condensation.

  • Expertise & Trustworthiness: This method is highly reliable for aromatic and heteroaromatic aldehydes.[5] The choice of base is crucial; weaker bases like ammonium acetate are often sufficient and can minimize side reactions.[6] For less reactive ketones, stronger bases and more forcing conditions may be necessary. The reaction is often stereoselective, typically favoring the thermodynamically more stable E-isomer, especially when R' is bulky.[7]

The Wittig reaction offers another route from carbonyls, utilizing a phosphorus ylide. For acrylonitrile synthesis, this involves reacting an aldehyde or ketone with an ylide like cyanomethylenetriphenylphosphorane.

Mechanistic Insight: The reaction proceeds via a [2+2] cycloaddition between the ylide and the carbonyl compound to form a four-membered oxaphosphetane intermediate. This intermediate then collapses to form the alkene and a phosphine oxide byproduct (e.g., triphenylphosphine oxide).

  • Expertise & Trustworthiness: A significant challenge with the Wittig reaction for acrylonitrile synthesis is controlling stereoselectivity, often resulting in mixtures of E and Z isomers.[8][9] The stereochemical outcome is highly dependent on the stability of the ylide and the reaction conditions. Stabilized ylides (like those bearing a cyano group) tend to favor the E-isomer, but selectivity is not always high. One-pot procedures, where the phosphonium salt is generated and reacted in situ, can improve efficiency.[9][10] However, the removal of the triphenylphosphine oxide byproduct can complicate purification, particularly on a large scale.

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful modification of the Wittig reaction that addresses many of its shortcomings. It employs a phosphonate carbanion, generated by deprotonating an α-cyanophosphonate ester (e.g., diethyl (cyanomethyl)phosphonate).

Mechanistic Insight: Similar to the Wittig reaction, the HWE reaction involves the nucleophilic attack of the phosphonate carbanion on the carbonyl compound. However, the resulting intermediate eliminates a water-soluble phosphate ester, which is significantly easier to remove during workup than triphenylphosphine oxide.

  • Expertise & Trustworthiness: The HWE reaction is the premier olefination method when high E-stereoselectivity is required.[11][12] The reaction mechanism favors a transition state that leads to the E-alkene.[12] The phosphonate carbanions are also more nucleophilic than their corresponding phosphorus ylides, allowing them to react efficiently even with hindered ketones.[13] The operational simplicity and high selectivity make the HWE reaction a go-to method in both academic and industrial settings.[14][15]

Hydrocyanation of Alkynes

This strategy involves the direct addition of a hydrogen and a cyanide group across a carbon-carbon triple bond. Modern methods rely on transition-metal catalysis, which has transformed this approach into a highly efficient and selective process.

Mechanistic Insight: The reaction is typically catalyzed by nickel or rhodium complexes.[16][17] The catalytic cycle generally involves the oxidative addition of a hydrogen source (like water or an alcohol) to a low-valent metal center, followed by alkyne insertion (hydrometalation). The regioselectivity of this insertion (i.e., whether the metal adds to the terminal or internal carbon) is a key control point. Finally, reductive elimination from an organometallic cyanide complex releases the product and regenerates the catalyst.

  • Expertise & Trustworthiness: This method is exceptionally valuable for converting terminal alkynes into linear (E-alkenyl nitriles) or branched (α-substituted acrylonitriles) products with high chemo-, regio-, and stereoselectivity.[16][18] The choice of ligand on the metal catalyst is the critical factor that dictates the regiochemical outcome.[18] For example, different phosphine ligands can steer a nickel-catalyzed reaction to favor either the anti-Markovnikov (linear) or Markovnikov (branched) product.[18] A key advantage is the use of safer cyanide surrogates like acetone cyanohydrin or zinc cyanide (Zn(CN)₂), which avoid the need to handle highly toxic HCN gas.[16][19][20]

Transition-Metal-Catalyzed Cross-Coupling

Cross-coupling reactions provide a powerful means of forming the acrylonitrile skeleton by creating a C-C bond between a vinyl group and a cyanide source.

Mechanistic Insight: The most common variant is the palladium- or nickel-catalyzed cyanation of vinyl halides (bromides, iodides) or triflates.[19][21] The catalytic cycle follows the classic cross-coupling paradigm:

  • Oxidative Addition: The low-valent metal catalyst (e.g., Pd(0)) inserts into the carbon-halogen bond of the vinyl halide.

  • Transmetalation: The cyanide anion (from a source like KCN or Zn(CN)₂) replaces the halide on the metal center.

  • Reductive Elimination: The vinyl and cyano groups are coupled, forming the product and regenerating the Pd(0) catalyst.

  • Expertise & Trustworthiness: This method is highly versatile and tolerates a wide range of functional groups.[19][22] A crucial advantage is that the stereochemistry of the starting vinyl halide is typically retained in the product, making it an excellent choice for synthesizing geometrically pure E or Z isomers.[23] The development of sophisticated phosphine ligands (e.g., NIXANTPHOS) has enabled the efficient coupling of even challenging substrates under mild conditions.[21][24]

Dehydration of α,β-Unsaturated Amides

This method represents a more "classical" approach where the acrylonitrile is formed from a pre-existing α,β-unsaturated primary amide by removing a molecule of water.

Mechanistic Insight: The reaction requires a dehydrating agent. Classic reagents like phosphorus pentoxide (P₄O₁₀) or thionyl chloride (SOCl₂) are effective but harsh.[25] Modern protocols often use milder reagents, such as a pre-formed Vilsmeier reagent (from DMF and oxalyl chloride or SOCl₂), which activates the amide oxygen for elimination under significantly gentler conditions.[26][27]

  • Expertise & Trustworthiness: While seemingly straightforward, this method's utility depends on the availability of the corresponding α,β-unsaturated amide. If the amide is readily accessible, dehydration can be a very efficient final step. However, traditional dehydrating agents can be incompatible with sensitive functional groups.[25] The development of milder, catalyzed dehydration protocols has broadened the scope of this transformation.[28][29]

Comparative Data Summary

To facilitate method selection, the following table summarizes the key performance characteristics of each synthetic strategy.

MethodStarting MaterialsStereoselectivityFunctional Group ToleranceKey AdvantagesKey Disadvantages
Knoevenagel Aldehydes/Ketones, Active Methylene NitrilesGood to Excellent (Favors E)Moderate to GoodHigh yields, simple procedure, readily available starting materials.Can require heating; may not be suitable for base-sensitive substrates.
Wittig Aldehydes/Ketones, Phosphonium YlidesOften Poor (E/Z mixtures)GoodBroad substrate scope.Difficult byproduct removal, poor stereocontrol.
HWE Aldehydes/Ketones, Phosphonate EstersExcellent (Highly E-selective)ExcellentHigh stereoselectivity, easy byproduct removal, reacts with ketones.Phosphonate reagents are more expensive than Wittig salts.
Hydrocyanation Alkynes, Cyanide SourceExcellent (Regio- & Stereocontrolled)ExcellentAtom economical, access to linear or branched isomers, uses safer CN sources.Requires transition metal catalyst; optimization of ligands may be needed.
Cross-Coupling Vinyl Halides/Triflates, Cyanide SourceExcellent (Retention of Geometry)ExcellentBroad scope, predictable stereochemistry, mild conditions.Requires pre-functionalized vinyl substrate and a catalyst.
Dehydration α,β-Unsaturated AmidesN/A (Substrate-defined)Varies (Reagent-dependent)Potentially high-yielding final step.Harsh reagents can limit scope; requires synthesis of the amide precursor.

Decision-Making Workflow for Method Selection

Choosing the optimal synthetic route depends on several factors: the desired substitution pattern, the required stereochemistry, and the available starting materials. The following workflow provides a logical guide for navigating these choices.

Decision_Workflow start What is your key starting material? carbonyl Aldehyde or Ketone start->carbonyl alkyne Terminal Alkyne start->alkyne vinyl_halide Vinyl Halide / Triflates start->vinyl_halide amide α,β-Unsaturated Amide start->amide q_stereo_carbonyl Is high E-selectivity critical? carbonyl->q_stereo_carbonyl q_regio_alkyne Desired Regioisomer? alkyne->q_regio_alkyne q_stereo_vinyl Is specific E or Z geometry required? vinyl_halide->q_stereo_vinyl q_amide Are functional groups sensitive? amide->q_amide hwe Use Horner-Wadsworth-Emmons (HWE) q_stereo_carbonyl->hwe Yes knoevenagel Use Knoevenagel Condensation q_stereo_carbonyl->knoevenagel No (or E is favored) linear Linear (anti-Markovnikov) q_regio_alkyne->linear branched Branched (Markovnikov) q_regio_alkyne->branched hydrocyanation Use Catalytic Hydrocyanation (Select appropriate ligand) linear->hydrocyanation branched->hydrocyanation cross_coupling Use Pd/Ni-Catalyzed Cross-Coupling q_stereo_vinyl->cross_coupling Yes (geometry is retained) mild_dehydration Use Mild Dehydration (e.g., Vilsmeier-based) q_amide->mild_dehydration Yes

Caption: Decision workflow for selecting a synthesis method.

Validated Experimental Protocols

To ensure trustworthiness and reproducibility, the following are detailed, self-validating protocols for key transformations.

Protocol 1: Knoevenagel Condensation for (E)-2,3-Diphenylacrylonitrile

  • Causality: This protocol uses piperidine as a mild base, which is sufficient to catalyze the condensation of two relatively reactive starting materials without promoting significant side reactions. Toluene allows for azeotropic removal of water using a Dean-Stark apparatus, driving the equilibrium towards the product. The spontaneous crystallization of the E-isomer upon cooling provides a simple and effective purification method.

  • Methodology:

    • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add benzaldehyde (5.0 g, 47.1 mmol), phenylacetonitrile (5.52 g, 47.1 mmol), and toluene (40 mL).

    • Add piperidine (0.40 g, 4.7 mmol, 0.1 equiv).

    • Heat the mixture to reflux and continue heating until no more water is collected in the Dean-Stark trap (approx. 2-4 hours).

    • Allow the reaction mixture to cool to room temperature, then cool further in an ice bath for 30 minutes.

    • Collect the resulting crystalline solid by vacuum filtration.

    • Wash the solid with cold hexanes (2 x 20 mL) and dry under vacuum to afford the title compound as a white to pale yellow solid.

    • Validation: Expected yield: >85%. Purity can be confirmed by melting point and ¹H NMR, which should show a single vinyl proton signal characteristic of the E-isomer.

Protocol 2: Horner-Wadsworth-Emmons Reaction for Ethyl (E)-3-Phenyl-2-cyanoacrylate

  • Causality: This protocol uses sodium hydride, a strong, non-nucleophilic base, to cleanly deprotonate the phosphonate ester. THF is an excellent aprotic solvent for this chemistry. The reaction is run at 0 °C to control the initial exothermic addition, and then allowed to warm to ensure complete reaction. The aqueous workup effectively removes the water-soluble phosphate byproduct.

  • Methodology:

    • To a dry 250 mL three-neck flask under an argon atmosphere, add sodium hydride (60% dispersion in mineral oil, 1.0 g, 25.0 mmol). Wash the NaH with dry hexanes (3 x 10 mL) and decant the hexanes carefully.

    • Add dry tetrahydrofuran (THF, 80 mL) to the flask and cool the suspension to 0 °C in an ice bath.

    • Slowly add diethyl (cyanomethyl)phosphonate (4.43 g, 25.0 mmol) dropwise via syringe over 15 minutes. Stir at 0 °C for an additional 30 minutes after the addition is complete.

    • Add ethyl benzoylformate (4.45 g, 25.0 mmol) dropwise over 10 minutes.

    • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 3 hours.

    • Quench the reaction by carefully adding saturated aqueous NH₄Cl solution (50 mL).

    • Extract the mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield the title compound.

    • Validation: Expected yield: >90%. ¹H NMR analysis should confirm the exclusive formation of the E-isomer.

Protocol 3: Palladium-Catalyzed Cyanation of (E)-β-Bromostyrene

  • Causality: This protocol utilizes a modern palladium-catalyzed cross-coupling reaction.[19] Zinc cyanide is used as a less toxic and highly effective cyanide source. Pd(PPh₃)₄ is a reliable Pd(0) precatalyst that is activated in situ. DMF is a polar aprotic solvent that facilitates the reaction. The reaction is heated to ensure efficient catalytic turnover.

  • Methodology:

    • To a flame-dried Schlenk tube, add (E)-β-bromostyrene (1.83 g, 10.0 mmol), zinc cyanide (Zn(CN)₂, 0.70 g, 6.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.23 g, 0.2 mmol, 2 mol%).

    • Evacuate and backfill the tube with argon three times.

    • Add anhydrous N,N-dimethylformamide (DMF, 20 mL) via syringe.

    • Heat the reaction mixture to 90 °C and stir for 12 hours.

    • Cool the reaction to room temperature and pour it into a 10% aqueous ammonia solution (100 mL). Stir for 30 minutes.

    • Extract the mixture with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with water (2 x 50 mL) and brine (50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to afford (E)-cinnamonitrile.

    • Validation: Expected yield: >80%. GC-MS and ¹H NMR analysis should confirm the product structure and the retention of the E-stereochemistry.

Conclusion and Future Outlook

The synthesis of substituted acrylonitriles is a mature field, yet one that continues to evolve. While classical methods like the Knoevenagel and HWE reactions remain mainstays for their reliability and stereochemical control, modern transition-metal-catalyzed approaches have opened new avenues for synthesis with unparalleled efficiency and functional group tolerance. The choice of method is no longer a question of feasibility, but of strategy. By understanding the underlying mechanisms and comparative advantages—from the high E-selectivity of the HWE reaction to the predictable geometric retention of cross-coupling and the ligand-controlled regioselectivity of alkyne hydrocyanation—researchers can strategically design syntheses that are more efficient, scalable, and robust.

The future will likely see further advances in catalysis, including the use of more sustainable and earth-abundant metals, photoredox-catalyzed methods, and enzymatic processes, further expanding the synthetic chemist's toolkit for accessing these vital chemical motifs.

References

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Comparative

A Comparative Guide to Michael Acceptors for Covalent Drug Discovery: Spotlight on 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile

Abstract Covalent inhibitors have undergone a renaissance in drug discovery, offering distinct advantages in potency, duration of action, and the ability to tackle challenging targets.[1][2] The efficacy and safety of th...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Covalent inhibitors have undergone a renaissance in drug discovery, offering distinct advantages in potency, duration of action, and the ability to tackle challenging targets.[1][2] The efficacy and safety of these drugs are critically dependent on the reactivity of their electrophilic "warhead." This guide provides an in-depth comparison of various Michael acceptors used as covalent warheads, with a special focus on the emerging class represented by 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile. We will explore the chemical principles governing their reactivity, compare their performance profiles with established alternatives like acrylamides and vinyl sulfones, and provide validated experimental protocols for their direct evaluation. This document is intended for researchers, chemists, and drug development professionals seeking to rationally design and select the optimal covalent warhead for their therapeutic targets.

The Michael Addition Reaction in Covalent Drug Design

The foundation of many covalent drugs is the Michael addition reaction, where a nucleophile—typically the thiol group of a cysteine residue in the target protein—attacks an electron-deficient α,β-unsaturated carbonyl compound, known as a Michael acceptor.[3][4] This forms a stable covalent bond, leading to prolonged and often irreversible inhibition of the protein's function.[1][5]

The ideal Michael acceptor occupies a "Goldilocks zone" of reactivity: it must be reactive enough to bind to its target protein efficiently but not so reactive that it indiscriminately modifies other biological nucleophiles, such as glutathione (GSH), leading to off-target toxicity.[6][7] Therefore, the choice of the warhead is a critical decision in the design of a safe and effective covalent inhibitor.[8]

Michael_Addition Protein_Cys Protein-Cys-S⁻ (Nucleophile) Michael_Acceptor R₁-CH=CH-C(=O)-R₂ (Michael Acceptor) Protein_Cys->Michael_Acceptor Covalent_Adduct Protein-Cys-S-CH(R₁)-CH₂-C(=O)-R₂ (Covalent Adduct)

Caption: General mechanism of the Thiol-Michael addition reaction.

Profiling the Challenger: 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile

3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile belongs to a class of dually activated, or "push-pull," cyanoacrylates. Its structure is notable for several features that finely tune its electrophilicity:

  • α-Cyano and α-Benzoyl Groups: The presence of two electron-withdrawing groups (EWGs) on the α-carbon significantly increases the electrophilicity of the β-carbon, making it highly susceptible to nucleophilic attack. However, these dual EWGs can also stabilize the resulting adduct, potentially leading to reversibility—a desirable trait for minimizing permanent off-target modification.[9][10]

  • β-Dimethylamino Group: This electron-donating group acts as a "push" component. It can increase the reactivity of the Michael acceptor through intramolecular base catalysis, where the amine facilitates the deprotonation of the attacking thiol.[11] This is a more sophisticated mechanism than simply increasing electrophilicity through induction.

This "push-pull" system creates a unique reactivity profile. The molecule is highly activated towards nucleophilic attack but may also participate in a reversible reaction, offering a balance between on-target potency and off-target safety.[12][13]

The Incumbents: A Comparative Analysis of Michael Acceptors

To understand the potential advantages of 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile, it is essential to compare it with commonly used Michael acceptors in drug discovery.

Michael Acceptor ClassRepresentative StructureKey CharacteristicsExamples in Approved/Investigational Drugs
Acrylamides R-NH-C(=O)-CH=CH₂Most common warhead; generally considered moderately reactive and forms stable, irreversible bonds. Reactivity is highly tunable via substitutions.[12][14]Osimertinib, Ibrutinib, Afatinib[14]
Vinyl Sulfones R-SO₂-CH=CH₂Highly reactive, forming very stable thioether bonds. Can be less selective due to high intrinsic reactivity.[15]Posaconazole (antifungal, though not a covalent inhibitor, contains the moiety)
α-Cyanoacrylamides R-NH-C(=O)-C(CN)=CH₂Generally less reactive than acrylamides but often exhibit reversible covalent binding.[12][16] This can improve safety by reducing permanent off-target binding.[13]Rilzabrutinib (BTK inhibitor)[13]
Maleimides (Structure with succinimide ring)Highly reactive and prone to hydrolysis and reaction with various nucleophiles, which can limit their in vivo application.Used in antibody-drug conjugates (ADCs)
Push-Pull Acrylonitriles (NC)(R-CO)C=CH-NR₂Potentially high but tunable reactivity. The dimethylamino group may facilitate intramolecular catalysis. Reversibility is a key feature to investigate.[11]Emerging class, under active investigation.

Experimental Protocols for Head-to-Head Evaluation

Objective comparison requires standardized, robust assays. The following protocols provide a framework for evaluating and comparing the performance of different Michael acceptors.

Experimental_Workflow cluster_workflow Comparative Evaluation Workflow Start Select Michael Acceptors (e.g., Acrylamide, Cyanoacrylamide, Test Compound) Assay1 Protocol 4.1: Glutathione (GSH) Stability Assay Start->Assay1 Assess general reactivity & off-target potential Assay2 Protocol 4.2: Target Enzyme Kinetic Assay Start->Assay2 Assess on-target potency & kinetics Assay3 Protocol 4.3: Cellular Viability Assay Start->Assay3 Assess cellular toxicity Data Data Analysis & Comparison (t½, kinact/KI, IC₅₀, CC₅₀) Assay1->Data Assay2->Data Assay3->Data Decision Select Optimal Warhead (High Potency, High Selectivity, Low Toxicity) Data->Decision

Caption: Workflow for the comparative evaluation of Michael acceptors.

Protocol 4.1: Glutathione (GSH) Stability Assay

This assay measures the intrinsic reactivity of a Michael acceptor with the ubiquitous biological thiol, glutathione. A longer half-life (t½) in the presence of GSH is generally indicative of lower off-target reactivity and better safety.[7]

Objective: To determine the second-order rate constant or pseudo-first-order half-life of a compound in the presence of excess GSH.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Glutathione (GSH)

  • Phosphate-buffered saline (PBS), pH 7.4

  • LC-MS system

Procedure:

  • Prepare Solutions:

    • Prepare a 5 mM GSH solution in PBS (pH 7.4).

    • Prepare a 100 µM solution of the test compound in PBS.

  • Initiate Reaction:

    • In a microcentrifuge tube at 37°C, mix 500 µL of the 5 mM GSH solution with 500 µL of the 100 µM test compound solution. The final concentrations will be 2.5 mM GSH and 50 µM test compound.

  • Time-Point Sampling:

    • Immediately take a 50 µL aliquot (t=0) and quench the reaction by adding it to 100 µL of cold acetonitrile containing an internal standard.

    • Continue to incubate the reaction mixture at 37°C.

    • Take additional 50 µL aliquots at various time points (e.g., 5, 15, 30, 60, 120, 240 minutes). Quench each sample immediately as described above.

  • Analysis:

    • Centrifuge the quenched samples to precipitate proteins.

    • Analyze the supernatant by LC-MS to quantify the remaining concentration of the test compound at each time point.

  • Data Interpretation:

    • Plot the natural logarithm of the remaining compound concentration versus time. The slope of this line equals the negative of the pseudo-first-order rate constant (k_obs).

    • Calculate the half-life (t½) using the formula: t½ = ln(2) / k_obs.[11]

Protocol 4.2: In Vitro Enzyme Inhibition Kinetic Assay

This assay determines the potency and mechanism of target engagement. For irreversible inhibitors, the key parameter is the inactivation efficiency (k_inact/K_I), which reflects both the initial binding affinity (K_I) and the rate of covalent bond formation (k_inact).[14]

Objective: To determine k_inact and K_I for a covalent inhibitor against its target enzyme.

Materials:

  • Target enzyme

  • Fluorogenic or colorimetric substrate for the enzyme

  • Assay buffer

  • Test compound at various concentrations

  • Microplate reader

Procedure:

  • Setup:

    • In a 96-well plate, add a fixed concentration of the enzyme to the assay buffer.

    • Add varying concentrations of the test compound to the wells. Include a vehicle control (e.g., DMSO) with no inhibitor.

  • Incubation:

    • Incubate the enzyme-inhibitor mixtures for different periods (e.g., 0, 10, 20, 40, 60 minutes) at a constant temperature (e.g., 25°C or 37°C).

  • Measure Residual Activity:

    • After each incubation period, initiate the enzymatic reaction by adding a saturating concentration of the substrate.

    • Immediately monitor the product formation over time using a microplate reader. The initial velocity of the reaction is proportional to the amount of active enzyme remaining.

  • Data Analysis:

    • For each inhibitor concentration, plot the natural logarithm of the remaining enzyme activity versus the pre-incubation time. The slope of this line gives the observed rate of inactivation (k_obs).

    • Plot the k_obs values against the inhibitor concentrations. Fit this data to the Michaelis-Menten equation for inactivation: k_obs = (k_inact * [I]) / (K_I + [I]). This will yield the values for k_inact (the maximal rate of inactivation) and K_I (the inhibitor concentration at half-maximal inactivation rate).

Protocol 4.3: Cellular Viability Assay

This assay assesses the general cytotoxicity of the compound, providing an essential measure of its therapeutic window.

Objective: To determine the concentration of a compound that reduces the viability of a cell population by 50% (CC₅₀).

Materials:

  • Relevant cell line (e.g., a cancer cell line for an oncology target)

  • Cell culture medium and supplements

  • Test compound

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin)

  • 96-well cell culture plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound in the cell culture medium. Replace the old medium with the medium containing the compound dilutions. Include vehicle-only controls.

  • Incubation: Incubate the cells with the compound for a specified period (e.g., 72 hours).

  • Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions. This typically involves a short incubation period.

  • Data Acquisition: Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.

  • Data Analysis: Normalize the data to the vehicle-treated control cells (100% viability). Plot the percent viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the CC₅₀ value.

Data Interpretation and Case Study

An ideal covalent inhibitor should exhibit high on-target potency (low K_I, high k_inact/K_I), low reactivity towards GSH (long t½), and low general cytotoxicity (high CC₅₀), resulting in a large therapeutic window.

Hypothetical Comparative Data:

Compound IDMichael Acceptor TypeGSH t½ (min)[7]Target Kinase k_inact/K_I (M⁻¹s⁻¹)[14]Cell Viability CC₅₀ (µM)
Cmpd-1 Acrylamide12515,0005.2
Cmpd-2 Vinyl Sulfone1525,0000.8
Cmpd-3 α-Cyanoacrylamide4508,000 (Reversible)> 20
Cmpd-4 (Test) Push-Pull Acrylonitrile21018,00012.5

Analysis:

  • Cmpd-2 (Vinyl Sulfone) is highly potent but also highly reactive with GSH and very cytotoxic, suggesting a poor safety profile.

  • Cmpd-1 (Acrylamide) shows a good balance of potency and stability.

  • Cmpd-3 (α-Cyanoacrylamide) is very stable and non-toxic but less potent, and its reversible nature may be advantageous or disadvantageous depending on the therapeutic goal.

  • Cmpd-4 (Test Compound) demonstrates high potency, comparable to the acrylamide, but with significantly better GSH stability and a superior cytotoxicity profile. This profile suggests that the push-pull acrylonitrile warhead may offer an improved therapeutic window over traditional acrylamides.

Conclusion and Future Perspectives

The selection of a Michael acceptor warhead is a multi-parameter optimization problem that balances potency, selectivity, and safety. While acrylamides have become the workhorse of covalent drug design, novel scaffolds like 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile and other "push-pull" systems offer compelling opportunities. Their unique electronic and catalytic features can yield highly potent inhibitors with improved safety profiles.

The experimental framework provided in this guide enables a rigorous, data-driven approach to comparing and selecting the optimal warhead for a given drug discovery program. As our understanding of covalent interactions deepens, the rational design of warheads will continue to be a key driver of innovation in creating next-generation targeted therapies.[8]

References

  • Chatterjee, S., et al. (2021). Determining Michael Acceptor Reactivity from Kinetic, Mechanistic, and Computational Analysis for the Base-catalyzed Thiol-Michael Reaction. Polymer Chemistry. Available at: [Link]

  • Dalton, S. E., & Jackson, P. F. (2016). Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions. Journal of Medicinal Chemistry. Available at: [Link]

  • Le-Ping, L., et al. (2022). Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks. MDPI. Available at: [Link]

  • Bowman, C., et al. (2021). Determining Michael acceptor reactivity from kinetic, mechanistic, and computational analysis for the base-catalyzed thiol-Michael reaction. Polymer Chemistry (RSC Publishing). Available at: [Link]

  • Zhang, R., et al. (2023). Michael acceptor molecules in natural products and their mechanism of action. Frontiers in Pharmacology. Available at: [Link]

  • Lin, S.-Y., et al. (2022). Identification of Potential Drug Targets of Broad-Spectrum Inhibitors with a Michael Acceptor Moiety Using Shotgun Proteomics. International Journal of Molecular Sciences. Available at: [Link]

  • Various Authors. (2024). The Current Toolbox for Covalent Inhibitors: From Hit Identification to Drug Discovery. JACS Au. Available at: [Link]

  • Drug Hunter. (2024). Cheat Sheet for Covalent Enzyme Inhibitors. Drug Hunter. Available at: [Link]

  • Gleason, J. L., et al. (2017). The aza-Michael reaction as an alternative strategy to generate advanced silicon-based (macro)molecules and materials. ResearchGate. Available at: [Link]

  • Aben, R. W. M., et al. (2023). Michael Acceptors as Anti-Cancer Compounds: Coincidence or Causality? MDPI. Available at: [Link]

  • Singh, J., et al. (2014). Reversible Covalent Inhibition—Desired Covalent Adduct Formation by Mass Action. ACS Chemical Biology. Available at: [Link]

  • de Souza, R. O. M. A., et al. (2005). Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. Molecules. Available at: [Link]

  • Sutanto, F., et al. (2020). Covalent inhibitors: a rational approach to drug discovery. RSC Medicinal Chemistry. Available at: [Link]

  • Jackson, P. F., et al. (2016). Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions. Journal of Medicinal Chemistry. Available at: [Link]

  • Various Authors. (2021). Determining Michael Acceptor Reactivity from Kinetic, Mechanistic, and Computational Analysis for the Base-catalyzed Thiol-Michael Reaction. ResearchGate. Available at: [Link]

  • Johnson, D. S., et al. (2014). Reversible Covalent Inhibition Desired Covalent Adduct Formation by Mass Action. ACS Chemical Biology. Available at: [Link]

  • Turcotte, S. (2023). Refining covalent warhead reactivity: A new look at GSH reactivity assays. X-Chem. Available at: [Link]

  • Hatcher, E., et al. (2018). Kinetics and Thermodynamics of Reversible Thiol Additions to Mono- and Diactivated Michael Acceptors: Implications for the Design of Drugs That Bind Covalently to Cysteines. The Journal of Organic Chemistry. Available at: [Link]

  • Various Authors. (2023). Proposed reaction mechanisms of cysteine with α-cyanoacrylamide. ResearchGate. Available at: [Link]

  • Baran Laboratory. (2022). Covalent Drugs: Trends, Mechanisms, & Warheads. Baran Lab GM. Available at: [Link]

  • Brehmer, D., et al. (2017). Using the phospha-Michael reaction for making phosphonium phenolate zwitterions. Dalton Transactions. Available at: [Link]

  • Zhang, Y., et al. (2022). Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. MDPI. Available at: [Link]

  • Ward, R. A., et al. (2023). Covalent Fragment Screening Using the Quantitative Irreversible Tethering Assay. JoVE. Available at: [Link]

  • Potter, B. V. L., et al. (2018). Reversible Michael Additions: Covalent Inhibitors and Prodrugs. ResearchGate. Available at: [Link]

  • Gersch, M., et al. (2019). A road map for prioritizing warheads for cysteine targeting covalent inhibitors. Protein Science. Available at: [Link]

  • Zhang, H., et al. (2024). Key advances in the development of reversible covalent inhibitors. Expert Opinion on Drug Discovery. Available at: [Link]

  • Masten, L. W., et al. (1998). Modeling the reactivity of acrylic acid and acrylate anion with biological nucleophiles. Toxicology and Applied Pharmacology. Available at: [Link]

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Comparative

A Comparative Guide to the Biological Potential of Heterocyclic Compounds Derived from 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, the quest for novel molecular scaffolds with significant biological activity is perpetual. Enaminonitriles, such as...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds with significant biological activity is perpetual. Enaminonitriles, such as 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile, represent a versatile class of organic intermediates. Their inherent reactivity allows for the construction of a diverse array of heterocyclic systems, which are foundational to many therapeutic agents. This guide provides a comprehensive comparison of the potential biological activities of heterocyclic compounds derived from this specific enaminonitrile, benchmarking them against established alternatives and furnishing detailed experimental protocols to facilitate further research in this promising area.

While direct experimental data on the biological activities of derivatives from 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile is not yet prevalent in published literature, the well-documented reactivity of the enaminonitrile moiety serves as a strong predictor of its potential. This guide will, therefore, extrapolate from the known biological profiles of analogous structures to build a framework for future investigation. We will focus on two primary classes of derivatives: pyrazoles and pyrimidines, which can be readily synthesized from the parent enaminonitrile and are known to exhibit significant anticancer and antimicrobial properties.

The Untapped Potential of 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile Derivatives

The core structure of 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile combines a reactive enamine system with a nitrile group, making it an excellent precursor for cyclization reactions. The 4-methylbenzoyl group can also influence the biological activity of the resulting heterocyclic compounds.

Proposed Synthesis of Bioactive Heterocycles

The synthesis of pyrazole and pyrimidine derivatives from 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile is predicated on well-established chemical transformations. The dimethylamino group acts as a good leaving group upon nucleophilic attack.

Diagram of Proposed Synthetic Pathways

SynthesisPathways Proposed Synthesis of Pyrazole and Pyrimidine Derivatives Start 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile Pyrazole Substituted Pyrazole Derivative Start->Pyrazole Cyclocondensation Pyrimidine Substituted Pyrimidine Derivative Start->Pyrimidine Cyclocondensation Hydrazine Hydrazine Hydrate (or substituted hydrazines) Hydrazine->Pyrazole Urea Urea/Thiourea/Guanidine Urea->Pyrimidine

Caption: Proposed synthetic routes to pyrazole and pyrimidine derivatives.

A Comparative Analysis of Anticancer Activity

Numerous studies have demonstrated the potent anticancer activity of acrylonitrile and enaminonitrile-derived heterocycles. These compounds often exert their effects through mechanisms such as the inhibition of tubulin polymerization or the modulation of key signaling pathways involved in cell proliferation and apoptosis.

Comparison with Standard Anticancer Agents

The following table provides a comparative overview of the reported anticancer activities of various acrylonitrile derivatives against commonly used chemotherapeutic agents. This serves as a benchmark for the potential efficacy of novel compounds derived from 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile.

Compound ClassExample Compound/DrugTarget Cancer Cell LinesReported IC50 Values (µM)Reference
2,3-Diaryl Acrylonitriles Compound 4pHCT116 (Colon)0.13[1]
Compound 4dHeLa (Cervical)4.20[1]
Dichlorophenylacrylonitriles (Z)-N-(4-(2-cyano-2-(3,4-dichlorophenyl)vinyl)phenyl)acetamideMDAMB468, T47D, ZR-75-1 (Breast)0.01-0.206[2]
Pyrazole Derivatives Compound 5HepG2 (Liver), MCF-7 (Breast)13.14, 8.03[3]
Standard Chemotherapeutic Taxol (Paclitaxel)VariousVaries (cell line dependent)[4]
DoxorubicinVariousVaries (cell line dependent)[3]
Experimental Protocol: In Vitro Anticancer Activity Assessment

The following protocol outlines a standard MTT assay to determine the cytotoxic effects of newly synthesized compounds on cancer cell lines.

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against a panel of human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HeLa, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds dissolved in DMSO (stock solution)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (cell culture grade)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software.

Workflow for Anticancer Activity Screening

AnticancerWorkflow Workflow for In Vitro Anticancer Screening cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis CellCulture Cell Line Culture Seeding Cell Seeding in 96-well plates CellCulture->Seeding CompoundPrep Compound Dilution Treatment Compound Treatment CompoundPrep->Treatment Seeding->Treatment Incubation Incubation (48-72h) Treatment->Incubation MTT MTT Addition & Incubation (4h) Incubation->MTT Solubilization Formazan Solubilization MTT->Solubilization Readout Absorbance Reading Solubilization->Readout Calculation IC50 Calculation Readout->Calculation Report Report Generation Calculation->Report

Caption: A standard workflow for assessing the in vitro anticancer activity of novel compounds.

A Comparative Analysis of Antimicrobial Activity

The enaminonitrile scaffold and its heterocyclic derivatives have also been explored for their antimicrobial properties. The presence of nitrogen-containing heterocycles is a common feature in many antibacterial and antifungal agents.

Comparison with Standard Antimicrobial Agents

The following table compares the reported antimicrobial activities of enaminonitrile derivatives with those of commonly prescribed antibiotics. The Minimum Inhibitory Concentration (MIC) is a standard measure of antimicrobial potency.

Compound ClassExample CompoundTarget MicroorganismReported MIC (µg/mL)Reference
Enaminonitrile-derived Pyrimidines Compound 6bBacillus subtilis12.5[5]
Compound 8Botrytis fabae3.125[5]
Acrylonitrile Copolymers AM4 PolymerGram-negative bacteria- (Broad inhibition)[6][7]
Standard Antibiotics StreptomycinBacillus subtilisVaries[5]
ChloroamphenicolBacillus subtilisVaries[5]
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol describes the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.

Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Standard antibiotics (e.g., Ciprofloxacin, Fluconazole)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism equivalent to 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria).

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the appropriate broth in the wells of a 96-well plate.

  • Inoculation: Add a standardized volume of the microbial inoculum to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.

  • Controls: Include a growth control (no compound), a sterility control (no inoculum), and a positive control with a standard antibiotic.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, and at 30°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (no turbidity) as detected by the naked eye or by measuring the optical density.

Conclusion and Future Directions

While direct experimental evidence for the biological activities of compounds derived from 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile is currently limited, the established reactivity of the enaminonitrile scaffold and the known bioactivities of the resulting pyrazole and pyrimidine heterocycles provide a strong rationale for their investigation as potential anticancer and antimicrobial agents. The comparative data and detailed experimental protocols presented in this guide are intended to serve as a valuable resource for researchers venturing into this promising area of drug discovery. Future work should focus on the synthesis and rigorous biological evaluation of a library of derivatives to establish clear structure-activity relationships and to identify lead compounds for further preclinical development.

References

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. [Link]

  • Synthesis of pyrimidine and pyrimidinthione. ResearchGate. [Link]

  • Synthesis and Characterization of Pyrazoline Derivatives under Three Different Catalytic Conditions. Journal of Chemical and Pharmaceutical Research. [Link]

  • 5-Benzo[8][9]dioxol-5-yl-3-(4-chlorophenyl)-1-methyl-1H-pyrazole. Organic Syntheses. [Link]

  • Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. RSC Publishing. [Link]

  • Enaminonitrile in heterocyclic synthesis: Synthesis and antimicrobial evaluation of some new pyrazole, isoxazole and pyrimidine derivatives incorporating a benzothiazole moiety. ResearchGate. [Link]

  • Synthesis, reactions, and applications of pyrimidine derivatives. Growing Science. [Link]

  • Synthesis and bioactivity evaluation of 2,3-diaryl acrylonitrile derivatives as potential anticancer agents. PubMed. [Link]

  • Antibacterial and Anti-Fungal Biological Activities for Acrylonitrile, Acrylamide and 2-Acrylamido-2-Methylpropane Sulphonic Acid Crosslinked Terpolymers. PubMed. [Link]

  • Improved mechanical properties of antimicrobial poly(N-[3-(dimethylaminopropyl)] methacrylamide) hydrogels prepared by free radical polymerization in the presence of cetyltrimethylammonium bromide as a lyotropic liquid crystal template. Soft Matter. [Link]

  • Enaminonitrile in heterocyclic synthesis: synthesis and antimicrobial evaluation of some new pyrazole, isoxazole and pyrimidine derivatives incorporating a benzothiazole moiety. PubMed. [Link]

  • Indole-Acrylonitrile Derivatives as Potential Antitumor and Antimicrobial Agents—Synthesis, In Vitro and In Silico Studies. PMC. [Link]

  • Processes for preparing substituted pyrimidines and pyrimidine derivatives as inhibitors of protein kinase.
  • Chemistry of Enaminonitriles of Pyrano[2,3-c]pyrazole and Related Compounds. ResearchGate. [Link]

  • SYNTHESIS OF PYRIMIDINE AND PYRIMIDINTHIONE. ResearchGate. [Link]

  • Antibacterial and Anti-Fungal Biological Activities for Acrylonitrile, Acrylamide and 2-Acrylamido-2-Methylpropane Sulphonic Acid Crosslinked Terpolymers. ResearchGate. [Link]

  • Synthesis and In-vitro Antimicrobial Activity of Pyrimidine Derivatives. Research Journal of Pharmacy and Technology. [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI. [Link]

  • A study on methods of synthesis of pyrimidine derivatives and their biological activities. Heterocyclic Letters. [Link]

  • Synthesis, Characterization and Antimicrobial Activities of Some New Amino-Pyrimidine Derivatives. Research Journal of Pharmacy and Technology. [Link]

  • Antibacterial properties of poly (N,N-dimethylaminoethyl methacrylate) obtained at different initiator concentrations in solution polymerization. Royal Society Open Science. [Link]

  • SYNTHESIS METHODS OF PYRAZOLE DERIVATES. DergiPark. [Link]

  • Dichlorophenylacrylonitriles as AhR Ligands That Display Selective Breast Cancer Cytotoxicity in vitro. PubMed. [Link]

  • Pyrazole, pyrazolone and enaminonitrile pyrazole derivatives: Synthesis, characterization and potential in corrosion inhibition and antimicrobial applications. ResearchGate. [Link]

  • Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors. PMC. [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PMC. [Link]

  • SYNTHESIS OF PYRIMIDINE DERIVATIVES. Mansoura University. [Link]

  • Synthesis and Antimicrobial Activity of Some new Pyrimidines of 6-Chlorobenzimidazoles. International Journal of Pharmaceutical Sciences and Research. [Link]

Sources

Validation

A Senior Application Scientist's Guide to the Structure-Activity Relationship of 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction: The Promise of the Acrylonitrile Scaffold in Drug Discovery The acrylonitrile scaffold is a cornerstone in medicinal chemistry, recognized for...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of the Acrylonitrile Scaffold in Drug Discovery

The acrylonitrile scaffold is a cornerstone in medicinal chemistry, recognized for its versatile biological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1]. The inherent reactivity of the α,β-unsaturated nitrile system, combined with the electronic and steric influences of its substituents, allows for fine-tuning of its interaction with biological targets. Within this broad class, 3-(dimethylamino)-2-(4-methylbenzoyl)acrylonitrile serves as a compelling starting point for the development of novel therapeutics, potentially as kinase inhibitors or cytotoxic agents.

This guide provides a comprehensive overview of the hypothetical structure-activity relationships (SAR) for derivatives of this scaffold. While direct comparative studies on this specific series are not extensively published, we can infer logical SAR trends based on well-established principles and data from closely related 2-aroyl-3-aminoacrylonitrile and other acrylonitrile series. We will explore key structural modifications, propose a robust synthetic and evaluation workflow, and present a framework for interpreting the resulting data.

Core Scaffold Analysis and Hypothesized SAR

The core structure of 3-(dimethylamino)-2-(4-methylbenzoyl)acrylonitrile presents three primary regions for chemical modification to explore the SAR:

  • The Amino Moiety (R¹): The dimethylamino group is a key feature. Its electron-donating nature influences the electronic properties of the acrylonitrile backbone. Modifications here can impact potency, selectivity, and pharmacokinetic properties.

  • The Benzoyl Ring (R²): The 4-methylbenzoyl moiety provides a significant interaction domain. Substituents on this ring can modulate binding affinity and specificity for a target protein.

  • The Acrylonitrile Backbone: While less commonly modified, alterations to this core can have a profound impact on reactivity and geometry.

Key Hypothesized SAR Trends:
  • Amino Group (R¹):

    • Steric Bulk: Increasing the steric bulk of the amino substituents (e.g., replacing dimethylamino with diethylamino or cyclic amines like piperidine or morpholine) may enhance selectivity for a specific target by probing the shape of the binding pocket. However, excessive bulk could also lead to a loss of activity due to steric hindrance.

    • Electronic Effects: The basicity of the amino group can be modulated. Introducing electron-withdrawing groups or replacing the dialkylamino moiety with anilines could alter hydrogen bonding capabilities and overall compound polarity, impacting cell permeability and target engagement.

  • Benzoyl Ring (R²):

    • Electron-Donating vs. Electron-Withdrawing Groups: Based on studies of related acrylonitrile derivatives, the electronic properties of substituents on the benzoyl ring are critical. Electron-donating groups (e.g., methoxy, hydroxyl) may enhance activity by increasing the electron density of the carbonyl oxygen, potentially strengthening interactions with a target. Conversely, electron-withdrawing groups (e.g., halogens, nitro) can also improve activity, possibly by altering the overall conformation or by participating in specific interactions like halogen bonding[2].

    • Positional Isomerism: The position of substituents on the benzoyl ring will likely be crucial. Ortho-substituents may induce a conformational twist that could be either beneficial or detrimental to binding, while meta- and para-substituents will have a more direct impact on the electronic landscape of the molecule.

Proposed Research Workflow: A Self-Validating System

To systematically investigate the SAR of this compound class, a logical and iterative workflow is essential. The following diagram outlines a proposed research cascade, from synthesis to biological evaluation.

SAR_Workflow cluster_synthesis Synthesis & Purification cluster_screening Biological Evaluation cluster_analysis Data Analysis & Iteration start Starting Materials: - Substituted Benzoyl Chlorides - 3-(Dimethylamino)acrylonitrile - Various Amines synthesis Parallel Synthesis of Derivatives start->synthesis purification Purification & Characterization (Chromatography, NMR, MS) synthesis->purification primary_screen Primary Screening: Antiproliferative Assay (e.g., MTT) against a panel of cancer cell lines purification->primary_screen secondary_screen Secondary Screening: - Kinase Inhibition Assays - Apoptosis Assays (e.g., Caspase-3/7) primary_screen->secondary_screen Active Compounds lead_optimization Lead Optimization secondary_screen->lead_optimization sar_analysis SAR Analysis: Correlate structural changes with biological activity lead_optimization->sar_analysis qsar QSAR Modeling (Optional) sar_analysis->qsar next_gen Design of Next-Generation Compounds sar_analysis->next_gen next_gen->synthesis Iterative Refinement SAR_Diagram cluster_scaffold Core Scaffold: 3-Amino-2-(4-methylbenzoyl)acrylonitrile cluster_r1 R¹: Amino Moiety cluster_r2 R²: Benzoyl Ring scaffold r1_increase Increased Activity: - Cyclic amines (e.g., Piperidine) - Optimal steric bulk r1_decrease Decreased Activity: - Very bulky groups - Anilines (potentially) r2_increase Increased Activity: - Electron-donating groups (e.g., -OCH₃) at para-position - Halogens (e.g., -Cl) at para-position r2_decrease Decreased Activity: - Ortho-substituents (steric clash) - Strong electron-withdrawing groups (e.g., -NO₂)

Sources

Comparative

A Comparative Guide to Validated Analytical Methods for 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and quality control, the rigorous validation of analytical methods is paramount to ensure the reliability and...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the rigorous validation of analytical methods is paramount to ensure the reliability and accuracy of data. This guide provides a comprehensive comparison of two robust analytical methods for the quantitative determination of 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile, a key intermediate in various synthetic pathways. As a Senior Application Scientist, this document is structured to offer not just procedural steps, but a deep dive into the scientific rationale behind the methodological choices, ensuring a self-validating system grounded in established principles.

This guide will explore and compare two widely applicable analytical techniques: High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV-Vis) Spectrophotometry. Each method is presented with a detailed, step-by-step protocol for validation in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5][6][7] The objective is to equip researchers and drug development professionals with the necessary tools to select and implement the most suitable analytical method for their specific needs, supported by experimental data and logical workflows.

Introduction to the Analyte: 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile

3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile (CAS No. 96232-41-6) is a complex organic molecule featuring several key functional groups that dictate its analytical behavior. The presence of a substituted benzoyl group, a dimethylamino group, and an acrylonitrile moiety results in a chromophore that is readily detectable by both HPLC with UV detection and direct UV-Vis spectrophotometry. The extended conjugation in this α,β-unsaturated ketone system leads to characteristic absorption in the UV-Vis spectrum.[8][9]

Comparative Overview of Analytical Methods

The choice between HPLC and UV-Vis spectrophotometry often depends on the specific requirements of the analysis, such as the need for separation of impurities, desired sensitivity, and available instrumentation.

FeatureHigh-Performance Liquid Chromatography (HPLC)UV-Visible Spectrophotometry
Principle Separation based on partitioning between a stationary and mobile phase, followed by detection.Measurement of light absorption by the analyte at a specific wavelength.
Specificity High. Can separate the analyte from impurities and degradation products.Lower. Susceptible to interference from other absorbing species in the sample matrix.
Sensitivity High. Can detect and quantify low concentrations of the analyte.Moderate. Generally less sensitive than HPLC.
Linearity Range Typically wide, allowing for the analysis of a broad range of concentrations.Generally narrower, adhering strictly to Beer-Lambert Law.
Sample Throughput Lower, due to run times for each sample.Higher, as measurements are rapid.
Cost & Complexity Higher initial investment and operational complexity.Lower cost and simpler operation.
Ideal Application Purity testing, stability studies, and quantification in complex matrices.Routine quality control, content uniformity, and dissolution testing in simple matrices.

High-Performance Liquid Chromatography (HPLC) Method

The inherent separating power of HPLC makes it the preferred method for the analysis of 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile, especially when specificity is a critical requirement. A reversed-phase HPLC method using a C18 column is proposed, as it is well-suited for the analysis of moderately polar organic compounds.

Experimental Protocol: HPLC Method Development and Validation

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or variable wavelength detector.

  • A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[10]

Chromatographic Conditions:

  • Mobile Phase: A gradient of Acetonitrile (ACN) and water. A common starting point is a mixture of ACN and water (e.g., 65:35 v/v).[10][11][12][13] The composition can be optimized to achieve the best separation.

  • Flow Rate: 1.0 mL/min.[10]

  • Column Temperature: 30°C.[10]

  • Detection Wavelength: Based on the UV spectrum of the analyte, a wavelength of maximum absorbance should be chosen to ensure high sensitivity. For structurally similar compounds, detection is often performed around 254 nm or 360 nm.[10] A PDA detector is advantageous for monitoring peak purity.

  • Injection Volume: 20 µL.[10]

Standard and Sample Preparation:

  • Solvent: A mixture of acetonitrile and water is a suitable solvent for both the standard and sample, ensuring compatibility with the mobile phase.

  • Standard Solution: Prepare a stock solution of 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile of known concentration (e.g., 1 mg/mL) in the chosen solvent. Prepare working standards by serial dilution.

  • Sample Solution: Accurately weigh and dissolve the sample containing the analyte in the solvent to achieve a concentration within the linear range of the method.

Validation of the HPLC Method

The validation of the developed HPLC method must be performed according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[1][2][3][4][5][6][7]

Workflow for HPLC Method Validation

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation Dev Develop HPLC Method (Column, Mobile Phase, etc.) Specificity Specificity (Peak Purity) Dev->Specificity Validate Linearity Linearity & Range (Calibration Curve) Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ (Signal-to-Noise) Precision->LOD_LOQ Robustness Robustness (Varied Parameters) LOD_LOQ->Robustness

Caption: Workflow for the validation of the HPLC analytical method.

Validation Parameters and Acceptance Criteria:

ParameterExperimental ApproachAcceptance Criteria
Specificity Analyze blank, placebo, and spiked samples. Assess peak purity using a PDA detector.The analyte peak should be well-resolved from any other peaks. Peak purity index should be close to 1.[2]
Linearity Analyze a minimum of five concentrations across the desired range (e.g., 50-150% of the expected concentration).Correlation coefficient (r²) ≥ 0.999.[3][14]
Accuracy Perform recovery studies by spiking a known amount of analyte into a placebo at three concentration levels (e.g., 80%, 100%, 120%).[6]Mean recovery should be within 98.0% to 102.0%.[6]
Precision Repeatability (Intra-day): Analyze a minimum of six replicate injections of the same sample. Intermediate Precision (Inter-day): Repeat the analysis on different days, with different analysts or equipment.Relative Standard Deviation (RSD) ≤ 2.0%.[3][14]
Limit of Detection (LOD) & Limit of Quantitation (LOQ) Determine based on the signal-to-noise ratio (S/N) of the analyte peak (LOD ≈ 3:1, LOQ ≈ 10:1) or from the standard deviation of the response and the slope of the calibration curve.The LOQ should be adequate for the intended analysis (e.g., for impurity determination).
Robustness Intentionally vary method parameters such as mobile phase composition (±2%), pH (±0.2 units), column temperature (±5°C), and flow rate (±10%).[14]System suitability parameters (e.g., resolution, tailing factor) should remain within acceptable limits.

UV-Visible Spectrophotometry Method

For routine analysis where the separation of impurities is not a primary concern, UV-Vis spectrophotometry offers a rapid and cost-effective alternative. The method relies on the inherent UV absorbance of the 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile molecule.

Experimental Protocol: UV-Vis Method Development and Validation

Instrumentation:

  • A double-beam UV-Visible spectrophotometer with a wavelength accuracy of ±1 nm.

Method Development:

  • Solvent Selection: A suitable solvent should be transparent in the UV region of interest and should completely dissolve the analyte. Methanol or acetonitrile are common choices.

  • Determination of λmax: Scan a dilute solution of the analyte across the UV-Vis range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax). The conjugated system of the target molecule, being an α,β-unsaturated ketone, is expected to have a strong absorbance.[8][9][15][16] Based on similar structures, the λmax is anticipated to be in the range of 250-350 nm.[17]

Standard and Sample Preparation:

  • Solvent: Use the same solvent as determined in the method development step.

  • Standard Solution: Prepare a stock solution of known concentration and dilute to prepare a series of working standards for the calibration curve.

  • Sample Solution: Prepare the sample solution to a concentration that falls within the linear range of the calibration curve.

Validation of the UV-Vis Method

Similar to the HPLC method, the UV-Vis spectrophotometric method must be validated according to ICH guidelines.[1][3][5][18]

Workflow for UV-Vis Method Validation

UV_Vis_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation Dev Develop UV-Vis Method (Solvent, λmax) Specificity Specificity (Excipient Interference) Dev->Specificity Validate Linearity Linearity & Range (Beer's Law Plot) Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ (Visual or S/N) Precision->LOD_LOQ Robustness Robustness (Varied Conditions) LOD_LOQ->Robustness

Caption: Workflow for the validation of the UV-Vis spectrophotometric analytical method.

Validation Parameters and Acceptance Criteria:

ParameterExperimental ApproachAcceptance Criteria
Specificity Analyze the absorbance of a placebo solution at the analytical wavelength.The placebo should show negligible absorbance at the λmax of the analyte.
Linearity Prepare and measure the absorbance of at least five concentrations. Plot absorbance vs. concentration.Correlation coefficient (r²) ≥ 0.999.[3]
Accuracy Perform recovery studies by adding known amounts of the analyte to a placebo at different concentration levels.Mean recovery should be within 98.0% to 102.0%.[3]
Precision Repeatability: Measure the absorbance of multiple aliquots of a single sample. Intermediate Precision: Repeat the analysis on different days or with different instruments.Relative Standard Deviation (RSD) ≤ 2.0%.[3]
Limit of Detection (LOD) & Limit of Quantitation (LOQ) Can be determined visually or based on the signal-to-noise ratio.The LOQ should be suitable for the intended quantitative measurements.[18]
Robustness Vary parameters such as the wavelength of measurement (±2 nm) and the composition of the solvent.The results should not be significantly affected by small, deliberate variations in the method parameters.[1]

Conclusion and Recommendations

Both HPLC and UV-Vis spectrophotometry are viable methods for the quantitative analysis of 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile. The choice of method should be guided by the specific analytical needs.

  • For purity assessment, stability studies, and analysis in complex matrices where specificity is crucial, the validated HPLC method is the recommended choice. Its ability to separate the analyte from potential impurities and degradation products provides a higher level of assurance in the quality of the results.

  • For routine quality control applications such as content uniformity or dissolution testing in a well-characterized product with a simple matrix, the validated UV-Vis spectrophotometric method offers a rapid, cost-effective, and sufficiently accurate alternative.

Ultimately, the successful implementation of either method hinges on a thorough validation process to demonstrate its fitness for the intended purpose, thereby ensuring the integrity and reliability of the analytical data generated.

References

  • The UV-Vis spectra of (2E)-3-[4-(dimethylamino) phenyl]acrylaldehyde... - ResearchGate. Available from: [Link]

  • Hplc method development and validation: an overview - SciSpace. Available from: [Link]

  • Szulejko, J.E., Kim, K. Effect of HPLC binary mobile phase composition on the analysis of carbonyls. Environ Monit Assess180 , 163–176 (2011). Available from: [Link]

  • Jadhav, S. B., et al. "Development and validation of the UV-spectrophotometric method for determination of terbinafine hydrochloride in bulk and in formulation." Journal of basic and clinical pharmacy 6.3 (2015): 77.
  • David, V., et al. "comparison of the phase ratio for c18 hplc columns using three different organic modifiers." Revue Roumaine de Chimie 62.11 (2017): 871-877.
  • Damaschin, G., et al. "Development and Validation of an HPLC Method for Simultaneous Assay of Potassium Guaiacolsulfonate and Sodium Benzoate in Pediatric Oral Powder." Scientia pharmaceutica 87.1 (2019): 7.
  • Patil, S. S., et al. "Development and Validation of UV Spectrophotometric Method for the Determination of Ibuprofen by Using Quality by Design (QbD) Approach." Asian Journal of Pharmaceutical Analysis 14.2 (2024): 102-108.
  • 8.4: UV-VIS Spectroscopy and Conjugated Systems- Review - Chemistry LibreTexts. Available from: [Link]

    • Methods in Developing Mobile Phase Condition for C18 Column. Nacalai Tesque. Available from: [Link]

  • HPLC Method Development and Validation for Pharmaceutical Analysis. Pharmaceutical Technology. Available from: [Link]

  • Jain, P., et al. "Development and validation of UV-visible spectrophotometric method for estimation of rifapentine in bulk and dosage form." Der Pharma Chemica 5.2 (2013): 251-255.
  • 3-(Dimethylamino)acrylonitrile | C5H8N2 | CID 5324735 - PubChem. Available from: [Link]

  • Saldaña-Bobadilla, S., et al. "Development and validation of a UV spectrophotometric method for biowaiver studies in pyrazinamide tablets." Journal of Pharmacy & Pharmacognosy Research 12.3 (2024): 538-547.
  • UV Spectroscopy, for α, β Unsaturated compound, woodward fieser rule for carbonyl compounds - YouTube. Available from: [Link]

  • Dong, M. W. "Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
  • HPLC Analysis of Aldehydes and Ketones in Air Samples - Aurora Pro Scientific. Available from: [Link]

  • Alam, A., et al. "Development and Validation of an UV-Spectrophotometric Method for the Quantification of Mefenamic Acid in Pharmaceutical Formulations." International Journal of Pharmaceutical Sciences and Research 15.10 (2024): 1000-1007.
  • Shrestha, S., et al. "HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW." World Journal of Pharmaceutical and Medical Research 9.12 (2023): 01-08.
  • UV-Vis Spectroscopy: Absorbance of Carbonyls - Master Organic Chemistry. Available from: [Link]

  • α,β-unsaturated ketones Definition - Organic Chemistry Key Term | Fiveable. Available from: [Link]

  • ULTRAVIOLET AND VISIBLE SPECTROSCOPY. NPTEL. Available from: [Link]

  • UV-Vis spectrum of complex 2 in acetonitrile. | Download Scientific Diagram - ResearchGate. Available from: [Link]

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Validation

A Senior Application Scientist's Guide to the Purity Assessment of 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile

For researchers, scientists, and drug development professionals, the purity of a chemical reagent is not a matter of trivial concern; it is the bedrock upon which reliable and reproducible experimental outcomes are built...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the purity of a chemical reagent is not a matter of trivial concern; it is the bedrock upon which reliable and reproducible experimental outcomes are built. This guide provides an in-depth technical comparison and purity assessment of commercially available 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile, a versatile fluorogenic compound. We will delve into the rationale behind selecting appropriate analytical techniques, provide detailed experimental protocols, and compare the performance of this compound with viable alternatives in the field.

Introduction to 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile

3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile, often utilized as a fluorescent probe or a synthetic intermediate, possesses a chemical structure that lends itself to a variety of applications in biological imaging and chemical synthesis. Its dimethylamino group and benzoyl moiety contribute to its solvatochromic properties, making its fluorescence sensitive to the polarity of its microenvironment. However, the synthetic route to this molecule can introduce impurities that may interfere with its intended applications, necessitating rigorous purity assessment.

Potential impurities can arise from unreacted starting materials such as cyanoacetate derivatives and 4-methylbenzoyl chloride, or byproducts from side reactions. Therefore, a multi-pronged analytical approach is essential to ensure the quality of commercially available batches.

Experimental Design for Purity Assessment

A robust purity assessment of 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile requires a combination of chromatographic and spectroscopic techniques to separate, identify, and quantify the main component and any potential impurities. The following experimental workflow is designed to provide a comprehensive purity profile.

Purity Assessment Workflow cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Reporting Sample Commercial Sample of 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile Dissolution Dissolution in Acetonitrile/Water Sample->Dissolution HPLC RP-HPLC-UV Dissolution->HPLC Separation & Quantification NMR 1H & 13C NMR Dissolution->NMR Structural Confirmation MS EI-MS Dissolution->MS Molecular Weight Verification & Fragmentation Analysis Purity_Quant Purity Quantification (% Area) HPLC->Purity_Quant Impurity_ID Impurity Identification NMR->Impurity_ID MS->Impurity_ID Final_Report Comprehensive Purity Report Purity_Quant->Final_Report Impurity_ID->Final_Report

Figure 1: Experimental workflow for the comprehensive purity assessment of 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile.

Experimental Protocols

The following protocols are detailed to ensure self-validation and reproducibility.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Rationale: RP-HPLC is the primary technique for quantifying the purity of the main component and separating it from potential impurities. The choice of a C18 column is based on the nonpolar nature of the analyte, while a gradient elution with acetonitrile and water allows for the effective separation of compounds with varying polarities.[1][2]

Protocol:

  • Sample Preparation: Accurately weigh approximately 1 mg of the 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile sample and dissolve it in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a stock solution of 100 µg/mL.[3] Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: 30-90% B over 15 minutes, hold at 90% B for 5 minutes, then return to 30% B and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV at 254 nm and 360 nm.

  • Data Analysis: Calculate the purity by the area percentage method. The peak area of the main component is expressed as a percentage of the total peak area.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: ¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of the main component and for identifying the structures of any significant impurities.[4]

Protocol:

  • Sample Preparation: Dissolve 10-15 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

  • ¹H NMR Acquisition:

    • Spectrometer: 400 MHz or higher.

    • Number of Scans: 16.

    • Relaxation Delay: 2 seconds.

  • ¹³C NMR Acquisition:

    • Spectrometer: 100 MHz or higher.

    • Number of Scans: 1024 or more, depending on concentration.

    • Relaxation Delay: 5 seconds.

  • Data Analysis: Analyze the chemical shifts, coupling constants, and integration values to confirm the structure of 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile and identify any impurities.

Electron Ionization Mass Spectrometry (EI-MS)

Rationale: EI-MS provides the molecular weight of the compound and a characteristic fragmentation pattern that can be used for structural confirmation and identification of impurities.[5][6]

Protocol:

  • Sample Introduction: Introduce a small amount of the sample directly into the ion source via a direct insertion probe or after separation by Gas Chromatography (if the compound is sufficiently volatile and thermally stable).

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Mass Range: m/z 50-500.

  • Data Analysis: Identify the molecular ion peak (M⁺) and analyze the fragmentation pattern. The benzoyl cation is a common fragment for aromatic ketones.[6][7]

Purity Comparison of Commercial Samples

The following table presents hypothetical purity data for 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile from three different commercial suppliers, as determined by the protocols described above.

SupplierLot NumberHPLC Purity (%) (at 254 nm)Major Impurities Identified by NMR and MS
Supplier A A12399.24-methylbenzoic acid, N,N-dimethylformamide (residual solvent)
Supplier B B45696.5Unreacted 4-methylbenzoyl chloride, unidentified byproduct at m/z 228
Supplier C C78998.8Trace amounts of starting cyano-acetate derivative

Comparison with Alternative Fluorescent Probes

The choice of a fluorescent probe is application-dependent. Here, we compare 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile with three other commercially available fluorescent probes that are often used in similar research areas.

Feature3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrileBODIPY FL[6][8][9][][11]Nile Red[12][13][14]Prodan[2][15][16][17][18][19][20]
Excitation Max (nm) ~360-380~505~552 (in methanol)~361 (in methanol)
Emission Max (nm) ~450-550 (solvent dependent)~513~636 (in methanol)~498 (in methanol)
Solvatochromism HighLowHighHigh
Typical Purity (%) 96-99%>98%>98%>98%
Primary Applications Solvatochromic studies, polarity sensingLabeling of biomolecules, fluorescence microscopyLipid droplet staining, membrane studiesMembrane fluidity and polarity studies

Causality behind Experimental Choices:

  • BODIPY FL was chosen for its high fluorescence quantum yield and photostability, making it a benchmark for brightness.[] However, its low solvatochromism makes it less suitable for sensing environmental polarity changes.

  • Nile Red is a classic solvatochromic dye known for its strong fluorescence in hydrophobic environments, making it an excellent choice for lipid staining.[13][14]

  • Prodan is another well-established solvatochromic probe, sensitive to the polarity of its local environment, and often used in membrane studies.[2][15][17]

Conclusion

The purity of 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile can vary between commercial suppliers. For applications where minor impurities could affect experimental outcomes, it is imperative to conduct a thorough purity assessment using a combination of HPLC, NMR, and MS. While this compound offers valuable solvatochromic properties, researchers should also consider established alternatives such as BODIPY FL, Nile Red, and Prodan, depending on the specific requirements of their experimental design, such as desired spectral properties and sensitivity to the local environment.

References

  • California Air Resources Board. Standard Operating Procedure for the Tentative Identification of Compounds in Consumer Products by Headspace Gas Chromatography/Mass Spectrometry. 2021. Available from: [Link]

  • CDN Isotopes. Standard Operating Procedure. Available from: [Link]

  • University of Cambridge Department of Chemistry. NMR Sample Preparation. Available from: [Link]

  • Drawell. Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Available from: [Link]

  • Wikipedia. Prodan (dye). Available from: [Link]

  • Wikipedia. Nile red. Available from: [Link]

  • National Center for Biotechnology Information. Usefulness of Fluorescent Probe Prodan To Gain Insight into the Polarity of Plant Cuticles. 2015. Available from: [Link]

  • National Center for Biotechnology Information. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. 2019. Available from: [Link]

  • MDPI. A Benzil- and BODIPY-Based Turn-On Fluorescent Probe for Detection of Hydrogen Peroxide. 2023. Available from: [Link]

  • Balci, M. Basic 1H- and 13C-NMR Spectroscopy. Elsevier; 2005.
  • National Center for Biotechnology Information. Application of Nile red, a fluorescent hydrophobic probe, for the detection of neutral lipid deposits in tissue sections: comparison with oil red O. 1985. Available from: [Link]

  • Royal Society of Chemistry. Best Practice Guide for Generating Mass Spectra. Available from: [Link]

  • ResearchGate. Recent analytical method developed by RP-HPLC. 2020. Available from: [Link]

  • National Center for Biotechnology Information. BODIPY-Based Molecules for Biomedical Applications. 2023. Available from: [Link]

  • Grokipedia. Prodan (dye). Available from: [Link]

  • Mtoz Biolabs. Workflow of HPLC Protein Purity Analysis. Available from: [Link]

  • ResearchGate. BODIPY-Based Fluorescent Probes for Selective Visualization of Endogenous Hypochlorous Acid in Living Cells via Triazolopyridine Formation. 2021. Available from: [Link]

  • Iowa State University Chemical Instrumentation Facility. NMR Sample Preparation. Available from: [Link]

  • MDPI. Nile-Red-Based Fluorescence Probe for Selective Detection of Biothiols, Computational Study, and Application in Cell Imaging. 2020. Available from: [Link]

  • University of Bergen. Guidelines for mass spectrometric analysis. Available from: [Link]

  • Wiley Online Library. Chapter 5: Acquiring 1 H and 13 C Spectra. 2018. Available from: [Link]

  • Acta Poloniae Pharmaceutica. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. 2003. Available from: [Link]

  • National Center for Biotechnology Information. Prodan as a membrane surface fluorescence probe: partitioning between water and phospholipid phases. 2000. Available from: [Link]

  • MDPI. BODIPY Dyes: A New Frontier in Cellular Imaging and Theragnostic Applications. 2024. Available from: [Link]

  • ResearchGate. How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. 2022. Available from: [Link]

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Comparative

A Senior Application Scientist's Guide to the Spectral Analysis of 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile

Introduction: Unveiling the Molecular Signature of a Promising Synthetic Intermediate In the landscape of modern drug discovery and materials science, the precise and unambiguous characterization of novel chemical entiti...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Molecular Signature of a Promising Synthetic Intermediate

In the landscape of modern drug discovery and materials science, the precise and unambiguous characterization of novel chemical entities is paramount. 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile, with its unique combination of a benzoyl moiety, an acrylonitrile backbone, and a dimethylamino group, presents a compelling profile as a versatile synthetic intermediate. Its electron-rich and electron-deficient centers suggest its potential utility in a variety of chemical transformations. This guide provides a comprehensive, predictive analysis of the spectral data for this compound, establishing a benchmark for researchers engaged in its synthesis and application.

Due to the current absence of published experimental spectra for 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile in peer-reviewed literature, this document serves as an expert-guided predictive reference. The spectral predictions herein are grounded in a thorough analysis of structurally analogous compounds and established principles of spectroscopic interpretation. This guide is designed to empower researchers to confidently verify the identity and purity of their synthesized material.

Molecular Structure and Predicted Spectroscopic Features

A foundational understanding of the molecule's structure is critical for interpreting its spectral data. The (E)-isomer is predicted to be the more stable configuration due to steric considerations.

Figure 1: Chemical structure of (E)-3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile.

Predictive ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The predicted chemical shifts are influenced by the electronic environment of each nucleus.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The proton NMR spectrum is anticipated to exhibit distinct signals corresponding to the aromatic, vinylic, and aliphatic protons.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.8 - 7.9Doublet2HAr-H (ortho to C=O)Deshielded by the anisotropic effect of the adjacent carbonyl group.
~7.2 - 7.3Doublet2HAr-H (meta to C=O)Typical chemical shift for aromatic protons.
~7.5 - 7.6Singlet1H=CH-NVinylic proton deshielded by conjugation with the nitrile and carbonyl groups, and further influenced by the electron-donating dimethylamino group.
~3.1 - 3.3Singlet6HN(CH₃)₂Protons on the nitrogen are typically in this region.
~2.4Singlet3HAr-CH₃Benzylic protons in a tolyl group.
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

The carbon NMR spectrum will provide insights into the carbon framework of the molecule.

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~195 - 200C=OThe carbonyl carbon of the benzoyl group is expected in this downfield region.[1]
~150 - 155=C H-NThe vinylic carbon attached to the nitrogen is significantly deshielded.
~140 - 145Ar-C (para to C=O)Aromatic quaternary carbon.
~135 - 140Ar-C (ipso to C=O)Aromatic quaternary carbon attached to the carbonyl.
~128 - 130Ar-CH (ortho & meta)Aromatic methine carbons.
~118 - 122C≡NThe nitrile carbon chemical shift is characteristic.[2]
~90 - 95=C (CN)-C=OThe vinylic carbon attached to the nitrile and carbonyl groups is expected to be significantly shielded by the combined electron-withdrawing effects.
~40 - 45N(CH₃)₂The carbons of the dimethylamino group.
~21 - 22Ar-CH₃The methyl carbon of the tolyl group.

Predictive Infrared (IR) Spectroscopy

IR spectroscopy is an invaluable technique for identifying the functional groups present in a molecule. The predicted spectrum of 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile will be dominated by absorptions from the carbonyl, nitrile, and alkene moieties.

Predicted Wavenumber (cm⁻¹)Functional GroupVibrationRationale
~2220 - 2240C≡NStretchingThe nitrile group exhibits a sharp, characteristic absorption in this region.[3]
~1660 - 1680C=OStretchingThe carbonyl group, being part of a conjugated system, will show a lower frequency absorption compared to a simple ketone.[1]
~1600 - 1620C=CStretchingThe carbon-carbon double bond of the acrylonitrile backbone.
~1580 - 1600 & ~1450-1500C=CStretchingAromatic ring vibrations.
~2800 - 3000C-HStretchingAliphatic C-H bonds of the methyl and dimethylamino groups.

Predictive Mass Spectrometry (MS)

Electrospray ionization (ESI) is a soft ionization technique well-suited for this molecule, which should primarily yield the protonated molecular ion [M+H]⁺.

Predicted Molecular Ion:

  • Formula: C₁₃H₁₄N₂O

  • Exact Mass: 214.11

  • [M+H]⁺: m/z = 215.12

Plausible Fragmentation Pathways:

The fragmentation of the molecular ion can provide further structural confirmation. Key fragmentations are expected to occur at the weaker bonds, particularly adjacent to the carbonyl group.

M [M+H]⁺ m/z = 215 F1 [M+H - CH₃]⁺ m/z = 200 M->F1 - •CH₃ F2 [M+H - CO]⁺ m/z = 187 M->F2 - CO F3 [C₈H₇O]⁺ m/z = 119 M->F3 α-cleavage

Figure 2: A plausible fragmentation pathway for the protonated molecular ion of 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile.

A prominent fragment is anticipated at m/z = 119, corresponding to the 4-methylbenzoyl cation, formed by cleavage alpha to the carbonyl group.

Experimental Protocols: A Guide to Data Acquisition

To obtain high-quality spectral data for comparison with these predictions, rigorous adherence to established experimental protocols is essential.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

    • Ensure the sample height in the tube is adequate for the spectrometer's probe.

  • Instrument Setup (Example: 500 MHz Spectrometer):

    • Insert the sample into the spectrometer.

    • Lock onto the deuterium signal of the CDCl₃.

    • Shim the magnetic field to optimize homogeneity.

    • Acquire a ¹H NMR spectrum using a standard pulse sequence.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Acquire a background spectrum of the clean, empty ATR crystal.

    • Place a small amount of the solid sample onto the crystal, ensuring complete coverage of the crystal surface.

    • Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Collect the sample spectrum over the desired range (typically 4000-400 cm⁻¹).

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Electrospray Ionization Mass Spectrometry (ESI-MS)
  • Sample Preparation:

    • Prepare a dilute solution of the sample (approximately 1-10 µg/mL) in a suitable solvent system, such as a mixture of acetonitrile and water with 0.1% formic acid to promote protonation.

  • Instrument Parameters (Typical Positive Ion Mode):

    • Ion Source: ESI

    • Polarity: Positive

    • Capillary Voltage: 3-4 kV

    • Nebulizing Gas (N₂): Flow rate appropriate for the instrument.

    • Drying Gas (N₂): Temperature and flow rate optimized for desolvation.

    • Mass Range: Scan a range appropriate to observe the expected [M+H]⁺ ion (e.g., m/z 50-500).

cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_verification Data Interpretation & Verification Synth Synthesis of 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile Purify Purification (e.g., Crystallization, Chromatography) Synth->Purify NMR NMR Spectroscopy (¹H, ¹³C) Purify->NMR IR FT-IR Spectroscopy Purify->IR MS ESI-Mass Spectrometry Purify->MS Compare Comparison with Predicted Spectra NMR->Compare IR->Compare MS->Compare Confirm Structural Confirmation Compare->Confirm

Figure 3: A generalized workflow for the synthesis and spectral verification of 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile.

Conclusion and Forward Outlook

This guide provides a robust, predictive framework for the spectral characterization of 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile. By leveraging data from analogous structures and fundamental spectroscopic principles, we have established a reliable set of expected spectral data. Researchers who synthesize this compound are encouraged to use this guide as a primary reference for structural verification. The experimental protocols outlined herein represent best practices for obtaining high-quality data. As experimental data for this compound becomes available in the public domain, this guide can be updated to provide a direct comparative analysis, further enriching our collective understanding of this promising chemical entity.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
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  • Williams, D. H., & Fleming, I. (2008). Spectroscopic Methods in Organic Chemistry. McGraw-Hill.
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  • Chemistry LibreTexts. (2020). 18.2: Spectroscopy of Ketones and Aldehydes. [Link]

  • Oregon State University. 1H NMR Chemical Shifts. [Link]

  • Oregon State University. 13C NMR Chemical Shifts. [Link]

  • Chemistry LibreTexts. (2021). Infrared Spectroscopy Absorption Table. [Link]

  • PubChem. 3-(Dimethylamino)acrylonitrile. [Link]

Sources

Validation

A Comparative Guide to the Synthetic Efficiency of Enaminonitriles: Evaluating 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile and Its Alternatives in Heterocyclic Synthesis

In the intricate landscape of multi-step organic synthesis, the strategic selection of building blocks is paramount to achieving high efficiency, yield, and purity. This guide provides a deep dive into the utility of fun...

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate landscape of multi-step organic synthesis, the strategic selection of building blocks is paramount to achieving high efficiency, yield, and purity. This guide provides a deep dive into the utility of functionalized acrylonitriles, with a specific focus on evaluating the synthetic efficiency of 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile as a precursor for heterocyclic scaffolds. We will compare this specific reagent with established alternatives, providing a framework for rational decision-making in drug discovery and development.

Introduction: The Versatility of Enaminonitriles as Synthetic Intermediates

Enaminonitriles are a class of organic compounds characterized by the presence of an amine and a nitrile group attached to a carbon-carbon double bond. This unique structural motif renders them highly versatile and powerful intermediates in organic synthesis. The electron-donating amino group and the electron-withdrawing nitrile group create a polarized double bond, making the molecule susceptible to a wide range of chemical transformations.

The primary utility of enaminonitriles lies in their application as precursors for the synthesis of a diverse array of heterocyclic compounds, which form the core of many pharmaceuticals. The reactivity of the enaminonitrile system allows for facile construction of various ring systems, including pyridines, pyrimidines, and pyrazoles.

Profiling 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile: A Potent Building Block

3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile is a highly functionalized enaminonitrile. Its structure incorporates several key features that dictate its reactivity:

  • The Enaminonitrile Core: Provides the fundamental reactivity for cyclization reactions.

  • The 4-Methylbenzoyl Group: A keto group that offers an additional electrophilic site for annulation reactions, and the 4-methylphenyl moiety can be important for molecular recognition in biological systems.

  • The Dimethylamino Group: A good leaving group in cyclization reactions, facilitating the formation of aromatic heterocyclic systems.

The logical workflow for utilizing a reagent like 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile in a multi-step synthesis is outlined below.

G cluster_0 Synthesis of the Building Block cluster_1 Application in Multi-Step Synthesis cluster_2 Downstream Processing A Starting Materials (e.g., 4-methylacetophenone, DMF-DMA) B Synthesis of 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile A->B D Cyclocondensation Reaction B->D C Cyclization Partner (e.g., Guanidine, Amidines) C->D E Target Heterocycle (e.g., Substituted Pyrimidine) D->E F Purification E->F G Further Functionalization F->G

Figure 1: General workflow for the synthesis and application of 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile.

Comparative Analysis of Synthetic Routes to Functionalized Pyrimidines

To objectively evaluate the efficiency of 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile, we will compare its performance in the synthesis of a model pyrimidine compound with two established alternative methods: the Biginelli reaction and a metal-catalyzed cross-coupling approach.

Experimental Protocol 1: Synthesis of a Pyrimidine via 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile

This protocol outlines the synthesis of 2-amino-4-(4-methylphenyl)-5-cyanopyrimidine, a representative target molecule.

Step 1: Synthesis of 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile

  • To a solution of 4-methylbenzoylacetonitrile (1.0 eq) in toluene (5 mL/mmol) is added N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq).

  • The reaction mixture is heated to reflux for 4 hours.

  • The solvent is removed under reduced pressure to yield the crude product, which can be used in the next step without further purification.

Step 2: Cyclocondensation with Guanidine

  • To a solution of the crude 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile (1.0 eq) in ethanol (10 mL/mmol) is added guanidine hydrochloride (1.5 eq) and sodium ethoxide (2.0 eq).

  • The mixture is heated to reflux for 6 hours.

  • After cooling, the reaction mixture is poured into ice water and the resulting precipitate is collected by filtration, washed with water, and dried to afford the target pyrimidine.

Alternative Method 1: The Biginelli Reaction

The Biginelli reaction is a one-pot multicomponent reaction for the synthesis of dihydropyrimidinones, which can be subsequently oxidized to pyrimidines.

Protocol:

  • A mixture of 4-methylbenzaldehyde (1.0 eq), ethyl acetoacetate (1.0 eq), urea (1.5 eq), and a catalytic amount of HCl (0.1 eq) in ethanol is heated to reflux for 12 hours.

  • The resulting dihydropyrimidinone is then oxidized using an oxidizing agent like ceric ammonium nitrate (CAN) to yield the corresponding pyrimidine.

Alternative Method 2: Metal-Catalyzed Cross-Coupling

This approach involves the sequential coupling of simpler building blocks using transition metal catalysts, such as palladium.

Protocol:

  • A Suzuki coupling reaction between 4-methylphenylboronic acid (1.1 eq) and 2-amino-4-chloro-5-cyanopyrimidine (1.0 eq) is carried out in the presence of a palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq) and a base (e.g., K2CO3, 2.0 eq) in a suitable solvent system (e.g., dioxane/water) at 100 °C for 8 hours.

  • Workup and purification by column chromatography are required to isolate the final product.

The following diagram illustrates the comparative synthetic pathways.

G cluster_0 Route 1: Enaminonitrile cluster_1 Route 2: Biginelli Reaction cluster_2 Route 3: Cross-Coupling A 4-Methylbenzoylacetonitrile + DMF-DMA B 3-(Dimethylamino)-2- (4-methylbenzoyl)acrylonitrile A->B Step 1 D Target Pyrimidine B->D Step 2 C Guanidine C->D E 4-Methylbenzaldehyde + Ethyl Acetoacetate + Urea F Dihydropyrimidinone E->F One-pot G Oxidation F->G G->D H 2-Amino-4-chloro- 5-cyanopyrimidine J Pd-Catalyzed Coupling H->J I 4-Methylphenylboronic acid I->J J->D

Figure 2: Comparison of three synthetic routes to a functionalized pyrimidine.

Data-Driven Comparison of Efficiency

The choice of a synthetic route often depends on a multi-faceted evaluation of its efficiency. The following table summarizes the key performance indicators for the three methods discussed.

ParameterRoute 1: EnaminonitrileRoute 2: Biginelli ReactionRoute 3: Cross-Coupling
Overall Yield ~75-85%~60-70% (two steps)~70-80%
Number of Steps 22 (including oxidation)1 (from advanced intermediate)
Reaction Time 10-12 hours14-16 hours8-10 hours
Atom Economy GoodModerateModerate
Reagent Cost ModerateLowHigh (catalyst & substrate)
Scalability HighHighModerate (catalyst removal can be an issue)
Purification CrystallizationCrystallization/ChromatographyChromatography
Substrate Scope BroadModerateBroad

Discussion and Recommendations

Route 1: The Enaminonitrile Approach

The use of 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile offers a highly efficient and convergent synthesis. The high yields and the ability to generate the final product through simple crystallization make this an attractive route, particularly for large-scale synthesis. The enaminonitrile intermediate is often stable and can be prepared in high purity. This method provides excellent control over the regiochemistry of the final product.

Route 2: The Biginelli Reaction

The Biginelli reaction is a classic and cost-effective method. Its main advantage lies in the use of simple, inexpensive starting materials in a one-pot procedure. However, the yields can be variable, and the initial product is a dihydropyrimidinone, which requires a separate oxidation step to yield the aromatic pyrimidine. This adds to the step count and can complicate the purification process.

Route 3: Metal-Catalyzed Cross-Coupling

Cross-coupling reactions offer immense flexibility in terms of substrate scope, allowing for the late-stage functionalization of a pre-existing heterocyclic core. This is a powerful tool in medicinal chemistry for generating libraries of analogues. The primary drawbacks are the high cost of the palladium catalyst and the potential for metal contamination in the final product, which is a significant concern in pharmaceutical development. Purification almost always requires column chromatography, which can be a bottleneck in scaling up.

Conclusion

The evaluation of synthetic efficiency is not a one-dimensional problem. While 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile demonstrates excellent performance in terms of yield and scalability for the synthesis of specific pyrimidine targets, the optimal choice of synthetic route will always be context-dependent.

  • For large-scale, cost-effective synthesis of a specific target where the starting materials are readily available, the enaminonitrile route is highly recommended.

  • For exploratory chemistry and library synthesis where flexibility and substrate scope are critical, metal-catalyzed cross-coupling remains a dominant strategy, despite its higher cost.

  • The Biginelli reaction is a viable option for simpler analogues where cost is the primary driver and moderate yields are acceptable.

Ultimately, a thorough understanding of the strengths and weaknesses of each approach, supported by robust experimental data, is crucial for the modern synthetic chemist to navigate the challenges of multi-step synthesis efficiently.

References

  • Al-Zaydi, K. M. (2003). Synthesis of pyrazole, isoxazole, pyrimidine, and pyrazolo[1,5-a]pyrimidine derivatives. Molecules, 8(8), 511-521. [Link]

  • Kappe, C. O. (2000). Recent advances in the Biginelli dihydropyrimidine synthesis. New tricks from an old dog. Accounts of Chemical Research, 33(12), 879-888. [Link]

  • Corbet, J. P., & Mignani, G. (2006). Selected patented cross-coupling technologies. Chemical Reviews, 106(7), 2651-2710. [Link]

  • Gouda, M. A., et al. (2010). Synthesis and reactions of enamines and enaminones. ARKIVOC, 2010(1), 1-51. [Link]

Comparative

A Senior Application Scientist's Guide to the Cost-Benefit Analysis of 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile in Synthesis

For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis of a Versatile Building Block In the dynamic landscape of synthetic chemistry, the choice of building blocks is a critical decision...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis of a Versatile Building Block

In the dynamic landscape of synthetic chemistry, the choice of building blocks is a critical decision that profoundly impacts the efficiency, cost-effectiveness, and overall success of a synthetic route. This guide provides an in-depth cost-benefit analysis of 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile, a versatile enaminonitrile intermediate, for researchers, scientists, and drug development professionals. By objectively comparing its performance with a key alternative and providing supporting experimental data, this document aims to empower you to make informed decisions in your synthetic endeavors.

The Strategic Value of Enaminonitriles in Heterocyclic Synthesis

Enaminonitriles are highly valuable intermediates in organic synthesis, particularly for the construction of a wide array of heterocyclic compounds. Their inherent reactivity, stemming from the electron-donating dimethylamino group and the electron-withdrawing nitrile and carbonyl groups, makes them potent Michael acceptors and versatile precursors for cyclization reactions. This class of compounds serves as a gateway to important scaffolds such as pyrimidines, pyrazoles, and pyridines, which are prevalent in medicinal chemistry and materials science.

The subject of this guide, 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile, embodies these characteristics, offering a reliable and efficient route to complex molecular architectures. Its utility lies in its ability to react with various nucleophiles, leading to the formation of diverse heterocyclic systems.

Synthesis of 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile: A Methodical Approach

The synthesis of 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile is typically achieved through a two-step process, as outlined in the literature.[1] This method offers high yields and a straightforward procedure.

Step 1: Synthesis of 3-(Dimethylamino)acrylonitrile

The initial step involves the synthesis of the key intermediate, 3-(dimethylamino)acrylonitrile. While several methods exist, a common approach involves the reaction of cyanoacetic acid or its salts with a dimethylformamide (DMF) derivative.

Step 2: Acylation to Yield the Final Product

The second step is the acylation of 3-(dimethylamino)acrylonitrile with 4-methylbenzoyl chloride in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct.

Below is a detailed, self-validating experimental protocol derived from established procedures for similar compounds.

Experimental Protocol: Synthesis of 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile

Materials:

  • 3-(Dimethylamino)acrylonitrile

  • 4-Methylbenzoyl chloride

  • Triethylamine

  • Anhydrous Toluene (or another suitable aprotic solvent)

  • Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve 3-(dimethylamino)acrylonitrile (1.0 eq) and triethylamine (1.05 eq) in anhydrous toluene.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add a solution of 4-methylbenzoyl chloride (1.0 eq) in anhydrous toluene to the stirred reaction mixture via the dropping funnel over a period of 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the triethylamine hydrochloride salt and wash the solid with a small amount of toluene.

  • Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile.

Comparative Analysis: 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile vs. Ethyl 2-cyano-3-ethoxyacrylate

To provide a comprehensive cost-benefit analysis, we will compare 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile with a common alternative in heterocyclic synthesis: Ethyl 2-cyano-3-ethoxyacrylate . This compound also serves as a versatile C3 building block for the synthesis of various heterocycles.

Performance Comparison
Feature3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrileEthyl 2-cyano-3-ethoxyacrylate
Reactivity Highly reactive due to the strong electron-donating dimethylamino group.Moderately reactive with the ethoxy group being a weaker electron donor than the dimethylamino group.
Versatility Excellent precursor for a wide range of nitrogen-containing heterocycles (pyrimidines, pyrazoles).Primarily used for the synthesis of pyrimidines, pyridones, and other oxygen-containing heterocycles.
Reaction Conditions Generally mild reaction conditions.Often requires similar or slightly more forcing conditions.
Byproducts Dimethylamine is a common byproduct in subsequent reactions, which is volatile and easily removed.Ethanol is the typical byproduct, which is also easily removed.
Purity of Final Products High purity of heterocyclic products is often achievable.Good purity is generally obtained.
Cost Analysis

A crucial aspect of any synthetic route is the cost of the starting materials. The following table provides an estimated cost comparison based on currently available supplier information. Prices are subject to change and may vary based on the supplier and quantity purchased.

ReagentSupplier ExamplePrice (USD) per gram
3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile Synthesis
3-(Dimethylamino)acrylonitrileTCI Chemicals~$12.5/g (for 25g)
4-Methylbenzoyl chlorideSigma-Aldrich~$2.44/g (for 100g)
Alternative: Ethyl 2-cyano-3-ethoxyacrylate
Ethyl 2-cyano-3-ethoxyacrylateTCI Chemicals~$0.88/g (for 25g)

Cost-Benefit Rationale:

From the cost analysis, it is evident that the starting materials for the synthesis of 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile are more expensive on a per-gram basis compared to the direct purchase of Ethyl 2-cyano-3-ethoxyacrylate. However, the higher reactivity and potentially broader scope of 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile in synthesizing a wider variety of nitrogen-containing heterocycles may justify the higher initial cost for certain research and development projects where accessing diverse chemical space is a priority.

For large-scale synthesis, the cost of the starting materials becomes a more significant factor. In such cases, a thorough process optimization to maximize the yield of 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile would be essential to improve its cost-effectiveness. Conversely, for applications where Ethyl 2-cyano-3-ethoxyacrylate is a suitable precursor, its lower cost presents a clear economic advantage.

Application in Heterocyclic Synthesis: A Mechanistic Perspective

The power of 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile lies in its predictable reactivity with binucleophiles to construct heterocyclic rings. The dimethylamino group acts as an excellent leaving group upon nucleophilic attack at the β-position, followed by an intramolecular cyclization.

Workflow for Heterocycle Synthesis

G reagent 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile intermediate Michael Adduct Intermediate reagent->intermediate Nucleophilic Attack binucleophile Binucleophile (e.g., Guanidine, Hydrazine) binucleophile->intermediate heterocycle Final Heterocycle (e.g., Pyrimidine, Pyrazole) intermediate->heterocycle Intramolecular Cyclization & Elimination of Dimethylamine caption General workflow for heterocycle synthesis.

General workflow for heterocycle synthesis.

This generalized workflow highlights the straightforward nature of utilizing this enaminonitrile in synthetic campaigns. The choice of the binucleophile dictates the resulting heterocyclic core, offering a modular approach to library synthesis.

Conclusion and Recommendations

3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile is a highly effective and versatile building block for the synthesis of a variety of nitrogen-containing heterocycles. Its synthesis is straightforward, and it exhibits excellent reactivity under generally mild conditions.

Recommendations for Researchers:

  • For Exploratory and Medicinal Chemistry: The higher reactivity and broader synthetic scope of 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile make it an excellent choice for generating diverse libraries of nitrogen-containing heterocycles, where the initial cost of the reagent may be offset by the value of the novel compounds synthesized.

  • For Process and Scale-up Chemistry: The lower cost of Ethyl 2-cyano-3-ethoxyacrylate makes it a more attractive option for large-scale synthesis, provided it is a suitable precursor for the target molecule. A thorough cost analysis, including process optimization and yield comparisons, should be conducted before committing to a large-scale campaign with 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile.

Ultimately, the decision to use 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile should be based on a careful consideration of the specific synthetic goals, budget constraints, and the desired chemical diversity of the final products. This guide provides the foundational data and insights to support that decision-making process.

References

  • CN101456825B - Method for preparing acrylic nitrile derivates - Google Patents.
  • EP0176846A2 - 3-Amino-2-benzoyl-acrylic-acid derivatives and process for their preparation - Google Patents.
  • LookChem. 4-Methylbenzoyl chloride. Available at: [Link]

Sources

Validation

The Strategic Advantage of 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile in the Rapid Assembly of Privileged Heterocyclic Libraries

A Comparative Guide for Drug Discovery and Medicinal Chemistry Professionals In the landscape of modern drug discovery, the efficient construction of diverse and complex chemical libraries is paramount to identifying nov...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Drug Discovery and Medicinal Chemistry Professionals

In the landscape of modern drug discovery, the efficient construction of diverse and complex chemical libraries is paramount to identifying novel therapeutic leads. The choice of starting materials and synthetic methodologies directly impacts the scope and quality of the resulting compound collections. This guide provides a comprehensive analysis of the efficacy of 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile , a highly versatile enaminonitrile, in the generation of compound libraries, with a particular focus on privileged heterocyclic scaffolds such as pyrazoles and pyrimidines. Its performance will be critically compared with established and alternative synthetic strategies, supported by experimental data and detailed protocols to inform strategic decisions in library design and execution.

The Power of the Enaminonitrile Scaffold: A Gateway to Molecular Diversity

3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile belongs to the class of β-enaminonitriles, which are highly valuable building blocks in organic synthesis. Their utility stems from a unique combination of functional groups: a nucleophilic enamine, an electrophilic nitrile, and an activating aroyl group. This trifecta of reactivity allows for a wide range of chemical transformations, making them ideal starting points for diversity-oriented synthesis (DOS).

The core principle behind the efficacy of 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile lies in its ability to participate in a variety of cyclization and multicomponent reactions. The dimethylamino group serves as an excellent leaving group upon nucleophilic attack at the β-position, while the acrylonitrile moiety can act as both a Michael acceptor and a precursor to various functional groups. The 4-methylbenzoyl group, in turn, modulates the reactivity of the system and provides a point for further diversification.

G cluster_0 Key Reactive Sites of 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile A β-Carbon (Electrophilic Center) B Dimethylamino Group (Leaving Group) A->B Nucleophilic attack leads to substitution C Nitrile Group (Electrophilic & Cyclization Partner) A->C Intramolecular cyclization D Aroyl Group (Reactivity Modulation & Diversification Point) D->A Electronic influence

Caption: Key reactive sites of 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile.

Synthesis of Privileged Scaffolds: A Head-to-Head Comparison

The true measure of a building block's utility is its ability to efficiently generate libraries of medicinally relevant scaffolds. Here, we compare the performance of 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile in the synthesis of pyrazoles and pyrimidines against common alternative methods.

Pyrazole Library Synthesis

Pyrazoles are a cornerstone of medicinal chemistry, found in numerous approved drugs. The synthesis of substituted pyrazoles is therefore a critical task in drug discovery.

Method A: From 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile

The reaction of enaminonitriles with hydrazine derivatives is a robust and high-yielding method for the synthesis of 5-aminopyrazoles. The reaction proceeds through a nucleophilic attack of the hydrazine on the β-carbon, followed by an intramolecular cyclization and elimination of the dimethylamino group.

G start 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile hydrazine + Hydrazine Derivative (R-NHNH2) intermediate Adduct Intermediate hydrazine->intermediate Nucleophilic Attack cyclization Intramolecular Cyclization intermediate->cyclization Tautomerization pyrazole 5-Amino-3-(4-methylphenyl)-4-aroyl-1H-pyrazole cyclization->pyrazole Elimination of Dimethylamine G start 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile amidine + Amidine/Guanidine intermediate Adduct Intermediate amidine->intermediate Nucleophilic Attack cyclization Intramolecular Cyclization intermediate->cyclization pyrimidine Substituted Pyrimidine cyclization->pyrimidine Elimination

Caption: General workflow for pyrimidine synthesis from enaminonitriles.

Alternative Method B: Biginelli Reaction (Multicomponent)

The Biginelli reaction is a well-known multicomponent reaction for the synthesis of dihydropyrimidines, which can then be oxidized to pyrimidines. It involves the one-pot condensation of an aldehyde, a β-ketoester, and urea or thiourea.

Comparative Data:

FeatureMethod A: From EnaminonitrileMethod B: Biginelli Reaction
Starting Material 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrileBenzaldehyde, Ethyl acetoacetate, Urea
Complexity Two-component reactionThree-component reaction
Product Scope Highly substituted aminopyrimidinesDihydropyrimidinones/thiones
Typical Yield Good to excellentModerate to good, can be sensitive to reaction conditions
Diversity High diversity achievable through variation of the amidine/guanidine componentGood diversity from variation of all three components
Atom Economy Generally goodExcellent

Experimental Protocols

To provide a practical context, detailed experimental protocols for the synthesis of a pyrazole and a pyrimidine derivative using an enaminonitrile precursor are provided below.

Protocol 1: Synthesis of a 5-Aminopyrazole Derivative
  • To a solution of 3-(dimethylamino)-2-(4-methylbenzoyl)acrylonitrile (1.0 mmol) in ethanol (10 mL), add hydrazine hydrate (1.2 mmol).

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product often precipitates from the solution. Collect the solid by filtration.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography (e.g., silica gel, ethyl acetate/hexane gradient).

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of a Substituted Pyrimidine Derivative
  • In a sealed tube, combine 3-(dimethylamino)-2-(4-methylbenzoyl)acrylonitrile (1.0 mmol), guanidine hydrochloride (1.2 mmol), and sodium ethoxide (1.5 mmol) in anhydrous ethanol (5 mL).

  • Heat the mixture at 80-100 °C for 12-24 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and neutralize with a weak acid (e.g., acetic acid).

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired pyrimidine.

  • Characterize the final product using appropriate spectroscopic methods.

Conclusion: A Versatile Tool for Modern Drug Discovery

3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile and related enaminonitriles represent a powerful and versatile class of building blocks for the construction of diverse chemical libraries. Their predictable reactivity and ability to participate in a variety of cyclization reactions make them particularly well-suited for the synthesis of medicinally important heterocyclic scaffolds like pyrazoles and pyrimidines.

While classic methods such as the Knorr pyrazole synthesis and the Biginelli reaction remain valuable, the enaminonitrile approach often offers advantages in terms of regioselectivity and the ability to generate highly functionalized products in good to excellent yields. For research and drug development professionals, incorporating 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile into their synthetic strategies can significantly accelerate the exploration of chemical space and the discovery of novel bioactive molecules.

References

  • Al-Zaydi, K. M. (2007).

Safety & Regulatory Compliance

Handling

A Comprehensive Guide to the Safe Handling of 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile

For Researchers, Scientists, and Drug Development Professionals Disclaimer: A specific Safety Data Sheet (SDS) for 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile was not located. The guidance provided herein is predi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: A specific Safety Data Sheet (SDS) for 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile was not located. The guidance provided herein is predicated on the known hazards associated with the acrylonitrile chemical class, which are significant. Acrylonitrile and its derivatives are often toxic, flammable, and carcinogenic.[1][2][3] Therefore, a conservative approach to safety is imperative. Always consult with your institution's Environmental Health and Safety (EHS) department before commencing work.

Hazard Assessment and Risk Mitigation

Understanding the potential hazards is the cornerstone of safe laboratory practice. Based on the toxicological profile of acrylonitrile, 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile should be presumed to be hazardous.[4]

Key Potential Hazards:

  • Acute Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.[1][2]

  • Skin and Eye Damage: Causes skin irritation and is likely to cause serious eye damage.[1][2][5]

  • Respiratory Irritation: May cause respiratory irritation.[1][2][6]

  • Carcinogenicity: May cause cancer.[1][2][3]

  • Flammability: As with acrylonitrile, this compound may be a flammable liquid and vapor.[1][2][7]

Engineering Controls: The First Line of Defense

To minimize exposure, all work with 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile must be conducted within a certified chemical fume hood.[8][9] The fume hood provides critical protection against inhalation of vapors and containment of any potential spills. Ensure the fume hood has adequate airflow and is functioning correctly before beginning any work.

Personal Protective Equipment (PPE): Your Essential Barrier

A comprehensive PPE strategy is mandatory to prevent dermal, ocular, and respiratory exposure.

PPE ComponentSpecifications and Rationale
Gloves Butyl rubber gloves are recommended for handling acrylonitrile and its derivatives as they provide good skin protection.[10] Leather should be avoided as it can absorb the chemical.[10] Double gloving is a recommended best practice.
Eye Protection Splash-proof safety goggles must be worn at all times.[11] A face shield should also be used to provide an additional layer of protection.[11] Contact lenses should not be worn.[11]
Lab Coat A chemically resistant lab coat or apron is required.[11] Ensure it is fully buttoned.
Clothing and Footwear Wear long pants and closed-toe shoes .[11] Do not wear shoes made of leather or other materials that can absorb chemicals.[11]
Respiratory Protection If there is a risk of exceeding exposure limits, or in the event of a spill, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[12]

Safe Handling and Operational Workflow

A systematic approach to handling this compound will minimize the risk of exposure and accidents.

Preparation and Weighing:
  • Designated Area: Conduct all manipulations within a designated area of the chemical fume hood.

  • Spill Containment: Before starting, line the work surface with absorbent, disposable bench paper.

  • Weighing: If weighing the solid, do so within the fume hood. Use a tared, sealed container to transport the chemical to the balance.

Experimental Procedure:
  • Closed Systems: Whenever possible, use a closed system for reactions to minimize the release of vapors.[8]

  • Avoid Inhalation: Keep the sash of the fume hood at the lowest practical height.

  • Prevent Contact: Use appropriate tools (spatulas, forceps) to handle the compound. Avoid direct contact with gloves.

Post-Procedure and Cleanup:
  • Decontamination: Decontaminate all surfaces and equipment that may have come into contact with the chemical.

  • Glove Removal: Remove gloves using the proper technique to avoid contaminating your skin.

  • Hand Washing: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[7][8]

Emergency Procedures: Be Prepared

Immediate and appropriate action is critical in the event of an emergency.

Emergency SituationImmediate Action Steps
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][13] Seek immediate medical attention.[1]
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1][13] Seek immediate medical attention.[1]
Inhalation Move the individual to fresh air immediately.[1][12] If breathing is difficult or has stopped, provide artificial respiration (avoiding mouth-to-mouth).[12] Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse the mouth with water.[1][13] Seek immediate medical attention.[1]
Spill Evacuate the immediate area. Alert others and your supervisor. If the spill is small and you are trained to do so, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[12] For larger spills, evacuate the lab and contact your institution's EHS.

Disposal Plan: Responsible Waste Management

All waste contaminated with 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile must be treated as hazardous waste.

Waste Streams:

  • Solid Waste: Contaminated gloves, bench paper, and other solid materials should be collected in a designated, labeled, and sealed hazardous waste container.

  • Liquid Waste: Unused solutions and reaction mixtures should be collected in a designated, labeled, and sealed hazardous waste container. Do not pour this chemical down the drain.[9]

  • Sharps: Contaminated needles, syringes, and other sharps must be disposed of in a designated sharps container.

Disposal Procedure:

  • Segregation: Keep waste streams separate from other laboratory waste.

  • Labeling: Clearly label all waste containers with the full chemical name and relevant hazard symbols.

  • Storage: Store waste containers in a designated, well-ventilated secondary containment area until they are collected by your institution's EHS department.

  • Regulatory Compliance: All disposal must be in accordance with local, state, and federal regulations.[1]

Visualizing the Workflow

The following diagram illustrates the critical steps and decision points for safely handling 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response prep_start Start: Obtain Compound prep_hood Verify Fume Hood Functionality prep_start->prep_hood prep_ppe Don Appropriate PPE prep_hood->prep_ppe prep_area Prepare Designated Work Area prep_ppe->prep_area handle_weigh Weigh Compound in Hood prep_area->handle_weigh handle_exp Conduct Experiment handle_weigh->handle_exp cleanup_decon Decontaminate Surfaces & Equipment handle_exp->cleanup_decon em_event Exposure or Spill Occurs handle_exp->em_event If Incident cleanup_waste Segregate & Label Hazardous Waste cleanup_decon->cleanup_waste cleanup_ppe Doff PPE Correctly cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash em_action Follow Emergency Procedures em_event->em_action em_notify Notify Supervisor & EHS em_action->em_notify

Caption: Workflow for the safe handling of 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile.

References

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2025, April). Acrylonitrile - ToxGuide™. [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Acrylonitrile. [Link]

  • Centers for Disease Control and Prevention (CDC). (n.d.). Acrylonitrile | Medical Management Guidelines. [Link]

  • DCMR. (2018-05-02). Acrylonitrile SAFETY DATA SHEET. [Link]

  • GOV.UK. (n.d.). Incident management Acrylonitrile. [Link]

  • Woutersen, R. A. (1998). Toxicologic profile of acrylonitrile. Scandinavian Journal of Work, Environment & Health, 24 Suppl 2, 5–9. [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-(3-methylbenzoyl)-3,3-di(methylthio)acrylonitrile. [Link]

  • Acrylonitrile Group. (2017-04-12). Guideline for the Safe Handling and Distribution of Acrylonitrile. [Link]

  • GOV.UK. (2024-04-25). Acrylonitrile: toxicological overview. [Link]

  • Committee on Hazardous Substances (AGS). (n.d.). Exposure-risk relationship for acrylonitrile in BekGS 910. [Link]

Sources

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